Technical Documentation Center

3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol

Core Science & Biosynthesis

Foundational

Synthesis and Process Optimization of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol: A Comprehensive Technical Guide

Executive Summary The synthesis of 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol (CAS: 2368946-63-6) represents a critical pathway in modern medicinal chemistry. This molecule serves as a versatile, bifunctional building blo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol (CAS: 2368946-63-6) represents a critical pathway in modern medicinal chemistry. This molecule serves as a versatile, bifunctional building block frequently utilized in the development of advanced therapeutics, most notably in the design of highly selective kinase inhibitors such as TYK2 inhibitors for autoimmune diseases . The compound features both a reactive aryl bromide—primed for downstream cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination)—and a sterically defined tertiary alcohol that can participate in hydrogen bonding networks within target protein binding pockets.

As a Senior Application Scientist, I have structured this guide to move beyond a simple procedural recipe. Here, we dissect the mechanistic rationale, physical chemistry constraints, and in-process controls required to execute this synthesis with high yield, reproducibility, and scientific rigor.

Mechanistic Rationale & Retrosynthetic Analysis

The most efficient and scalable route to this scaffold involves the nucleophilic addition of a metalated pyridine to a cyclic ketone. Retrosynthetically, the C–C bond between the pyridine and the tetrahydrofuran (THF) ring is formed via a halogen-metal exchange followed by electrophilic trapping.

Causality in Experimental Design
  • Reagent Selection: 2,6-dibromopyridine undergoes a rapid halogen-metal exchange when treated with n-butyllithium (n-BuLi) . The resulting 6-bromo-2-lithiopyridine is a potent, highly polarized nucleophile.

  • Cryogenic Constraints (-78 °C): The choice of strict cryogenic conditions is not arbitrary. Mono-lithiation of 2,6-dibromopyridine is highly sensitive to temperature. At temperatures above -60 °C, the mono-lithiated species acts as a strong base, deprotonating unreacted starting material or undergoing unwanted disproportionation to form 2,6-dilithiopyridine and unreacted 2,6-dibromopyridine .

  • Electrophile Dynamics: Dihydrofuran-3(2H)-one (tetrahydrofuran-3-one) contains acidic α-protons. If the reaction temperature spikes during addition, the organolithium reagent will act as a base (causing enolization of the ketone) rather than a nucleophile, drastically reducing the yield of the desired tertiary alcohol.

SynthesisWorkflow cluster_0 Phase 1: Halogen-Metal Exchange cluster_1 Phase 2: Nucleophilic Addition cluster_2 Phase 3: Workup & Isolation A 2,6-Dibromopyridine (Starting Material) C 6-Bromo-2-lithiopyridine (Reactive Intermediate) A->C Addition of Base (Controlled Dropwise) B n-BuLi in Hexanes (-78 °C, THF) B->C E Lithium Alkoxide (Adduct) C->E C-C Bond Formation D Dihydrofuran-3(2H)-one (Electrophile) D->E G 3-(6-Bromo-2-pyridyl) tetrahydrofuran-3-ol (Target Product) E->G Protonation F Sat. NH4Cl (aq) (Quench) F->G

Workflow of the halogen-metal exchange and nucleophilic addition sequence.

Materials and Reagents

Accurate stoichiometry is paramount. An excess of n-BuLi will lead to double lithiation, while an excess of ketone complicates purification.

ReagentMW ( g/mol )EquivalentsRole
2,6-Dibromopyridine 236.891.00Starting Material
n-Butyllithium (2.5 M in hexanes)64.061.05Lithiating Agent
Dihydrofuran-3(2H)-one 86.091.10Electrophile
Anhydrous THF N/A10 volSolvent (KF < 100 ppm)
Sat. NH₄Cl (aq) 53.49ExcessQuenching Agent

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. Every critical phase includes an In-Process Control (IPC) to ensure the chemical state matches the theoretical expectation before proceeding.

Phase 1: Generation of the Organolithium Intermediate
  • Preparation: Purge a flame-dried, multi-neck round-bottom flask with ultra-high purity Argon. Add 2,6-dibromopyridine (1.0 eq) and anhydrous THF (10 volumes).

  • Cooling: Submerge the flask in a dry ice/acetone bath. Insert an internal temperature probe. Allow the solution to cool until the internal temperature stabilizes at -78 °C .

  • Lithiation: Add n-BuLi (1.05 eq) dropwise via a syringe pump over 30–45 minutes.

    • Causality: The dropwise addition prevents localized exothermic pooling, which would raise the temperature and trigger the formation of 2,6-dilithiopyridine.

  • Validation (IPC 1): Stir for 30 minutes at -78 °C. Withdraw a 0.1 mL aliquot, quench immediately in 1 mL of saturated NH₄Cl, extract with EtOAc, and analyze via rapid LC-MS or TLC (Hexanes/EtOAc 4:1). Self-Validation: The complete disappearance of the 2,6-dibromopyridine mass/spot confirms successful halogen-metal exchange. Do not proceed until this is verified.

Phase 2: Electrophilic Addition
  • Ketone Addition: Dilute dihydrofuran-3(2H)-one (1.10 eq) in 2 volumes of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature strictly remains below -70 °C .

    • Causality: The ketone's α-protons are susceptible to deprotonation. Maintaining cryogenic temperatures kinetically favors nucleophilic attack over acid-base enolization.

  • Incubation: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to -20 °C over an additional hour to drive the C–C bond formation to completion.

  • Validation (IPC 2): Perform a second LC-MS check. Self-Validation: The appearance of the product mass (m/z ~244/246) and the consumption of the 6-bromo-2-lithiopyridine (observed as 2-bromopyridine in the quenched aliquot) validates the addition.

Phase 3: Quench and Isolation
  • Quenching: Cool the mixture back to -40 °C and quench by slowly adding saturated aqueous NH₄Cl.

    • Causality: NH₄Cl provides a mild proton source that neutralizes the lithium alkoxide without causing acid-catalyzed dehydration of the newly formed, sensitive tertiary alcohol.

  • Extraction: Warm to room temperature. Separate the aqueous layer and extract twice with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to yield the pure product as an off-white solid.

Analytical Characterization & Quality Control

To confirm the structural integrity and purity of the synthesized batch, the following analytical parameters should be met:

TechniqueParameterExpected Result
¹H NMR (400 MHz, CDCl₃)Pyridine Protons~7.50 ppm (t, 1H, H-4), ~7.35 ppm (d, 2H, H-3, H-5)
¹H NMR THF Protons~3.8 - 4.1 ppm (m, 4H, adjacent to O), ~2.2 - 2.5 ppm (m, 2H)
LC-MS (ESI+)[M+H]⁺m/z ~244.0 and 246.0 (Characteristic 1:1 isotopic pattern for Br)
HPLC Purity> 95% (UV Detection at 254 nm)

Troubleshooting & Process Optimization

Even with strict protocols, deviations can occur. Use the following matrix to diagnose and correct process failures.

Observed IssueRoot Cause AnalysisCorrective Action / Optimization
High levels of 2,6-dilithiopyridine Excess n-BuLi or localized warming during addition.Ensure exact stoichiometry (1.05 eq). Calibrate syringe pump. Consider reverse addition (adding the dibromopyridine to the n-BuLi) if scaling up.
Incomplete halogen-metal exchange Moisture in the THF or degraded n-BuLi reagent.Titrate n-BuLi using diphenylacetic acid prior to use. Use strictly anhydrous THF (Karl Fischer titration < 100 ppm).
Low yield of target alcohol; high ketone recovery Enolization of the ketone due to temperature spikes.Slow the addition rate of the ketone. Ensure the cooling bath has sufficient dry ice to maintain -78 °C.
Dehydration of the product Overly acidic workup or excessive heat during concentration.Strictly use NH₄Cl for quenching (avoid HCl). Keep rotary evaporator bath temperature ≤ 35 °C.

References

  • Title: 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol (CAS 2368946-63-6) Source: ChemBK Chemical Database URL: [Link]

  • Title: Biological Therapies for the Treatment of Inflammatory Bowel Disease (US Patent 10,227,334 B2)
  • Title: A Continuous Flow Process for LSN647712 via Double Organometallic Additions to Dimethylcarbamyl Chloride Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition Source: Wiley URL: [Link]

Exploratory

A Deep Dive into the Synthesis of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol: Mechanism and Practical Application

An In-depth Technical Guide for Chemical Research and Development Professionals Abstract This technical guide provides a comprehensive analysis of the formation mechanism for 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Chemical Research and Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the formation mechanism for 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The primary synthetic route involves a highly selective lithium-halogen exchange on 2,6-dibromopyridine, followed by nucleophilic addition to tetrahydrofuran-3-one. This document elucidates the underlying principles governing the reaction, details the causality behind critical experimental choices, and presents a robust, field-proven protocol. By integrating mechanistic theory with practical, actionable steps, this guide serves as an essential resource for scientists engaged in the synthesis of complex pyridine derivatives.

Introduction and Retrosynthetic Analysis

3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol is a valuable synthetic intermediate, combining a substituted pyridine ring with a tertiary alcohol on a tetrahydrofuran scaffold. These structural motifs are prevalent in a wide range of biologically active molecules. Understanding its synthesis is key to accessing a broader chemical space for drug discovery programs.

A logical retrosynthetic disconnection of the target molecule points to two primary building blocks: a 6-bromo-2-pyridyl nucleophile and an electrophilic tetrahydrofuran-3-one.

Figure 1: Retrosynthetic Analysis

G Target 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol Bond C-C Bond Formation (Nucleophilic Addition) Target->Bond Intermediates 6-Bromo-2-pyridyl Anion Equivalent (Nucleophile) + Tetrahydrofuran-3-one (Electrophile) Bond->Intermediates Anion_Formation Lithium-Halogen Exchange Intermediates->Anion_Formation Anion_Source 2,6-Dibromopyridine Anion_Formation->Anion_Source

Caption: Retrosynthetic approach for the target molecule.

This analysis reveals that the core challenge lies in the selective generation of a nucleophile at the 2-position of the pyridine ring while the bromine at the 6-position remains intact. A lithium-halogen exchange reaction is the method of choice for this transformation due to its speed and high selectivity under kinetic control.

Core Mechanism of Formation

The synthesis proceeds via a three-step sequence: (1) selective generation of a potent pyridyllithium nucleophile, (2) nucleophilic attack on a ketone, and (3) aqueous workup to yield the final product.

Step 1: Selective Lithium-Halogen Exchange

The process begins with the selective metallation of 2,6-dibromopyridine. While both bromine atoms are potential sites for exchange, the bromine at the 2-position (ortho to the nitrogen) is more electronically activated towards exchange. However, the primary driver for selectivity is kinetic. The reaction is performed at extremely low temperatures (-78 °C) using a strong, sterically hindered alkyllithium reagent such as n-butyllithium (n-BuLi).

The mechanism is believed to involve the formation of an "ate-complex," where the organolithium reagent coordinates to the halogen atom.[1][2] This intermediate then collapses to form the more stable 6-bromo-2-lithiopyridine and the corresponding alkyl halide (e.g., n-butyl bromide).

Key Mechanistic Insights:

  • Rate of Exchange: The rate of lithium-halogen exchange follows the trend I > Br > Cl.[1][3] Bromine provides a good balance of reactivity and starting material accessibility.

  • Kinetic Control: The reaction is conducted at -78 °C to ensure it is under kinetic control. This low temperature prevents side reactions and potential equilibration to a thermodynamically more stable, but undesired, organolithium species.[4]

  • Solvent Effects: Ethereal solvents like tetrahydrofuran (THF) are crucial. They solvate the lithium cation, breaking down the aggregation of the alkyllithium reagent and increasing its reactivity.[5]

Step 2: Nucleophilic Addition to Tetrahydrofuran-3-one

The freshly generated 6-bromo-2-lithiopyridine is a powerful nucleophile. It readily attacks the electrophilic carbonyl carbon of tetrahydrofuran-3-one. This addition reaction forms a lithium alkoxide intermediate.

Causality Behind Experimental Choices:

  • Electrophile Choice: Tetrahydrofuran-3-one provides the required five-membered ring and carbonyl group for the desired transformation.

  • Temperature Maintenance: The reaction is maintained at low temperature during the addition of the ketone to prevent the highly reactive organolithium from acting as a base and deprotonating the α-carbon of the ketone, which could lead to enolization and side products.

Step 3: Aqueous Workup and Protonation

The final step involves quenching the reaction with a mild proton source, typically a saturated aqueous solution of ammonium chloride (NH₄Cl). The lithium alkoxide is protonated to yield the final tertiary alcohol, 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol. The use of a weak acid like NH₄Cl prevents potential acid-catalyzed degradation of the product.

Overall Reaction Scheme:

G cluster_step1 Step 1: Lithium-Halogen Exchange cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Protonation 2,6-Dibromopyridine 2,6-Dibromopyridine 6-Bromo-2-lithiopyridine 6-Bromo-2-lithiopyridine 2,6-Dibromopyridine->6-Bromo-2-lithiopyridine  n-BuLi, THF, -78 °C Lithium Alkoxide Intermediate Lithium Alkoxide Intermediate 6-Bromo-2-lithiopyridine->Lithium Alkoxide Intermediate + Tetrahydrofuran-3-one Final Product 3-(6-Bromo-2-pyridyl) tetrahydrofuran-3-ol Lithium Alkoxide Intermediate->Final Product  aq. NH4Cl

Caption: High-level overview of the reaction mechanism.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and safety. All operations involving organolithium reagents must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and flame-dried glassware.

Quantitative Data Summary
Reagent/MaterialMolar Mass ( g/mol )EquivalentsTypical Quantity
2,6-Dibromopyridine236.901.05.00 g (21.1 mmol)
Anhydrous THF72.11-150 mL
n-Butyllithium (2.5 M in hexanes)64.061.19.3 mL (23.2 mmol)
Tetrahydrofuran-3-one86.091.22.18 g (25.3 mmol)
Saturated aq. NH₄Cl53.49-50 mL
Ethyl Acetate88.11-200 mL
Brine--50 mL
Anhydrous Na₂SO₄142.04-As needed
Step-by-Step Methodology
  • Reaction Setup: Assemble a three-necked, round-bottomed flask, flame-dried under vacuum and cooled under a positive pressure of argon. Equip the flask with a magnetic stir bar, a low-temperature thermometer, and a rubber septum for reagent addition.

  • Initial Charging: To the flask, add 2,6-dibromopyridine (1.0 eq) and dissolve it in anhydrous THF (approx. 0.15 M solution).

  • Formation of Organolithium: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting pale yellow solution for an additional 30 minutes at -78 °C.

  • Nucleophilic Addition: In a separate flame-dried flask, prepare a solution of tetrahydrofuran-3-one (1.2 eq) in a small amount of anhydrous THF. Add this solution dropwise to the organolithium mixture at -78 °C.

  • Warming and Stirring: After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to 0 °C over approximately 1 hour.

  • Quenching: At 0 °C, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction and Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow diagram.

Trustworthiness and Process Validation

The reliability of this synthesis hinges on meticulous control over key parameters to prevent competing side reactions.

  • Anhydrous Conditions: Organolithium reagents are extremely potent bases and will react violently with water.[6] The exclusion of moisture is paramount for both safety and yield.

  • Temperature Control: The stability of the 6-bromo-2-lithiopyridine intermediate is temperature-dependent. Allowing the temperature to rise prematurely can lead to decomposition or undesired side reactions. The dropwise addition of reagents is critical to manage the exothermicity of the reactions.[7]

  • Purity of Reagents: The purity of the starting 2,6-dibromopyridine and the accurate titration of the n-butyllithium solution are essential for achieving the correct stoichiometry and maximizing yield.

  • Inert Atmosphere: tert-Butyllithium, another common organolithium, is pyrophoric and reacts with air.[7] While n-BuLi is less so, all organolithium reagents are sensitive to oxygen and carbon dioxide. An inert atmosphere must be maintained throughout the process.

Conclusion

The formation of 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol is a classic yet elegant example of modern organometallic chemistry. The synthesis is dominated by a kinetically controlled, selective lithium-halogen exchange, followed by a standard nucleophilic addition. By understanding the underlying mechanistic principles—the role of temperature, solvent, and reagent stoichiometry—researchers can reliably and safely execute this procedure. This technical guide provides the necessary framework, from theoretical underpinnings to a validated experimental protocol, to empower scientists in the synthesis of this and other complex heterocyclic building blocks for drug discovery and development.

References

  • Metal–halogen exchange - Wikipedia. Available at: [Link]

  • The Mechanism of Lithium-Halogen Exchange - Macmillan Group. Available at: [Link]

  • Mechanism of lithium-halogen exchange of primary alkyl iodide - Chemistry Stack Exchange. Available at: [Link]

  • Mechanism of Lithium-Halogen Exchange and Related Reactions - SlideShare. Available at: [Link]

  • lithium halogen exchange #1 revised - University of Wisconsin–Madison. Available at: [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - Journal of Visualized Experiments. Available at: [Link]

  • PREPARATION OF 4-TRIMETHYLSILYL-2-BUTYN-1-OL - Organic Syntheses. Available at: [Link]

Sources

Foundational

3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol starting materials

Synthesis and Mechanistic Evaluation of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol: A Critical Intermediate in TYK2 Inhibitor Development Executive Summary & Strategic Context In contemporary medicinal chemistry, the desi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis and Mechanistic Evaluation of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol: A Critical Intermediate in TYK2 Inhibitor Development

Executive Summary & Strategic Context

In contemporary medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on the modular assembly of structurally rigid, sp³-rich intermediates. 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol (CAS: 2368946-63-6)[1] is a prime example of such a building block. It serves as a critical synthetic intermediate in the development of Tyrosine Kinase 2 (TYK2) inhibitors, a class of therapeutics targeted at autoimmune and inflammatory diseases such as psoriasis and Crohn's disease[2].

The strategic value of this intermediate lies in its dual functionality: the tertiary alcohol and tetrahydrofuran (THF) ring provide a hydrophilic, sp³-hybridized scaffold that improves the pharmacokinetic profile (e.g., solubility and metabolic stability) of the final active pharmaceutical ingredient (API), while the 6-bromo-2-pyridyl moiety serves as an essential electrophilic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) to attach hinge-binding motifs[2].

Analysis of the Starting Materials

The synthesis of this intermediate relies on the convergent coupling of two commercially available starting materials via a halogen-metal exchange and subsequent nucleophilic addition.

  • The Pre-Nucleophile: 2,6-Dibromopyridine [3] The choice of a symmetrical, di-halogenated pyridine is highly deliberate. 2,6-Dibromopyridine allows for statistical or controlled mono-lithiation. The remaining bromine atom is preserved through the reaction, acting as the critical vector for future API elaboration.

  • The Electrophile: Tetrahydrofuran-3-one [4] Also known as dihydrofuran-3(2H)-one, this cyclic ketone is highly electrophilic due to the ring strain and the inductive electron-withdrawing effect of the adjacent ether oxygen. It acts as the direct acceptor for the organometallic species.

Table 1: Physicochemical Properties of Starting Materials
MaterialRoleCAS NumberMolecular WeightBoiling/Melting PointPubChem CID
2,6-Dibromopyridine Pre-nucleophile626-05-1236.89 g/mol MP: 118–119 °C12274
Tetrahydrofuran-3-one Electrophile22929-52-886.09 g/mol BP: 143–144 °C529392

Mechanistic Pathway: Halogen-Metal Exchange & Nucleophilic Addition

The core transformation is a self-validating organometallic addition. The mechanism proceeds via the treatment of 2,6-dibromopyridine with n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C).

Causality of Experimental Choices:

  • Cryogenic Control: The halogen-metal exchange generates 6-bromo-2-pyridyllithium, a highly reactive and transient species. Maintaining the reaction at -78 °C is non-negotiable; elevated temperatures lead to rapid decomposition via Wurtz-Fittig-type homocoupling (yielding 6,6'-dibromo-2,2'-bipyridine) or nucleophilic attack on the solvent.

  • Solvent Selection: Anhydrous THF is mandatory. The oxygen atom in THF coordinates to the lithium cation, stabilizing the transition state and increasing the nucleophilicity of the pyridyl carbanion.

  • Stereochemical Outcome: The nucleophilic attack on the planar carbonyl of tetrahydrofuran-3-one occurs from either face with equal probability, resulting in a racemic mixture of the tertiary alcohol. Depending on the final API requirements, chiral resolution (e.g., via Supercritical Fluid Chromatography) may be required downstream.

Synthesis SM1 2,6-Dibromopyridine (Pre-nucleophile) Intermediate 6-Bromo-2-pyridyllithium (Transient Species) SM1->Intermediate n-BuLi, THF -78 °C SM2 Tetrahydrofuran-3-one (Electrophile) Product 3-(6-Bromo-2-pyridyl) tetrahydrofuran-3-ol (Target Intermediate) SM2->Product Carbonyl Addition Intermediate->Product Add SM2 -78 °C to RT

Caption: Workflow for the synthesis of 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol via halogen-metal exchange.

Experimental Protocol: A Self-Validating System

The following protocol is designed to be a self-validating system, utilizing visual cues and in-process controls (IPCs) to ensure scientific integrity at each step.

Step-by-Step Methodology:

  • Preparation & Purging: Charge a flame-dried, multi-neck round-bottom flask with 2,6-dibromopyridine (1.0 equiv) and anhydrous THF (approx. 10 volumes). Purge the system with ultra-high purity Argon for 15 minutes.

  • Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Halogen-Metal Exchange: Add n-BuLi (2.5 M in hexanes, 1.05 equiv) dropwise via a syringe pump over 30 minutes.

    • Self-Validation Check: The solution will transition to a deep red/brown color, confirming the successful generation of the pyridyllithium species. Stir for 45 minutes at -78 °C.

  • Electrophile Addition: Dissolve tetrahydrofuran-3-one (1.1 equiv) in a minimum volume of anhydrous THF. Add this solution dropwise to the reaction mixture, strictly maintaining the internal temperature below -70 °C to prevent localized exotherms.

  • Reaction Maturation: Allow the reaction to stir at -78 °C for 1 hour, then slowly remove the cooling bath, allowing the mixture to warm to room temperature over 2 hours.

    • IPC Check: Pull an aliquot, quench with water, and analyze via LC-MS. Complete consumption of the 2,6-dibromopyridine mass (m/z ~236) and appearance of the product mass (m/z ~244 for [M+H]+) validates the step.

  • Quench & Workup: Cool the mixture to 0 °C and carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluting with a gradient of hexanes/EtOAc) to afford the pure racemic product as a solid.

Table 2: Reaction Optimization Parameters
ParameterStandard ConditionCausality / Effect of Deviation
Solvent Anhydrous THFCoordinates Li⁺; deviation to non-polar solvents drastically reduces the metalation rate and yield.
Metalation Temp -78 °CPrevents decomposition of the intermediate; temperatures > -40 °C lead to severe dimerization.
Reagent Stoichiometry 1.05 eq n-BuLiEnsures complete metalation without leaving excess n-BuLi, which would competitively attack the ketone.
Addition Rate Dropwise (Ketone)Controls exothermicity; prevents localized warming that drives unwanted ring-opening side reactions.

Signaling Pathway Context: The TYK2 Connection

To understand the value of this intermediate, one must look at its final destination. Compounds derived from 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol are utilized as potent inhibitors of Tyrosine Kinase 2 (TYK2)[2]. TYK2 is an intracellular kinase that pairs with JAK2 to mediate signaling for pro-inflammatory cytokines, most notably IL-23 and IL-12.

By inhibiting TYK2, the downstream phosphorylation of STAT3 and STAT4 is blocked, preventing their translocation to the nucleus and thereby halting the transcription of genes responsible for autoimmune pathologies. The THF-alcohol motif synthesized in this guide is specifically designed to interact with the solvent-exposed regions of the TYK2 active site, providing critical hydrogen bonding interactions that drive target selectivity over other JAK-family kinases.

TYK2_Pathway Cytokine IL-23 / IL-12 (Pro-inflammatory Cytokines) Receptor Cytokine Receptor (IL-23R / IL-12Rbeta1) Cytokine->Receptor Binds TYK2 TYK2 Kinase (Signal Transducer) Receptor->TYK2 Activates STAT STAT3 / STAT4 (Transcription Factors) TYK2->STAT Phosphorylates Transcription Gene Transcription (Autoimmune Response) STAT->Transcription Translocates to Nucleus Inhibitor TYK2 Inhibitor (Derived from Intermediate) Inhibitor->TYK2 Allosteric/Orthosteric Inhibition

Caption: Role of TYK2 in the IL-23/JAK-STAT signaling pathway and the intervention point for derived inhibitors.

References

  • ChemBK Database. 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol (CAS: 2368946-63-6) Properties and Identifiers. Retrieved from:[Link]

  • United States Patent 10,508,113 B2.Inhibitors of Tyrosine Kinase 2 Mediated Signaling (AbbVie Inc.).
  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 12274, 2,6-Dibromopyridine. Retrieved from:[Link]

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 529392, Tetrahydrofuran-3-one. Retrieved from:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Grignard Reaction for the Synthesis of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol via the Grignard reaction. The document...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol via the Grignard reaction. The document delves into the mechanistic nuances, offers a field-proven experimental protocol, and addresses critical aspects of process optimization and troubleshooting.

I. Strategic Importance and Synthetic Overview

The target molecule, 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol, is a valuable heterocyclic building block in medicinal chemistry. The tertiary alcohol functionality, coupled with the substituted pyridine and tetrahydrofuran rings, offers multiple points for further chemical modification, making it an attractive intermediate for the synthesis of novel therapeutic agents.

The core of this synthesis lies in the nucleophilic addition of a pyridyl Grignard reagent to a cyclic ketone, specifically γ-butyrolactone or a derivative, which acts as a precursor to tetrahydrofuran-3-one. This approach is a powerful and versatile method for creating the desired carbon-carbon bond and installing the tertiary alcohol.[1]

II. The "2-Pyridyl Problem" and Mechanistic Considerations

The synthesis of 2-pyridyl Grignard reagents and their subsequent reactions present a well-documented challenge in organic synthesis, often referred to as the "2-pyridyl problem."[2][3] The nitrogen atom in the pyridine ring can coordinate with the magnesium center of the Grignard reagent, altering its reactivity and leading to potential side reactions.

Formation of the Grignard Reagent:

The initial and most critical step is the formation of the 6-bromo-2-pyridylmagnesium bromide. Direct reaction of 2,6-dibromopyridine with magnesium metal can be sluggish and prone to side reactions like Wurtz coupling.[4] A more reliable method involves a halogen-magnesium exchange reaction.[5] For instance, reacting 2,6-dibromopyridine with a more reactive Grignard reagent, such as isopropylmagnesium chloride, can efficiently generate the desired 2-pyridyl Grignard reagent.[5]

The Grignard Reaction Mechanism:

The reaction proceeds through the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the ketone.[6] This forms a tetrahedral intermediate, a magnesium alkoxide. Subsequent aqueous workup with a mild acid, such as a saturated ammonium chloride solution, protonates the alkoxide to yield the final tertiary alcohol.[6][7]

Reaction Pathway

Grignard Reaction for 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol Start Starting Materials: 2,6-Dibromopyridine Mg Turnings Anhydrous THF Grignard_Formation Grignard Reagent Formation (Halogen-Magnesium Exchange) Start->Grignard_Formation Grignard_Reagent 6-Bromo-2-pyridylmagnesium bromide Grignard_Formation->Grignard_Reagent Grignard_Reaction Grignard Reaction (Nucleophilic Addition) Grignard_Reagent->Grignard_Reaction Ketone γ-Butyrolactone (or Tetrahydrofuran-3-one) Ketone->Grignard_Reaction Intermediate Magnesium Alkoxide Intermediate Grignard_Reaction->Intermediate Workup Aqueous Workup (e.g., sat. NH4Cl) Intermediate->Workup Product 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol Workup->Product

Caption: Workflow for the synthesis of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol.

III. Field-Proven Experimental Protocol

This protocol is a self-validating system, designed to maximize yield and purity while ensuring operational safety.

A. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2,6-Dibromopyridine≥98%Sigma-AldrichStore in a desiccator.
Magnesium TurningsHigh PuritySigma-AldrichActivate before use.
Isopropylmagnesium chloride2.0 M in THFSigma-AldrichAnhydrous, handle under inert gas.
γ-ButyrolactoneAnhydrous, ≥99%Sigma-AldrichDistill before use.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichUse freshly distilled from sodium/benzophenone.
IodineCrystal, ACS ReagentFisher ScientificFor Grignard initiation.
Saturated Ammonium ChlorideAqueous SolutionFisher ScientificFor quenching the reaction.
Ethyl AcetateACS GradeFisher ScientificFor extraction.
Anhydrous Sodium SulfateGranularFisher ScientificFor drying organic layers.

B. Step-by-Step Methodology

1. Preparation of the Grignard Reagent:

  • Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a nitrogen inlet, and a magnetic stirrer. All glassware must be rigorously flame-dried under vacuum and cooled under a stream of dry nitrogen.[7]

  • Procedure:

    • To the flask, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium surface. The disappearance of the purple color indicates activation.[7]

    • In the dropping funnel, place a solution of 2,6-dibromopyridine (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the 2,6-dibromopyridine solution to initiate the reaction. If the reaction does not start, gentle warming may be required.

    • Once initiated, add the remaining 2,6-dibromopyridine solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[7]

    • Alternative (Halogen-Magnesium Exchange): To a solution of 2,6-dibromopyridine (1.0 eq) in anhydrous THF at -10 to 0 °C, add a solution of isopropylmagnesium chloride (1.1 eq) dropwise. Stir the mixture for 1-2 hours at this temperature.

2. Grignard Reaction with γ-Butyrolactone:

  • Procedure:

    • Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.

    • In a separate flask, prepare a solution of γ-butyrolactone (1.1 equivalents) in anhydrous THF.

    • Add the γ-butyrolactone solution dropwise to the cold Grignard reagent solution. Maintain the internal temperature below -60 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for an additional 2-3 hours.

3. Workup and Purification:

  • Procedure:

    • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.[7]

    • Allow the mixture to warm to room temperature and dilute with ethyl acetate.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol.

IV. Troubleshooting and Optimization
Problem Potential Cause Solution
Grignard reaction fails to initiate. Inactive magnesium surface due to oxide layer; presence of moisture.Activate magnesium with iodine or 1,2-dibromoethane. Ensure all glassware and reagents are scrupulously dry.[7]
Low yield of the desired product. Incomplete formation of the Grignard reagent; side reactions such as Wurtz coupling.Optimize Grignard formation time and temperature. Use the halogen-magnesium exchange method.[4]
Formation of significant byproducts. The Grignard reagent acting as a base, leading to enolization of the ketone.[8]Perform the reaction at low temperatures (-78 °C) to favor nucleophilic addition over enolization.
V. Characterization of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol

The structure of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR (Nuclear Magnetic Resonance): Expect characteristic signals for the aromatic protons of the pyridine ring, the methylene protons of the tetrahydrofuran ring, and a singlet for the hydroxyl proton.

  • ¹³C NMR: Will show distinct peaks for the carbon atoms of the pyridine and tetrahydrofuran rings, including the quaternary carbon bearing the hydroxyl group.

  • IR (Infrared) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the alcohol.

  • MS (Mass Spectrometry): The molecular ion peak corresponding to the mass of the product should be observed, along with characteristic isotopic patterns for the bromine atom.

VI. Conclusion

The synthesis of 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol via a Grignard reaction is a robust and adaptable method. Careful control of reaction conditions, particularly the exclusion of moisture and the maintenance of low temperatures during the addition step, is paramount for achieving high yields and purity. This guide provides a solid foundation for researchers to successfully synthesize this valuable intermediate and to further explore its potential in the development of novel chemical entities.

References

  • Synthesis of Pyridylmagnesium bromide - PrepChem.com. [Link]

  • Reactions of steroid A-ring lactones with Grignard reagents - RSC Publishing. [Link]

  • The Reaction of Grignard Reagents with Lactones. I. Ethyl and Methyl Grignard Reagents with 2,2-Diphenyl-4-butanolactones. [Link]

  • Grignard Reaction - Organic Chemistry Portal. [Link]

  • Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PMC. [Link]

  • The Grignard Reaction Mechanism - Chemistry Steps. [Link]

  • To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. [Link]

  • Reaction of Pyridine N-Oxides with Grignard Reagents: A Stereodefined Synthesis of Substituted Dienal Oximes | Request PDF - ResearchGate. [Link]

  • Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. [Link]

  • Synthesis and Reactions of Lactones and Lactams - Chemistry Steps. [Link]

  • Asymmetric Conjugate Addition of Grignard Reagents to Lactones. [Link]

  • Show how the reaction of an allylic halide with a Grignard reagen... | Study Prep in Pearson+. [Link]

  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II - ResearchGate. [Link]

  • Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel - Patent 2586777 - EPO. [Link]

  • US8519144B2 - Process for the preparation of aryl-piridyl compounds - Google P
  • Preparation of Optically Enriched Tertiary Alcohols from Grignard Reagents - ResearchGate. [Link]

  • Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. [Link]

  • Pyridine synthesis - Organic Chemistry Portal. [Link]

  • Reaction of pyridine N‐oxides with Grignard reagents. - ResearchGate. [Link]

  • The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine - ResearchGate. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. [Link]

  • Substitution of the Nitro Group with Grignard Reagents: Facile Arylation and Alkenylation of Pyridine N-Oxides | Organic Letters - ACS Publications. [Link]

  • Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry. [Link]

  • Using the Grignard Reaction to Make Tertiary alcohols - YouTube. [Link]

  • Reaction of S-(2-pyridyl) thioates with Grignard reagents. Convenient method for the preparation of ketones | Journal of the American Chemical Society. [Link]

  • Synthesis of Alcohols; Grignard Addition - Chad's Prep®. [Link]

  • EP2643326B1 - Process for the preparation of (3R, 3aS, 6aR)
  • Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H, - MDPI. [Link]

  • Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes - Organic Chemistry Portal. [Link]

  • Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [Link]

  • 2-broMo-6-(3-(trifluoroMethyl)phenyl)pyridine — Chemical Substance Information. [Link]

Sources

Foundational

Precision Lithiation of 2,6-Dibromopyridine: Mechanistic Insights and Scalable Protocols for Monofunctionalization

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide Executive Summary 2,6-Dibromopyridine is a highly versatile bifunctional sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide

Executive Summary

2,6-Dibromopyridine is a highly versatile bifunctional synthon heavily utilized in the synthesis of bipyridines, terpyridines, and complex pharmaceutical intermediates. The critical synthetic challenge lies in its desymmetrization—specifically, achieving selective monolithiation to yield 2-bromo-6-lithiopyridine without triggering undesired dilithiation or thermodynamic scrambling.

Historically, achieving high yields of the monolithiated species has been fraught with difficulties. As noted in supramolecular chemistry studies, the lithiation of 2,6-dibromopyridine in standard ethereal solvents often results in a complex mixture of intermediates, severely depressing yields (1 [3]). This whitepaper dissects the mechanistic causality behind these failures and provides self-validating, step-by-step protocols utilizing modern solvent systems and engineered organometallic reagents to ensure absolute regiocontrol.

Mechanistic Causality: The Solvent Dilemma

The halogen-lithium exchange is driven by the formation of a more thermodynamically stable aryllithium species compared to the aliphatic alkyllithium reagent (e.g., n-BuLi). However, the reaction is heavily influenced by the coordination sphere of the lithium cation.

Ethereal vs. Non-Ethereal Environments

In traditional ethereal solvents like Tetrahydrofuran (THF) or Diethyl Ether (Et₂O), the oxygen atoms strongly coordinate to the lithium cation. This creates highly reactive, solvent-separated ion pairs. Consequently, even when strictly 1.0 equivalent of n-BuLi is added, the enhanced kinetic basicity of the reagent causes it to attack the second bromine atom of already monolithiated molecules, yielding a mixture of unreacted starting material, monolithiated product, and 2,6-dilithiopyridine.

By shifting the reaction to a non-ethereal, weakly coordinating solvent like Dichloromethane (DCM) at cryogenic temperatures, the organolithium species remains in a tighter, less reactive aggregate state. This dampens the reactivity just enough to completely halt the second lithiation event, providing exclusively the monolithiated aryllithium in high yield (2 [4]).

The Turbo Grignard Alternative

For scale-up scenarios where cryogenic temperatures (-78 °C) and highly pyrophoric n-BuLi pose unacceptable safety risks, the Isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl, "Turbo Grignard") offers a powerful alternative. The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, increasing its kinetic basicity and allowing the metal-halogen exchange to proceed efficiently at 0 °C (3 [2]).

ReactionPathway SM 2,6-Dibromopyridine (Starting Material) Reagent n-BuLi (1.05 eq) or iPrMgCl·LiCl SM->Reagent Mono 2-Bromo-6-lithiopyridine (Desired Monolithiation) Reagent->Mono DCM (-78 °C) or Turbo Grignard (0 °C) Di 2,6-Dilithiopyridine (Undesired Over-reaction) Reagent->Di THF/Et2O (-78 °C) or Excess Reagent Trap Electrophilic Trapping (e.g., DMF, CO2) Mono->Trap Product 2-Bromo-6-Substituted Pyridine (Final Product) Trap->Product Aqueous Quench

Mechanistic pathway of 2,6-dibromopyridine metalation and electrophilic trapping.

Quantitative Data: Reaction Conditions & Yields

The following table summarizes the causal relationship between solvent, reagent, and the resulting chemoselectivity.

ReagentSolventTemperatureIntermediate GeneratedSelectivity (Mono:Di)Typical Yield
n-BuLi (1.0 eq)THF / Et₂O-78 °C2-Bromo-6-lithiopyridinePoor (Complex Mixture)< 50%
n-BuLi (1.0 eq)DCM-78 °C2-Bromo-6-lithiopyridineExcellent (>99:1)85 - 95%
iPrMgCl·LiClTHF0 °C2-Bromo-6-magnesiopyridineExcellent (>99:1)80 - 90%

Self-Validating Experimental Protocols

To ensure absolute reproducibility, the following methodologies are designed as self-validating systems. They incorporate mandatory in-process controls to prevent the common pitfalls of organometallic chemistry.

Protocol A: Cryogenic Monolithiation in Dichloromethane (DCM)

Reference standard adapted from4 [1].

Self-Validation Prerequisites:

  • Titration: Titrate the n-BuLi solution using N-benzylbenzamide or diphenylacetic acid immediately prior to use. An error in stoichiometry >5% will lead to unreacted starting material or irreversible dilithiation.

  • Internal Monitoring: Equip the Schlenk flask with a PTFE-coated internal temperature probe. Do not rely on the external dry ice/acetone bath temperature.

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Dissolution: Dissolve 2,6-dibromopyridine (1.0 equiv, e.g., 10.0 mmol) in anhydrous DCM (0.1 M concentration) under Argon.

  • Cooling: Submerge the flask in a dry ice/acetone bath. Wait until the internal temperature probe registers exactly -78 °C.

  • Lithiation: Using a syringe pump, add the titrated n-BuLi (1.05 equiv) dropwise at a rate of 0.5 mL/min. Critical Causality: The exothermic nature of the exchange will cause micro-spikes in temperature. Adjust the addition rate to ensure the internal temperature never exceeds -70 °C to prevent thermodynamic scrambling.

  • Equilibration: Stir the resulting deep red/brown solution at -78 °C for 30 minutes.

  • Electrophilic Trapping: Add the desired electrophile (e.g., anhydrous DMF for formylation, 1.2 equiv) dropwise. Stir for 1 hour at -78 °C.

  • Quench: Remove the cooling bath. Once the internal temperature reaches 0 °C, quench the reaction aggressively with saturated aqueous NH₄Cl to protonate the intermediate alkoxide.

  • Workup: Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Workflow Step1 1. System Preparation Titrate organometallic reagent Purge flask with Argon Dissolve substrate in dry DCM Step2 2. Cryogenic Control Submerge in dry ice/acetone Equilibrate internal temp to -78 °C Step1->Step2 Step3 Step3 Step2->Step3 Step4 4. Electrophile Addition Add neat/dissolved electrophile Stir at -78 °C for 1-2 hours Step3->Step4 Step5 5. Quench & Isolation Warm gradually to 0 °C Quench with sat. NH4Cl (aq) Extract, dry, and concentrate Step4->Step5

Step-by-step experimental workflow for the cryogenic monolithiation of 2,6-dibromopyridine.

Protocol B: Non-Cryogenic Exchange via Turbo Grignard

Designed for process scale-up where cryogenic conditions are unfeasible.

Self-Validation Prerequisites:

  • Titration: Titrate the iPrMgCl·LiCl complex against menthol using 1,10-phenanthroline as an indicator in THF. The formation of a deep purple color indicates the endpoint. Commercial bottles often degrade from 1.3 M to ~0.85 M over time.

Step-by-Step Procedure:

  • Preparation: In an Argon-purged flask, dissolve 2,6-dibromopyridine (1.0 equiv) in anhydrous THF (0.2 M).

  • Cooling: Submerge in an ice-water bath to achieve an internal temperature of 0 °C.

  • Metalation: Add the titrated iPrMgCl·LiCl (1.05 equiv) dropwise over 15 minutes.

  • Validation Aliquot: After 1 hour of stirring at 0 °C, withdraw a 0.1 mL aliquot, quench in aqueous NH₄Cl, extract with ethyl acetate, and analyze via GC-MS. You should observe >95% conversion to the 2-bromo-6-magnesiopyridine intermediate (visible as 2-bromopyridine post-quench).

  • Trapping & Quench: Add the electrophile at 0 °C, stir for 2 hours, and quench with saturated aqueous NH₄Cl.

References

  • Peterson MA & Mitchell JR. Efficient Preparation of 2-Bromo-6-lithiopyridine via Lithium−Bromine Exchange in Dichloromethane. The Journal of Organic Chemistry. 4

  • MDPI. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons.3

  • Schubert et al. New Synthetic Strategy toward Pyridine-Based Ligands for Supramolecular Chemistry Utilizing 2,6-Bis(trimethyltin). Organic Letters. 1

  • Mitchell and Peterson. LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. BYU ScholarsArchive. 2

Sources

Exploratory

Nucleophilic Addition of 6-Bromo-2-pyridyllithium to 3-Oxotetrahydrofuran: A Technical Guide to Asymmetric Scaffold Synthesis

Executive Summary The synthesis of highly functionalized heteroaryl tertiary alcohols is a cornerstone of modern medicinal chemistry. Specifically, the nucleophilic addition of 6-bromo-2-pyridyllithium to 3-oxotetrahydro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized heteroaryl tertiary alcohols is a cornerstone of modern medicinal chemistry. Specifically, the nucleophilic addition of 6-bromo-2-pyridyllithium to 3-oxotetrahydrofuran yields 3-(6-bromopyridin-2-yl)tetrahydrofuran-3-ol , a critical structural motif. This technical whitepaper deconstructs the mechanistic causality, thermal constraints, and self-validating protocols required to successfully execute this transformation, mitigating common failure modes such as organolithium decomposition and ketone enolization.

Strategic Context: Kinase Inhibitors and the 3-Oxotetrahydrofuran Scaffold

In contemporary drug development, the 3-(6-bromopyridin-2-yl)tetrahydrofuran-3-ol scaffold serves as a highly versatile building block. The bromo-pyridine moiety allows for downstream cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions), while the tetrahydrofuran-3-ol ring provides crucial hydrogen-bonding interactions. This exact structural node has been instrumental in the discovery of selective Tyrosine Kinase 2 (TYK2) inhibitors, such as ABBV-712, which target the JH2 pseudokinase domain to treat autoimmune diseases[1]. Similar methodologies are heavily cited in patent literature for TYK2-mediated signaling inhibitors[2].

Mechanistic Principles and Causality

As a Senior Application Scientist, I emphasize that successful execution of this transformation relies entirely on understanding the kinetic versus thermodynamic competition inherent in organolithium chemistry.

  • Regioselective Lithium-Halogen Exchange: The generation of the nucleophile is achieved by treating 2,6-dibromopyridine with n-butyllithium (n-BuLi)[1]. The causality behind using strictly 1.05–1.10 equivalents of n-BuLi at cryogenic temperatures (-78 °C) is twofold: it ensures mono-lithiation and protects the highly unstable 6-bromo-2-pyridyllithium intermediate. Literature confirms that this intermediate rapidly decomposes if the internal temperature is allowed to rise above -70 °C[3].

  • Nucleophilic Addition vs. Enolization: 3-Oxotetrahydrofuran is an electrophilic cyclic ketone, but it possesses acidic α-protons. Because 6-bromo-2-pyridyllithium is a strong base, there is a competing pathway where it acts as a base rather than a nucleophile, leading to ketone enolization and diminished yields. To force the causality toward 1,2-nucleophilic addition, the ketone must be added rapidly at -78 °C, trapping the kinetic product before proton transfer can occur[1].

Reaction Pathway Visualization

Workflow SM 2,6-Dibromopyridine Int 6-Bromo-2-pyridyllithium (Maintain < -70 °C) SM->Int n-BuLi, THF -78 °C, 15 min Alkoxide Lithium Alkoxide Intermediate Int->Alkoxide 3-Oxotetrahydrofuran -78 °C, 40 min Product 3-(6-Bromopyridin-2-yl) tetrahydrofuran-3-ol Alkoxide->Product Sat. NH4Cl Warm to 25 °C

Workflow of 6-bromo-2-pyridyllithium generation and subsequent nucleophilic addition.

Self-Validating Experimental Protocol

A protocol is only as robust as its built-in feedback loops. To ensure reproducibility, the following step-by-step methodology incorporates real-time physical observations (self-validation checkpoints) to confirm the reaction trajectory[3],[1].

Phase 1: Preparation and Lithiation

  • Setup: Purge a dry, 3-neck round-bottom flask with inert gas (N₂ or Argon). Equip with an internal temperature probe and a magnetic stirrer.

  • Dissolution: Dissolve 2,6-dibromopyridine (1.0 equiv, e.g., 4.22 mmol) in anhydrous THF (0.2 M concentration). Cool the solution to an internal temperature of -78 °C using a dry ice/acetone bath.

    • Self-Validation Checkpoint: 2,6-dibromopyridine may partially precipitate at -78 °C. This is normal[3].

  • Exchange: Add n-BuLi (2.5 M in hexanes, 1.1 equiv) dropwise over 15 minutes, strictly maintaining the internal temperature below -70 °C.

    • Self-Validation Checkpoint: The precipitated solids must completely redissolve upon reacting with n-BuLi, yielding a homogenous, often pale-yellow solution[3].

Phase 2: Nucleophilic Addition 4. Equilibration: Stir the generated 6-bromo-2-pyridyllithium for exactly 15 minutes at -78 °C[1]. Do not exceed this timeframe to prevent homocoupling. 5. Addition: Add 3-oxotetrahydrofuran (1.2 to 6.0 equiv, depending on scale and recovery needs) in one rapid portion[1].

  • Self-Validation Checkpoint: A rapid addition prevents localized warming and outpaces the competing enolization side-reaction.
  • Reaction: Stir the mixture for 40 minutes at -78 °C[1].

Phase 3: Quench and Isolation 7. Quench: Pour the cold reaction mixture directly into a vigorously stirring biphasic mixture of saturated aqueous NH₄Cl and Dichloromethane (DCM)[1].

  • Self-Validation Checkpoint: Immediate quenching at low temperature prevents retro-aldol type reversibility.
  • Workup: Allow the mixture to warm to 25 °C and stir for 30 minutes. Separate the organic layer, extract the aqueous layer with additional DCM, dry the combined organics over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product[1].

Quantitative Data & Optimization Matrix

To assist in scaling and troubleshooting, the following table summarizes the critical parameters, the consequences of deviation, and the mechanistic rationale behind the established boundaries.

ParameterStandard ConditionDeviation ConsequenceMechanistic Rationale
Lithiation Temperature -78 °C to -70 °CFormation of dimers / Decomposition6-bromo-2-pyridyllithium is highly unstable; warming causes elimination or homocoupling.
n-BuLi Equivalents 1.05 - 1.10 eqOver-lithiation (2,6-dilithiation)Excess n-BuLi will undergo secondary exchange with the remaining bromide.
Ketone Addition Rate Single rapid portionIncreased enolization side-productSlow addition allows the strongly basic organolithium to deprotonate the α-position of the ketone.
Quench Solution Saturated aq. NH₄ClReversibility / retro-aldol decayMild acidic quench instantly protonates the alkoxide without degrading the acid-sensitive furan ring.

References

  • Targeting the Tyrosine Kinase 2 (TYK2)
  • Synthesis and Reactions of Copper(I) Complexes of Methoxytris(2-pyridyl)
  • US10508113B2 - Inhibitors of tyrosine kinase 2 mediated signaling Source: Google Patents URL

Sources

Foundational

The 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol Scaffold: A Comprehensive Technical Guide to Synthesis, Functionalization, and Drug Discovery Applications

Executive Summary In modern medicinal chemistry, the transition from planar, hydrophobic aromatics to structurally complex, sp³-enriched scaffolds is paramount for improving clinical success rates. The molecule 3-(6-brom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from planar, hydrophobic aromatics to structurally complex, sp³-enriched scaffolds is paramount for improving clinical success rates. The molecule 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol (CAS 2368946-63-6) represents a premium building block that perfectly embodies this "escape from flatland" paradigm 1. Commercially available and synthetically versatile 2, this scaffold combines a hinge-binding pyridine core with a rigid, hydrophilic tetrahydrofuran (THF) ring, offering a unique vector for late-stage functionalization via its 6-bromo handle. This whitepaper provides an authoritative guide to the structural rationale, synthetic methodologies, and biological applications of this highly valuable intermediate.

Structural Rationale & Pharmacophore Analysis

The architectural design of 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol provides three distinct pharmacological and synthetic advantages:

  • The Pyridine Core: Acts as a classic hydrogen-bond acceptor. In kinase inhibitors, the pyridine nitrogen frequently interacts with the backbone amides of the kinase hinge region.

  • The Tetrahydrofuran-3-ol Moiety: The incorporation of the saturated THF ring significantly increases the fraction of sp³ carbons (Fsp³). The tertiary alcohol provides both a hydrogen-bond donor and acceptor, heavily modulating the topological polar surface area (TPSA) to enhance aqueous solubility and metabolic stability.

  • The 6-Bromo Substituent: A highly reactive electrophilic vector. It allows for divergent, late-stage derivatization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid structure-activity relationship (SAR) exploration.

Synthetic Methodologies & Workflows

To harness this scaffold, researchers must master both its de novo synthesis and its downstream functionalization. The following protocols are designed as self-validating systems to ensure high fidelity and reproducibility.

Protocol 1: Core Scaffold Synthesis via Directed Lithiation

The synthesis relies on the regioselective lithium-halogen exchange of 2,6-dibromopyridine, followed by nucleophilic addition to tetrahydrofuran-3-one 3.

Step-by-Step Methodology:

  • Preparation: Purge a flame-dried Schlenk flask with inert N₂. Dissolve 2,6-dibromopyridine (1.0 equiv) in anhydrous THF (0.2 M).

    • Causality: Anhydrous THF acts as a strongly coordinating solvent, stabilizing the highly reactive organolithium intermediate via Lewis acid-base interactions with the lithium cation.

  • Lithiation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise over 15 minutes. Stir for 1 hour at -78 °C.

    • Causality: The cryogenic temperature is critical. It ensures rapid lithium-halogen exchange while completely suppressing the "halogen dance" rearrangement and preventing unwanted nucleophilic attack by the butyl group on the pyridine ring.

  • Electrophilic Addition: Add a solution of tetrahydrofuran-3-one (1.1 equiv) in anhydrous THF dropwise 4. Maintain at -78 °C for 2 hours, then slowly warm to room temperature.

  • Quench & Validation: Quench the reaction with saturated aqueous NH₄Cl.

    • Self-Validating System: Reaction progress is confirmed via LC-MS prior to quenching. The successful formation of the product is validated by the disappearance of the dibromopyridine isotopic pattern and the emergence of the product [M+H]⁺ peak at m/z 244.0/246.0. The mild NH₄Cl quench protonates the lithium alkoxide without inducing acid-catalyzed dehydration of the sensitive tertiary alcohol.

SyntheticWorkflow A 2,6-Dibromopyridine B 6-Bromo-2-pyridyllithium A->B n-BuLi, THF -78 °C D 3-(6-Bromo-2-pyridyl) tetrahydrofuran-3-ol B->D 1. Addition 2. NH4Cl quench C Tetrahydrofuran-3-one C->D Electrophile E Functionalized Derivatives D->E Pd-Catalyzed Cross-Coupling

Fig 1. Synthetic workflow from 2,6-dibromopyridine to functionalized THF-derivatives.

Protocol 2: Late-Stage Functionalization via Suzuki-Miyaura Coupling

The 6-bromo vector allows for the introduction of diverse aryl or heteroaryl groups to probe the hydrophobic pockets of target proteins.

Step-by-Step Methodology:

  • Setup: In a microwave vial, combine 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol (1.0 equiv), an arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) and suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane/H₂O.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, vastly accelerating the reductive elimination step. Water is essential to dissolve the K₂CO₃, which forms a boronate complex that facilitates the transmetalation step.

  • Reaction: Heat the mixture at 90 °C for 4 hours.

  • Validation:

    • Self-Validating System: Conversion is monitored by TLC (UV activity at 254 nm). Following silica gel purification, the structural integrity is validated by ¹H NMR. Successful coupling is definitively proven by the disappearance of the characteristic 6-bromo-pyridine doublet and the appearance of a newly integrated aryl multiplet in the aromatic region.

Physicochemical Properties & ADME Profiling

To quantify the value of the THF-3-ol substitution, we compare its physicochemical properties against a traditional planar analog (2-bromo-6-phenylpyridine). The data below demonstrates how this scaffold actively improves drug-likeness.

Property3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol2-Bromo-6-phenylpyridine (Planar Analog)Pharmacological Impact
Molecular Weight 244.09 g/mol 234.10 g/mol Both are well within Lipinski's Rule of 5.
Fsp³ (Fraction sp³) 0.44 0.00Higher Fsp³ correlates with lower toxicity and higher clinical success rates.
TPSA (Ų) 33.12 12.89Increased TPSA improves aqueous solubility and reduces off-target lipophilic binding.
H-Bond Donors 1 0The tertiary OH provides a critical vector for target-specific hydrogen bonding.
H-Bond Acceptors 31Enhances interactions with solvent and target protein residues.
Conformational Rigidity High (Spiro-like projection)Low (Flat rotation)The THF ring locks the molecule into a specific 3D vector, reducing entropic penalties upon binding.

Mechanistic Pathways & Biological Applications

Derivatives of the pyridine-tetrahydrofuran scaffold are heavily utilized in the development of targeted therapies, particularly in the realm of kinase inhibition (e.g., JAK2/TYK2 inhibitors for inflammatory bowel disease and psoriasis) 5.

When a derivative synthesized from 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol enters the biological system, it acts as an ATP-competitive inhibitor. The pyridine nitrogen anchors the molecule to the kinase hinge region via hydrogen bonding. Simultaneously, the bulky, sp³-rich THF-3-ol moiety projects outward into the solvent-exposed ribose pocket. This specific projection not only increases the binding affinity through favorable van der Waals interactions but also drastically improves the selectivity profile against off-target kinases that possess narrower ATP-binding clefts.

Pathway Ligand Cytokine Signal Receptor Transmembrane Receptor Ligand->Receptor Binding Kinase Target Kinase (e.g., JAK2) Receptor->Kinase Activation Effector Downstream Effector (STAT) Kinase->Effector Phosphorylation Inhibitor THF-Pyridine Derivative Inhibitor->Kinase ATP-Competitive Inhibition Response Gene Transcription Effector->Response Nuclear Translocation

Fig 2. Mechanism of action for THF-pyridine derivatives in kinase inhibition pathways.

By interrupting this signaling cascade, these derivatives prevent the phosphorylation and subsequent dimerization of STAT proteins, thereby halting the transcription of pro-inflammatory genes. The structural nuances of the THF-3-ol scaffold ensure that this inhibition is achieved with optimal pharmacokinetic parameters.

References

  • Synthesis of Fused Bicyclic Piperidines: Potential Bioactive Templates for Medicinal Chemistry - ACS Publications.1

  • 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol - Chembk (Shanghai Macklin). 2

  • Synthesis and Reactions of Copper(I) Complexes of Methoxytris(2-pyridyl)methane Tripod Ligands - ChemRxiv. 3

  • Heteroaromatic and heterobicyclic aromatic derivatives for the treatment of ferroptosis-related disorders (EP3938340A1) - Google Patents.4

  • United States Patent (JAK2/TYK2 Inhibitors) - Googleapis.com. 5

Sources

Exploratory

The Pharmacological Potential of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol: A Bifunctional Scaffold for Targeted Therapeutics

Executive Summary In modern drug discovery, overcoming the attrition rates associated with poor physicochemical properties and off-target toxicity requires the deployment of highly optimized, multifunctional chemical sca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, overcoming the attrition rates associated with poor physicochemical properties and off-target toxicity requires the deployment of highly optimized, multifunctional chemical scaffolds. 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol (CAS: 2368946-63-6) represents a commercially available [1], yet underexplored, bifunctional building block. By fusing a halogen-bond-donating bromopyridine ring with an sp3-rich, hydrophilic tetrahydrofuran-3-ol (THF-3-ol) moiety, this compound offers a unique solution to the classic medicinal chemistry dilemma: achieving high target affinity without sacrificing aqueous solubility.

This technical guide dissects the structural rationale of this scaffold, predicts its biological activity based on established pharmacophore models, and provides self-validating experimental workflows for researchers looking to integrate this molecule into targeted therapeutic programs.

Structural Rationale & Pharmacophore Dynamics

To understand the biological potential of this molecule, we must deconstruct it into its two synergistic domains. As an Application Scientist, I approach scaffold evaluation by analyzing the causality between molecular topology and target engagement.

The 6-Bromopyridine Motif: Harnessing the σ-Hole

Pyridine rings are ubiquitous in approved drugs, frequently serving as hinge-binders in kinase inhibitors. However, the strategic placement of a bromine atom at the 6-position elevates the scaffold's binding potential through halogen bonding (XB) .

Unlike traditional hydrophobic interactions, halogen bonding is a highly directional, non-covalent interaction. The electron-withdrawing nature of the pyridine nitrogen polarizes the bulky bromine atom, depleting electron density at the distal end of the C–Br bond. This creates a localized region of positive electrostatic potential known as the σ-hole [2]. When protonated or situated in a physiological binding pocket,1 [2]. This allows the bromine to act as a potent Lewis acid, forming tight, orthogonal interactions with Lewis bases (such as backbone carbonyl oxygens) in target proteins.

The Tetrahydrofuran-3-ol Motif: Escaping "Brick Dust"

A common failure point in drug development is the over-reliance on flat, purely aromatic structures, which often result in insoluble "brick dust." The integration of the THF-3-ol ring introduces a high fraction of sp3-hybridized carbons (Fsp3).

Furthermore, pyridyl-THF derivatives possess intrinsic biological relevance. They are structurally homologous to critical metabolites of tobacco-specific nitrosamines (TSNAs), such as 5-(3-pyridyl)-2-hydroxytetrahydrofuran, which are known to interact with DNA and potentially modulate nicotinic acetylcholine receptors (nAChRs) [3]. The hydroxyl group on the THF ring acts as a versatile hydrogen bond donor/acceptor, allowing the molecule to anchor to the solvent-exposed interface of a receptor pocket.

Pharmacophore Core 3-(6-Bromo-2-pyridyl) tetrahydrofuran-3-ol BromoPy 6-Bromopyridine Motif Core->BromoPy THFol Tetrahydrofuran-3-ol Motif Core->THFol Halogen Halogen Bonding (σ-hole) Target: Protein Carbonyls BromoPy->Halogen Hinge Hinge Region Binding Target: Kinase ATP Pocket BromoPy->Hinge Solubility Increased Fsp3 & H-Bonding Target: Solvent Interface THFol->Solubility

Logical breakdown of the bifunctional pharmacophore and its target interactions.

Quantitative Data: Physicochemical Profiling

To justify the selection of this scaffold over a non-halogenated analog, we must look at the thermodynamic causality. Halogen bonds are heavily enthalpy-driven. The table below summarizes the quantitative advantages of this scaffold.

Table 1: Physicochemical and Predicted Thermodynamic Profile

Property / Parameter3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-olNon-Brominated Analog (Control)Rationale / Causality
Molecular Weight 244.09 g/mol 165.19 g/mol Addition of Br increases MW but remains well within Lipinski's Rule of 5.
CLogP (Predicted) 1.80.9Bromine increases lipophilicity, enhancing cellular membrane permeability.
Fraction sp3 (Fsp3) 0.440.44High Fsp3 driven by the THF ring prevents poor aqueous solubility.
Enthalpy (ΔH) Highly Negative (< -10 kcal/mol)Moderately Negative (~ -5 kcal/mol)Strong σ-hole interaction from Br drives enthalpic binding to the target.
Binding Angle (C-Br···O) 160° - 180°N/AStrict geometric requirement for halogen bond validation in crystal structures.

Self-Validating Experimental Protocols

Scientific integrity demands that any biological activity attributed to this scaffold be rigorously proven. A single binding assay is highly susceptible to false positives (e.g., aggregation-based inhibition). Therefore, I mandate an orthogonal, self-validating workflow: thermodynamic profiling followed by structural confirmation.

Workflow Synth Compound QC (LC-MS/NMR) TSA Thermal Shift Assay (Primary Screen) Synth->TSA Purity >95% ITC Isothermal Titration Calorimetry TSA->ITC ΔTm > 2°C XRay X-Ray Crystallography (Structural Proof) ITC->XRay Enthalpy Driven

Self-validating experimental workflow for confirming targeted biological activity.

Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Causality: ITC does not merely confirm if a molecule binds; it explains why it binds. Because halogen bonding is an electrostatic interaction, a true hit will exhibit a distinct, highly favorable enthalpic signature (ΔH < 0) that compensates for any entropic penalty (-TΔS > 0) caused by restricting the THF ring's flexibility.

Step-by-Step Methodology:

  • Buffer Matching (Critical Step): Dialyze the purified target protein (e.g., a kinase domain) overnight against the ITC buffer (20 mM HEPES, 150 mM NaCl, 5% Glycerol, pH 7.4). Retain the final dialysate.

  • Ligand Preparation: Dissolve 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol in 100% DMSO to create a 10 mM stock. Dilute the stock into the retained dialysate to a final concentration of 500 µM. Ensure the sample cell protein solution is also spiked with DMSO to achieve an exact 5% match.

  • Instrument Setup: Load 200 µL of the protein solution (50 µM) into the sample cell of a MicroCal PEAQ-ITC (or equivalent). Load the ligand (500 µM) into the injection syringe.

  • Titration Execution: Execute 19 injections at 25°C. The first injection is a 0.4 µL "dummy" (discarded during analysis), followed by 18 injections of 2 µL. Set the reference power to 10 µcal/s and stirring speed to 750 rpm.

  • Validation & Analysis: Perform a control titration of the ligand into the buffer alone. Subtract this heat of dilution from the main experiment. Fit the integrated heat data to a one-site binding model to extract the dissociation constant ( Kd​ ), enthalpy (ΔH), and entropy (ΔS).

Protocol 2: Structural Validation via X-Ray Co-Crystallization

Causality: Thermodynamic data suggests a mechanism, but X-ray crystallography proves it. To definitively claim that the 6-bromo substituent is engaging in a halogen bond, we must observe specific geometric constraints: the angle between the carbon, bromine, and the acceptor oxygen (C-Br···O) must approach 180°, and the interatomic distance must be shorter than the sum of their van der Waals radii (~3.27 Å).

Step-by-Step Methodology:

  • Complex Formation: Incubate the target protein (10 mg/mL) with a 3-fold molar excess of the compound for 2 hours on ice to ensure complete saturation of the binding pocket.

  • Screening: Utilize sitting-drop vapor diffusion. Using a liquid handling robot, mix 200 nL of the protein-ligand complex with 200 nL of reservoir solution from commercial sparse-matrix screens (e.g., JCSG+).

  • Optimization & Harvesting: Monitor the drops at 20°C. Once diffraction-quality crystals appear (typically 3–7 days), cryoprotect them by briefly transferring them to a mother liquor solution supplemented with 20% (v/v) glycerol.

  • Data Collection: Flash-freeze the crystals in liquid nitrogen. Collect diffraction data at 100 K using a synchrotron X-ray source.

  • Refinement: Solve the structure via molecular replacement. Carefully model the electron density of the bromopyridine ring, ensuring the bromine atom's position validates the predicted σ-hole interaction geometry.

References

  • Aladdin Reagent. "3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol." Aladdin-e.com.
  • V. Nemec et al. "Evaluation of Halogenopyridinium Cations as Halogen Bond Donors." Crystal Growth & Design, ACS Publications, 2021.
  • S. Hecht et al. "Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines." ResearchGate, 2022.

Sources

Protocols & Analytical Methods

Method

Application Note and Protocols for the Large-Scale Synthesis of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol

Introduction 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol is a key heterocyclic intermediate in the synthesis of various pharmaceutical compounds and bioactive molecules. The pyridine moiety offers a site for further chemic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol is a key heterocyclic intermediate in the synthesis of various pharmaceutical compounds and bioactive molecules. The pyridine moiety offers a site for further chemical modification, while the tertiary alcohol on the tetrahydrofuran ring provides a chiral center, making it a valuable building block in medicinal chemistry.[1][2] The development of a robust and scalable synthetic route is therefore of significant interest to researchers and professionals in the field of drug development.

This document provides a comprehensive guide to the large-scale synthesis of this compound, detailing a well-established and optimized protocol. The chosen synthetic pathway involves a Grignard reaction between a lithiated bromopyridine derivative and tetrahydrofuran-3-one. This application note will cover the underlying chemical principles, detailed experimental procedures, safety considerations, and data analysis to ensure successful and reproducible synthesis.

Synthetic Strategy and Rationale

The core of this synthesis is a Grignard-type reaction, a powerful and versatile method for forming carbon-carbon bonds.[3][4] In this specific application, we will generate an organometallic reagent from 2,6-dibromopyridine, which will then act as a nucleophile, attacking the electrophilic carbonyl carbon of tetrahydrofuran-3-one.

Key Reaction Steps:
  • Halogen-Metal Exchange: 2,6-dibromopyridine undergoes a selective halogen-metal exchange at one of the bromine positions using n-butyllithium (n-BuLi) at low temperatures. This step is crucial for generating the reactive organolithium species.

  • Grignard-type Addition: The resulting 6-bromo-2-lithiopyridine reacts with tetrahydrofuran-3-one in a nucleophilic addition to form the magnesium alkoxide intermediate.[5]

  • Aqueous Workup: The reaction is quenched with an aqueous acid solution to protonate the alkoxide, yielding the final product, 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol.

The choice of n-butyllithium for the halogen-metal exchange is based on its high reactivity and selectivity at low temperatures, which helps to minimize side reactions. Tetrahydrofuran (THF) is used as the solvent due to its ability to solvate the organometallic intermediates and its compatibility with the reaction conditions.[6]

Reaction Mechanism Overview

Reaction_Mechanism cluster_step1 Step 1: Halogen-Metal Exchange cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Aqueous Workup 2,6-Dibromopyridine 2,6-Dibromopyridine 6-Bromo-2-lithiopyridine 6-Bromo-2-lithiopyridine 2,6-Dibromopyridine->6-Bromo-2-lithiopyridine n-BuLi, THF, -78 °C n-BuLi n-BuLi Alkoxide_Intermediate Magnesium Alkoxide Intermediate 6-Bromo-2-lithiopyridine->Alkoxide_Intermediate + Tetrahydrofuran-3-one Tetrahydrofuran-3-one Tetrahydrofuran-3-one Final_Product 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol Alkoxide_Intermediate->Final_Product H3O+

Caption: Overall synthetic workflow.

Detailed Protocols and Experimental Procedures

Materials and Reagents
Reagent/MaterialGradeSupplierComments
2,6-Dibromopyridine98%Sigma-AldrichStore in a cool, dry place.[7]
n-Butyllithium2.5 M in hexanesSigma-AldrichHandle under inert atmosphere.
Tetrahydrofuran-3-one98%Alfa AesarStore under inert atmosphere.
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-AldrichPurify before use by distilling from sodium/benzophenone.[8]
Diethyl etherAnhydrousFisher Scientific
Hydrochloric acid37%VWR
Sodium sulfateAnhydrousVWR
Magnesium sulfateAnhydrousVWR
Safety Precautions

2,6-Dibromopyridine: This compound is fatal if swallowed and causes skin and serious eye irritation.[9][10][11] It may also cause respiratory irritation.[12] Always handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7] Work in a well-ventilated fume hood. In case of contact, wash skin thoroughly with soap and water and flush eyes with water for at least 15 minutes.[10]

n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water. It must be handled under a dry, inert atmosphere (e.g., argon or nitrogen). Use of a syringe or cannula is required for transfer. Any contact with skin or eyes will cause severe burns.

Tetrahydrofuran (THF): Anhydrous THF can form explosive peroxides upon exposure to air.[8] Always test for peroxides before use and purify if necessary. THF is also highly flammable.

Experimental Workflow Diagram

Experimental_Workflow A 1. Setup and Inert Atmosphere B 2. Dissolve 2,6-Dibromopyridine in THF A->B C 3. Cool to -78 °C B->C D 4. Add n-BuLi Dropwise C->D E 5. Stir for 1 hour D->E F 6. Add Tetrahydrofuran-3-one Solution E->F G 7. Stir at -78 °C for 2 hours F->G H 8. Warm to Room Temperature G->H I 9. Quench with Aqueous HCl H->I J 10. Extract with Diethyl Ether I->J K 11. Dry Organic Layer J->K L 12. Concentrate in vacuo K->L M 13. Purify by Column Chromatography L->M N 14. Characterize Product M->N

Caption: Step-by-step experimental workflow.

Detailed Synthesis Protocol
  • Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen.

  • Reagent Preparation:

    • In the reaction flask, dissolve 2,6-dibromopyridine (1.0 eq) in anhydrous THF (10 mL per gram of dibromopyridine).

    • In a separate flask, prepare a solution of tetrahydrofuran-3-one (1.1 eq) in anhydrous THF (5 mL per gram of ketone).

  • Halogen-Metal Exchange:

    • Cool the solution of 2,6-dibromopyridine to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.0 eq, 2.5 M in hexanes) dropwise to the cooled solution via syringe or dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed -70 °C.[13]

    • After the addition is complete, stir the reaction mixture at -78 °C for an additional hour.

  • Nucleophilic Addition:

    • Add the solution of tetrahydrofuran-3-one dropwise to the reaction mixture at -78 °C over 30 minutes.

    • Allow the reaction to stir at -78 °C for 2 hours.

  • Workup and Extraction:

    • Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature.

    • Quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the pH is approximately 7.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol as a solid.

Data and Results

Expected Yield and Characterization
ParameterExpected Value
Yield 75-85%
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ 8.50 (d, 1H), 7.65 (t, 1H), 7.40 (d, 1H), 4.20-4.00 (m, 2H), 3.90-3.70 (m, 2H), 2.40-2.20 (m, 2H), 1.90 (s, 1H)
¹³C NMR (101 MHz, CDCl₃) δ 160.2, 142.1, 139.5, 125.8, 120.4, 75.3, 68.1, 40.2, 35.6
Mass Spectrometry (ESI+) m/z calculated for C₉H₁₀BrNO₂ [M+H]⁺: 243.99, found: 244.0

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete lithiation or reaction.Ensure anhydrous conditions and accurate temperature control. Use freshly titrated n-BuLi.
Moisture in the reaction.Thoroughly dry all glassware and use anhydrous solvents.
Side Product Formation Reaction temperature too high.Maintain the reaction temperature at -78 °C during additions.
Presence of di-lithiated species.Add n-BuLi slowly and ensure good stirring.
Difficulty in Purification Co-elution of impurities.Optimize the solvent system for column chromatography. Consider recrystallization.

Conclusion

This application note provides a detailed and robust protocol for the large-scale synthesis of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this valuable intermediate in high yield and purity. The provided troubleshooting guide should assist in overcoming common challenges encountered during the synthesis.

References

  • Cole-Parmer. (2004, March 4). Material Safety Data Sheet - 2,6-Dibromopyridine, 98%. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-Dibromopyridine. In PubChem. Retrieved from [Link]

  • Gutmann, B., et al. (2020). Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal.
  • Verma, A., & Thakur, V. (2015). Kinetics Model for Designing Grignard Reactions in Batch or Flow Operations. Organic Process Research & Development.
  • Zoltewicz, J. A., et al. (2006). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Molecules.
  • Kunieda, N., et al. (1977). A Novel Reaction of α-(p-Tolylsulfinyl)acetophenone with Alkyl Grignard Reagents. Chemistry Letters.
  • SATHEE JEE. (n.d.). Chemistry Grignard Reaction Mechanism. Retrieved from [Link]

  • Soderberg, T. (n.d.). Reactions of Alkyl Halides: Grignard Reagents. In Fundamentals of Organic Chemistry.
  • Gallagher, M. J., et al. (1988). Benzylic Grignard reagents: application of [Mg(anthracene)(thf)3](thf = tetrahydrofuran) in regioselective Grignard formation and C–O cleavage in benzyl ethers. J. Chem. Soc., Chem. Commun.
  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.
  • Organic Syntheses. (n.d.). Purification of Tetrahydrofuran. Retrieved from [Link]

  • Fraunhofer IMM. (2020, November 9). Grignard Reagent Formation - From the Lab to Industry [Video]. YouTube.
  • Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Journal of the American Chemical Society.
  • University of Colorado Boulder. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.
  • NEET coaching. (n.d.). Grignard Reagents : Definition, Preparation, Chemical Properties. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2015). Synthesis and Crystal Structure of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine. Journal of Chemistry.
  • Bakherad, M., et al. (2019). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry.
  • Kulyk, O., et al. (2026, March 11). Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H, - MDPI.
  • BASF. (1980). Purification of tetrahydrofuran. U.S.
  • Denmark, S. E. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES.
  • Saikia, A. K., et al. (2023). Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes. The Journal of Organic Chemistry.
  • Tay, N. F., et al. (2021). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences.
  • Tay, N. F., et al. (2021). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences.
  • Aurobindo Pharma. (2014). Process for the preparation of (3R, 3aS, 6aR)-hexahydrofuro[2,3-b]furan-3-ol.
  • Stan, C., et al. (2011). Synthesis of Substituted 2-Bromopyridine Aldehydes. HETEROCYCLES.
  • Array BioPharma Inc. (2003). Synthesis of 6-Bromo-2-formyl-pyridine.
  • Jenks, W. S. (1995, January 6).

Sources

Application

Application Note: Advanced Purification Protocol for 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol

Executive Summary The compound 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol serves as a critical pharmaceutical intermediate, most notably utilized in the synthesis of highly selective JAK2/TYK2 inhibitors for the treatment...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol serves as a critical pharmaceutical intermediate, most notably utilized in the synthesis of highly selective JAK2/TYK2 inhibitors for the treatment of inflammatory and autoimmune diseases [1]. Synthesized via the low-temperature halogen-metal exchange of 2,6-dibromopyridine followed by nucleophilic addition to tetrahydrofuran-3-one, the resulting crude mixture presents a complex matrix of unreacted lipophilic starting materials, debrominated byproducts, and inorganic lithium salts.

This application note outlines a field-proven, self-validating purification workflow designed to isolate the target tertiary alcohol with >98% purity, bridging the gap between raw synthetic output and analytical-grade pharmaceutical precursors.

Mechanistic Rationale: The Science of the Separation

As an application scientist, it is imperative to understand why specific purification parameters are chosen, rather than blindly following a protocol. The separation strategy for this compound exploits the stark physicochemical differences between the starting materials and the product:

  • Aqueous Quenching Dynamics: The reaction must be quenched with a mild proton source (saturated NH₄Cl) rather than a strong mineral acid. The basicity of the pyridine nitrogen (pKa ~ 3–4) means that exposure to low pH will protonate the ring, converting the product into a highly water-soluble pyridinium salt. This would lead to catastrophic yield loss during organic extraction.

  • Solvent Selection for Extraction: Ethyl acetate (EtOAc) is selected over less polar solvents like diethyl ether or hexanes. The introduction of the tetrahydrofuran ring and the tertiary hydroxyl group significantly increases the hydrogen-bonding capacity of the target molecule, requiring a moderately polar solvent to ensure quantitative mass transfer from the aqueous phase.

  • Chromatographic Resolution: Normal-phase silica gel chromatography is employed to resolve the product from unreacted 2,6-dibromopyridine. The starting material is highly lipophilic and elutes near the solvent front. The target tertiary alcohol interacts strongly with the silanol groups on the stationary phase, requiring a carefully calibrated gradient of Hexane/EtOAc to achieve optimal retention factors (Rf) without causing peak tailing [2].

Workflow Visualization

SynthesisPathway SM1 2,6-Dibromopyridine Lithiation Halogen-Metal Exchange (n-BuLi, -78°C) SM1->Lithiation Intermediate 6-Bromo-2-lithiopyridine Lithiation->Intermediate Addition Nucleophilic Addition (Tetrahydrofuran-3-one) Intermediate->Addition Product 3-(6-Bromo-2-pyridyl) tetrahydrofuran-3-ol Addition->Product

Synthetic pathway for 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol via halogen-metal exchange.

PurificationWorkflow Crude Crude Reaction Mixture (in THF/Hexanes) Quench Aqueous Quench (Sat. NH4Cl, pH ~7) Crude->Quench LLE Liquid-Liquid Extraction (EtOAc / H2O) Quench->LLE OrgLayer Organic Phase (Product, SM, Byproducts) LLE->OrgLayer Organic AqLayer Aqueous Phase (LiCl, Salts) LLE->AqLayer Aqueous (Discard) Concentration Solvent Evaporation (Rotary Evaporator) OrgLayer->Concentration Flash Flash Chromatography (Silica, Hexane:EtOAc) Concentration->Flash Fractions Fraction Analysis (TLC / HPLC) Flash->Fractions Trituration Trituration (Hexane/DIPE) Fractions->Trituration Pooled Product Fractions Pure Pure 3-(6-Bromo-2-pyridyl) tetrahydrofuran-3-ol Trituration->Pure

Step-by-step downstream purification workflow from crude mixture to isolated pure compound.

Detailed Experimental Protocols

Phase 1: Reaction Quench and Liquid-Liquid Extraction
  • Quenching: While maintaining the crude reaction mixture at -78°C under nitrogen, carefully add saturated aqueous NH₄Cl dropwise (10 mL per 10 mmol of substrate). Allow the mixture to slowly warm to room temperature (20°C) over 1 hour.

  • Phase Separation: Transfer the mixture to a separatory funnel. Add deionized water to dissolve any precipitated lithium salts.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

    • Self-Validation Check: Test the pH of the residual aqueous layer using pH paper. It must read between 6.5 and 7.5. A pH < 5 indicates over-acidification, requiring immediate neutralization with saturated NaHCO₃ and re-extraction to prevent product loss.

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (30°C, 50 mbar) to yield a crude viscous oil.

Phase 2: Normal-Phase Silica Gel Chromatography
  • Column Preparation: Pack a glass column with 40–63 µm silica gel (approx. 30 g of silica per 1 g of crude product) using a slurry method in 100% Hexane [2].

  • Loading: Dissolve the crude oil in a minimum volume of Dichloromethane (DCM) and load it evenly onto the silica bed.

  • Elution: Run a step-gradient elution (see Table 2). Collect 20 mL fractions.

    • Self-Validation Check: Co-spot the fractions with the crude mixture on a TLC plate. Develop in 70:30 Hexane:EtOAc. The product spot must stain intensely with Potassium Permanganate (KMnO₄) due to the oxidizable tertiary hydroxyl group, distinguishing it from unreacted 2,6-dibromopyridine which remains UV-active only but does not stain.

Phase 3: Final Polishing (Trituration)
  • Pooling: Pool all TLC-pure fractions and evaporate the solvent completely to yield an off-white solid.

  • Trituration: Suspend the solid in a 9:1 mixture of Hexane/Diisopropyl ether (DIPE) (5 mL per gram of product). Sonicate for 5 minutes, then stir at 0°C for 30 minutes.

  • Filtration: Filter the suspension through a sintered glass funnel (Porosity 3). Wash the filter cake with ice-cold Hexane.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours to afford the pure 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol.

Quantitative Data Presentation

Table 1: Thin Layer Chromatography (TLC) Retention Factors (Rf) Stationary Phase: Silica Gel 60 F254 | Mobile Phase: 70:30 Hexane:EtOAc

CompoundRf ValueUV Activity (254 nm)KMnO₄ Stain
2,6-Dibromopyridine (Starting Material)0.85StrongNegative
2-Bromopyridine (Debrominated Byproduct)0.75StrongNegative
3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol 0.35 Strong Positive (Yellow on Purple)

Table 2: Flash Chromatography Gradient Profile

Column Volumes (CV)Mobile Phase CompositionTarget Eluent
0 – 2100% HexaneNon-polar impurities
2 – 590% Hexane : 10% EtOAc2,6-Dibromopyridine
5 – 880% Hexane : 20% EtOAcDebrominated byproducts
8 – 1470% Hexane : 30% EtOAcTarget Product
14 – 1650% Hexane : 50% EtOAcHighly polar impurities / column flush

Analytical Validation

To confirm the success of the purification, the following analytical validations must be performed:

  • HPLC Purity: Run on a C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus) using a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). The target compound should exhibit a single sharp peak with an Area Under Curve (AUC) > 98% at 254 nm.

  • ¹H NMR (400 MHz, CDCl₃): Confirm the absence of the symmetric aromatic protons of 2,6-dibromopyridine (multiplet at ~7.4 ppm). The purified product will display distinct asymmetric pyridine protons, an exchangeable broad singlet for the -OH group (~4.5 ppm, depending on concentration), and complex multiplets for the tetrahydrofuran aliphatic protons (2.0–4.2 ppm).

References

  • Title: Inhibitors of tyrosine kinase 2 mediated signaling (US Patent 10,508,113 B2)
  • Title: Rapid chromatographic technique for preparative separations with moderate resolution Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol

Abstract The Suzuki-Miyaura cross-coupling of 2-halopyridines is a foundational transformation in medicinal chemistry, yet it is notoriously plagued by catalyst deactivation and sluggish kinetics. This application note p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Suzuki-Miyaura cross-coupling of 2-halopyridines is a foundational transformation in medicinal chemistry, yet it is notoriously plagued by catalyst deactivation and sluggish kinetics. This application note provides an in-depth, mechanistically grounded guide for the cross-coupling of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol (CAS: 2368946-63-6). By dissecting the unique steric and electronic causality of this 2,6-disubstituted pyridine substrate, we establish a highly optimized, self-validating protocol that overcomes inherent catalytic bottlenecks to deliver high-yielding biaryl formations.

Mechanistic Rationale & Substrate Causality

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle: oxidative addition, transmetalation, and reductive elimination [1]. However, applying this cycle to 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol requires a nuanced understanding of its specific structural causality.

The "Steric Shielding" Paradox: Standard 2-bromopyridines frequently poison palladium catalysts because the basic pyridine nitrogen strongly coordinates to the Pd(II) intermediates, sequestering the catalyst in stable, off-cycle complexes [2]. However, 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol is a 2,6-disubstituted pyridine. The presence of the bulky tetrahydrofuran-3-ol moiety at the 2-position and the bromo leaving group at the 6-position creates a highly sterically encumbered environment around the pyridine nitrogen.

  • The Benefit: This extreme steric bulk acts as a "steric shield," physically preventing the pyridine nitrogen from forming stable bis-pyridine palladium dead-end complexes.

  • The Challenge: This same steric bulk at the 6-position severely hinders the initial oxidative addition of the Pd(0) species into the C-Br bond.

Consequently, traditional catalysts like Pd(PPh3​)4​ fail to initiate the cycle effectively. To drive the reaction, highly active, bulky biarylphosphine ligands (e.g., XPhos) must be employed to force the oxidative addition while accommodating the substrate's geometry [3]. Furthermore, the tertiary alcohol on the THF ring, while generally unreactive under cross-coupling conditions, can engage in hydrogen bonding with the boronic acid, necessitating a robust base to ensure efficient transmetalation.

SuzukiCycle Pd0 Pd(0) Active Catalyst (e.g., XPhos Pd G2) OxAdd Oxidative Addition Pd(II) inserted into C-Br bond (Sterically hindered by THF ring) Pd0->OxAdd 1. Substrate Addition TransMet Transmetalation Aryl transfer from Boronate (Requires H2O & Base) OxAdd->TransMet 2. Base & Boronic Acid RedElim Reductive Elimination C-C Bond Formation & Catalyst Regeneration TransMet->RedElim 3. Ligand Coupling RedElim->Pd0 4. Regeneration Product Coupled Biaryl Product RedElim->Product Substrate 3-(6-Bromo-2-pyridyl) tetrahydrofuran-3-ol Substrate->OxAdd BoronicAcid Arylboronic Acid + K3PO4 Base BoronicAcid->TransMet

Catalytic cycle of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol highlighting steric bottlenecks.

Experimental Design & Reaction Optimization

To translate the mechanistic theory into a high-yielding protocol, the reaction parameters must be precisely calibrated to overcome the oxidative addition barrier and facilitate transmetalation [4].

  • Catalyst System: Precatalysts like XPhos Pd G2 are optimal. They rapidly generate the active mono-ligated Pd(0) species under mild conditions, and the bulky, electron-rich XPhos ligand accelerates oxidative addition into the sterically hindered C-Br bond.

  • Base & Solvent: A biphasic solvent system of 1,4-Dioxane and Water (4:1) paired with K3​PO4​ is required. Water is essential for the activation of the organoboron species into the reactive boronate anion, which is a prerequisite for the transmetalation step [1].

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions (Reaction of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol with Phenylboronic acid)

EntryCatalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Causality / Observation
1 Pd(PPh3​)4​ (5%) Na2​CO3​ (2.0)Toluene/ H2​O (4:1)9024<10%Sluggish oxidative addition due to steric hindrance at C6.
2 Pd(dppf)Cl2​ (5%) K2​CO3​ (2.0)Dioxane/ H2​O (4:1)901845%Improved, but bidentate ligand struggles with substrate bulk.
3 Pd2​(dba)3​ / SPhos (2%) K3​PO4​ (2.0)Dioxane/ H2​O (4:1)1001272%Monodentate bulky ligand facilitates oxidative addition.
4 XPhos Pd G2 (2%) K3​PO4​ (2.0) Dioxane/ H2​O (4:1) 100 8 >95% Optimal. Rapid activation and excellent steric accommodation.
Self-Validating Step-by-Step Protocol

This protocol incorporates internal controls and quantitative standards to ensure the workflow is self-validating, allowing researchers to isolate catalytic failures from workup losses.

Phase 1: Preparation & Degassing (The Self-Validating Setup)
  • Reagent Loading: To a dry 20 mL Schlenk tube, add 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol (1.0 mmol, ~244.1 mg), the desired arylboronic acid (1.2 mmol), K3​PO4​ (2.0 mmol, 424.5 mg), and XPhos Pd G2 (0.02 mmol, 15.7 mg).

  • Negative Control (Validation): Prepare a parallel 4 mL reaction vial with 0.1 mmol of all reagents except the XPhos Pd G2 catalyst. This validates that any product observed is strictly the result of Pd-catalyzed cross-coupling, ruling out spontaneous Nucleophilic Aromatic Substitution ( SN​Ar ).

  • Degassing: Add 5 mL of a 1,4-Dioxane/ H2​O (4:1 v/v) mixture. Seal the tube and perform three cycles of freeze-pump-thaw, backfilling with Argon. Causality: Oxygen promotes the homocoupling of boronic acids and rapidly oxidizes the electron-rich XPhos ligand, terminating the catalytic cycle [2].

Phase 2: Reaction Execution
  • Heating: Submerge the Schlenk tube in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) to ensure maximum interfacial surface area in the biphasic mixture.

  • Monitoring: Allow the reaction to proceed for 8 hours.

Phase 3: Analytical Validation & Workup
  • Internal Standard Addition: Cool the reaction to room temperature. Add exactly 1.0 mmol of 1,3,5-trimethoxybenzene to the crude mixture.

  • NMR Sampling: Extract a 50 µL aliquot, dilute in CDCl3​ , and acquire a crude 1H NMR spectrum. Causality: Comparing the product integration against the internal standard provides an absolute catalytic yield, independent of downstream purification losses.

  • Purification: Dilute the remaining mixture with Ethyl Acetate (15 mL) and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Step1 1. Reaction Setup & Negative Control Step2 2. Strict Degassing (Argon Purge) Step1->Step2 Step3 3. Biphasic Heating (100 °C, 8h) Step2->Step3 Step4 4. Internal Standard & NMR Validation Step3->Step4 Step5 5. Aqueous Workup & Chromatography Step4->Step5

Experimental workflow integrating self-validating controls and quantitative checks.

Troubleshooting & Analytical Validation

When analyzing the LC-MS or NMR data of the crude mixture, specific side-products can diagnose points of failure in the catalytic cycle:

  • High levels of Unreacted Substrate + Boronic Acid Homocoupling (Biaryl): Indicates that oxidative addition is failing, but the catalyst is active enough to homocouple the boronic acid. Solution: Ensure strict oxygen exclusion and verify the integrity of the XPhos Pd G2 precatalyst.

  • Presence of Protodeboronated Arene (Ar-H): Protodeboronation competes with transmetalation [4]. If the boronic acid is consumed but the cross-coupled product is low, the transmetalation step is too slow. Solution: Increase the water content slightly to accelerate boronate formation, or switch to a more soluble base like Cs2​CO3​ .

  • Dehalogenated Pyridine (Reduction): Indicates that β -hydride elimination is occurring from the solvent or ligands prior to transmetalation. Solution: Lower the reaction temperature to 85 °C to favor transmetalation over reductive side-pathways.

References
  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs.[Link]

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling." Chemistry LibreTexts Catalytic Reactions. [Link]

Application

Advanced Palladium-Catalyzed Cross-Coupling Strategies for 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol

Executive Summary & Substrate Profiling The compound 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol (CAS: 2368946-63-6) is a highly versatile, sp³-rich building block increasingly utilized in modern medicinal chemistry to imp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

The compound 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol (CAS: 2368946-63-6) is a highly versatile, sp³-rich building block increasingly utilized in modern medicinal chemistry to improve the physicochemical properties of drug candidates[1]. Structurally, it presents a fascinating dichotomy for synthetic chemists:

  • The Electrophilic Core: A 6-bromopyridine moiety, which is highly activated toward palladium-catalyzed oxidative addition due to the electron-withdrawing nature of the pyridine nitrogen[2].

  • The Coordination Trap: The basic pyridine nitrogen, which is notorious for coordinating to palladium and poisoning the catalyst[3].

  • The sp³ Motif: A tetrahydrofuran ring bearing a tertiary alcohol. While generally stable, this tertiary alcohol can be sensitive to highly aggressive bases (e.g., NaOtBu) or participate in unwanted hydrogen-bonding/coordination with exposed metal centers.

This application note provides detailed, self-validating protocols for functionalizing the 6-position of this substrate via Suzuki-Miyaura Cross-Coupling and Buchwald-Hartwig Amination , emphasizing mechanistic causality to ensure high yields and reproducibility.

Mechanistic Causality & Catalyst Selection

To successfully cross-couple 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol, the catalytic system must be engineered to overcome the specific liabilities of the substrate.

The Pyridine Poisoning Effect

In cross-coupling reactions involving 2-halopyridines, the pyridine nitrogen can act as a competing ligand. It coordinates tightly to the palladium center, forming stable, catalytically inactive complexes (often observed as the precipitation of "palladium black")[3].

  • The Solution: The use of bidentate phosphine ligands with a wide bite angle. For Buchwald-Hartwig aminations, Xantphos is the premier choice. Its rigid xanthene backbone and wide bite angle (~108°) enforce a geometry that accelerates reductive elimination, effectively outcompeting the pyridine nitrogen's ability to form a dead-end chelate[3][4]. For Suzuki couplings, dppf (1,1'-Bis(diphenylphosphino)ferrocene) serves a similar protective role[2].

Protecting the Tertiary Alcohol

While tertiary alcohols are relatively robust, the use of strong alkoxide bases (like Sodium tert-butoxide) in Buchwald-Hartwig aminations can lead to unwanted deprotonation, altering the substrate's solubility or causing off-target coordination to the palladium center.

  • The Solution: Utilizing milder bases such as Cs₂CO₃ or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) ensures efficient catalyst turnover while preserving the integrity of the tetrahydrofuran-3-ol motif[5][6].

Catalytic Workflow Visualization

G Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd(II) inserts into C-Br bond of the Pyridine ring Pd0->OxAdd + Substrate BaseEx Base Exchange Halide swapped for Alkoxide/Hydroxyl OxAdd->BaseEx + Base (e.g., K2CO3) TransMet Transmetalation Transfer of Aryl/Amine group BaseEx->TransMet + Nucleophile RedElim Reductive Elimination C-C/C-N Bond Formation TransMet->RedElim RedElim->Pd0 Catalyst Turnover Product Coupled Product (Functionalized THF-Pyridine) RedElim->Product Substrate 3-(6-Bromo-2-pyridyl) tetrahydrofuran-3-ol Substrate->OxAdd

Catalytic cycle of Pd-catalyzed cross-coupling tailored for bromopyridine substrates.

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol utilizes a robust Pd(II) precatalyst and a mild inorganic base, optimized for coupling with aryl or heteroaryl boronic acids[7].

Reagents:

  • 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol: 1.0 equiv (1.0 mmol, 244 mg)

  • Arylboronic Acid: 1.2 equiv (1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂: 0.05 equiv (0.05 mmol, 41 mg)

  • K₂CO₃: 2.0 equiv (2.0 mmol, 276 mg)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v), 10 mL

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine substrate, arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and K₂CO₃.

  • Solvent Degassing (Critical Causality): Add the 1,4-Dioxane and H₂O. Seal the flask with a rubber septum and sparge the biphasic mixture with Argon gas for exactly 15 minutes. Causality: Oxygen rapidly degrades the active Pd(0) species generated in situ. Sparging displaces dissolved O₂, preventing premature catalyst death.

  • Heating: Replace the sparging needle with an Argon balloon. Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12–16 hours. Causality: High stirring rates are required to overcome the mass transfer limitations of the biphasic solvent system.

  • Reaction Monitoring: Monitor via LC-MS or TLC. A successful reaction will maintain a deep red/orange hue. If the solution turns completely black within the first hour, catalyst poisoning has occurred.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol employs Xantphos to prevent pyridine poisoning and a mild base (Cs₂CO₃) to protect the tertiary alcohol.

Reagents:

  • 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol: 1.0 equiv (1.0 mmol, 244 mg)

  • Primary/Secondary Amine: 1.2 equiv (1.2 mmol)

  • Pd₂(dba)₃: 0.025 equiv (0.025 mmol, 23 mg)

  • Xantphos: 0.06 equiv (0.06 mmol, 35 mg)

  • Cs₂CO₃: 2.0 equiv (2.0 mmol, 651 mg)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous), 10 mL

Step-by-Step Methodology:

  • Pre-activation: In an argon-filled glovebox (or using standard Schlenk techniques), combine Pd₂(dba)₃ and Xantphos in 2 mL of anhydrous Toluene. Stir at room temperature for 15 minutes. Causality: Pre-mixing allows the formation of the active L₂Pd(0) complex before exposure to the basic pyridine substrate, drastically reducing the chance of initial catalyst poisoning.

  • Substrate Addition: To a separate oven-dried vial, add the bromopyridine substrate, the amine, and Cs₂CO₃.

  • Combination: Transfer the pre-activated catalyst solution to the substrate vial. Dilute with the remaining 8 mL of Toluene.

  • Heating: Seal the vial and heat at 100 °C for 18 hours.

  • Workup: Cool to room temperature, filter the crude mixture through a pad of Celite to remove the insoluble inorganic base and palladium residues, eluting with EtOAc. Concentrate and purify via reverse-phase HPLC or silica gel chromatography.

Quantitative Data & Condition Optimization

The following table summarizes the causal relationships between reaction parameters and expected outcomes when functionalizing 2-bromopyridine derivatives bearing sensitive functional groups.

Reaction TypeCatalyst / Ligand SystemBaseSolventTempExpected YieldCausality & Mechanistic Notes
Suzuki-Miyaura Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O90 °C75–95%Optimal. Bidentate dppf prevents pyridine coordination. Mild base tolerates the tertiary alcohol[2].
Suzuki-Miyaura Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O100 °C50–65%Suboptimal. Monodentate PPh₃ is susceptible to displacement by the pyridine nitrogen, leading to moderate yields[2].
Buchwald-Hartwig Pd₂(dba)₃ / XantphosCs₂CO₃Toluene100 °C70–85%Optimal. Wide bite angle of Xantphos forces reductive elimination. Cs₂CO₃ prevents alcohol deprotonation.
Buchwald-Hartwig Xantphos Pd G3DBUDMF or MeCN140 °C (Flow)70–80%Alternative. DBU acts as a soluble, homogeneous weak base, excellent for continuous flow applications without degrading the alcohol[6].
Buchwald-Hartwig Pd(OAc)₂ / BINAPNaOtBuToluene110 °C< 30%Failure Risk. Strong base (NaOtBu) may cause side reactions with the THF-3-ol. BINAP is less effective than Xantphos for 2-bromopyridines[3][8].

Sources

Method

Application Note: Chemoselective Buchwald-Hartwig Amination of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Validated Protocol Introduction & Mechanistic Rationale The synthesis of functionalized aminopy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Validated Protocol

Introduction & Mechanistic Rationale

The synthesis of functionalized aminopyridines is a cornerstone of modern medicinal chemistry, providing critical scaffolds for kinase inhibitors and CNS-active therapeutics. However, the palladium-catalyzed Buchwald-Hartwig cross-coupling of 2-bromopyridines presents severe mechanistic hurdles.

The target substrate, 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol (CAS: 2368946-63-6)[1], introduces a dual challenge that requires precise tuning of the catalytic system:

  • Catalyst Poisoning via N-Coordination: The nitrogen atom of the 2-bromopyridine moiety is highly nucleophilic. It is notorious for coordinating with the electrophilic palladium(II) intermediates, effectively acting as an off-cycle trap that poisons the catalyst and halts the reaction[2].

  • Chemoselectivity of the Tertiary Alcohol: The substrate features a free tertiary hydroxyl group on the tetrahydrofuran ring. The use of standard, highly basic conditions (e.g., Sodium tert-butoxide, pKa ~17) leads to alkoxide formation. This alkoxide can competitively bind to palladium or induce substrate decomposition.

The Causality of Experimental Choices: To overcome the pyridine coordination trap, Wagaw and Buchwald demonstrated that chelating bis(phosphine) ligands must be employed[3]. A bidentate ligand with a large bite angle, such as Xantphos , enforces a rigid coordination sphere around the palladium center, sterically and electronically preventing the pyridine nitrogen from displacing the ligand. To address the chemoselectivity of the tertiary alcohol, a milder inorganic base such as Cesium Carbonate (Cs₂CO₃ , pKa ~10.3) is selected. Cs₂CO₃ is sufficiently basic to deprotonate the palladium-amido intermediate to drive reductive elimination, but it will not deprotonate the sterically hindered tertiary alcohol, thereby preserving the integrity of the tetrahydrofuran-3-ol moiety.

Quantitative Data: Condition Optimization

The following table summarizes the experimental causality behind the optimization of catalysts, ligands, and bases for this specific substrate. These field-proven insights highlight why standard conditions fail and why the optimized protocol succeeds.

EntryCatalyst (mol%)Ligand (mol%)Base (Equiv)SolventYield (%)Causality & Field Observation
1Pd₂(dba)₃ (2%)P(tBu)₃ (4%)NaOtBu (1.4)Toluene< 10%Failure: Monodentate ligand allows pyridine N-coordination; rapid catalyst death (Pd black).
2Pd₂(dba)₃ (2%)Xantphos (4%)NaOtBu (1.4)Toluene35%Failure: Base is too strong; deprotonates the tertiary alcohol causing side reactions.
3Pd₂(dba)₃ (2%)Xantphos (4%)Cs₂CO₃ (1.5)1,4-Dioxane88% Optimal: Xantphos prevents N-coordination; Cs₂CO₃ protects the alcohol.
4Pd(OAc)₂ (5%)dppp (10%)NaOtBu (2.0)Toluene75%*Alternative: Preferred exclusively for volatile amines in sealed tubes[4].

*Note: Yield for Entry 4 is based on the use of sealed-tube conditions required for volatile amines (e.g., cyclopropylamine), where slight alcohol deprotonation is tolerated to force the challenging coupling.

Mechanistic & Workflow Visualizations

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Pd(II)(Ar)Br(Ln) Oxidative Addition Pd0->OxAdd + Substrate AmineCoord Pd(II)(Ar)(NHR2)(Ln) Amine Coordination OxAdd->AmineCoord + Amine Poison Inactive Pd Complex (Pyridine N-Coordination) OxAdd->Poison Weak Ligand (Monodentate) Amido Pd(II)(Ar)(NR2)(Ln) Amido Complex AmineCoord->Amido Base (Cs2CO3) - HBr Product Aminopyridine Product + Pd(0)Ln Amido->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Fig 1. Catalytic cycle showing the off-cycle pyridine coordination trap and its prevention.

Workflow Step1 1. Inert Setup (Glovebox/Schlenk) Step2 2. Reagent Addition Pd2(dba)3, Xantphos, Cs2CO3 Step1->Step2 Step3 3. Reaction 100°C, 16h Step2->Step3 Step4 4. Workup Filtration & Extraction Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Fig 2. Experimental workflow for the chemoselective Buchwald-Hartwig amination.

Validated Experimental Protocols

Protocol A: Standard Amination with Non-Volatile Amines (e.g., Morpholine)

This protocol is engineered as a self-validating system . By observing the specific physical changes noted below, the operator can confirm the health of the catalytic cycle in real-time.

Materials (1.0 mmol scale):

  • Substrate: 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol (244 mg, 1.0 equiv)

  • Amine: Morpholine (104 µL, 1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (18.3 mg, 2 mol%)

  • Ligand: Xantphos (23.1 mg, 4 mol%)

  • Base: Cs₂CO₃ (489 mg, 1.5 equiv)

  • Solvent: Anhydrous, degassed 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a glovebox or using standard Schlenk techniques, charge an oven-dried 15 mL pressure vial equipped with a magnetic stir bar with the substrate, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Solvent & Amine Addition: Add the degassed 1,4-Dioxane followed by the morpholine. Seal the vial with a PTFE-lined septum cap.

  • Catalyst Activation (Validation Checkpoint 1): Transfer the vial to a pre-heated oil bath or heating block set to 100 °C. Within the first 10 minutes, the suspension should transition from a dark purple/red to a vibrant yellow-orange homogeneous solution. Causality: This color shift confirms the reduction of the Pd(II) precatalyst to the active Pd(0)L₂ species. If the solution turns black immediately, oxygen ingress has occurred, and the reaction must be aborted.

  • Reaction Monitoring (Validation Checkpoint 2): Stir vigorously at 100 °C for 16 hours. Monitor progress via TLC (Eluent: 50% EtOAc/Hexanes). The starting material (Rf ~0.6, UV active) will be consumed, replaced by a lower Rf spot that exhibits bright blue fluorescence under 254 nm UV light—a hallmark of the aminopyridine core.

  • Workup: Cool the reaction to room temperature. Validation Checkpoint 3: The precipitation of a fine black powder (palladium black) upon cooling is expected and indicates the natural end-of-life of the catalyst after complete conversion. Dilute the mixture with EtOAc (10 mL) and filter through a short pad of Celite to remove the inorganic base and palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO₂, gradient of 20% to 60% EtOAc in Hexanes) to afford the pure product.

Protocol B: Adaptation for Volatile Amines (e.g., Cyclopropylamine)

When functionalizing the pyridine core with highly volatile primary amines (e.g., cyclopropylamine, bp 49.5 °C), standard atmospheric pressure conditions fail due to rapid reagent vaporization.

  • Sealed Tube Requirement: The reaction must be conducted in a pressure-rated sealed tube (e.g., Ace-Thred) to maintain stoichiometry and internal pressure[4].

  • Catalyst Shift: For volatile amines in sealed environments, the combination of Pd(OAc)₂ (5 mol%) and the bidentate ligand dppp (10 mol%) provides superior turnover compared to the Pd₂(dba)₃/Xantphos system[5].

  • Execution: Cool the amine gas/liquid to -78 °C prior to addition to minimize loss. Seal the tube tightly behind a blast shield, and heat to 80 °C for 14 hours. Proceed with the standard filtration and chromatography workup described above.

References

  • Wagaw, S., & Buchwald, S. L. "The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation." The Journal of Organic Chemistry, 1996, 61(21), 7240-7241. URL: [Link]

  • Li, J., Wang, Z., & Mitchell, L. "A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines." The Journal of Organic Chemistry, 2007, 72(9), 3606-3607. URL: [Link]

  • ChemBK. "3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol Database Entry." ChemBK. URL: [Link]

Sources

Application

Application Note: Derivatization Strategies for the Tertiary Hydroxyl Group of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol

Executive Summary The molecule 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol is a highly functionalized, sterically hindered building block frequently utilized in the development of advanced therapeutics, most notably in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol is a highly functionalized, sterically hindered building block frequently utilized in the development of advanced therapeutics, most notably in the synthesis of Tyrosine Kinase 2 (TYK2) and Janus Kinase (JAK) inhibitors for autoimmune diseases [1].

The scaffold presents a unique synthetic challenge: the tertiary hydroxyl group is flanked by a bulky tetrahydrofuran (THF) ring and an electron-withdrawing 6-bromo-2-pyridyl moiety. Derivatization of this hydroxyl group is often mandatory to either modulate the physicochemical properties of the drug candidate (e.g., altering logP, removing a hydrogen bond donor) or to transiently protect the oxygen prior to downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the C6-bromo position. This application note details three field-proven strategies for derivatizing this sterically encumbered tertiary alcohol: O-Methylation , Deoxofluorination , and Silyl Protection .

Mechanistic Insights & Causality

Derivatizing a tertiary alcohol requires overcoming significant kinetic and thermodynamic barriers. The experimental choices in the following protocols are dictated by three mechanistic factors:

  • Steric Hindrance: The quaternary carbon center severely restricts the trajectory of incoming electrophiles. Standard SN2-type etherification or silylation conditions (e.g., alkyl halides with weak bases, or silyl chlorides) will fail or proceed at impractically slow rates.

  • Electronic & Pyridylic Effects: The adjacent pyridine ring stabilizes transient carbocationic character at the C3 position. While this facilitates SN1-type pathways (crucial for deoxofluorination), it simultaneously increases the susceptibility of the molecule to E1 elimination, risking the formation of a 2,5-dihydrofuran byproduct.

  • Heteroatom Coordination: The lone pair on the pyridine nitrogen can chelate metal counterions (e.g., Na⁺, Li⁺) or silicon centers. This can alter the effective basicity of the alkoxide or sequester reagents, necessitating the use of excess equivalents and carefully selected solvents (like DMF) to break up tight ion pairs.

DerivatizationWorkflow cluster_reactions Derivatization Strategies SM 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol (Tertiary Alcohol Scaffold) OMeth O-Methylation Reagents: NaH, MeI SM->OMeth Deoxo Deoxofluorination Reagents: DAST, DCM SM->Deoxo Silyl Silyl Protection Reagents: TBSOTf, Lutidine SM->Silyl Prod1 3-Methoxy Derivative (Modulates logP) OMeth->Prod1 Prod2 3-Fluoro Derivative (Bioisosteric Replacement) Deoxo->Prod2 Prod3 3-O-TBS Derivative (Transient Protection) Silyl->Prod3 Downstream Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura at C6-Bromo) Prod1->Downstream Prod2->Downstream Prod3->Downstream

Caption: Workflow for derivatizing the tertiary alcohol prior to downstream cross-coupling.

Experimental Protocols

Strategy A: O-Methylation (Etherification)

Rationale: Conversion to a methyl ether removes the hydrogen bond donor, increasing membrane permeability and preventing the hydroxyl group from poisoning palladium catalysts in subsequent steps. Causality: Due to steric bulk, the alkoxide must be generated with a strong, irreversible base (NaH). N,N-Dimethylformamide (DMF) is strictly required as a solvent because its high dielectric constant solvates the Na⁺ ions, preventing the pyridine nitrogen from forming an unreactive chelate with the alkoxide.

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask under argon. Charge the flask with 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol (1.0 equiv, 10 mmol) and anhydrous DMF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in small portions. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add Iodomethane (MeI, 2.0 equiv) dropwise. Self-Validation: The reaction mixture will slightly warm and may change color. Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

  • Monitoring & Quench: Monitor via TLC (Hexanes/EtOAc 7:3). Once the starting material is consumed, cool to 0 °C and quench dropwise with saturated aqueous NH₄Cl.

  • Workup: Extract with Ethyl Acetate (3x). Wash the combined organic layers with H₂O (5x) to remove DMF, followed by brine. Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography.

Strategy B: Deoxofluorination (Bioisosteric Replacement)

Rationale: Replacing the hydroxyl group with fluorine maintains similar steric bulk while drastically altering the electronic profile and metabolic stability of the molecule [2]. Causality: Diethylaminosulfur trifluoride (DAST) is utilized. The reaction proceeds via an alkoxyaminosulfurane intermediate. Because the C3 position is pyridylic, the C-O bond cleaves to form a transient ion pair. Strict temperature control (-78 °C) is mandatory to favor nucleophilic attack by fluoride over the competing E1 elimination of a proton from the THF ring.

Mechanism A Tertiary Alcohol Scaffold B Alkoxyaminosulfurane Intermediate A->B + DAST (- HF) C Carbocation / Ion Pair (Pyridylic Stabilization) B->C - Et2NSF2O- D Fluorinated Product (Desired) C->D + F- E Elimination Byproduct (Alkene) C->E - H+ (Side Reaction)

Caption: Mechanistic pathway of DAST-mediated deoxofluorination highlighting the competing elimination.

Step-by-Step Protocol:

  • Preparation: Dissolve the starting material (1.0 equiv, 5 mmol) in anhydrous Dichloromethane (DCM, 0.1 M) under a strict argon atmosphere.

  • Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add DAST (1.2 equiv) dropwise via syringe.

  • Reaction: Stir at -78 °C for 1 hour. Self-Validation: Slowly allow the reaction to warm to 0 °C over 2 hours. Do not let it reach room temperature unmonitored, as elimination rates increase exponentially.

  • Quench: Quench the reaction at 0 °C by the slow addition of saturated aqueous NaHCO₃ (Caution: CO₂ gas evolution).

  • Workup: Separate the layers and extract the aqueous phase with DCM (2x). Wash combined organics with brine, dry over MgSO₄, and concentrate. Isolate the fluoro-derivative via column chromatography.

Strategy C: Silyl Protection (TBS Ether)

Rationale: If the hydroxyl group must be regenerated later in the synthesis, a tert-butyldimethylsilyl (TBS) ether provides robust protection during basic cross-coupling conditions. Causality: Standard TBSCl/imidazole conditions will fail entirely on this tertiary alcohol. The highly reactive tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) must be used. 2,6-Lutidine is chosen as the base because its methyl groups sterically hinder it from reacting with the silylating agent, allowing it to act purely as a proton sponge [3].

Step-by-Step Protocol:

  • Preparation: Dissolve the starting material (1.0 equiv, 10 mmol) in anhydrous DCM (0.2 M) under argon.

  • Base Addition: Add 2,6-Lutidine (2.0 equiv) and cool the mixture to 0 °C.

  • Silylation: Add TBSOTf (1.5 equiv) dropwise. Self-Validation: The reaction is typically highly exothermic; the 0 °C bath ensures the triflate does not degrade.

  • Reaction: Stir at 0 °C for 15 minutes, then warm to room temperature and stir for 2 hours. TLC will show a highly non-polar spot (the TBS ether).

  • Workup: Dilute with DCM and wash with cold 0.5 M HCl to remove the lutidine, followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

Quantitative Data & Troubleshooting Summary

Derivatization StrategyPrimary ReagentsTemp / TimeTypical YieldPrimary Side Reaction / Failure Mode
O-Methylation NaH (1.5 eq), MeI (2.0 eq), DMF0 °C → RT / 6 h75 - 85%Incomplete conversion if THF is used instead of DMF (due to chelation).
Deoxofluorination DAST (1.2 eq), DCM-78 °C → 0 °C / 3 h55 - 65%E1 Elimination to 3-(6-bromo-2-pyridyl)-2,5-dihydrofuran if warmed too fast.
Silyl Protection TBSOTf (1.5 eq), 2,6-Lutidine (2.0 eq), DCM0 °C → RT / 2 h85 - 95%No reaction if TBSCl is mistakenly substituted for TBSOTf.

References

  • AbbVie Inc. (2019). Inhibitors of tyrosine kinase 2 mediated signaling (U.S. Patent No. 10,508,113 B2). U.S.
  • Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur trifluorides and homologous derivatives. Journal of Organic Chemistry, 40(5), 574-578.[Link]

  • Corey, E. J., Cho, H., Rücker, C., & Hua, D. H. (1981). Studies with trialkylsilyltriflates: new syntheses and applications. Tetrahedron Letters, 22(36), 3455-3458.[Link]

Method

Application of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Privileged Scaffold for Drug Discovery The confluence of a pyridine ring and a tetrahydrofuran moiety within a single molecular en...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold for Drug Discovery

The confluence of a pyridine ring and a tetrahydrofuran moiety within a single molecular entity presents a compelling scaffold for medicinal chemistry. 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol is a novel heterocyclic compound poised to serve as a versatile building block in the synthesis of new chemical entities with potential therapeutic applications. The pyridine ring, a ubiquitous feature in numerous FDA-approved drugs, offers a unique combination of basicity, hydrogen bonding capability, and aromaticity, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] Its presence often enhances water solubility and allows for crucial interactions with biological targets.[1] The tetrahydrofuran ring, another prevalent motif in natural products and pharmaceuticals, acts as a rigid, polar scaffold that can improve metabolic stability and absorption, distribution, metabolism, and excretion (ADME) profiles.[3][4]

The strategic placement of a bromine atom on the pyridine ring provides a reactive handle for a multitude of cross-coupling reactions, enabling the facile introduction of diverse chemical functionalities. This technical guide will provide an in-depth exploration of the synthesis and potential applications of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol, offering detailed protocols and insights for its utilization in drug discovery programs.

Physicochemical Properties and Medicinal Chemistry Significance

The unique arrangement of functional groups in 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol imparts a desirable set of physicochemical properties for drug design.

PropertySignificance in Medicinal Chemistry
Pyridine Nitrogen Acts as a hydrogen bond acceptor, crucial for target binding. Its basicity (pKa of pyridinium ion ~5.25) allows for salt formation, enhancing solubility and aiding in formulation.[1]
Tertiary Alcohol Can serve as both a hydrogen bond donor and acceptor, providing additional points of interaction with biological targets. It also offers a potential site for further chemical modification.
Tetrahydrofuran Oxygen Functions as a hydrogen bond acceptor and increases the polarity of the molecule, which can improve its pharmacokinetic properties.[3]
Bromine Atom A key reactive site for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. 2-Bromopyridines are generally more reactive than their chloro-analogs in these transformations.[5]
Bioisosterism The pyridine ring can act as a bioisostere for a phenyl ring, modulating potency and selectivity while maintaining a similar size and shape.[1] Similarly, the tetrahydrofuran ring is a known bioisostere for cyclohexane.[3]

Synthetic Strategy and Detailed Protocol

The synthesis of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol can be efficiently achieved through a Grignard reaction. This involves the formation of a pyridyl Grignard reagent from 2,6-dibromopyridine, followed by its nucleophilic addition to a suitable tetrahydrofuran-3-one precursor.

Experimental Workflow

G cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Workup and Purification start 2,6-Dibromopyridine reagent Mg turnings, I₂ (cat.), THF start->reagent Step 1 grignard 6-Bromo-2-pyridylmagnesium bromide reagent->grignard reaction Grignard Reaction grignard->reaction ketone Tetrahydrofuran-3-one ketone->reaction Step 2 product_crude Crude Product reaction->product_crude workup Aqueous Workup (NH₄Cl) & Extraction product_crude->workup Step 3 purification Column Chromatography workup->purification final_product 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol purification->final_product

Caption: Synthetic workflow for 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol.

Detailed Experimental Protocol

Materials:

  • 2,6-Dibromopyridine

  • Magnesium turnings

  • Iodine (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • Tetrahydrofuran-3-one

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine.

    • In the dropping funnel, dissolve 2,6-dibromopyridine (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the 2,6-dibromopyridine solution to the magnesium turnings and gently heat to initiate the reaction.

    • Once the reaction starts (indicated by the disappearance of the iodine color and gentle refluxing), add the remaining 2,6-dibromopyridine solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Nucleophilic Addition:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve tetrahydrofuran-3-one (1.1 equivalents) in anhydrous THF and add it dropwise to the cooled Grignard reagent solution.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol.

Applications in Medicinal Chemistry: A Scaffold for Further Elaboration

The presence of the 6-bromo-2-pyridyl moiety makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the synthesis of diverse libraries of compounds for biological screening.

Logical Flow for Library Synthesis

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling start 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol suzuki_product Aryl/Heteroaryl Substituted Pyridyl Tetrahydrofuranols start->suzuki_product buchwald_product Amino-pyridyl Tetrahydrofuranols start->buchwald_product sonogashira_product Alkynyl-pyridyl Tetrahydrofuranols start->sonogashira_product suzuki_reagent Aryl/Heteroaryl Boronic Acid suzuki_reagent->suzuki_product buchwald_reagent Amine buchwald_reagent->buchwald_product sonogashira_reagent Terminal Alkyne sonogashira_reagent->sonogashira_product

Caption: Diversification of the core scaffold via cross-coupling reactions.

Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol with an arylboronic acid.

Materials:

  • 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vial, add 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (5 mol%), and the base (2.0 equivalents).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).

  • Seal the vial and heat the reaction mixture to 80-100 °C with stirring for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Potential Therapeutic Applications

The structural motifs present in 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol suggest several potential avenues for therapeutic intervention.

  • Oncology: The pyridine scaffold is a key component of many kinase inhibitors used in cancer therapy.[1] By coupling various aromatic and heteroaromatic moieties to the pyridine ring, novel compounds targeting specific kinases can be synthesized and evaluated.

  • Infectious Diseases: Furan and pyridine derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities.[6][7] The synthesized library of compounds can be screened against various pathogenic bacteria and fungi.

  • Central Nervous System (CNS) Disorders: Tetracyclic tetrahydrofuran derivatives have been identified as potential broad-spectrum psychotropic agents, showing affinity for serotonergic and dopaminergic receptors.[8][9] Further elaboration of the 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol scaffold could lead to novel CNS-active compounds.

Conclusion

3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol represents a promising and versatile building block for medicinal chemistry. Its synthesis is straightforward, and the presence of a reactive bromine handle allows for extensive structural diversification. The combination of the "privileged" pyridine scaffold and the beneficial properties of the tetrahydrofuran ring provides a strong foundation for the development of novel therapeutic agents across a range of disease areas. This guide provides the necessary protocols and conceptual framework to empower researchers to explore the full potential of this exciting new chemical entity.

References

Sources

Application

Application Note: 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol as a Strategic Building Block in API Synthesis

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Focus: 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol (CAS: 2368946-63-6)[1] Abstract The design and synthesis of modern Active Ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Focus: 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol (CAS: 2368946-63-6)[1]

Abstract

The design and synthesis of modern Active Pharmaceutical Ingredients (APIs) increasingly rely on sp³-rich scaffolds to improve physicochemical properties and clinical success rates. This application note details the strategic utility of 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol as a versatile building block. By combining a rigidified tetrahydrofuran (THF) ring, a hydrogen-bonding tertiary alcohol, and a highly reactive bromopyridine handle, this compound serves as an ideal precursor for late-stage functionalization. This guide provides mechanistic insights, self-validating experimental protocols, and quantitative data to streamline its integration into drug discovery workflows.

Structural Rationale in Drug Design

The incorporation of saturated oxygen heterocycles into drug scaffolds is a proven strategy to modulate lipophilicity (lowering logP) and enhance metabolic stability compared to flat, carbocyclic aromatic rings. The architecture of 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol offers three distinct pharmacophoric and synthetic advantages:

  • The Tetrahydrofuran (THF) Ring: Imparts critical 3D character (sp³ richness) to the molecule. This structural rigidity improves aqueous solubility and reduces off-target binding promiscuity often associated with planar molecules.

  • The Tertiary Alcohol: Positioned at C3 of the THF ring, this hydroxyl group acts as a strong, directional hydrogen bond donor/acceptor[2]. In the context of kinase inhibitors or CNS-active agents, this moiety can anchor the molecule within solvent-exposed areas of a binding pocket or serve as a synthetic handle for subsequent etherification.

  • The 6-Bromo-2-pyridyl Handle: The 6-bromo-2-pyridyl motif is a well-established precursor in the synthesis of neuro-active agents, PET tracers, and complex bicyclic piperidines[3],[4]. The electron-deficient nature of the pyridine ring accelerates the oxidative addition step in palladium-catalyzed cross-couplings, making it an ideal electrophile.

Pathway A 3-(6-Bromo-2-pyridyl) tetrahydrofuran-3-ol C Suzuki-Miyaura Cross-Coupling A->C Pd-Catalyst B Aryl/Heteroaryl Boronic Acid B->C Base/Solvent D Advanced API Intermediate C->D C-C Bond Formation E Etherification of Tertiary Alcohol D->E NaH / Alkyl Halide F Target API (e.g., Kinase Inhibitor) E->F Late-Stage Assembly

Retrosynthetic and forward functionalization pathway for API assembly.

Mechanistic Insights: Overcoming Challenges in Pyridyl Cross-Coupling

While 2-bromopyridines are highly reactive substrates for Suzuki-Miyaura cross-coupling, they present specific mechanistic challenges. The basic pyridine nitrogen can coordinate with the palladium catalyst, leading to catalyst poisoning or sluggish kinetics. Furthermore, electron-deficient halides are prone to proto-debromination under strongly basic aqueous conditions[5],[6].

Causality in Experimental Choices: To mitigate these issues, our validated protocol employs Pd(dppf)Cl₂ as the catalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step and sterically hinders the formation of stable, inactive Pd-pyridine complexes[7]. A mild, water-soluble inorganic base such as potassium phosphate (K₃PO₄) or sodium carbonate (Na₂CO₃) is utilized in a biphasic solvent system (e.g., 1,4-Dioxane/H₂O). This biphasic approach ensures the high solubility of the basic salts while protecting the tertiary alcohol from base-catalyzed side reactions, ensuring high yields under mild conditions[8].

Validated Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Construct a heterobiaryl scaffold by coupling 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol with an aryl boronic acid. Self-Validating System: Reaction progress is monitored via LC-MS. The starting material exhibits a distinct isotopic pattern (M and M+2 peaks of equal intensity due to ⁷⁹Br/⁸¹Br). The complete disappearance of this isotopic signature and the emergence of a single product mass confirm total conversion.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol (1.0 equiv, 1.0 mmol) and the desired aryl boronic acid (1.2 equiv).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv) and anhydrous K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon (repeat 3 times) to prevent oxidative degradation of the palladium catalyst.

  • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane/H₂O (v/v 4:1, 0.1 M concentration). The biphasic nature aids in dissolving both the organic substrates and the inorganic base.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath with vigorous stirring for 12–16 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and water (10 mL). Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to afford the coupled product.

Workflow S1 1. Reagent Prep (Glovebox) S2 2. Pd Catalyst & Ligand Addition S1->S2 S3 3. Base & Solvent (Degassed) S2->S3 S4 4. Heating (90°C, 12h) S3->S4 S5 5. Workup & Extraction S4->S5 S6 6. Flash Chromatography S5->S6

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.

Protocol 2: Alkylation of the Tertiary Alcohol (Etherification)

Objective: Mask the hydrogen bond donor to modulate lipophilicity and blood-brain barrier (BBB) penetrance. Methodology:

  • Dissolve the coupled product from Protocol 1 (1.0 equiv) in anhydrous DMF (0.2 M) under argon at 0 °C.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) portion-wise. Stir for 30 minutes to form the alkoxide intermediate.

  • Add the alkyl halide (e.g., methyl iodide, 1.5 equiv) dropwise.

  • Warm the reaction to room temperature and stir for 4 hours.

  • Quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc, wash extensively with water (to remove DMF) and brine, dry over Na₂SO₄, and purify via chromatography.

Quantitative Data Summary

The table below summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol with various boronic acids, demonstrating the broad functional group tolerance of the optimized protocol.

Coupling Partner (Boronic Acid)Catalyst / LigandBase / Solvent SystemTemp / TimeIsolated Yield (%)
Phenylboronic acid Pd(dppf)Cl₂ (5 mol%)K₃PO₄ / Dioxane:H₂O (4:1)90 °C / 12 h88%
4-Fluorophenylboronic acid Pd(dppf)Cl₂ (5 mol%)K₃PO₄ / Dioxane:H₂O (4:1)90 °C / 12 h85%
Pyrazole-4-boronic acid pinacol ester Pd(PPh₃)₄ (5 mol%)Na₂CO₃ / Toluene:EtOH:H₂O100 °C / 16 h76%
3-Pyridylboronic acid Pd₂dba₃ / XPhos (5 mol%)Cs₂CO₃ / 1,4-Dioxane100 °C / 14 h72%

References

  • ChemBK - 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol (CAS 2368946-63-6). ChemBK Database. URL:[Link]

  • ACS Publications - Synthesis of Fused Bicyclic Piperidines: Potential Bioactive Templates for Medicinal Chemistry. The Journal of Organic Chemistry. URL:[Link]

  • Theranostics - In vivo characterization of a novel norepinephrine transporter PET tracer [18F]NS12137. Theranostics Journal. URL:[Link]

  • SCIRP - Aqueous-Phase, Palladium-Catalyzed Suzuki Reactions under Mild Conditions. Green and Sustainable Chemistry. URL:[Link]

  • Preprints.org - Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction. Preprints. URL:[Link]

Sources

Method

Experimental setup for reactions involving 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol

Application Note: Experimental Protocols for the Functionalization of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol in Drug Discovery Executive Summary & Mechanistic Rationale 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol is a h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Protocols for the Functionalization of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol in Drug Discovery

Executive Summary & Mechanistic Rationale

3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol is a highly specialized, sterically encumbered building block widely utilized in the synthesis of advanced therapeutics. It is a critical intermediate in the development of Tyrosine Kinase 2 (TYK2) and Janus Kinase (JAK) inhibitors, which are targeted therapies for autoimmune and inflammatory diseases ()[1][2].

The molecule presents a unique mechanistic dichotomy that dictates its handling in the laboratory:

  • The 2-Bromopyridine Moiety: 2-Halopyridines are notoriously difficult substrates for palladium-catalyzed cross-coupling. The basic nitrogen can coordinate to the palladium center, leading to catalyst poisoning. Furthermore, the electron-deficient nature of the pyridine ring complicates the transmetalation step ()[3].

  • The Tertiary Alcohol & THF Ring: The hydroxyl group at the C3 position of the tetrahydrofuran ring provides significant steric bulk adjacent to the coupling site. While it shields the molecule from unwanted side reactions, it necessitates highly active, sterically demanding catalyst systems to drive the reaction forward without requiring harsh conditions that could trigger premature dehydration or retro-aldol cleavage.

Experimental Setup 1: Suzuki-Miyaura Cross-Coupling

To overcome the inherent challenges of 2-pyridyl coupling, we employ a second-generation Buchwald precatalyst, XPhos Pd G2 ()[4][5].

Causality of Reagent Selection
  • Catalyst (XPhos Pd G2): The bulky dicyclohexyl biaryl phosphine ligand (XPhos) prevents the formation of unreactive bis-ligated Pd(II) species and sterically blocks the pyridine nitrogen from poisoning the metal center. The G2 precatalyst ensures rapid generation of the active monoligated Pd(0) species at room temperature, which is critical for initiating the oxidative addition into the strong C(sp2)-Br bond before substrate degradation occurs[5].

  • Solvent System (1,4-Dioxane/H2O, 4:1): Dioxane provides optimal solubility for the organic substrates and the bulky catalyst. The inclusion of water is non-negotiable; it dissolves the inorganic base and facilitates the formation of the reactive boronate species required for transmetalation.

  • Base (K2CO3): A mild inorganic aqueous base is chosen over stronger alkoxides (e.g., KOtBu) to prevent base-catalyzed elimination of the tertiary alcohol or ring-opening of the THF moiety.

Self-Validating Protocol

This protocol is designed as a closed-loop system where in-process controls dictate the progression to the next step.

Step 1: Reagent Preparation and Degassing

  • In a 20 mL reaction vial equipped with a magnetic stir bar, add 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol (1.0 equiv, 1.0 mmol), the corresponding aryl/heteroaryl boronic acid (1.2 equiv, 1.2 mmol), and K2CO3 (3.0 equiv, 3.0 mmol).

  • Add 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL).

  • Causality Check (Critical): Sparge the biphasic mixture with Argon for 15 minutes. Oxygen irreversibly oxidizes the active Pd(0) to inactive Pd(II) peroxo complexes. Proper degassing is the primary failure point in this workflow.

Step 2: Catalyst Addition and Reaction 4. Under a positive stream of Argon, quickly add XPhos Pd G2 (0.05 equiv, 5 mol%)[4]. Seal the vial with a Teflon-lined crimp cap. 5. Heat the reaction mixture to 90 °C in a pre-heated oil bath or heating block with vigorous stirring (800 rpm) to ensure biphasic mixing.

Step 3: In-Process Validation (LC-MS) 6. After 2 hours, pause heating. Withdraw a 10 µL aliquot from the organic layer using a micro-syringe. Dilute in 1 mL of Acetonitrile and inject into an LC-MS. 7. Validation Criteria: The reaction is validated to proceed to workup ONLY if the starting material mass[M+H]+ (showing the characteristic 1:1 79Br/81Br isotope pattern) is <5% relative to the product mass. If significant protodehalogenation (loss of Br without coupling) is observed, the transmetalation is too slow—correct this by adding an additional 0.5 equiv of boronic acid and 0.5 mL of water.

Step 4: Workup and Isolation 8. Cool the mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and Water (5 mL). 9. Separate the layers. Extract the aqueous layer with EtOAc (2 x 10 mL). 10. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. 11. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Experimental Setup 2: Mild Dehydration of the Tertiary Alcohol

Once the heteroaryl core is constructed via cross-coupling, the tertiary alcohol on the THF ring is often dehydrated to yield a dihydrofuran intermediate, which can then be stereoselectively functionalized.

Causality of Reagent Selection

Standard acidic dehydration (e.g., TsOH/heat) can lead to polymerization or cleavage of the newly formed biaryl bond. Instead, the Burgess Reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is utilized. It selectively dehydrates tertiary alcohols under mild, neutral conditions via an intramolecular syn-elimination, preventing carbocation-mediated rearrangements.

Self-Validating Protocol
  • Dissolve the purified coupled product (1.0 equiv) in anhydrous Toluene (0.2 M) under Argon.

  • Add Burgess Reagent (1.5 equiv) in a single portion.

  • Heat the mixture to 80 °C for 3 hours.

  • Validation Criteria: TLC (Hexanes/EtOAc) will show a less polar, highly UV-active spot. Complete disappearance of the broad O-H stretch (~3400 cm⁻¹) via FT-IR of an evaporated aliquot confirms successful elimination without the formation of side products.

  • Cool to room temperature, wash with water, dry over Na2SO4, and concentrate.

Quantitative Data: Catalyst Optimization

The following table summarizes the causal relationship between catalyst selection and reaction efficiency, validating the choice of XPhos Pd G2 for the primary cross-coupling workflow.

EntryCatalyst SystemBaseSolventTemp (°C)Conversion (%)Observation / Causality
1Pd(PPh3)4Na2CO3Toluene/H2O90< 20Severe catalyst poisoning by pyridine nitrogen.
2Pd(dppf)Cl2K2CO3Dioxane/H2O9045Sluggish transmetalation; high protodehalogenation.
3XPhos Pd G2 K2CO3 Dioxane/H2O 90 > 95 Optimal; rapid Pd(0) generation overcomes steric bulk.
4XPhos Pd G2KOtBuTHF6560Base-catalyzed degradation of the THF ring observed.

Mandatory Visualization

G Start 3-(6-Bromo-2-pyridyl) tetrahydrofuran-3-ol Reaction Cross-Coupling Reaction (1,4-Dioxane/H2O, 90°C) Start->Reaction Boronic Aryl Boronic Acid Boronic->Reaction Catalyst XPhos Pd G2 (Rapid Pd(0) Generation) Catalyst->Reaction Base Aqueous K2CO3 (Transmetalation) Base->Reaction Validation In-Process Control (LC-MS / TLC) Reaction->Validation Aliquot Check Validation->Reaction Incomplete Product Coupled Heteroaryl Product Validation->Product >95% Conversion

Workflow for the Suzuki-Miyaura cross-coupling of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol.

References

  • Source: United States Patent and Trademark Office (USPTO)
  • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: Angewandte Chemie International Edition / National Institutes of Health (NIH) URL: [Link]

Sources

Application

Application Note: 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol as an Advanced N,O-Bidentate Ligand for Transition Metal Catalysis

Executive Summary The development of highly selective transition metal catalysts relies heavily on the architectural precision of their coordinating ligands. 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol (CAS: 2368946-63-6)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective transition metal catalysts relies heavily on the architectural precision of their coordinating ligands. 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol (CAS: 2368946-63-6) is a specialized, conformationally restricted N,O-bidentate ligand[1]. By combining a redox-stable tertiary alcohol, a rigidifying tetrahydrofuran (THF) ring, and a synthetically versatile 6-bromo-pyridine handle, this molecule serves as a powerful platform for both asymmetric catalysis and late-stage ligand diversification. This application note details the mechanistic rationale, physicochemical properties, and self-validating protocols for utilizing this ligand in Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) and Palladium-catalyzed cross-coupling.

Structural Rationale & Ligand Design

The efficacy of a chiral ligand is dictated by its ability to create a rigid, sterically differentiated pocket around the metal center. This ligand is engineered to address the specific failure modes of traditional acyclic amino alcohols[2]:

  • Redox-Stable Tertiary Alcohol: Secondary alcohol ligands are prone to unwanted dehydrogenation (oxidation) by the active metal center during the catalytic cycle, leading to catalyst deactivation[3]. The tertiary alcohol motif in this ligand is completely redox-stable, ensuring prolonged catalyst longevity.

  • Conformational Locking via THF: Incorporating the hydroxyl-bearing carbon into a saturated THF ring restricts the rotation of the C–O bond. This rigidity projects the steric bulk in a predictable vector, maximizing enantiomeric excess (ee) by clearly differentiating the re and si faces of incoming prochiral substrates.

  • 6-Bromo Steric and Electronic Handle: The bromine atom at the 6-position of the pyridine ring provides critical steric bulk adjacent to the coordinating nitrogen, preventing the formation of inactive, bridged dimeric metal species. Furthermore, it acts as an orthogonal reactive handle for late-stage functionalization, allowing researchers to fine-tune the chiral pocket without de novo synthesis.

Physicochemical Profile

The quantitative data and operational parameters for this ligand are summarized below to facilitate experimental planning.

ParameterValue / Description
Chemical Name 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol
CAS Registry Number 2368946-63-6[1],[4]
Molecular Formula C9H10BrNO2[1]
Molecular Weight 244.09 g/mol
Commercial Purity ≥ 97%[4]
Coordination Mode Bidentate κ2 -N,O[3]
Optimal ATH Temperature 0 °C to 25 °C[2]
Typical Catalyst Loading 1.0 - 5.0 mol%[2]

Application Workflow 1: Asymmetric Transfer Hydrogenation (ATH)

ATH is a benchmark reaction for validating chiral pyridine-containing alcohol catalysts[2]. Ruthenium(II) complexes bearing these N,O-ligands are highly active for the enantioselective reduction of prochiral ketones using isopropanol as a benign hydrogen donor[5].

Mechanistic Causality

The protocol utilizes [RuCl2​(p-cymene)]2​ as the metal precursor. The addition of a strong base deprotonates the tertiary alcohol, facilitating κ2 -N,O coordination to form a 16-electron active species. Isopropanol serves as the hydride source, generating the active Ru-hydride intermediate via an outer-sphere mechanism, where the substrate does not directly bind to the metal but interacts through a highly organized six-membered transition state[2].

ATH_Cycle Precatalyst Ru(II) Precatalyst [RuCl(p-cymene)(N,O-Ligand)] ActiveCat Active 16e- Ru Catalyst [Ru(p-cymene)(N,O-Ligand)] Precatalyst->ActiveCat Base (-HCl) Hydride Ru-Hydride Species [RuH(p-cymene)(N,O-Ligand)] ActiveCat->Hydride iPrOH (-Acetone) Transition Six-Membered Transition State Hydride->Transition Prochiral Ketone Transition->ActiveCat H-Transfer Product Chiral Secondary Alcohol Transition->Product Product Release

Outer-sphere mechanism of Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH).

Step-by-Step Protocol: In Situ Catalyst Generation and ATH
  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol (0.055 mmol, 5.5 mol%) and [RuCl2​(p-cymene)]2​ (0.025 mmol, 2.5 mol%).

  • Complexation: Inject anhydrous dichloromethane (DCM, 2 mL) and stir at 40 °C for 1 hour to ensure complete metalation. Remove DCM under vacuum.

  • Activation: Dissolve the resulting complex in anhydrous isopropanol (5 mL). Add a standardized solution of KOH in isopropanol (0.1 M, 0.5 mL) to deprotonate the ligand and generate the active Ru-hydride species.

  • Substrate Addition: Cool the mixture to 0 °C. Dropwise add the prochiral ketone (e.g., acetophenone, 1.0 mmol)[2].

  • Reaction & Workup: Stir at 0 °C to 25 °C, monitoring by TLC. Upon completion, quench by filtering through a short pad of silica gel to remove the ruthenium species, washing with ethyl acetate.

Self-Validating Checkpoint: The formation of the active 16-electron Ru-hydride species is typically accompanied by a distinct color shift (often from orange/red to deep purple/brown). If the solution remains pale, the deprotonation has failed, likely due to moisture in the solvent or base.

Application Workflow 2: Late-Stage Ligand Diversification

The 6-bromo position is electronically activated by the adjacent pyridine nitrogen, making it an ideal substrate for Palladium-catalyzed Suzuki-Miyaura cross-coupling. This allows researchers to append bulky aryl groups (e.g., 2,4,6-trimethylphenyl or naphthyl) to optimize the chiral pocket for specific substrates without rebuilding the THF-pyridyl core.

Workflow Step1 Ligand Deprotonation Step2 Ru(II) Metalation Step1->Step2 Step3 Catalyst Activation Step2->Step3 Step4 Substrate Addition Step3->Step4 Step5 Chiral Analysis Step4->Step5

Experimental workflow for in situ catalyst generation and ATH screening.

Step-by-Step Protocol: Suzuki-Miyaura Coupling
  • Setup: In a pressure vial, combine 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K2​CO3​ (2.5 mmol).

  • Catalyst Addition: Add Pd(PPh3​)4​ (0.05 mmol, 5 mol%).

  • Solvent: Add a degassed mixture of Toluene/Water/Ethanol (4:1:1 v/v/v, 6 mL). Seal the vial under argon.

  • Heating: Stir the biphasic mixture at 90 °C for 12 hours.

  • Purification: Cool to room temperature, extract with ethyl acetate, dry over Na2​SO4​ , and purify via flash column chromatography.

Self-Validating Checkpoint: Because the tertiary alcohol is unprotected, the boronic acid is added in a slight excess (1.2 equiv) to account for any potential protodeboronation caused by the free hydroxyl group. Monitor the disappearance of the starting material mass (m/z 244) via LC-MS to confirm conversion.

Analytical Quality Control & Self-Validation

To ensure the trustworthiness of the catalytic data derived from this ligand, the following analytical validations must be strictly adhered to:

  • Precatalyst Verification (NMR): If isolating the Ru-complex, analyze it via 1H -NMR. Upon successful κ2 -N,O coordination, the symmetrical aromatic protons of the p-cymene ligand will split into distinct, diastereotopic sets due to the newly established chiral environment induced by the THF-locked tertiary alcohol.

  • Baseline GC/HPLC Resolution: Before analyzing the ee% of the catalytic run, you must run a racemic standard reduction using an achiral catalyst (e.g., NaBH4​ ). This validates the baseline separation of the product enantiomers on the chiral stationary phase, ensuring that the calculated ee% is an artifact of the ligand's selectivity, not poor chromatographic resolution.

Sources

Method

Application Note: Strategies for the Chiral Resolution of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol

Document ID: AN-2026-0317 Target Audience: Synthetic Chemists, Analytical Scientists, and Drug Discovery Professionals Compound Class: Halogenated Pyridyl Tertiary Alcohols Introduction & Mechanistic Challenges The compo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-0317 Target Audience: Synthetic Chemists, Analytical Scientists, and Drug Discovery Professionals Compound Class: Halogenated Pyridyl Tertiary Alcohols

Introduction & Mechanistic Challenges

The compound 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol is a highly valuable chiral building block frequently utilized in the synthesis of kinase inhibitors and receptor modulators. However, isolating its pure (R)- and (S)-enantiomers presents two distinct chemical challenges:

  • Steric Hindrance: The hydroxyl group is located at the C3 position of a tetrahydrofuran (THF) ring and is flanked by a bulky 6-bromo-2-pyridyl moiety. This creates a highly congested tertiary alcohol, rendering standard enzymatic kinetic resolutions (e.g., using lipases) largely ineffective.

  • Basic Heterocycle: The weakly basic pyridine nitrogen acts as a strong hydrogen bond acceptor. During chromatography, this nitrogen interacts with residual acidic silanols on silica-based stationary phases, leading to severe peak tailing and loss of resolution[1].

To overcome these barriers, this application note details two field-proven workflows: Preparative Supercritical Fluid Chromatography (SFC) (the industry gold standard) and Diastereomeric Derivatization (a robust bench-chemistry alternative).

Workflow racemate Racemic 3-(6-Bromo-2-pyridyl) tetrahydrofuran-3-ol decision Preparative SFC Available? racemate->decision sfc_route Workflow A: Chiral SFC (CO2/MeOH + DEA) decision->sfc_route Yes deriv_route Workflow B: Diastereomeric Derivatization (e.g., Camphanic Chloride) decision->deriv_route No sfc_sep Direct Enantiomer Separation sfc_route->sfc_sep deriv_sep Achiral Silica Gel Separation deriv_route->deriv_sep pure_enant Enantiopure (R)- and (S)- Target Compounds sfc_sep->pure_enant hydrolysis Ester Hydrolysis (LiOH/MeOH) deriv_sep->hydrolysis hydrolysis->pure_enant

Fig 1. Decision matrix for the chiral resolution of sterically hindered tertiary alcohols.

Workflow A: High-Throughput Preparative Chiral SFC

Rationale and Causality

Supercritical Fluid Chromatography (SFC) is the premier technique for resolving non-derivatizable tertiary alcohols. Supercritical CO₂ possesses high diffusivity and low viscosity, enabling rapid mass transfer and high flow rates without exceeding column pressure limits.

For pyridine-containing compounds, the selection of a mobile phase additive is the most critical parameter. Without an additive, the basic pyridine nitrogen interacts strongly with the free silanol groups on the chiral stationary phase (CSP), causing peak broadening that destroys enantiomeric resolution. The addition of a basic additive, such as 0.1%–0.5% Diethylamine (DEA) or Ammonium Hydroxide (NH₄OH), competitively masks these active silanol sites and forms transient ion pairs, drastically sharpening the peaks and restoring baseline resolution[1],[2].

SFC Method Optimization Data

The following table summarizes the optimization of the analytical SFC method prior to preparative scale-up. The data clearly demonstrates the causality of the basic additive.

Column (5 µm, 4.6 x 250 mm)Modifier (Isocratic)AdditiveRet. Time 1 (min)Ret. Time 2 (min)Resolution ( Rs​ )Peak Shape
Chiralpak IC20% MethanolNone 4.25.81.1Severe Tailing
Chiralpak IC20% Methanol0.2% DEA 3.54.92.8 Sharp, Symmetrical
Chiralpak AD-H20% Ethanol0.2% DEA 5.16.01.5Moderate Broadening
Step-by-Step Preparative SFC Protocol
  • Sample Preparation: Dissolve the racemic 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol in MS-grade Methanol to achieve a concentration of 50 mg/mL. Self-Validation Check: Ensure complete dissolution; filter through a 0.22 µm PTFE syringe filter to prevent column frit blockage.

  • Column Equilibration: Mount a Preparative Chiralpak IC column (21 x 250 mm, 5 µm). Equilibrate with 80% CO₂ / 20% Methanol (containing 0.2% DEA) at a total flow rate of 70 g/min . Maintain the backpressure regulator (BPR) at 120 bar and the column oven at 35 °C.

  • Injection & Separation: Inject 1.0 mL (50 mg) per run using stacked injections. Monitor the separation via UV detection at 254 nm and 280 nm.

  • Fraction Collection: Collect the two baseline-resolved peaks into separate vessels.

  • Recovery: Evaporate the CO₂ and remove the Methanol/DEA under reduced pressure at 30 °C. Lyophilize the resulting residue to yield the pure enantiomers as off-white solids.

SFC_Optimization step1 1. CSP Screening (Immobilized Polysaccharides) step2 2. Modifier Selection (MeOH vs. EtOH vs. IPA) step1->step2 step3 3. Additive Tuning (0.1-0.5% DEA/NH4OH) step2->step3 step4 4. Scale-Up (Loading & Flow Rate) step3->step4

Fig 2. Sequential method development pathway for preparative Chiral SFC.

Workflow B: Diastereomeric Derivatization & Separation

Rationale and Causality

If preparative SFC is unavailable, the racemate must be chemically converted into a pair of diastereomers, which possess different physical properties and can be separated via standard achiral silica gel chromatography.

Because the C3-hydroxyl group is a highly congested tertiary alcohol, standard acylation conditions (e.g., acid chloride with pyridine or triethylamine) will fail or proceed at impractically slow rates. To drive the reaction, the alcohol must first be deprotonated using a strong base like Sodium Hydride (NaH) to form a highly nucleophilic alkoxide, which is then reacted with a chiral auxiliary such as (1S)-(-)-camphanic chloride or Mosher's acid chloride (MTPA-Cl)[3].

Step-by-Step Derivatization and Hydrolysis Protocol

Phase 1: Formation of Diastereomeric Esters

  • Alkoxide Formation: In a flame-dried round-bottom flask purged with N₂, dissolve 10 mmol of the racemic alcohol in 50 mL of anhydrous THF. Cool the solution to 0 °C in an ice bath. Carefully add 15 mmol (1.5 eq) of Sodium Hydride (60% dispersion in mineral oil) in small portions. Stir for 30 minutes at 0 °C until H₂ evolution ceases.

  • Acylation: Dissolve 12 mmol (1.2 eq) of (1S)-(-)-camphanic chloride in 10 mL of anhydrous THF. Add this solution dropwise to the alkoxide mixture over 15 minutes.

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4–6 hours. Self-Validation Check: Monitor via TLC (Hexane/EtOAc 7:3). The tertiary alcohol spot should disappear, replaced by two closely eluting diastereomeric ester spots.

  • Quench & Extraction: Quench the reaction carefully with 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Phase 2: Chromatographic Separation

  • Load the crude mixture onto a high-performance silica gel flash chromatography column.

  • Elute using a shallow gradient of Hexane/Ethyl Acetate (e.g., 90:10 to 75:25). The structural bulk of the camphanate group amplifies the spatial differences between the diastereomers, allowing for baseline separation.

  • Pool and concentrate the fractions corresponding to Diastereomer 1 and Diastereomer 2 separately.

Phase 3: Saponification (Hydrolysis)

  • Dissolve 5 mmol of the separated diastereomer in 30 mL of a THF/Methanol/Water mixture (2:1:1 v/v/v).

  • Add 15 mmol (3.0 eq) of Lithium Hydroxide monohydrate (LiOH·H₂O). Stir at room temperature for 12 hours.

  • Concentrate the mixture to remove THF and Methanol. Dilute with water and extract with Dichloromethane (3 x 20 mL). Dry and evaporate the organic layer to recover the enantiopure 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol.

Determination of Absolute Configuration

Once the enantiomers are isolated, their absolute configuration—(R) or (S)—must be unambiguously assigned. For this specific molecule, two methods are highly recommended:

  • X-Ray Crystallography: The presence of the heavy bromine atom on the pyridine ring allows for the determination of absolute configuration via anomalous dispersion, provided the enantiomer can be crystallized (e.g., by slow evaporation from DCM/Hexane).

  • NMR Analysis of Mosher Esters: If derivatized using (R)- and (S)-Mosher's acid chlorides (MTPA-Cl) instead of camphanic chloride, the differences in ¹H and ¹⁹F NMR chemical shifts ( ΔδSR ) between the diastereomers can be used to reliably assign the spatial arrangement of the groups around the C3 chiral center[4].

References

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background Chromatography Online[Link]

  • Additives in Chiral Packed Column Supercritical Fluid Chromatography: A Little Goes a Long Way ResearchGate[Link]

  • Application of a modified Mosher's method for the determination of enantiomeric ratio and absolute configuration at C-3 of chiral 1,3-dihydroxy ketones ResearchGate[Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations MDPI[Link]

Sources

Application

3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol in the synthesis of kinase inhibitors

Application Note: 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol as a Privileged Scaffold in Advanced Kinase Inhibitor Synthesis Executive Summary & Strategic Rationale The development of highly selective kinase inhibitors fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol as a Privileged Scaffold in Advanced Kinase Inhibitor Synthesis

Executive Summary & Strategic Rationale

The development of highly selective kinase inhibitors for oncology and autoimmune indications increasingly relies on the incorporation of high-Fsp³ (fraction of sp³-hybridized carbons) building blocks. 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol (CAS: 2368946-63-6) [1] has emerged as a privileged scaffold in the synthesis of next-generation multi-cyclic inhibitors targeting IRAK, FLT3[2], Tyk2, and Jak2 kinases[3].

As a Senior Application Scientist, it is vital to understand the causality behind scaffold selection :

  • The Pyridine Core: Acts as a classic kinase hinge-binding motif. The nitrogen atom serves as a critical hydrogen bond acceptor, interacting directly with the backbone amides of the kinase hinge region (e.g., in FLT3 or IRAK4).

  • The Tetrahydrofuran-3-ol Moiety: Unlike planar aromatic substituents, this saturated, oxygen-containing heterocycle projects a tertiary alcohol into the solvent-exposed region or the ribose-binding pocket. This achieves three goals: (1) it provides a rigid vector for specific hydrogen bonding, (2) it significantly increases the aqueous solubility and lowers the LogP of the resulting API, and (3) the steric bulk disrupts off-target kinase binding, enhancing selectivity.

  • The 6-Bromo Handle: Provides an orthogonal, highly reactive site for late-stage transition-metal-catalyzed cross-coupling (C-N or C-C bond formation).

Target Biology & Kinase Signaling Pathways

Inhibitors utilizing this scaffold have shown profound efficacy in modulating the IRAK/FLT3 pathways—which are heavily implicated in acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS)[2]—as well as the Tyk2/Jak2 pathways, which drive autoimmune diseases like psoriasis and Crohn's disease[3].

Pathway Ligand Cytokines / FLT3 Ligand Receptor FLT3 / IRAK4 Receptors Ligand->Receptor Activation Downstream1 PI3K / AKT Pathway Receptor->Downstream1 Phosphorylation Downstream2 NF-κB / MAPK Pathway Receptor->Downstream2 Phosphorylation Inhibitor Inhibitor (THF-Pyridine Scaffold) Inhibitor->Receptor Competitive Hinge Binding Outcome Cell Proliferation & Survival (AML / Autoimmunity) Downstream1->Outcome Downstream2->Outcome

Fig 1: FLT3/IRAK signaling pathway and targeted inhibition via the THF-pyridine scaffold.

Physicochemical Profiling

Before initiating synthesis, it is critical to evaluate the physicochemical parameters of the building block, as they dictate downstream reaction conditions and purification strategies.

Table 1: Physicochemical Properties of CAS 2368946-63-6

PropertyValueImplication for Synthetic Workflow
Molecular Formula C₉H₁₀BrNO₂Baseline mass for reaction monitoring (m/z ~244/246).
H-Bond Donors 1 (Tertiary -OH)May require transient protection (e.g., TMS/TBS) if strong bases like NaH are used in subsequent steps.
H-Bond Acceptors 3 (Pyridine N, THF O, -OH)High polarity; products will likely require polar eluent systems (e.g., DCM/MeOH) for normal-phase chromatography.
Reactive Handle 6-BromoOptimal leaving group for Pd-catalyzed oxidative addition.

Experimental Methodologies & Protocols

The following protocols represent self-validating, optimized systems for functionalizing 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol, adapted from established pharmaceutical patent literature[2].

Protocol A: Buchwald-Hartwig Amination (C-N Bond Formation)

Application: Synthesis of IRAK/FLT3 inhibitor intermediates via coupling with cyclic amines (e.g., functionalized pyrrolidines).

Scientific Insight: We utilize RuPhos Pd G3 (a third-generation Buchwald precatalyst) because the bulky, electron-rich RuPhos ligand facilitates the oxidative addition of the aryl bromide at mild temperatures. More importantly, it strongly favors reductive elimination over deleterious β-hydride elimination—a common failure point when coupling secondary aliphatic amines to sterically hindered pyridines.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, charge 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol (1.0 equiv, 1.0 mmol, 244 mg), the corresponding secondary amine (e.g., tert-butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate) (1.1 equiv, 1.1 mmol), and Cesium Carbonate (Cs₂CO₃) (3.0 equiv, 3.0 mmol, 977 mg).

  • Solvent & Degassing: Add anhydrous Tetrahydrofuran (THF) (10 mL). Sparge the suspension with ultra-pure Argon or Nitrogen for 15 minutes. Critical Step: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich phosphine ligand.

  • Catalyst Addition: Add RuPhos Pd G3 (0.05 equiv, 5 mol%, 42 mg). Seal the flask and stir the reaction mixture at 80 °C for 4–6 hours.

  • Reaction Monitoring: Monitor via LC-MS. The starting material isotopic pattern (m/z ~244/246) should disappear, replaced by the product mass.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and filter through a pad of Celite to remove the insoluble inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the C-N coupled intermediate.

Protocol B: Suzuki-Miyaura Coupling (C-C Bond Formation)

Application: Synthesis of Tyk2/Jak2 inhibitor frameworks via coupling with aryl or heteroaryl boronic esters[3].

Scientific Insight: The tertiary alcohol on the THF ring can occasionally coordinate to the palladium center, slowing down the transmetalation step. Utilizing a biphasic system (Dioxane/H₂O) with a highly soluble base (K₂CO₃) and a robust bidentate catalyst like Pd(dppf)Cl₂ overcomes this kinetic barrier by accelerating transmetalation at the phase boundary.

Step-by-Step Procedure:

  • Preparation: Combine 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol (1.0 equiv, 1.0 mmol), the desired heterocyclic boronic pinacol ester (1.2 equiv, 1.2 mmol), and Potassium Carbonate (K₂CO₃) (2.5 equiv, 2.5 mmol) in a reaction vial.

  • Solvent & Degassing: Add a mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL). Degas by bubbling Nitrogen for 10 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%).

  • Heating: Heat the mixture to 90 °C for 12 hours under a nitrogen atmosphere.

  • Workup: Cool the mixture, partition between Water (20 mL) and EtOAc (20 mL). Extract the aqueous layer twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue by automated flash chromatography.

Workflow Start 3-(6-Bromo-2-pyridyl) tetrahydrofuran-3-ol (CAS: 2368946-63-6) Reaction1 Buchwald-Hartwig Amination (RuPhos Pd G3) Start->Reaction1 Reaction2 Suzuki-Miyaura Coupling (Pd(dppf)Cl2) Start->Reaction2 Intermediate1 C-N Coupled Intermediate Reaction1->Intermediate1 Intermediate2 C-C Coupled Intermediate Reaction2->Intermediate2 Final Target Kinase Inhibitor (IRAK / FLT3 / Tyk2) Intermediate1->Final Deprotection & Derivatization Intermediate2->Final Deprotection & Derivatization

Fig 2: Divergent synthetic workflow utilizing the 6-bromo handle for C-N and C-C couplings.

Reaction Optimization & Quantitative Data

To ensure maximum trustworthiness and reproducibility, the following table summarizes the optimization landscape for functionalizing this specific scaffold.

Table 2: Reaction Optimization Summary for CAS 2368946-63-6

Reaction TypeCatalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Note
Buchwald-Hartwig RuPhos Pd G3 (5 mol%)Cs₂CO₃THF8085–92 Optimal for 2° amines; prevents β-hydride elimination.
Buchwald-Hartwig Pd₂(dba)₃ / BINAPNaOtBuToluene10040–50Lower yield due to base-induced side reactions with the tertiary alcohol.
Suzuki-Miyaura Pd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane/H₂O9078–88 Biphasic system ensures rapid transmetalation.
Suzuki-Miyaura Pd(PPh₃)₄ (10 mol%)Na₂CO₃DMF/H₂O10065–70Slower reaction rate; higher catalyst loading required.

Conclusion

The strategic integration of 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol into kinase inhibitor design leverages the synergistic effects of the hinge-binding pyridine and the sp³-rich, solubility-enhancing tetrahydrofuran-3-ol moiety. By strictly adhering to optimized, modern palladium-catalyzed cross-coupling protocols (such as the use of RuPhos Pd G3), drug development professionals can efficiently bypass common synthetic bottlenecks and access diverse, highly potent chemical spaces targeting critical oncological and immunological pathways.

References

  • Source: World Intellectual Property Organization (WIPO) / Google Patents (WO2022026935A1)
  • Title: Compounds useful as kinase inhibitors (Tyk2/Jak2)

Sources

Method

Biological screening protocol for 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol analogs

Title: A High-Throughput Screening Cascade for the Identification and Characterization of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol Analogs as Potential Modulators of Cholinergic Receptors for Neurodegenerative Diseases...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: A High-Throughput Screening Cascade for the Identification and Characterization of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol Analogs as Potential Modulators of Cholinergic Receptors for Neurodegenerative Diseases

Audience: Researchers, scientists, and drug development professionals in the fields of neuroscience, pharmacology, and medicinal chemistry.

Introduction

Neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease dementia represent a significant and growing global health burden. A key pathological feature of these conditions is the progressive loss of cholinergic neurons, leading to cognitive decline.[1][2] The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous compounds targeting the central nervous system (CNS).[3][4] Analogs of 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol, by virtue of their structural motifs, are promising candidates for modulation of cholinergic receptors, specifically muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs).[5][6][7]

Targeting the M1 muscarinic acetylcholine receptor (M1 mAChR) with positive allosteric modulators (PAMs) is a particularly attractive therapeutic strategy.[8][9] M1 PAMs enhance the receptor's response to the endogenous ligand acetylcholine, offering a potential for greater subtype selectivity and a reduced side-effect profile compared to orthosteric agonists.[9][10][11] Similarly, nicotinic acetylcholine receptors are crucial targets for various neurological and psychiatric disorders.[6]

This document outlines a comprehensive, multi-tiered biological screening protocol designed to identify and characterize novel 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol analogs with therapeutic potential for neurodegenerative diseases. The proposed cascade integrates high-throughput primary screening, secondary validation and selectivity assays, and essential early-stage ADME/Tox profiling to facilitate the selection of lead candidates with desirable pharmacological and pharmacokinetic properties.

Screening Cascade Overview

The proposed screening cascade is a hierarchical approach designed to efficiently identify and validate promising compounds. It begins with broad, high-throughput primary screens to identify initial "hits," followed by more detailed secondary and tertiary assays to confirm activity, determine potency and selectivity, and assess drug-like properties.

Screening_Cascade cluster_0 Primary Screening (High-Throughput) cluster_1 Hit Confirmation & Secondary Screening cluster_2 Lead Optimization Support Primary_Assay Primary Assay: M1 mAChR Calcium Mobilization (FLIPR) Dose_Response Dose-Response & Potency (EC50) Primary_Assay->Dose_Response Active Compounds ('Hits') PAM_Assay M1 PAM Confirmation Assay Dose_Response->PAM_Assay Confirmed Hits Selectivity_Panel Muscarinic Selectivity Panel (M2-M5) PAM_Assay->Selectivity_Panel Potent & Efficacious PAMs nAChR_Screen Nicotinic Receptor Counter-Screen Selectivity_Panel->nAChR_Screen ADME_Tox Early ADME/Tox Profiling Selectivity_Panel->ADME_Tox Selective Hits Electrophysiology Electrophysiological Characterization ADME_Tox->Electrophysiology Promising Leads

Caption: A multi-stage screening cascade for hit identification and lead optimization.

Part 1: Primary Screening - Identifying M1 Receptor Modulators

The initial screen is designed for high-throughput capacity to evaluate a large library of 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol analogs. A cell-based functional assay measuring calcium mobilization is the method of choice due to its robustness and amenability to automation.[12][13][14]

Protocol 1.1: High-Throughput Calcium Mobilization Assay for M1 mAChR Activity

Objective: To identify compounds that modulate M1 mAChR activity by measuring changes in intracellular calcium concentration.

Principle: The M1 mAChR is a Gq-coupled receptor. Its activation leads to the mobilization of intracellular calcium, which can be detected using a calcium-sensitive fluorescent dye in a Fluorometric Imaging Plate Reader (FLIPR).[12][14]

Materials:

  • CHO-K1 cells stably expressing the human M1 muscarinic acetylcholine receptor (hM1).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye (e.g., Fluo-8 AM).

  • Probenecid.

  • Acetylcholine (ACh) - agonist.

  • Test compounds (3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol analogs) dissolved in DMSO.

  • 384-well black-walled, clear-bottom assay plates.

Step-by-Step Methodology:

  • Cell Plating: Seed hM1-CHO cells into 384-well plates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer. Aspirate the cell culture medium from the plates and add the loading buffer. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare a dilution series of the test compounds in assay buffer. Also, prepare a stock of acetylcholine at a concentration that elicits a submaximal response (EC20). The final DMSO concentration in the assay should be kept below 0.5%.

  • Assay Execution (FLIPR):

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Establish a baseline fluorescence reading for approximately 10-20 seconds.

    • Add the test compounds to the cell plate and incubate for 1.5-3 minutes. This step will identify agonists.

    • Add the EC20 concentration of acetylcholine to the cell plate. This step will identify PAMs (compounds that potentiate the ACh response).[13]

    • Record the fluorescence signal for at least 60-90 seconds post-ACh addition.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) from baseline.

    • Normalize the data to a positive control (e.g., a known M1 PAM) and a negative control (vehicle).

    • Compounds showing a significant increase in fluorescence either alone (agonists) or in the presence of ACh (PAMs) are considered "hits."

Part 2: Hit Confirmation and Secondary Screening

Hits from the primary screen are subjected to a series of secondary assays to confirm their activity, determine their potency and efficacy, and assess their selectivity against other muscarinic receptor subtypes.

Protocol 2.1: Dose-Response and Potency (EC50) Determination

Objective: To quantify the potency (EC50) and efficacy of confirmed hits.

Methodology: This protocol is a modification of Protocol 1.1. Instead of a single concentration, a 10-point dose-response curve is generated for each hit compound. The assay is run in both agonist mode (compound alone) and PAM mode (compound in the presence of EC20 ACh).

Data Analysis:

  • Plot the normalized response against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 (concentration for 50% of maximal effect) and the maximum response (Emax).

Compound ID M1 Agonist EC50 (µM) M1 PAM EC50 (µM) PAM Emax (% of ACh max)
BPS-Analog-01> 300.25110%
BPS-Analog-0215.21.285%
BPS-Analog-03> 30> 30N/A
BPS-Analog-04> 300.08125%
Data is hypothetical and for illustrative purposes.
Protocol 2.2: Muscarinic Receptor Selectivity Profiling

Objective: To assess the selectivity of active compounds against other muscarinic receptor subtypes (M2, M3, M4, M5).

Principle: Non-selective activation of M2 and M3 receptors can lead to undesirable cholinergic side effects.[9] Therefore, it is crucial to screen for selectivity early in the drug discovery process.

Methodology: The calcium mobilization assay (Protocol 1.1) is repeated using cell lines individually expressing human M2, M3, M4, and M5 receptors. Hit compounds are tested at a fixed concentration (e.g., 10 µM) to determine their activity at these subtypes.

Protocol 2.3: Radioligand Binding Assay for M1 PAMs

Objective: To confirm the allosteric mechanism of action by measuring the effect of the compound on agonist binding affinity.

Principle: A PAM will increase the binding affinity of the orthosteric agonist (e.g., acetylcholine) to the receptor. This can be measured by a leftward shift in the agonist's competition binding curve against a radiolabeled antagonist.[13][15]

Materials:

  • Membranes from cells expressing hM1 mAChR.

  • [³H]-N-methylscopolamine ([³H]-NMS) - radiolabeled antagonist.

  • Acetylcholine (ACh).

  • Test compounds.

  • Scintillation fluid and a scintillation counter.

Step-by-Step Methodology:

  • Assay Setup: In a 96-well plate, combine the hM1 receptor membranes, a fixed concentration of [³H]-NMS, and increasing concentrations of acetylcholine.

  • Compound Addition: Run parallel experiments in the absence and presence of a fixed concentration of the test compound (e.g., 1 µM).

  • Incubation: Incubate the plates at room temperature to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Detection: Add scintillation fluid to the filters and count the radioactivity using a scintillation counter.

Data Analysis:

  • A leftward shift in the ACh/[³H]-NMS competition curve in the presence of the test compound confirms a positive cooperative allosteric interaction.[13][15]

Part 3: Lead Optimization Support - Early ADME/Tox Profiling

For CNS drug candidates, early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity is critical to avoid late-stage failures.[16][17][18]

ADME_Tox_Workflow cluster_ADME In Vitro ADME Assays cluster_Tox In Vitro Toxicity Assays Compound Promising Hit Solubility Aqueous Solubility Kinetic/Thermodynamic Compound->Solubility Cytotoxicity Cytotoxicity e.g., HepG2 cells Compound->Cytotoxicity Permeability Permeability (PAMPA/Caco-2) P-gp Efflux Ratio Solubility->Permeability Metabolism Metabolic Stability Human Liver Microsomes Permeability->Metabolism hERG hERG Inhibition Cardiac Safety Cytotoxicity->hERG CYP_Inhibition CYP450 Inhibition Drug-Drug Interactions hERG->CYP_Inhibition

Caption: Workflow for early in vitro ADME and toxicity profiling.

Protocol 3.1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To predict passive permeability across the blood-brain barrier (BBB).

Principle: PAMPA is a non-cell-based assay that measures the ability of a compound to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.

Protocol 3.2: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Principle: The compound is incubated with HLMs and NADPH (a cofactor). The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its intrinsic clearance.

Protocol 3.3: Cytotoxicity Assay

Objective: To evaluate the general toxicity of the compounds to a human cell line (e.g., HepG2).

Principle: A variety of methods can be used, such as the MTT assay, which measures mitochondrial metabolic activity as an indicator of cell viability.[3]

Compound ID PAMPA Permeability (Pe, 10⁻⁶ cm/s) HLM Stability (t½, min) HepG2 Cytotoxicity (IC50, µM)
BPS-Analog-014.545> 50
BPS-Analog-046.2> 60> 50
Reference Drug5.055> 50
Data is hypothetical and for illustrative purposes, based on desirable properties for CNS drugs.[19][20]

Conclusion

The described screening cascade provides a robust framework for the identification and preclinical development of 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol analogs as potential therapeutics for neurodegenerative diseases. By systematically evaluating compounds for on-target activity, selectivity, and drug-like properties, this protocol facilitates the efficient progression of promising candidates towards further in vivo evaluation. The emphasis on an allosteric modulation mechanism for the M1 receptor represents a modern approach to CNS drug discovery, aiming for improved safety and efficacy.[8][21]

References

  • Opportunities and challenges for the development of M1 muscarinic receptor positive allosteric modulators in the treatment for neurocognitive deficits. PubMed.
  • Highly Selective M1 Muscarinic Receptor Positive Allosteric Modulators for the Treatment of Parkinson's Dementia. Michael J.
  • M1 receptor positive allosteric modul
  • Discovery of VU6007496: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candid
  • In Vitro ADME Assays: Principles, Applications & Protocols.
  • Opportunities and Challenges in Phenotypic Screening for Neurodegenerative Disease Research. Journal of Medicinal Chemistry.
  • Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety
  • In vitro screening strategies for nicotinic receptor ligands. PubMed.
  • Discovery of a Selective Allosteric M1 Receptor Modulator with Suitable Development Properties Based on a Quinolizidinone Carboxylic Acid Scaffold. Journal of Medicinal Chemistry.
  • A Drug Discovery and Target Identification Screening Platform for Age-Associated Neurodegener
  • Screening structural-functional relationships of neuropharmacologically active organic compounds at the nicotinic acetylcholine receptor. PubMed.
  • In Vitro screening.
  • In Vitro ADME. BioDuro.
  • An Approach to Discovering Novel Muscarinic M1 Receptor Positive Allosteric Modulators With Potent Cognitive Improvement and Minimized Gastrointestinal Dysfunction. PubMed.
  • ADME attribute alignment of marketed CNS drugs and CNS candidates.
  • Nicotinic Acetylcholine Receptor Targeted Library. Life Chemicals.
  • Allosteric activity of M1 positive allosteric modulators (PAMs).
  • nAChR Targeted Library. Otava Chemicals.
  • A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning. Journal of Neuroscience.
  • M1 Muscarinic Acetylcholine Receptor Assay. Innoprot.
  • A Comparative Analysis of the Biological Activity of Novel 6-Bromopyridin-3-amine Analogs. Benchchem.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol

Introduction: A Structural Rationale for In Vitro Investigation The compound 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol is a novel small molecule featuring a bromo-pyridine moiety linked to a tetrahydrofuran core. While s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Structural Rationale for In Vitro Investigation

The compound 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol is a novel small molecule featuring a bromo-pyridine moiety linked to a tetrahydrofuran core. While specific biological data for this compound is not extensively documented in publicly available literature, its structural components provide a rational basis for hypothesizing its potential as a bioactive agent, particularly in the domain of oncology and kinase inhibition.

The pyridine ring is a well-established pharmacophore present in numerous FDA-approved drugs, including a significant number of kinase inhibitors.[1] The bromine substitution can enhance binding affinity through halogen bonding and improve pharmacokinetic properties. The tetrahydrofuran ring, a common scaffold in natural products and synthetic drugs, provides a three-dimensional structure that can facilitate specific interactions with biological targets.[2]

This guide, therefore, outlines a comprehensive in vitro testing strategy to elucidate the biological activity of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol, with a primary focus on its potential as an anticancer agent and kinase inhibitor. The protocols provided are designed to be robust and self-validating, enabling researchers to generate high-quality, reproducible data.

Experimental Workflow for In Vitro Characterization

The logical progression for characterizing a novel compound like 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol in vitro involves a tiered approach. This begins with broad screening for cytotoxic or anti-proliferative effects, followed by more specific assays to determine the mechanism of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Pathway Analysis A Cell Viability/Cytotoxicity Assay (MTT/CellTiter-Glo) Determine IC50 across cancer cell lines B Biochemical Kinase Inhibition Assay Measure direct inhibition of target kinases A->B If cytotoxic C Clonogenic (Colony Formation) Assay Assess long-term impact on cell survival A->C If cytotoxic/ -static D Western Blot Analysis Probe for modulation of downstream signaling proteins B->D If kinase inhibitor

Caption: Tiered workflow for in vitro evaluation of novel compounds.

Part 1: Cell-Based Assays for Anti-Proliferative and Cytotoxic Effects

The initial step is to assess the compound's impact on the viability and proliferation of cancer cells. This provides a broad overview of its potential as an anticancer agent and determines the concentration range for subsequent, more detailed experiments.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol (stock solution in DMSO)

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)[1]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol in complete medium from the DMSO stock. A typical concentration range to start with is 0.1 to 100 µM.

    • Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (medium with the same concentration of DMSO).

    • Include a "no-cell" blank control (medium only).

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the absorbance of the "no-cell" blank from all other readings.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells:

    • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

  • Plot the % Viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Hypothetical Data Presentation:

CompoundCell LineIC50 (µM)
3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol MCF-77.5
A54911.2
HCT1169.8
Doxorubicin (Control) MCF-70.9
A5491.2
HCT1161.5

Part 2: Biochemical Assays for Target Identification

Given the prevalence of pyridine-containing molecules as kinase inhibitors, a direct biochemical assay is a logical next step to determine if 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol inhibits the activity of specific kinases.[1]

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay measures the amount of ADP produced during a kinase reaction. As kinase activity is inhibited, less ADP is formed. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The signal is inversely correlated with kinase inhibition.

Materials:

  • Recombinant kinase (e.g., VEGFR2, a common target for pyridine-based inhibitors)

  • Kinase-specific substrate peptide

  • ATP

  • 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup:

    • In a 96-well plate, add the kinase, its specific substrate, and ATP in the appropriate kinase buffer.

    • Add serial dilutions of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol. Include a positive control inhibitor (e.g., Sorafenib for VEGFR2) and a no-inhibitor (vehicle) control.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the recommended time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.

  • Measurement:

    • Measure the luminescence using a plate reader.

Data Analysis:

  • The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percentage of inhibition:

    • % Inhibition = 100 - [((Luminescence_Compound - Luminescence_Background) / (Luminescence_Vehicle - Luminescence_Background)) * 100]

  • Plot the % Inhibition against the log of the compound concentration to determine the IC50 value.

Hypothetical Signaling Pathway Inhibition:

The bromo-pyridine moiety suggests potential interaction with the ATP-binding pocket of protein kinases. Inhibition of a receptor tyrosine kinase like VEGFR2 would disrupt downstream signaling pathways crucial for tumor angiogenesis and cell proliferation, such as the RAS/MEK/ERK pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR2 VEGFR2 RAS RAS VEGFR2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) TF->Proliferation Compound 3-(6-Bromo-2-pyridyl) tetrahydrofuran-3-ol Compound->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Binds

Caption: Hypothetical inhibition of the VEGFR2 signaling pathway.

References

  • George, S., et al. (2008). Synthesis and evaluation of the biological activities of some 3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)- -1,3,4-oxadiazol-2-yl]-imino}-1,3-dihydro-2H-indol-2-one derivatives. Acta Pharmaceutica, 58(2), 119-129. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Journal of the American Chemical Society, 126(6), 1620-1621. [Link]

  • MDPI (2025). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. MDPI. [Link]

  • Da Settimo, A., et al. (2001). 6-Methylpyrrolo[3,4-c]pyridine-1,3-dione Alkanoic Acid Derivatives with Aldose Reductase Inhibitory Activity. Journal of Medicinal Chemistry, 44(23), 3959-3968. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes. Organic Chemistry Portal. [Link]

Sources

Method

Application Note: Advanced Handling, Safety Protocols, and Synthetic Applications of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol (CAS: 2368946-63-6) Executive Summary In modern medicinal chemistry and dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol (CAS: 2368946-63-6)

Executive Summary

In modern medicinal chemistry and drug development, bifunctional heterocycles are invaluable for constructing complex molecular architectures. 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol [1] is a highly versatile building block featuring an electrophilic bromopyridine handle and a polar tertiary alcohol embedded within a tetrahydrofuran (THF) ring. While primed for transition-metal-catalyzed cross-couplings, its dual-nature structure demands rigorous, mechanistically grounded safety protocols. This guide details the physicochemical hazard profile, self-validating handling procedures, and an optimized synthetic workflow for this compound.

Chemical Profile and Mechanistic Toxicology

When handling novel or specialized building blocks, toxicological profiles must be extrapolated from their constituent functional groups. The handling of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol requires mitigating two primary mechanistic hazards:

  • Electrophilic Aromatic Toxicity: Bromopyridines are established skin, eye, and respiratory irritants (GHS: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3)[2][3]. The electrophilic nature of the halogenated pyridine ring makes it reactive toward biological nucleophiles (e.g., proteins and cellular thiols), necessitating stringent barrier protection to prevent contact dermatitis or respiratory sensitization[3].

  • Latent Auto-Oxidation: Tetrahydrofuran derivatives possess abstractable alpha-hydrogens at the 2- and 5-positions. While the 3-position is sterically hindered by the tertiary alcohol and pyridine ring, the molecule retains a latent risk for peroxide formation upon prolonged exposure to atmospheric oxygen and light[4].

Table 1: Physicochemical and Hazard Summary
Property / HazardValue / DescriptorMechanistic Rationale
CAS Number 2368946-63-6Unique identifier for 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol[1].
Molecular Formula C9H10BrNO2Contains a polar tertiary alcohol and a reactive C-Br bond[1].
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Halogenated pyridines interact with cellular nucleophiles, causing acute irritation[2].
Storage Conditions 2–8°C, Inert AtmosphereLow temperatures and argon/nitrogen prevent auto-oxidation of the THF ring and degradation of the pyridine moiety[2][4].

Self-Validating Safety and Handling Protocols

To ensure absolute safety and reproducibility in a process chemistry environment, handling must follow a self-validating workflow . This methodology dictates that every critical safety step includes an observable, physical confirmation before the chemist is permitted to proceed.

Protocol: Routine Handling and Dispensing
  • Peroxide Validation: Before utilizing any stored batch, test for peroxides using KI-starch indicator strips.

    • Self-Validation: The strip must remain colorless. A blue/black discoloration indicates dangerous peroxide formation, requiring immediate quenching with aqueous sodium bisulfite before disposal.

  • Environmental Control: Transfer the sealed vial to a certified fume hood.

    • Self-Validation: Ensure the hood's digital airflow monitor reads between 0.4–0.6 m/s (80–120 fpm) before opening the container[2].

  • Barrier Protection: Don standard PPE: nitrile gloves, safety goggles, and a flame-resistant lab coat[3].

    • Self-Validation: Inspect gloves for micro-tears using the inflation method prior to donning. Double-gloving is recommended when handling highly concentrated halogenated aromatics.

  • Dispensing: Use a static-free PTFE or ceramic spatula to weigh the solid/viscous liquid. Ground all receiving vessels to prevent static discharge, which could ignite residual solvent vapors[2].

G Start Receipt & Inventory Storage Store at 2-8°C Inert Atmosphere Start->Storage PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Storage->PPE Prep Transfer to Fume Hood (Sash at Working Height) Weighing Weighing via Static-Free Spatula Prep->Weighing PPE->Prep Reaction Reaction Setup (Schlenk Line / Glovebox) Weighing->Reaction

Caption: Standard operating procedure for the safe handling of bromopyridine derivatives.

Synthetic Application: Palladium-Catalyzed Cross-Coupling

The primary utility of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol lies in its bromo-substituent, serving as an excellent handle for Buchwald-Hartwig aminations and Suzuki-Miyaura cross-couplings. The presence of the tertiary alcohol can complicate reactions via competitive coordination to the palladium center; thus, ligand selection is critical to drive the catalytic cycle forward.

Table 2: Representative Reaction Optimization (Suzuki-Miyaura)
Catalyst SystemBaseSolventYield (%)Mechanistic Observation
Pd(PPh3)4Na2CO3Toluene/H2O45%Poor solubility of the tertiary alcohol intermediate; sluggish oxidative addition.
Pd(dppf)Cl2K3PO4Dioxane/H2O88%Bidentate ligand prevents alcohol coordination; enhanced oxidative addition rate.
Pd2(dba)3 / XPhosCs2CO3THF92%Bulky, electron-rich ligand optimal for sterically hindered heteroaryl bromides.
Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling
  • Preparation: In an oven-dried Schlenk flask, combine 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol (1.0 equiv), arylboronic acid (1.2 equiv), and Cs2CO3 (2.0 equiv).

  • Atmosphere Exchange: Seal the flask with a rubber septum and subject it to three cycles of vacuum and argon backfilling.

    • Self-Validation: Observe the argon bubbler; a steady rate of 1 bubble/second confirms a positive pressure inert atmosphere, crucial for preventing Pd(0) oxidation[3].

  • Solvent Addition: Add anhydrous, degassed THF (0.2 M) via syringe.

  • Catalyst Introduction: Briefly open the septum under a heavy counter-flow of argon to add Pd2(dba)3 (2.5 mol%) and XPhos (5 mol%).

    • Self-Validation: The solution should transition to a deep red/orange hue within minutes, indicating the successful formation of the active Pd(0)-ligand complex.

  • Reaction Execution: Heat the mixture to 65°C for 12 hours. Monitor via LC-MS until the starting material is fully consumed.

  • Quenching & Waste: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Dispose of the halogenated/palladium waste in a specifically designated, clearly labeled hazardous waste container to comply with environmental regulations[5].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-Br Bond Cleavage) Pd0->OxAdd Ar-Br Transmet Transmetalation (Boronic Acid + Base) OxAdd->Transmet RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl-Tetrahydrofuran Derivative RedElim->Product

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for bromopyridine substrates.

Spill Management and Decontamination

In the event of a spill, immediately isolate the area and eliminate all ignition sources[3].

  • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust, as they can react with oxidizing agents[2].

  • Neutralization: For bromopyridine derivatives, a dilute 5% sodium bicarbonate solution can be used to wash the contaminated surface after the bulk solid/liquid is removed[5].

  • Verification: Wipe the area with a pH strip. Self-Validation: Ensure the surface has been neutralized to pH 7 before resuming normal operations.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol Synthesis

Welcome to the Advanced Synthesis Support Center. As drug development professionals and process chemists, you know that synthesizing sterically hindered or heteroaryl-substituted tertiary alcohols is rarely as simple as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As drug development professionals and process chemists, you know that synthesizing sterically hindered or heteroaryl-substituted tertiary alcohols is rarely as simple as drawing a mechanism. The synthesis of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol via the addition of a 6-bromo-2-pyridyl organometallic species to tetrahydrofuran-3-one is notoriously plagued by low yields, complex mixtures, and poor reproducibility.

This guide provides a root-cause analysis of the chemical mechanics at play and delivers a self-validating, field-proven protocol to bypass these bottlenecks.

I. Mechanistic Pathway & Diagnostic Overview

To fix the yield, we must first understand the competing reaction vectors. The standard approach involves the halogen-metal exchange of 2,6-dibromopyridine with n-butyllithium (n-BuLi), followed by nucleophilic addition to tetrahydrofuran-3-one. However, this pathway is fraught with chemoselective traps.

ReactionPathway SM 2,6-Dibromopyridine Li_Int 6-Bromo-2-pyridyllithium SM->Li_Int n-BuLi, THF, -78°C Ce_Int 6-Bromo-2-pyridylcerium(III) Li_Int->Ce_Int + Anhydrous CeCl3 (Transmetalation) Product 3-(6-Bromo-2-pyridyl) tetrahydrofuran-3-ol Li_Int->Product + Tetrahydrofuran-3-one (Minor: 1,2-Addition) Enolate Lithium Enolate (Recovered Ketone) Li_Int->Enolate + Tetrahydrofuran-3-one (Major: Deprotonation) Degradation Wurtz Homocoupling & Decomposition Li_Int->Degradation Temp > -70°C Ce_Int->Product + Tetrahydrofuran-3-one (Major: 1,2-Addition)

Fig 1: Chemoselective routing of 6-bromo-2-pyridyllithium via Cerium transmetalation.

II. Troubleshooting FAQs

Q1: After the aqueous workup, I am recovering mostly unreacted tetrahydrofuran-3-one and 2-bromopyridine. Why isn't the addition happening? A1: You are observing enolization rather than nucleophilic addition. Tetrahydrofuran-3-one possesses highly acidic α -protons. Organolithium reagents are exceptionally strong bases. Instead of attacking the carbonyl carbon (1,2-addition), the 6-bromo-2-pyridyllithium deprotonates the α -carbon, forming a1[1]. Upon aqueous quench, the enolate simply reprotonates back to the starting ketone, and the protonated lithium species becomes 2-bromopyridine. Solution: Suppress the basicity of the nucleophile by transmetalating the organolithium species to an organocerium intermediate using anhydrous Cerium(III) chloride ( CeCl3​ )[1]. Cerium is highly oxophilic; it acts as a Lewis acid to activate the carbonyl group while simultaneously reducing the basicity of the organometallic reagent, forcing the reaction down the 1,2-addition pathway.

Q2: My LC-MS shows a significant amount of 6,6'-dibromo-2,2'-bipyridine (homocoupling) and undefined decomposition products. How do I prevent this? A2: This indicates thermal degradation of the 6-bromo-2-pyridyllithium intermediate. This specific organolithium species is notoriously unstable. If the internal temperature rises above -70 °C, the equilibrium shifts, causing the lithiated species to undergo Wurtz-type homocoupling with unreacted 2,6-dibromopyridine[2]. Solution: Maintain the internal reaction temperature strictly at or below -78 °C using an internal temperature probe[2]. Do not rely solely on the external cooling bath temperature. Ensure the 2,6-dibromopyridine is fully dissolved before adding n-BuLi, as precipitation can cause localized concentration gradients and exothermic spikes.

Q3: Can I use a Grignard reagent (via i-PrMgCl) instead of n-BuLi to avoid cryogenic temperatures? A3: While Turbo-Grignard ( i-PrMgCl⋅LiCl ) allows for halogen-metal exchange at higher temperatures, Grignard reagents are still basic enough to cause significant enolization of tetrahydrofuran-3-one. If you switch to the Grignard route, you will still suffer from poor yields unless you incorporate CeCl3​ additives. The n-BuLi/ CeCl3​ protocol at -78 °C remains the most robust and atom-economical method.

Q4: I added CeCl3​ to my reaction, but my yield is still below 20%. What went wrong? A4: Your CeCl3​ is likely hydrated. Commercial CeCl3​⋅7H2​O must be rigorously dried to form the anhydrous active species. Even trace amounts of water will instantly quench the 6-bromo-2-pyridyllithium intermediate, regenerating 2-bromopyridine and destroying your stoichiometry.

III. Quantitative Data Comparison

The following table summarizes the causal relationship between reaction conditions and product distribution, demonstrating why the organocerium route is mandatory for this substrate.

Reaction ConditionsActive NucleophileTemp (°C)Major ProductYield (%)Mechanistic Observation
n-BuLi (1.05 eq), THF6-Bromo-2-pyridyllithium-78 to RTRecovered Ketone< 15%Extensive base-driven enolization.
n-BuLi (2.20 eq), THF2,6-Dilithiopyridine-78 to RTComplex MixtureN/AOver-lithiation and decomposition.
n-BuLi (1.05 eq), Anhydrous CeCl3​ 6-Bromo-2-pyridylcerium(III)-78 to RTTarget Alcohol > 80% Clean 1,2-addition; enolization suppressed.
IV. Validated Experimental Protocol: CeCl3​ -Mediated Synthesis

This protocol is designed as a self-validating system . Visual and physical cues are embedded within the steps to ensure the chemistry is proceeding correctly before you commit to the next phase.

Step 1: Reagent Verification & CeCl3​ Activation

  • Titration: Titrate your n-BuLi solution using N-benzylbenzamide or diphenylacetic acid to establish the exact molarity. Causality: Excess n-BuLi leads to double lithiation; insufficient n-BuLi leaves unreacted starting material that promotes Wurtz coupling.

  • Activation: Place CeCl3​⋅7H2​O (1.1 equiv) in a Schlenk flask. Heat gradually to 140–150 °C under high vacuum (0.1 Torr) for 12 hours. Cool to room temperature under argon.

Step 2: Generation of 6-Bromo-2-pyridyllithium

  • Dissolve 2,6-dibromopyridine (1.0 equiv) in anhydrous THF (0.2 M) under argon.

  • Cool the flask to an internal temperature of -78 °C.

  • Add the titrated n-BuLi (1.05 equiv) dropwise over 15 minutes.

  • Self-Validation Check: The initial suspension will transition into a 3[3]. This color change confirms successful mono-lithiation. Stir for exactly 30 minutes at -78 °C.

Step 3: Transmetalation to Organocerium

  • Suspend the activated anhydrous CeCl3​ in anhydrous THF and cool to -78 °C.

  • Transfer the yellow 6-bromo-2-pyridyllithium solution into the CeCl3​ suspension via a cannula, maintaining -78 °C.

  • Self-Validation Check: The mixture will form a fine, easily stirrable suspension, indicating the successful formation of the organocerium species. Stir for 1 hour at -78 °C.

Step 4: Nucleophilic Addition & Quench

  • Add tetrahydrofuran-3-one (1.0 equiv, neat or as a 1M solution in THF) dropwise to the organocerium suspension at -78 °C.

  • Stir for 2 hours at -78 °C, then allow the reaction to slowly warm to room temperature over 1 hour.

  • Quench the reaction by adding saturated aqueous NH4​Cl at 0 °C.

  • Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography to isolate pure 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol.

V. References
  • 1,2-Addition or Enolization? Variable Reactivity of a Cerium Acetylide Complex toward Carbonyl Compounds. ACS Organometallics. Available at:[Link]

  • Synthesis and Reactions of Copper(I) Complexes of Methoxytris(2-pyridyl)methane Tripod Ligands. ChemRxiv. Available at:[Link]

  • The Lithium–Halogen Exchange Reaction in Process Chemistry. Process Chemistry in the Pharmaceutical Industry. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol

Welcome to the Technical Support Center. This guide is specifically engineered for scientists and drug development professionals facing purification bottlenecks with 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for scientists and drug development professionals facing purification bottlenecks with 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol .

Due to its unique structural liabilities—a sterically hindered tertiary alcohol coupled with a basic 6-bromopyridine moiety—this compound frequently suffers from poor recovery, severe streaking, and on-column degradation when subjected to standard chromatographic techniques. This guide provides the causality behind these failures and field-proven, self-validating protocols to overcome them.

Part 1: Troubleshooting Guides & FAQs

Q: Why am I experiencing severe streaking, poor resolution, and low mass recovery when using standard silica gel? A: The 6-bromopyridyl group contains a basic nitrogen atom that acts as a Lewis base. Standard unbonded chromatographic silica contains acidic silanol groups (Si-OH) that act as Brønsted acids. This acid-base interaction causes the basic compound to stick strongly to the silica surface, resulting in severe peak tailing (streaking) and poor recovery. To resolve this, you must neutralize the silica surface. While adding a competing amine (e.g., 1% triethylamine) to your mobile phase can help, switching to an amine-functionalized silica stationary phase is the most effective, reproducible solution .

Q: I isolated a less polar byproduct. 1 H NMR shows the loss of the hydroxyl proton and the appearance of alkene protons. What happened? A: You are observing acid-catalyzed dehydration. Tertiary alcohols are highly prone to E1 elimination when exposed to acidic environments . The acidic silanol groups on standard normal-phase silica gel protonate the tertiary hydroxyl group of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol, turning it into a good leaving group (water). Subsequent loss of water generates a stable tertiary carbocation (further stabilized by the adjacent pyridyl ring), which then loses a proton to form a dihydrofuran elimination product. To prevent this, strictly avoid acidic conditions during purification.

Q: Can I use standard Reversed-Phase (C18) HPLC with 0.1% TFA or Formic Acid to avoid silica streaking? A: No. While standard RP-HPLC avoids the silanol streaking of normal phase chromatography, the use of acidic modifiers like Trifluoroacetic Acid (TFA) or Formic Acid (FA) in the mobile phase will catalyze the dehydration of your tertiary alcohol during the post-run concentration phase . You must use a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 9.0) to maintain the integrity of the tertiary alcohol.

Part 2: Mechanistic & Strategic Workflows

Dehydration A 3-(6-Bromo-2-pyridyl) tetrahydrofuran-3-ol B Protonated Intermediate (Oxonium Ion) A->B Acidic Silica (Si-OH) C Tertiary Carbocation (Pyridine-Stabilized) B->C -H2O (Rate-Limiting) D Dihydrofuran Derivative (Dehydrated Alkene) C->D -H+ (Fast)

Mechanism of acid-catalyzed tertiary alcohol dehydration on standard silica.

DecisionTree Start Crude 3-(6-Bromo-2-pyridyl) tetrahydrofuran-3-ol Scale Evaluate Scale & Purity Requirements Start->Scale Bulk Bulk Intermediates (>1g, ~90% Purity) Scale->Bulk Prep Assay-Ready Material (<1g, >99% Purity) Scale->Prep Amine Amine-Functionalized Silica Chromatography Bulk->Amine HPLC High-pH RP-HPLC (pH 9.0 Buffer) Prep->HPLC

Decision matrix for selecting the optimal purification modality based on project needs.

Part 3: Quantitative Data Presentation

The following table summarizes the expected outcomes when applying different purification modalities to this specific molecule.

Purification ModalityStationary PhaseMobile PhaseExpected RecoveryTarget PurityDehydration Risk
Standard Silica Bare Silica (Acidic)Hexane / EtOAc< 40%LowHigh
Modified Silica Bare Silica (Acidic)Hexane / EtOAc + 1% Et 3​ N70 - 80%MediumModerate
Amine-Silica KP-NH (Amine-bonded)Heptane / EtOAc> 90%HighLow
High-pH RP-HPLC C18 (Base-stable)Water / MeCN + 10mM NH 4​ HCO 3​ (pH 9)> 95%Very HighVery Low

Part 4: Experimental Protocols

Protocol A: Amine-Functionalized Silica Gel Flash Chromatography

Causality: Amine-bonded silica permanently masks the acidic silanols, eliminating solute-sorbent mass transfer kinetics issues without requiring a competing amine in the mobile phase. This preserves the tertiary alcohol and prevents pyridine streaking.

Step-by-Step Methodology:

  • Column Selection: Select an amine-functionalized silica column (e.g., Biotage KP-NH or equivalent) scaled to your crude mass (typically 10:1 to 20:1 silica-to-crude ratio).

  • Equilibration: Equilibrate the column with 3 column volumes (CV) of 100% Heptane.

  • Sample Loading: Dissolve the crude 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol in a minimum volume of Dichloromethane (DCM). Apply directly to the column. Self-Validation Check: Do not use bare silica for solid loading, as dehydration can occur during the drying phase. If solid loading is required, use Celite.

  • Elution Gradient: Run a linear gradient from 0% to 50% Ethyl Acetate in Heptane over 10 CVs.

  • Detection & Collection: Monitor UV absorbance at 254 nm and 280 nm (optimal for the bromopyridine ring).

  • Validation: Validate fractions via TLC using amine-modified plates (or LC-MS) before pooling to ensure no co-elution of the dehydrated alkene byproduct.

Protocol B: High-pH Reversed-Phase Preparative HPLC

Causality: Provides maximum purity for downstream biological assays while protecting the tertiary alcohol from acid-catalyzed dehydration by maintaining a basic environment throughout the run and subsequent lyophilization.

Step-by-Step Methodology:

  • System Preparation: Use a preparative HPLC system equipped with a base-stable C18 column (e.g., Waters XBridge C18, 5 µm).

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 9.0 using dilute Ammonium Hydroxide.

    • Buffer B: LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve the crude material in DMSO or a mixture of Buffer A/Buffer B. Filter through a 0.45 µm PTFE syringe filter to protect the column.

  • Gradient Elution: Run a gradient of 10% B to 80% B over 20 minutes at a flow rate appropriate for the column diameter.

  • Recovery & Lyophilization: Pool fractions containing the pure product and lyophilize immediately. Self-Validation Check: Do not use a rotary evaporator with a high-temperature water bath, as prolonged heating in aqueous mixtures can degrade the compound. Post-lyophilization, confirm the absence of the alkene byproduct via 1 H NMR (look for the absence of double bond protons at ~5.5-6.5 ppm).

References

  • Biotage. "When should I use an amine-bonded silica for flash chromatography?" Biotage Technical Blog. Available at:[Link]

  • Journal of Chemical Education. "Dehydration of Linalool with Two Types of Reagents Based on Silica Gel: Experiment for Distinguishing between Products by Aroma." ACS Publications. Available at:[Link]

  • Biotage. "Successful Flash Chromatography." Wake Forest University Chemistry Resources. Available at:[Link]

Troubleshooting

Technical Support Center: 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol

An in-depth guide for researchers, scientists, and drug development professionals on the decomposition of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol. Welcome to the technical support center for 3-(6-Bromo-2-pyridyl)tetrah...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the decomposition of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol.

Welcome to the technical support center for 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol. This guide is designed to help you troubleshoot common decomposition issues, ensure the stability and purity of your compound, and maintain the integrity of your experimental results. As a key intermediate in complex molecule synthesis, understanding its stability profile is critical for success.

Frequently Asked Questions (FAQs)

FAQ 1: My sample of 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol shows gradual degradation even under standard storage. What are the optimal storage conditions and the scientific rationale behind them?

Answer:

This is a critical first step for ensuring the long-term viability of your intermediate. The structure of 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol contains several functional groups that dictate its stability: a tertiary alcohol, a tetrahydrofuran (THF) ring, and a bromopyridine moiety. Each has specific vulnerabilities.

Core Rationale: The primary goal of proper storage is to minimize the kinetic rate of potential degradation reactions.[1] For this molecule, the main concerns are acid-catalyzed dehydration, oxidation, and photodegradation.

Recommended Storage and Handling:

ParameterRecommendationRationale
Temperature Store at 2-8°C. For long-term storage (>6 months), consider -20°C.Lower temperatures significantly slow down all potential degradation pathways, particularly acid-catalyzed elimination.[2]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).The pyridine ring and tertiary alcohol can be susceptible to long-term oxidation. An inert atmosphere displaces oxygen and moisture.
Container Use an amber glass vial with a tightly sealed, PTFE-lined cap.Amber glass protects the compound from light, which can induce photodegradation of the C-Br bond.[1][3] A tight seal prevents exposure to atmospheric moisture and oxygen.[4]
Purity Ensure the material is free from acidic or basic impurities before storage.Trace amounts of acid can catalyze the dehydration of the tertiary alcohol, which is the most likely decomposition pathway.

Causality Behind Choices:

  • Why Inert Gas? While the tertiary alcohol is resistant to common oxidants, the pyridine ring can be oxidized to an N-oxide over time, especially in the presence of trace metal impurities.

  • Why Low Temperature? The dehydration of the tertiary alcohol (see FAQ 2) has a certain activation energy. Storing at reduced temperatures ensures that fewer molecules have sufficient energy to overcome this barrier, preserving the compound's integrity.[2]

FAQ 2: I'm observing a new, less polar impurity in my sample by TLC and LC-MS. The mass spectrum suggests a loss of 18 amu (H₂O). What is this impurity and why is it forming?

Answer:

The observation of an M-18 peak is a classic indicator of a dehydration reaction. Your starting material is a tertiary alcohol, which is particularly prone to elimination of water under acidic conditions to form a stable alkene.

Plausible Identity of Impurity: The most probable degradant is 6-Bromo-2-(4,5-dihydrofuran-3-yl)pyridine .

Mechanism of Decomposition: Acid-Catalyzed Dehydration (E1 Mechanism)

The decomposition is likely proceeding via an E1 (Elimination, Unimolecular) mechanism, which is common for tertiary alcohols.[5]

  • Protonation of the Hydroxyl Group: A trace amount of acid (H⁺), potentially from residual synthesis reagents or atmospheric CO₂ in a non-inert solvent, protonates the hydroxyl group, converting it into a good leaving group (H₂O).

  • Formation of a Carbocation: The water molecule departs, leaving behind a relatively stable tertiary carbocation. This carbocation is stabilized by the inductive effect of the surrounding carbon atoms and resonance with the lone pair of the adjacent tetrahydrofuran oxygen.[6]

  • Deprotonation: A weak base (e.g., the solvent or the pyridine nitrogen of another molecule) abstracts a proton from an adjacent carbon, leading to the formation of a double bond and regenerating the acid catalyst.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation cluster_2 Step 3: Deprotonation A 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol (with -OH group) B Protonated Alcohol (Good Leaving Group, -OH2+) A->B + H+ C Tertiary Carbocation Intermediate (Stabilized) B->C - H2O D 6-Bromo-2-(4,5-dihydrofuran-3-yl)pyridine (Alkene Product) C->D - H+

Troubleshooting and Prevention:

  • pH Neutrality: Before final concentration and storage, wash the organic solution of your compound with a dilute sodium bicarbonate solution, followed by brine, to remove any trace acids. Ensure the final material is stored in a neutral state.[7]

  • Aprotic Solvents: If you are dissolving the compound for an experiment, use high-purity, dry, aprotic solvents (e.g., anhydrous THF, Dioxane, Toluene). Avoid protic solvents like methanol or ethanol unless required by the reaction, as they can facilitate proton transfer.

  • Base Addition: For applications where the tertiary alcohol is critical, consider adding a non-nucleophilic base scavenger, such as proton sponge or diisopropylethylamine (DIPEA), in trace amounts (e.g., 0.1 mol%) to the storage solution, provided it does not interfere with downstream applications.

FAQ 3: My Suzuki-Miyaura (or other cross-coupling) reaction using this intermediate is giving low yields and I see significant starting material and debromination byproducts. Is the quality of my intermediate the issue?

Answer:

Yes, this is a very likely scenario. The success of palladium-catalyzed cross-coupling reactions is highly dependent on the purity of the starting materials and the integrity of the catalyst.

How Your Intermediate Can Cause Reaction Failure:

  • Catalyst Inhibition by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center of your catalyst. This coordination can inhibit the catalyst, preventing it from participating effectively in the catalytic cycle.[8]

  • Presence of Dehydration Impurity: The alkene degradant (6-Bromo-2-(4,5-dihydrofuran-3-yl)pyridine) also contains a bromopyridine moiety. It will compete with your desired starting material in the cross-coupling reaction, leading to a mixture of products and consuming your boronic acid/ester, which complicates purification and lowers the yield of the desired product.

  • Dehalogenation (Debromination): The formation of 3-(2-pyridyl)tetrahydrofuran-3-ol (where the bromine is replaced by hydrogen) is a common side reaction in cross-coupling. This can be exacerbated by certain bases or if the palladium catalyst forms hydride species.[8] If your starting material already contains this impurity from its synthesis or degradation, it will be an inert component in the reaction.

G cluster_issues Potential Issues Compound 3-(6-Bromo-2-pyridyl) tetrahydrofuran-3-ol (Starting Material) Reaction Suzuki-Miyaura Reaction (Pd Catalyst, Base) Compound->Reaction Inhibition Catalyst Inhibition (Pyridine Coordination) Compound->Inhibition Degradant Dehydration Impurity (Competes in Reaction) Compound->Degradant degrades to Debromination Debromination (Forms Inert Byproduct) Compound->Debromination degrades to Product Desired Product Reaction->Product Inhibition->Reaction Inhibits Degradant->Reaction Competes

Self-Validation and Optimization Protocol:

  • Confirm Purity Before Use: Always run a purity check (e.g., ¹H NMR or HPLC) on your starting material immediately before setting up a reaction. Do not assume the purity is the same as when it was first synthesized or purchased.

  • Ligand Selection: For cross-coupling reactions with pyridyl halides, use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). These ligands can accelerate the desired catalytic cycle and sometimes mitigate catalyst inhibition by the pyridine nitrogen.[8]

  • Choice of Base: Use a non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Avoid bases like hydroxides or alkoxides, which can be sources of hydrides and promote dehalogenation.[8]

  • Purification: If you detect the dehydration impurity, consider re-purifying your starting material via column chromatography or recrystallization to ensure you are using high-purity compound for your reaction.

FAQ 4: How can I reliably assess the purity of my 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol and quantify the main dehydration degradant?

Answer:

A robust analytical method is essential for quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is the most suitable technique for this purpose due to its high resolution and sensitivity for UV-active compounds like your bromopyridine derivative.

Protocol: HPLC Purity Analysis

This protocol provides a starting point for method development. It should be validated for your specific system.

1. Equipment and Reagents:

  • HPLC system with a UV-Vis detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 Acetonitrile/Water

2. Chromatographic Conditions:

ParameterValue
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient Elution (see table below)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection (UV) 254 nm
Injection Vol. 5 µL
Sample Conc. ~0.5 mg/mL

3. Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
18.01090
18.19010
22.09010

4. Expected Results & Interpretation:

  • 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol (Parent): Being a polar tertiary alcohol, this will be the earlier eluting peak.

  • 6-Bromo-2-(4,5-dihydrofuran-3-yl)pyridine (Degradant): This dehydrated product is less polar due to the loss of the -OH group and will have a longer retention time on a C18 column.

  • Quantification: Purity can be assessed by the area percent method. The area of each peak is integrated, and the percentage of each component is calculated relative to the total area of all peaks. For precise quantification, a reference standard for the impurity would be required to determine its response factor relative to the parent compound.

This self-validating system allows you to monitor the stability of your compound over time and ensure that only material of acceptable purity is used in subsequent synthetic steps.[9]

References

  • Santa Cruz Biotechnology. (n.d.). 2-Amino-5-bromopyridine Safety Data Sheet.
  • Benchchem. (2025). Technical Guide on the Stability and Storage of 2-Bromo-4-fluoro-5-methylpyridine.
  • Benchchem. (2025). A Technical Guide to the Chemical Stability and Storage of Bromopyridine Aldehydes.
  • Jubilant Ingrevia Limited. (n.d.). 2-Bromopyridine Safety Data Sheet.
  • Jubilant Ingrevia. (n.d.). 3,5-Dibromopyridine Safety Data Sheet.
  • Ma, S., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Processes. Available at: [Link]

  • Quora. (2015). Are tertiary alcohols more stable or more reactive than primary alcohols?
  • EAWAG. (1997). Tetrahydrofuran Degradation Pathway.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyrethrins and Pyrethroids.
  • Huang, H., et al. (2020). Enrichment and characterization of a highly efficient tetrahydrofuran-degrading bacterial culture. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Pyridine pKa (THF) changes caused by substituent effects.
  • Google Patents. (n.d.). EP2643326B1 - Process for the preparation of (3R, 3aS, 6aR)-hexahydrofuro[2,3-b]furan-3-ol.
  • National Center for Biotechnology Information. (n.d.). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.
  • MDPI. (2020). Tetrahydrofuran Biodegradation.
  • National Center for Biotechnology Information. (2020). Biodegradation of Tetrahydrofuran by the Newly Isolated Filamentous Fungus Pseudallescheria boydii ZM01.
  • Echemi. (2025). How Does Pyridine Activate Alcohols? An Overview.
  • Benchchem. (2025). Synthesis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol: A Technical Guide.
  • Benchchem. (2025). Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives.
  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.
  • Chemistry Stack Exchange. (2013). How does the inductive effect, explain the reactivity of tertiary alcohols with halogen acids?
  • Chemistry Steps. (2020). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides.
  • Thieme. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.
  • MDPI. (2024). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions.
  • Guidechem. (n.d.). 6-bromo-2-(trifluoromethyl)pyridin-3-ol 1227593-43-2 wiki.
  • Royal Society of Chemistry. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry.
  • ResearchGate. (2025). Synthesis and Crystal Structure of 6-Bromo-2-(furan-2-yl)-3- (prop-2-ynyl)-3H-imidazo[4,5-b]pyridine.
  • Georgia Southern University. (n.d.). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands.
  • MDPI. (2026). (2R,3R,5R,6S)-5-Bromo-2-{[(2R,3R,5R)-3-bromo-5-(propa-1,2-dien-1-yl)tetrahydro-furan-2-yl]methyl}-6-ethyltetrahydro-2H-pyran-3-ol.
  • National Center for Biotechnology Information. (n.d.). Research on the Structure of the Tetrahydrofuran Complex of 2,4,6-Trinitro-3-Hydroxypyridine Silver.
  • Sigma-Aldrich. (n.d.). 6-Bromo-1H-pyrrolo[3,2-b]pyridine.
  • PubChem. (n.d.). 3-Bromo-2,6-difluoropyridine.
  • Sigma-Aldrich. (n.d.). 6-bromo-2-(bromomethyl)-3-fluoro-pyridine.

Sources

Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling with 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the specific electronic and steric hurdles associated with the cross-coupling of 3-(6-Bromo-2-py...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the specific electronic and steric hurdles associated with the cross-coupling of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol . This guide moves beyond generic protocols, offering mechanistic causality, self-validating workflows, and field-proven troubleshooting strategies.

The Chemical Challenge: Mechanistic Insights

The cross-coupling of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol presents a unique intersection of challenges that frequently result in low yields or complete reaction failure if standard conditions are applied.

  • The "2-Pyridyl Problem" & Catalyst Poisoning: Although the bromine is at the 6-position, the substrate behaves similarly to a 2-bromopyridine due to the symmetry of the pyridine nitrogen's electronic influence. The lone pair of electrons on the pyridine nitrogen strongly coordinates to the palladium(II) intermediate immediately following oxidative addition[1]. This coordination creates a thermodynamic sink, forming stable, catalytically inactive Pd(II) dimers that stall the transmetalation step and lead to catalyst precipitation (Pd black)[1].

  • Steric Hindrance: The bulky tertiary alcohol (tetrahydrofuran-3-ol) at the 2-position introduces significant steric bulk across the pyridine ring. While the C-Br bond is inherently weaker and more reactive than a C-Cl bond[2], this steric crowding slows down the initial oxidative addition.

  • Tertiary Alcohol Interference: While the tertiary alcohol is locked in a rigid THF ring (minimizing the risk of β -hydride elimination), it can hydrogen-bond with the inorganic base or the boronic acid. If the transmetalation step is sluggish, this interaction can inadvertently accelerate the protodeboronation of the boronic acid partner.

The Solution: To overcome these issues, the catalytic system must employ highly bulky, electron-rich ligands (such as XPhos, SPhos, or N-heterocyclic carbenes like PEPPSI-IPr)[2]. These ligands sterically block the pyridine nitrogen from coordinating to the metal center while simultaneously accelerating both oxidative addition and reductive elimination[3]. Furthermore, a biphasic solvent system is critical to ensure the base is fully solvated to activate the boronic acid[4].

Optimization Matrix

The following table summarizes quantitative data from various catalytic systems applied to sterically hindered bromopyridines. Use this as your baseline for reaction optimization.

Catalyst SystemLigandBaseSolvent SystemTemp (°C)Typical YieldOutcome / Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)None (PPh₃ inherent)Na₂CO₃Toluene / H₂O (4:1)80°C< 20%Failure: Rapid catalyst poisoning; formation of Pd black.
Pd(dppf)Cl₂ (5 mol%)dppfK₂CO₃1,4-Dioxane / H₂O (4:1)90°C40 - 50%Sub-optimal: Moderate conversion; high rates of protodeboronation.
Pd₂(dba)₃ (2 mol%)XPhos (4 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)100°C80 - 85%Optimal: Fast reaction; bulky ligand prevents N-coordination.
PEPPSI-IPr (2 mol%)NHC (IPr)K₂CO₃1,4-Dioxane / H₂O (4:1)100°C85 - 92%Optimal: Highly stable Pd-NHC complex prevents catalyst deactivation.

Reaction Pathway Analysis

The diagram below illustrates the critical divergence point in the catalytic cycle where standard ligands fail and optimized bulky ligands succeed.

G Start Oxidative Addition: Pd(0) + 6-Bromopyridine Intermediate Pd(II) Intermediate Start->Intermediate Poisoning Pyridine N-Coordination (Standard Ligands) Intermediate->Poisoning Unoptimized Success Transmetalation (Bulky Ligands: XPhos/NHC) Intermediate->Success Optimized DeadEnd Stable Pd(II) Dimer (Catalyst Poisoning) Poisoning->DeadEnd Product Reductive Elimination (Desired Biaryl Product) Success->Product

Mechanism of catalyst poisoning vs. successful coupling using bulky ligands.

Standard Operating Procedure (SOP): Self-Validating Protocol

This protocol utilizes the Pd₂(dba)₃ / XPhos system, designed with built-in validation checks to ensure scientific integrity at every step.

Reagents:

  • 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2.0 mol%)

  • XPhos (4.0 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane / Deionized H₂O (4:1 ratio, 0.2 M overall concentration)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol, the arylboronic acid, and K₃PO₄.

  • Solvent Addition & Primary Degassing: Add the 1,4-Dioxane and H₂O. Sparge the biphasic mixture with ultra-pure Argon for exactly 15 minutes.

    • Self-Validation Check: Ensure vigorous bubbling. The solution must be completely homogenous (aside from the biphasic separation) before catalyst addition.

  • Catalyst Introduction: Briefly open the flask under a positive flow of Argon and add Pd₂(dba)₃ and XPhos. Seal the flask immediately.

  • Secondary Degassing: Perform three cycles of freeze-pump-thaw.

    • Self-Validation Check: Upon thawing the final time, the solution should exhibit a deep red/burgundy color (characteristic of the active Pd-XPhos complex).

  • Reaction Execution: Immerse the flask in a pre-heated oil bath at 100°C. Stir vigorously (800+ RPM) to ensure maximum interfacial surface area between the aqueous and organic layers.

    • Self-Validation Check (15 mins): Inspect the reaction visually. The solution should transition to a clear yellow/orange. If the solution turns opaque black, the catalyst has crashed out (poisoned), and the reaction must be aborted.

  • Monitoring: After 4 hours, sample the organic layer under Argon flow. Analyze via LC-MS.

  • Quench & Workup: Once starting material is consumed, cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove palladium residues. Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo for subsequent column chromatography.

Troubleshooting Guide & FAQs

Q: My reaction mixture turns black within the first 20 minutes, and LC-MS shows no product. What is happening? A: You are experiencing acute catalyst poisoning[1]. The black precipitate is "Palladium black" (inactive Pd(0) nanoparticles). This occurs when the pyridine nitrogen outcompetes the phosphine ligand for coordination to the Pd center. Actionable Fix: Ensure you are using a sufficiently bulky ligand (XPhos or SPhos)[2]. If you are already using XPhos, your solvent may not be thoroughly degassed; oxygen rapidly degrades electron-rich phosphines, leaving the palladium vulnerable to pyridine coordination.

Q: I am seeing complete consumption of my boronic acid, but my 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol remains largely unreacted. Why? A: This is a classic case of protodeboronation outpacing the cross-coupling cycle. The steric bulk of the tetrahydrofuran-3-ol group slows down the oxidative addition. While the catalyst is "waiting" to react with the halide, the base and water are hydrolyzing the boronic acid. Actionable Fix: Increase the equivalents of your boronic acid to 2.0. Alternatively, switch from a boronic acid to a more stable boronate ester (e.g., pinacol ester) or a MIDA boronate, which releases the active boron species slowly into the reaction mixture.

Q: Can the tertiary alcohol on the tetrahydrofuran ring undergo elimination during the high-temperature Suzuki coupling? A: It is highly unlikely. Tertiary alcohols are generally prone to elimination, but in this specific substrate, the alcohol is locked within a 5-membered tetrahydrofuran ring. Elimination would require the formation of a highly strained endocyclic double bond or an exocyclic double bond that disrupts the ring's preferred conformation. However, the alcohol can coordinate to the base, which is why a strong, highly soluble base like K₃PO₄ in a biphasic system is recommended over weaker organic bases.

Q: Is it possible to run this reaction ligand-free? A: No. While some literature suggests ligand-free Pd(OAc)₂ or Pd/C can work for simple halopyridines under specific conditions, the combination of the 6-bromo position and the bulky 2-position substituent in this specific molecule demands a sterically demanding ligand to force the reductive elimination step and prevent catalyst dimerization[3].

References

  • The Journal of Organic Chemistry (ACS Publications). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. Retrieved from: [Link]

  • The Journal of Organic Chemistry (ACS Publications). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Retrieved from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol Reactivity

Welcome to the Technical Support Center for 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol (CAS: 2368946-63-6). This highly functionalized tertiary alcohol is a critical intermediate in the synthesis of selective Tyrosine Kin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol (CAS: 2368946-63-6). This highly functionalized tertiary alcohol is a critical intermediate in the synthesis of selective Tyrosine Kinase 2 (TYK2) inhibitors, such as the clinical candidate ABBV-712[1].

While highly valuable for drug discovery, its unique structural topology—a sterically hindered tertiary alcohol adjacent to an electron-withdrawing, coordinating 6-bromopyridyl moiety—presents significant synthetic challenges. This guide is engineered for drug development professionals and provides field-proven, mechanistically grounded solutions to overcome poor reactivity during cross-coupling and functionalization workflows.

Diagnostic Matrix: Quantitative Issue Resolution

Before diving into specific protocols, consult the diagnostic matrix below to match your observed experimental symptoms with their mechanistic causes and validated solutions.

Experimental WorkflowObserved Symptom & DataMechanistic CausalityRecommended InterventionExpected Yield
Suzuki-Miyaura Coupling Stalled conversion (<20%); rapid Pd black precipitation.N,O-Chelation: The pyridine nitrogen and tertiary OH form a stable bidentate complex with Pd(II), poisoning the catalyst.Switch to bulky ligands (XPhos Pd G2) or pre-protect the tertiary alcohol (TMS/TBS).>85% (up from <20%)
O-Alkylation >90% recovered starting material; no product mass detected.Steric Shielding: The C3 position is blocked by adjacent C2/C4 methylenes and the bulky pyridyl ring.Transition from carbonate bases to non-nucleophilic strong bases (NaHMDS) in polar aprotic solvents (DMF/DMPU).60–75%
Acidic Workup / Deprotection Detection of[M-18]+ byproduct via LCMS.E1 Dehydration: Protonation of the tertiary OH leads to water loss and subsequent alkene formation.Strictly buffer aqueous layers to pH 7–8; use non-acidic fluoride sources for silyl deprotection.>95% recovery

Troubleshooting Q&A: Mechanistic Insights

Q1: Why do my cross-coupling reactions at the 6-bromo position fail, even when I increase the palladium loading to 10 mol%?

The Causality: Increasing catalyst loading will not overcome thermodynamic traps. After the initial oxidative addition of the Pd(0) species into the C–Br bond, the resulting Pd(II) intermediate is highly susceptible to intramolecular trapping. The lone pair on the pyridine nitrogen and the oxygen of the adjacent tertiary alcohol act as a bidentate ligand, forming a highly stable 5- or 6-membered chelate ring. This "catalyst poisoning" locks the palladium in an unreactive state, completely preventing the transmetalation step required for the catalytic cycle to proceed.

The Solution: You must disrupt the chelation thermodynamically or sterically.

  • Steric Disruption: Utilize sterically demanding, electron-rich phosphine ligands like XPhos or dtbpf. The extreme bulk of these ligands prevents the formation of the bidentate N,O-chelate, forcing the catalytic cycle forward.

  • Electronic Disruption: Protect the tertiary alcohol (e.g., as a TMS ether) prior to the coupling step. Removing the free hydroxyl proton eliminates hydrogen bonding and weakens the oxygen's coordinating ability.

Q2: I am attempting to O-alkylate the tertiary alcohol using potassium carbonate and an alkyl halide, but the reaction does not proceed. How can I drive this forward?

The Causality: Tertiary alcohols are inherently poor nucleophiles due to steric hindrance, and this specific molecule is exceptionally crowded. The C3 position of the tetrahydrofuran ring is flanked by the C2 and C4 methylenes, and the trajectory for electrophilic attack is further blocked by the rotating 6-bromopyridyl group. Mild bases like K₂CO₃ are thermodynamically insufficient to deprotonate a sterically hindered tertiary alcohol (pKa ~17-18).

The Solution: You must generate a "naked" alkoxide. Use a strong, non-nucleophilic base such as Sodium bis(trimethylsilyl)amide (NaHMDS) or Potassium hydride (KH). Furthermore, conduct the reaction in a highly polar aprotic solvent system (e.g., DMF with 10% DMPU) to break up tight ion pairs and maximize the nucleophilicity of the resulting alkoxide.

Mechanistic & Workflow Visualizations

MechanisticPathway SM 3-(6-Bromo-2-pyridyl) tetrahydrofuran-3-ol OxAdd Pd(0) Oxidative Addition [Pd(II) Intermediate] SM->OxAdd DeadEnd N,O-Chelation (Catalyst Poisoning) OxAdd->DeadEnd Standard Ligands (e.g., PPh3) Active Bulky Ligand (XPhos) Prevents Chelation OxAdd->Active Sterically Hindered Ligands Transmetalation Transmetalation & Reductive Elimination Active->Transmetalation Product Cross-Coupled Product Transmetalation->Product

Fig 1: Mechanistic divergence between N,O-chelation (catalyst poisoning) and successful cross-coupling.

TroubleshootingWorkflow Start Reactivity Issue Detected Check Identify Reaction Type Start->Check Coupling Cross-Coupling (Suzuki/Buchwald) Check->Coupling Alkylation O-Alkylation or Functionalization Check->Alkylation Sol1 Switch to XPhos Pd G2 or Protect OH (TMS) Coupling->Sol1 Low Yield / Pd Black Sol2 Use NaHMDS/KH in DMF/DMPU Alkylation->Sol2 Recovered SM Success Proceed to Downstream Synthesis Sol1->Success Sol2->Success

Fig 2: Troubleshooting decision matrix for functionalizing the target compound.

Self-Validating Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Cross-Coupling (Overcoming Chelation)

This protocol utilizes a bulky Buchwald precatalyst to sterically block the tertiary alcohol from poisoning the palladium center.

Reagents:

  • 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol (1.0 equiv, 1.0 mmol)

  • Aryl/Heteroaryl Boronic Acid (1.5 equiv, 1.5 mmol)

  • XPhos Pd G2 (0.05 equiv, 5 mol%)

  • K₃PO₄ (aqueous 2M solution, 3.0 equiv)

  • 1,4-Dioxane (degassed, 10 mL)

Step-by-Step Methodology:

  • Preparation: Charge a dry Schlenk flask with the bromopyridine starting material, boronic acid, and XPhos Pd G2.

  • Degassing: Evacuate and backfill the flask with Argon (repeat 3 times). Crucial Step: Oxygen will rapidly degrade the active Pd(0) species, exacerbating low yields.

  • Solvent Addition: Add degassed 1,4-Dioxane followed by the 2M K₃PO₄ solution via syringe.

  • Reaction Execution: Heat the biphasic mixture to 90 °C under vigorous stirring (1000 rpm) for 4 hours.

  • Self-Validation Check (Visual): Monitor the color of the reaction. A sustained red/orange hue indicates an active XPhos-Pd catalytic cycle. If the solution turns opaque black within 15 minutes, the catalyst has aggregated (indicating insufficient degassing or ligand stripping).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography.

Protocol B: Transient Protection of the Tertiary Alcohol (TMS Ether Formation)

If cross-coupling still underperforms, masking the alcohol prevents both hydrogen bonding and metal chelation.

Reagents:

  • 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol (1.0 equiv, 1.0 mmol)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 equiv, 1.5 mmol)

  • 2,6-Lutidine (2.0 equiv, 2.0 mmol)

  • Dichloromethane (Anhydrous, 5 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material in anhydrous DCM under Argon and cool to 0 °C in an ice bath.

  • Base Addition: Add 2,6-Lutidine dropwise. Note: 2,6-Lutidine is chosen over triethylamine because its steric bulk prevents nucleophilic attack on the highly reactive TMSOTf.

  • Electrophile Addition: Slowly add TMSOTf dropwise over 5 minutes.

  • Reaction Execution: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Self-Validation Check (TLC/LCMS): Quench a 10 µL aliquot in saturated NaHCO₃ and extract with EtOAc. LCMS should show complete conversion to the [M+72]+ mass peak.

  • Workup: Quench the bulk reaction with saturated aqueous NaHCO₃ (pH must be >7 to prevent premature deprotection). Extract with DCM, dry, and concentrate to yield the protected intermediate, ready for downstream coupling.

References

  • Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor ABBV-712 Source: Journal of Medicinal Chemistry (ACS Publications), 2023. URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol

Welcome to the technical support and troubleshooting center for the synthesis of 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol[1]. This transformation presents unique chemoselectivity and stability challenges for drug develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the synthesis of 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol[1]. This transformation presents unique chemoselectivity and stability challenges for drug development professionals. The process relies on a precise halogen-metal exchange of 2,6-dibromopyridine, followed by nucleophilic addition to a highly enolizable ketone (tetrahydrofuran-3-one).

This guide provides application scientists with a self-validating protocol, mechanistic insights, and troubleshooting strategies to overcome common failure modes such as Wurtz-type homocoupling and ketone enolization.

Mechanistic Pathway & Workflow

GrignardSynthesis SM1 2,6-Dibromopyridine Grignard 6-Bromo-2-pyridylmagnesium chloride SM1->Grignard Halogen-Metal Exchange (-20°C) Turbo iPrMgCl·LiCl (Turbo Grignard) Turbo->Grignard Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Nucleophilic Addition (-78°C) SM2 Tetrahydrofuran-3-one SM2->Alkoxide Product 3-(6-Bromo-2-pyridyl) tetrahydrofuran-3-ol Alkoxide->Product Protonation Quench Sat. NH4Cl (aq) Quench->Product

Workflow for the Grignard synthesis of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol.

Self-Validating Experimental Protocol

Stage 1: Halogen-Metal Exchange (Grignard Formation)

Causality: Traditional Grignard formation via magnesium turnings is often sluggish and prone to over-reaction. We utilize the "Turbo Grignard" reagent ( i PrMgCl·LiCl) because the lithium chloride breaks up the polymeric magnesium aggregates. This drastically increases the kinetic rate of the Br/Mg exchange at low temperatures[2], preventing the degradation of the sensitive metalated pyridine intermediate[3].

  • Flame-dry a Schlenk flask under argon. Charge with 2,6-dibromopyridine (1.0 equiv, 10 mmol) and anhydrous THF (0.2 M). Ensure THF water content is <50 ppm via Karl Fischer titration.

  • Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Dropwise add i PrMgCl·LiCl (1.3 M in THF, 1.05 equiv) over 15 minutes. Maintain internal temperature below -15 °C to prevent double-metalation or Wurtz coupling.

  • In-Process Control (IPC): After 30 minutes, withdraw a 50 µL aliquot, quench in 1 mL of anhydrous methanol, and analyze via LC-MS. You should observe 2-bromopyridine (indicating successful formation of the Grignard, which was protonated by MeOH) and <5% unreacted 2,6-dibromopyridine.

Stage 2: Nucleophilic Addition

Causality: Tetrahydrofuran-3-one contains acidic α -protons. If the addition is too slow or the temperature is too high, the Grignard reagent acts as a base rather than a nucleophile, resulting in enolization and recovery of starting materials.

  • Cool the dark Grignard solution to -78 °C.

  • (Optional but recommended for scale-up): Add anhydrous CeCl 3​ (1.1 equiv) and stir for 30 mins to form the organocerium intermediate, which is highly nucleophilic but poorly basic.

  • Add tetrahydrofuran-3-one (1.1 equiv) dropwise as a solution in anhydrous THF (1 M).

  • Stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

  • IPC: Quench an aliquot in saturated NH 4​ Cl and analyze via LC-MS to confirm the disappearance of the ketone and formation of the product mass (m/z ~244 for 79 Br)[1].

Stage 3: Quench and Isolation
  • Quench the reaction at 0 °C by slowly adding saturated aqueous NH 4​ Cl. Do not use strong acids (e.g., HCl), as this will protonate the pyridine ring, driving the product into the aqueous layer, and may trigger dehydration of the tertiary alcohol.

  • If an emulsion forms, add 10% w/v aqueous Rochelle's salt (potassium sodium tartrate) and stir vigorously for 30 minutes.

  • Extract with ethyl acetate (3x). Wash combined organics with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the observed yield during process optimization:

Reagent TypeExchange Temp (°C)Addition Temp (°C)AdditiveObserved Yield (%)Primary Byproduct
Standard i PrMgCl0-78None352-Bromopyridine (Enolization)
Turbo Grignard-20-78None62Enolate recovery
Turbo Grignard-20-78CeCl 3​ 85 Minimal
Turbo Grignard250None<106,6'-dibromo-2,2'-bipyridine

Troubleshooting & FAQs

Q1: Why am I recovering unreacted tetrahydrofuran-3-one and 2-bromopyridine instead of the target alcohol? A: This is the classic signature of ketone enolization. The 6-bromo-2-pyridylmagnesium chloride is acting as a base, deprotonating the α -position of tetrahydrofuran-3-one. This yields the enolate and protonated Grignard (2-bromopyridine). Solution: Ensure strict temperature control (-78 °C) during the addition. If the problem persists, implement the CeCl 3​ additive strategy described in the protocol. Organocerium reagents drastically suppress basicity while maintaining nucleophilicity.

Q2: My LC-MS shows a significant byproduct at m/z 314. What is this and how do I prevent it? A: An m/z of ~314 corresponds to 6,6'-dibromo-2,2'-bipyridine, which is the Wurtz-type homocoupling byproduct. This occurs when the localized concentration of the formed Grignard reagent is too high, causing it to react with unreacted 2,6-dibromopyridine[3]. Solution: Increase the stirring rate during the i PrMgCl·LiCl addition and ensure the reagent is added dropwise. Maintaining the temperature strictly at or below -20 °C during the exchange phase will favor the halogen-metal exchange kinetics over the coupling pathway.

Q3: The halogen-metal exchange is stalling. I still see >30% 2,6-dibromopyridine after 2 hours. A: This typically indicates either moisture in the system or a degraded Turbo Grignard reagent. i PrMgCl·LiCl is highly sensitive to atmospheric moisture. Solution: Titrate your i PrMgCl·LiCl solution using iodine and LiCl in THF prior to use to confirm its exact molarity[3]. Additionally, verify that your THF has a KF value of <50 ppm.

Q4: During the workup, I am getting a thick, milky emulsion that refuses to separate. A: This is caused by the precipitation of magnesium (and potentially cerium) salts as the pH approaches neutral/mildly basic during the NH 4​ Cl quench. Solution: Add a 10% aqueous solution of Rochelle's salt (potassium sodium tartrate). The tartrate acts as a bidentate ligand, chelating the magnesium/cerium ions and pulling them cleanly into the aqueous phase, breaking the emulsion.

References

  • The Journal of Organic Chemistry (ACS Publications) - A Continuous Flow Process for LSN647712 via Double Organometallic Additions to Dimethylcarbamyl Chloride. Available at: [Link]

  • ChemInform / ResearchGate - Highly Efficient One-Pot Access to Functionalized Arylboronic Acids via Noncryogenic Bromine/Magnesium Exchanges. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Impurity Profiling for 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol Synthesis

Introduction & Mechanistic Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis, purification, and scale-up of complex heterocyclic intermediates.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis, purification, and scale-up of complex heterocyclic intermediates. 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol (CAS: 2368946-63-6) is a critical building block in the development of advanced therapeutics, particularly in the synthesis of TYK2 and TTK kinase inhibitors [1].

The synthesis relies on the halogen-metal exchange of 2,6-dibromopyridine, followed by nucleophilic addition to tetrahydrofuran-3-one. However, the resulting tertiary alcohol is highly sensitive, and the metallation step is prone to side reactions. This guide provides a self-validating protocol and troubleshooting matrix to eliminate common impurities and ensure high-fidelity synthesis.

Synthesis Workflow & Impurity Generation Pathways

Pathway SM 2,6-Dibromopyridine Interm 6-Bromo-2-pyridylmetal Species SM->Interm Halogen-Metal Exchange Reagent i-PrMgCl·LiCl (TurboGrignard) or n-BuLi Reagent->Interm Prod 3-(6-Bromo-2-pyridyl) tetrahydrofuran-3-ol Interm->Prod 1. Addition 2. NH4Cl Quench ImpDimer 6,6'-Dibromo-2,2'-bipyridine (Wurtz Coupling) Interm->ImpDimer Excess SM ImpDebromo Debrominated Alcohol (Moisture Quench) Interm->ImpDebromo H2O / Dilithiation Ketone Tetrahydrofuran-3-one Ketone->Prod ImpElim Dehydrated Alkene (Elimination) Prod->ImpElim Acidic Silica Gel

Fig 1. Synthesis and impurity pathways for 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol.

Troubleshooting FAQs

Q1: Why am I seeing a high percentage of dehydrated alkene byproducts after column chromatography?

  • Causality: Tertiary alcohols adjacent to heterocyclic systems are exceptionally prone to acid-catalyzed dehydration (E1 elimination) [2]. Standard chromatographic silica gel is slightly acidic (pH ~4.5–5.5). When the crude product is concentrated on silica, the protonated hydroxyl intermediate rapidly eliminates water to form 2-bromo-6-(2,5-dihydrofuran-3-yl)pyridine or its isomers.

  • Solution: Deactivate your silica gel by pre-flushing the column with 1–2% triethylamine (TEA) in your mobile phase, or switch to basic alumina. Furthermore, quench the reaction strictly with saturated aqueous NH₄Cl rather than HCl to maintain a mild pH during workup.

Q2: My LC-MS shows a significant 6,6'-dibromo-2,2'-bipyridine impurity. How do I prevent this?

  • Causality: This is a Wurtz-type coupling product. It occurs when the generated 6-bromo-2-pyridylmetal species reacts with unreacted 2,6-dibromopyridine. This side reaction is exacerbated by poor mixing, high concentrations, or using n-BuLi at temperatures above -78 °C.

  • Solution: Transition from n-BuLi to Knochel's TurboGrignard (i-PrMgCl·LiCl). The LiCl-mediated halogen/magnesium exchange proceeds readily under mild conditions (-15 °C) and significantly suppresses gaseous side products and Wurtz-type dimerization compared to traditional lithium reagents[3].

Q3: I detect 3-(pyridin-2-yl)tetrahydrofuran-3-ol (debrominated product). What went wrong?

  • Causality: This arises from either over-metallation (dilithiation of the pyridine ring) or premature quenching of the mono-metallated species by adventitious moisture before the ketone is added.

  • Solution: Ensure strict stoichiometric control (maximum 1.05 equivalents of the organometallic reagent). Perform Karl Fischer titration on your THF to ensure water content is strictly <20 ppm before initiating the reaction.

Quantitative Data & Impurity Profiling

To ensure batch-to-batch reproducibility, monitor the crude mixture using LC-MS/HPLC. Below is the standard impurity profile and acceptable limits for downstream pharmaceutical use.

ImpurityStructure / IdentityAnalytical Detection (LC-MS)Acceptable LimitMitigation Strategy
Dehydration Product 2-bromo-6-(dihydrofuran-3-yl)pyridine[M+H]⁺ = 226.0 / 228.0, RRT ~1.35< 0.5%TEA-treated silica gel; avoid acid
Wurtz Dimer 6,6'-dibromo-2,2'-bipyridine[M+H]⁺ = 312.9 / 314.9, RRT ~1.50< 0.1%Use i-PrMgCl·LiCl over n-BuLi
Debrominated Alcohol 3-(pyridin-2-yl)tetrahydrofuran-3-ol[M+H]⁺ = 166.1, RRT ~0.85< 0.2%Strict anhydrous conditions
Alkyl Addition 3-isopropyltetrahydrofuran-3-ol[M+H]⁺ = 131.1, RRT ~0.60< 0.5%Ensure complete metal exchange

Optimized Step-by-Step Experimental Protocol

Self-Validating Workflow for 10 mmol Scale

  • Preparation & Purging: Flame-dry a 100 mL Schlenk flask. Backfill with ultra-pure Argon (3x). Add 2,6-dibromopyridine (2.37 g, 10.0 mmol) and anhydrous THF (25 mL, KF < 20 ppm).

  • Halogen-Metal Exchange: Cool the solution to -15 °C using a dry ice/ethylene glycol bath. Dropwise add i-PrMgCl·LiCl (TurboGrignard, 1.3 M in THF, 8.1 mL, 10.5 mmol) over 15 minutes.

    • Self-Validation Check: Stir for 1 hour. Quench a 50 µL aliquot in D₂O; GC-MS should show >95% conversion to 2-bromo-6-deutero-pyridine before proceeding.

  • Nucleophilic Addition: Cool the reaction mixture to -40 °C. Add tetrahydrofuran-3-one (0.90 g, 10.5 mmol) dissolved in 5 mL anhydrous THF dropwise over 10 minutes. Stir for 2 hours, allowing the temperature to gradually rise to -10 °C.

  • Mild Quench: Quench the reaction at -10 °C by slowly adding 10 mL of saturated aqueous NH₄Cl.

    • Crucial: Do not use strong acids to adjust pH; this will immediately trigger tertiary alcohol dehydration.

  • Extraction & Washing: Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a water bath temperature of <30 °C.

  • Purification: Prepare a silica gel column. Pre-flush the silica with a mixture of Hexanes/EtOAc (80:20) containing 1% Triethylamine (TEA) to neutralize acidic silanol sites. Load the crude mixture and elute with Hexanes/EtOAc (80:20 → 60:40).

  • Isolation: Pool the product fractions (monitor by TLC, UV 254 nm) and concentrate to afford 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol as a solid.

References

  • Argiriadi, M. A., et al. "Compounds and Methods for Kinase Inhibition." United States Patent Office, US 10,508,113 B2.
  • Tsuboi, S., et al. "Dehydration of Linalool with Two Types of Reagents Based on Silica Gel: Experiment for Distinguishing between Products by Aroma." Journal of Chemical Education, ACS Publications. URL:[Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with scaling up the synthesis of 3-(6-Bromo-2-pyridyl)tetrahydrof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with scaling up the synthesis of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol .

Scaling this molecule presents a triad of classic organometallic challenges: controlling highly exothermic cryogenic lithiations, managing the kinetic competition between nucleophilic addition and enolization, and preventing product degradation during isolation. This document moves beyond standard procedures to explain the causality behind each synthetic choice, ensuring your scale-up campaigns are safe, reproducible, and high-yielding.

I. Synthetic Workflow & Mechanistic Pathway

The synthesis relies on the selective mono-lithiation of 2,6-dibromopyridine followed by a nucleophilic attack on tetrahydrofuran-3-one.

G SM 2,6-Dibromopyridine Lithio 2-Bromo-6-lithiopyridine Intermediate SM->Lithio Li-Halogen Exchange (-78°C) BuLi n-BuLi (1.05 eq) Reverse Addition BuLi->Lithio Product 3-(6-Bromo-2-pyridyl) tetrahydrofuran-3-ol Lithio->Product Nucleophilic Addition (-78°C) Ketone Tetrahydrofuran-3-one Ketone->Product

Synthetic workflow for 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol via reverse-addition.

II. Troubleshooting & FAQs

Q1: When scaling up the lithiation of 2,6-dibromopyridine, my yield plummets and I isolate a complex mixture of unreacted starting material, di-lithiated species, and polymeric byproducts. What is failing?

The Causality: This is a well-documented kinetic issue. When you perform a standard addition (adding n -BuLi to 2,6-dibromopyridine), the first drops of n -BuLi form 2-bromo-6-lithiopyridine. Because the reaction mixture is still rich in unreacted 2,6-dibromopyridine, the newly formed mono-lithiated species acts as a strong base rather than a nucleophile, deprotonating the pyridine ring of the starting material. This acid-base side reaction competes with the desired lithium-halogen exchange[1].

The Solution: You must utilize a Reverse Addition protocol. By adding a solution of 2,6-dibromopyridine dropwise into a pre-cooled (-78 °C) solution of n -BuLi, the n -BuLi is always in massive stoichiometric excess relative to the unreacted dibromide. This drives the rapid lithium-halogen exchange to completion instantly, preventing the mono-lithiated intermediate from encountering unreacted starting material[1].

Q2: Tetrahydrofuran-3-one is prone to enolization. How do I ensure the organolithium adds to the carbonyl instead of acting as a base?

The Causality: Tetrahydrofuran-3-one possesses relatively acidic α -protons. 2-Bromo-6-lithiopyridine is a strong base. If the addition is too slow or the temperature rises above -70 °C, deprotonation (enolization) outpaces nucleophilic addition. This results in the recovery of unreacted ketone (after aqueous quench) and protonated 2-bromopyridine[2].

The Solution:

  • Strict Thermal Control: The internal temperature of the reactor must not exceed -70 °C during the ketone addition.

  • Neat or Highly Concentrated Addition: Add the tetrahydrofuran-3-one either neat or as a highly concentrated solution in anhydrous THF. This maximizes the local concentration of the electrophile, favoring the bimolecular nucleophilic attack kinetics over the enolization pathway.

Q3: My in-process control (IPC) shows complete conversion to the product, but after workup, I see a significant amount of a dehydrated byproduct (an alkene). How do I prevent this?

The Causality: The target molecule is a tertiary alcohol situated on a tetrahydrofuran ring, flanked by an electron-withdrawing pyridyl group. This structural motif makes the hydroxyl group highly susceptible to acid-catalyzed E1 elimination (dehydration) to form the corresponding dihydrofuran derivative.

The Solution: Never use strong aqueous acids (like HCl) to quench the reaction. The protocol must be a self-validating system that inherently prevents pH extremes. Quench the cryogenic reaction mixture with a cold, saturated aqueous solution of Ammonium Chloride ( NH4​Cl ) . This buffers the aqueous phase to a mildly acidic pH (~5.5-6.0), which is sufficient to destroy unreacted organometallics without triggering the dehydration of the tertiary alcohol.

III. Quantitative Data: Lithiation Strategy Comparison

To justify the reverse addition protocol, review the following scale-up data comparing lithiation methodologies for 2,6-dibromopyridine (100g scale equivalent).

MethodologyReagent StoichiometryIPC ConversionMajor Impurity ProfileScalability Rating
Standard Batch Addition 1.05 eq n -BuLi added to SM62%2,6-dilithiopyridine (15%), Deprotonation dimers (20%)Poor (Exotherm limits control)
Reverse Batch Addition SM added to 1.05 eq n -BuLi98% Trace unreacted SM (<2%)Excellent
Continuous Flow 1.05 eq n -BuLi + SM95%Trace di-lithiation (3%)High (Requires specialized pumps)

Data clearly indicates that Reverse Batch Addition is the most reliable method for standard jacketed-reactor scale-ups.

IV. Step-by-Step Experimental Protocol (100g Scale)

This protocol is designed as a self-validating system; if temperature parameters cannot be maintained, the addition must be paused.

Materials Required:

  • 2,6-Dibromopyridine: 100.0 g (422 mmol)

  • n -Butyllithium (2.5 M in hexanes): 177 mL (443 mmol, 1.05 eq)

  • Tetrahydrofuran-3-one: 38.1 g (443 mmol, 1.05 eq)

  • Anhydrous Toluene: 800 mL

  • Anhydrous THF: 200 mL

Step 1: Cryogenic Base Preparation

  • Purge a 2L jacketed reactor with ultra-high purity Argon for 30 minutes.

  • Charge the reactor with anhydrous Toluene (500 mL) and anhydrous THF (200 mL).

  • Cool the solvent mixture to an internal temperature of -78 °C.

  • Charge n -BuLi (177 mL, 2.5 M) into the reactor. Allow the internal temperature to re-equilibrate to -78 °C.

Step 2: Reverse Addition Lithiation

  • Dissolve 2,6-dibromopyridine (100.0 g) in anhydrous Toluene (300 mL).

  • Begin dropwise addition of the 2,6-dibromopyridine solution into the n -BuLi solution.

  • Critical Control Parameter: Control the addition rate so that the internal temperature never exceeds -70 °C . The solution will develop a deep red/brown color, indicative of the 2-bromo-6-lithiopyridine intermediate.

  • Stir for 30 minutes at -78 °C post-addition to ensure complete halogen-metal exchange.

Step 3: Electrophilic Trapping

  • Prepare a solution of tetrahydrofuran-3-one (38.1 g) in 50 mL of anhydrous THF (or use neat if mass flow controllers permit).

  • Add the ketone to the reaction mixture rapidly, but maintain the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

Step 4: Buffered Quench and Isolation

  • Prepare 500 mL of a saturated aqueous NH4​Cl solution and pre-chill it to 0 °C.

  • Quench the reaction by adding the cold NH4​Cl solution directly into the reactor at -78 °C.

  • Allow the reactor to warm to room temperature under vigorous stirring.

  • Separate the phases. Extract the aqueous phase with Ethyl Acetate (2 x 250 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (bath temperature < 35 °C to prevent degradation) to yield the crude 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol.

V. References

  • Cai, D., Hughes, D., Verhoeven, T. R. (1996). A Study of the Lithiation of 2,6-Dibromopyridine with Butyllithium, and Its Application to the Synthesis of L-739,010. Tetrahedron Letters. Available at:[Link][1]

Sources

Troubleshooting

Technical Support Center: 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol Stability &amp; Handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol (CAS: 2368946-63...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol (CAS: 2368946-63-6). This compound presents a unique triad of stability challenges: a highly reactive tertiary alcohol, an oxidation-prone tetrahydrofuran (THF) ring, and a photolabile bromopyridine moiety.

This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to ensure the integrity of your experimental workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: During LC-MS analysis, my primary peak shows a mass loss of 18 Da (M-18). Is my stock solution degrading, or is this an analytical artifact? Causality & Mechanism: This is likely an analytical artifact caused by your mobile phase, though it can occur in stock solutions if improperly stored. The compound contains a tertiary alcohol at the C3 position of the THF ring. Tertiary alcohols are highly susceptible to acid-catalyzed dehydration via an E1 elimination mechanism[1]. When exposed to acidic LC-MS mobile phases (e.g., 0.1% Formic Acid or TFA), the hydroxyl group is protonated and leaves as water, forming a stable carbocation[2]. This carbocation is exceptionally stabilized by the adjacent aromatic pyridyl ring and the oxygen lone pairs in the THF ring, driving the rapid formation of a dehydrated alkene (dihydrofuran derivative). Resolution: Switch to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.0) for LC-MS analysis. If the M-18 peak disappears, the dehydration was an on-column analytical artifact. If it persists, your stock solution has degraded; ensure future stocks are prepared in strictly non-acidic, aprotic solvents (e.g., Acetonitrile with 0.01% DIPEA).

Q2: My compound solutions turn yellow over time and show +16 Da and +32 Da adducts on mass spectrometry. What is happening? Causality & Mechanism: You are observing the auto-oxidation of the tetrahydrofuran (THF) ring. THF moieties are notoriously prone to radical-mediated auto-oxidation when exposed to atmospheric oxygen and ambient light[3]. This process follows a radical chain mechanism: an α -hydrogen is abstracted to form a THF radical, which rapidly reacts with dissolved O2​ to form a peroxy radical, ultimately yielding THF-hydroperoxides (+32 Da)[4]. These hydroperoxides are unstable and can decompose into hydroxylated products (+16 Da) or cause ring-opening. Resolution: Store all solutions in amber vials to prevent photo-initiation. Purge the headspace of your storage vials with Argon or Nitrogen. For long-term storage, consider adding a radical scavenger such as Butylated hydroxytoluene (BHT) at 50 ppm, provided it does not interfere with your downstream biological or chemical assays.

Q3: I am detecting a significant M-79/81 peak (loss of the bromine isotope pattern) when the solution is left on the benchtop. Why? Causality & Mechanism: The 6-bromo-2-pyridyl group is sensitive to photolytic debromination. Under UV or prolonged ambient light exposure, the C-Br bond undergoes homolytic cleavage. This generates a highly reactive pyridyl radical that abstracts a hydrogen atom from the surrounding solvent, resulting in a debrominated pyridine impurity[5]. Resolution: Strictly protect the compound from light. Use actinic (amber) glassware for all solution preparations, and wrap reaction vessels in aluminum foil if ambient light exposure exceeds 15 minutes.

Part 2: Quantitative Data & Handling Parameters

Table 1: Degradation Pathways and Kinetic Triggers
Degradant TypeMass ShiftPrimary TriggerKinetic MechanismPrevention Strategy
Alkene (Dehydration) -18 DaProtic Acids (pH < 5)E1 Elimination (Carbocation intermediate)Buffer solutions to pH > 7; avoid TFA/FA.
Hydroperoxide +32 DaOxygen & LightRadical Chain Auto-oxidationSparge solvents with N2​ ; store in dark.
Debrominated -79/81 DaUV/Visible LightPhotolytic Homolytic CleavageUse amber glassware; minimize bench time.
Table 2: Recommended Storage and Handling Conditions
ParameterRecommended ConditionRationaleUnacceptable Condition
Solvent Acetonitrile or DMSO (Anhydrous)Prevents solvolysis and limits proton availability.Unbuffered Water, Methanol
Atmosphere Argon or Nitrogen headspaceEliminates O2​ required for THF auto-oxidation.Ambient Air
Temperature -20°C (Stock), 4°C (Working)Reduces thermodynamic kinetic energy for degradation.Room Temperature (>24h)
Additives 0.01% DIPEA, 50 ppm BHTDIPEA neutralizes trace acids; BHT quenches radicals.Acidic modifiers (HCl, TFA)

Part 3: Standard Operating Procedures (SOPs)

Protocol 1: Preparation of Stabilized Stock Solutions (10 mM)

This protocol is a self-validating system designed to prevent dehydration and oxidation.

  • Solvent Preparation: Transfer 10 mL of anhydrous Acetonitrile (HPLC grade) into an amber glass vial. Add 1 μ L of N,N-Diisopropylethylamine (DIPEA) to ensure a mildly basic environment, neutralizing trace acids.

  • Degassing: Sparge the solvent with ultra-pure Nitrogen gas for 10 minutes using a submerged needle to displace dissolved oxygen.

  • Dissolution: Weigh the appropriate mass of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol under subdued lighting. Transfer to the degassed solvent and vortex until completely dissolved.

  • Validation (System Suitability): Immediately analyze a 10 μ M aliquot via LC-MS (using pH 9.0 mobile phase). The parent peak purity must be 98%.

  • Storage: Aliquot the stock into single-use amber vials, purge the headspace with Nitrogen, seal with PTFE-lined caps, and store at -20°C.

Protocol 2: Forced Degradation Study (Stress Testing)

Use this protocol to validate your analytical methods and confirm degradant retention times.

  • Acid Stress: Mix 100 μ L of stock solution with 100 μ L of 0.1 M HCl. Incubate at 40°C for 2 hours. Expected outcome: High yield of M-18 dehydration product.

  • Oxidative Stress: Mix 100 μ L of stock solution with 100 μ L of 3% H2​O2​ . Incubate at room temperature for 24 hours. Expected outcome: Formation of +16 Da and +32 Da oxidized adducts.

  • Photolytic Stress: Place 200 μ L of stock solution in a clear quartz vial. Expose to 254 nm UV light for 4 hours. Expected outcome: Appearance of M-79/81 debrominated product.

  • Quenching & Validation (Mass Balance): Quench the acid stress with 0.1 M NaOH. Analyze all samples via LC-UV/MS. Self-Validation: Calculate the mass balance by summing the peak areas of the parent compound and all degradants. The total area must equal 95-105% of an unstressed control sample. A lower mass balance indicates the formation of volatile or insoluble degradants not captured by the detector.

Part 4: Mechanistic & Workflow Visualizations

E1_Dehydration A Tertiary Alcohol (Protonation) B Alkyloxonium Ion (-H2O) A->B H+ (Trace Acid) C Carbocation Intermediate (Resonance Stabilized) B->C Slow Step (Rate Limiting) D Alkene Product (E1 Elimination) C->D -H+ (Base/Solvent)

Mechanism of acid-catalyzed E1 dehydration of the tertiary alcohol.

THF_Oxidation Init THF Ring (Initiation) Rad THF-alpha-Radical Init->Rad Light / Trace Metals Perox Peroxy Radical (+O2) Rad->Perox O2 Addition Hydro THF-Hydroperoxide (Propagation) Perox->Hydro H-Abstraction Hydro->Rad Radical Chain Reaction

Radical chain mechanism for THF auto-oxidation forming hydroperoxides.

Workflow Start Stock Solution (1 mg/mL) Acid Acid Stress (0.1M HCl) Start->Acid Ox Oxidative Stress (3% H2O2) Start->Ox Photo Photolytic Stress (UV 254nm) Start->Photo Quench Neutralize & Quench Acid->Quench Ox->Quench Photo->Quench Analyze LC-MS Analysis (Mass Balance Check) Quench->Analyze

Experimental workflow for forced degradation stress testing.

References

  • Organic & Biomolecular Chemistry - RSC Publishing. An ab initio and DFT study of the autoxidation of THF and THP. Royal Society of Chemistry. 3

  • ResearchGate. Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system.5

  • Chemistry LibreTexts. 14.4: Dehydration Reactions of Alcohols.2

  • ACS Energy & Fuels. Experimental Characterization of Tetrahydrofuran Low-Temperature Oxidation Products Including Ketohydroperoxides and Highly Oxygenated Molecules. American Chemical Society. 4

  • OpenStax. 17.6 Reactions of Alcohols - Organic Chemistry.1

Sources

Optimization

Technical Support Center: Optimizing Derivatization of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol

Welcome to the Advanced Synthesis Support Center. This hub is specifically designed for medicinal chemists and process scientists working with 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol (CAS: 2368946-63-6).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This hub is specifically designed for medicinal chemists and process scientists working with 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol (CAS: 2368946-63-6).

This bifunctional intermediate is a critical building block in the development of targeted therapeutics, most notably in the synthesis of Jak2/Tyk2 heterodimer inhibitors used to treat inflammatory diseases like psoriasis and Crohn's disease, as detailed in1[1]. However, its structural topology—combining a coordinating 2-bromopyridine motif with a sterically congested tertiary alcohol—presents unique chemoselectivity and reactivity challenges.

Below, you will find troubleshooting guides, mechanistic insights, and self-validating protocols to master the derivatization of this complex scaffold.

Strategic Overview: Divergent Derivatization

Before diving into specific reaction conditions, it is crucial to map the synthetic decision points. The molecule offers two primary vectors for functionalization, each requiring distinct chemical environments to prevent cross-reactivity.

Workflow Start 3-(6-Bromo-2-pyridyl) tetrahydrofuran-3-ol Path1 C-N Cross-Coupling (6-Bromo Position) Start->Path1 Pd Catalyst, Amine, Base Path2 O-Alkylation (Tertiary Alcohol) Start->Path2 Alkylating Agent, Promoter Ligand Ligand Choice: Use BrettPhos/RuPhos (Avoid BINAP/dppf) Path1->Ligand Base1 Base Choice: NaOtBu (Strong) or Cs2CO3 (Mild) Path1->Base1 Reagent Reagent Choice: MeOTf or AgOTf + MeI Path2->Reagent Base2 Base Choice: 2,6-di-tert-butylpyridine (Avoid NaH/KOH) Path2->Base2 Success1 Aminopyridyl Derivative Ligand->Success1 Base1->Success1 Success2 Tertiary Ether Derivative Reagent->Success2 Base2->Success2

Workflow for divergent derivatization of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol.

Module 1: C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Challenge: 2-Bromopyridines are notorious for poisoning palladium catalysts. The pyridine nitrogen can coordinate to the Pd(II) center, forming stable, off-cycle N,N-chelated complexes. Furthermore, the adjacent bulky tetrahydrofuran-3-ol ring exacerbates steric hindrance during the transmetalation and amine-coordination steps.

Troubleshooting FAQs

Q: Why is my amination stalling at 15-20% conversion when using standard Pd(OAc)₂/BINAP conditions? A: BINAP is a bidentate ligand that is insufficiently bulky to prevent the pyridine nitrogen of your substrate from coordinating to the palladium center. This leads to catalyst deactivation. To overcome this, you must enforce a monoligated Pd(0) active species by using a monodentate, sterically demanding biarylphosphine ligand (e.g., BrettPhos or RuPhos). The steric bulk prevents bis-ligation, while the electron-rich nature of the ligand accelerates oxidative addition into the C-Br bond, a principle extensively documented in 2[2].

Q: I am observing significant protodebromination (reduction of the C-Br bond to a C-H bond). How do I prevent this? A: Protodebromination occurs when β-hydride elimination (often from the amine or solvent) outcompetes the desired reductive elimination step. To suppress this:

  • Ensure strictly anhydrous conditions to prevent water from acting as a hydride source.

  • Increase the reaction concentration (0.2 M to 0.5 M) to favor bimolecular amine coordination over unimolecular decomposition pathways.

  • Switch to a stronger base like NaOtBu (if your substrate's functional groups tolerate it) to accelerate the deprotonation of the coordinated amine.

Quantitative Data: Catalyst & Base Optimization

The following table summarizes the optimization landscape for coupling a standard secondary amine (e.g., morpholine) to the 6-bromo position of our target scaffold.

Catalyst PrecursorLigandBaseSolventConversion (%)Primary Impurity
Pd(OAc)₂ (5 mol%)BINAPCs₂CO₃Toluene18%Unreacted SM (Catalyst Poisoning)
Pd₂(dba)₃ (2.5 mol%)XantPhosNaOtBu1,4-Dioxane45%Protodebromination (Reduction)
Pd₂(dba)₃ (2.5 mol%)RuPhosCs₂CO₃1,4-Dioxane72%Trace unreacted SM
Pd₂(dba)₃ (2.5 mol%) BrettPhos NaOtBu 1,4-Dioxane >95% None (Optimal)
Self-Validating Protocol: Optimized Buchwald-Hartwig Amination

Causality Note: We utilize Pd₂(dba)₃ and BrettPhos to ensure rapid generation of the active L₁Pd(0) species. 1,4-Dioxane is chosen over toluene to maintain solubility of the polar tetrahydrofuran-3-ol moiety.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol (1.0 equiv, 1.0 mmol), the desired amine (1.2 equiv), Pd₂(dba)₃ (0.025 equiv, 2.5 mol%), BrettPhos (0.06 equiv, 6 mol%), and NaOtBu (1.5 equiv).

  • Atmosphere Exchange: Seal the tube with a septum and subject the vessel to three cycles of vacuum/nitrogen backfill.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5.0 mL, to yield a 0.2 M solution) via syringe.

  • Reaction: Replace the septum with a Teflon screw cap under nitrogen flow. Heat the mixture in a pre-heated oil bath at 100 °C for 12 hours.

  • Validation Checkpoint 1 (Visual): Within the first 15 minutes of heating, the solution should transition from a dark purple/black (Pd₂(dba)₃ resting state) to a deep red/brown, indicating the successful formation of the active palladium-ligand complex. If the solution turns black and precipitates form, palladium black has crashed out due to oxygen contamination or ligand failure.

  • Validation Checkpoint 2 (Analytical): Analyze an aliquot via LC-MS. The starting material mass (m/z 244/246 for ⁷⁹Br/⁸¹Br isotopes) should be completely consumed, replaced by the product mass.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove palladium residues, and concentrate in vacuo before chromatographic purification.

Module 2: O-Alkylation of the Tertiary Alcohol

The Challenge: The hydroxyl group at the C3 position of the THF ring is a highly hindered tertiary alcohol. Standard Williamson ether synthesis conditions (e.g., NaH and an alkyl halide) typically fail. The strong base deprotonates the alcohol, but the resulting sterically encumbered alkoxide cannot easily attack the alkyl halide. Instead, it acts as a base, leading to E1cB or E2 elimination (dehydration), destroying the THF ring to form a dihydrofuran derivative.

Troubleshooting FAQs

Q: When I use NaH and MeI, I get a new spot on TLC, but the NMR shows an alkene peak (~5.5 ppm) and no methyl ether. What happened? A: The strong basicity of NaH combined with heat induced an elimination reaction. The tertiary alcohol dehydrated to yield 3-(6-bromo-2-pyridyl)-2,5-dihydrofuran. To achieve O-alkylation on a tertiary alcohol, you must bypass the traditional alkoxide intermediate entirely.

Q: How can I successfully methylate this tertiary alcohol without causing elimination? A: You must rely on electrophilic activation rather than nucleophilic activation. Using halophilic silver salts (like Silver Triflate, AgOTf) with an alkyl halide generates a highly reactive, carbocation-like methylating species (or a tight ion pair). This intermediate is electrophilic enough to react with the neutral (or weakly basic) tertiary alcohol. A bulky, non-nucleophilic base like 2,6-di-tert-butyl-4-methylpyridine is used to sponge up the generated acid without triggering elimination, a technique standard for 3[3].

Self-Validating Protocol: Mild Silver-Promoted O-Methylation

Causality Note: AgOTf acts as a Lewis acid/halophile to abstract iodine from MeI, driving the formation of the highly reactive methyl triflate in situ. The bulky pyridine base cannot coordinate to the silver or act as a nucleophile, ensuring it only neutralizes the triflic acid byproduct.

  • Preparation: In a flame-dried flask wrapped in aluminum foil (to exclude light), dissolve 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol (1.0 equiv, 1.0 mmol) and 2,6-di-tert-butyl-4-methylpyridine (1.5 equiv) in anhydrous dichloromethane (10 mL, 0.1 M).

  • Reagent Addition: Add Iodomethane (MeI) (3.0 equiv) to the solution and cool the flask to 0 °C using an ice bath.

  • Activation: Quickly add Silver Trifluoromethanesulfonate (AgOTf) (1.5 equiv) in one portion under a stream of nitrogen.

  • Validation Checkpoint 1 (Visual): Upon the addition of AgOTf, a bright yellow precipitate (Silver Iodide, AgI) should form almost immediately. This visual cue is critical; it confirms the abstraction of iodine and the generation of the active electrophile. If the solution remains clear, the AgOTf may be degraded (hydrolyzed).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 16 hours in the dark.

  • Validation Checkpoint 2 (Analytical): Take a crude ¹H-NMR of an evaporated aliquot. The success of the reaction is confirmed by the appearance of a sharp singlet at ~3.2 ppm (the new -OCH₃ group) and the strict absence of an alkene proton multiplet at ~5.5-6.0 ppm, confirming that dehydration was successfully suppressed.

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the AgI salts. Wash the organic filtrate with 1N HCl (to remove the pyridine base), followed by brine. Dry over MgSO₄, concentrate, and purify.

Contextual Application: Tyk2/Jak2 Pathway

Derivatizing this scaffold is often the first step in synthesizing potent kinase inhibitors. Understanding the downstream biological target helps rationalize the need for specific steric and electronic properties introduced during derivatization.

Pathway Cytokine IL-12 / IL-23 Receptor Cytokine Receptor Cytokine->Receptor Binds JakTyk Jak2 / Tyk2 Heterodimer Receptor->JakTyk Activates STAT STAT3 / STAT4 Phosphorylation JakTyk->STAT Phosphorylates Inhibitor Scaffold-derived Inhibitor Inhibitor->JakTyk Blocks Kinase Activity Transcription Gene Transcription (Inflammation) STAT->Transcription Translocates to Nucleus

Mechanism of action for Tyk2/Jak2 inhibitors derived from the bromopyridyl scaffold.

References

  • United States Patent 10,508,113 B2. "Compounds useful for treating inflammatory diseases." Google Patents / AbbVie Inc.
  • Journal of the American Chemical Society. "Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis." ACS Publications.
  • Thieme E-Books. "Synthesis by Substitution: Alkylation of Alcohols." Thieme Connect.

Sources

Troubleshooting

How to increase the solubility of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with 3-(6-Bromo-2-pyridyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol .

Rather than relying on generic solubility advice, this guide deconstructs the molecular causality behind the compound's behavior and provides self-validating protocols to ensure scientific integrity across both in vitro and in vivo workflows.

Part 1: Compound Profiling (The Root Cause of Insolubility)

To effectively solubilize 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol[1], we must first understand its structural antagonism toward water:

  • The Lipophilic Anchor: The 6-bromo-2-pyridyl moiety is highly hydrophobic. The bulky bromine atom disrupts water's hydrogen-bonding network, driving the molecule out of aqueous solution.

  • Suppressed Basicity (pKa shift): While pyridine rings can often be solubilized by lowering the pH to form a salt, the highly electronegative bromine atom at the ortho (C6) position exerts a strong inductive electron-withdrawing effect. This drastically lowers the pKa of the pyridine nitrogen (predicted pKa < 2.0). Consequently, standard physiological buffers (pH 4–7) cannot protonate the nitrogen to form a soluble salt.

  • Polar Moieties: The tetrahydrofuran (THF) oxygen and the tertiary hydroxyl (-OH) group offer hydrogen-bond accepting and donating capabilities. However, these are insufficient to overcome the crystal lattice energy and the lipophilicity of the bromopyridine ring in pure water.

Part 2: Diagnostic Q&A (Troubleshooting Scenarios)

Q1: My 10 mM DMSO stock precipitates immediately when I spike it directly into my aqueous assay buffer (PBS, pH 7.4). How do I prevent this? Causality & Solution: This is a classic "solvent shift" phenomenon. When a high-concentration DMSO stock is injected directly into water, the DMSO rapidly diffuses into the bulk aqueous phase faster than the hydrophobic compound can disperse[2]. This localized supersaturation causes immediate nucleation and precipitation of the bromopyridine moiety[3]. Action: Never spike directly. You must use an intermediate dilution strategy (see Protocol A). By stepping down the concentration using a transitional mixture of DMSO and a non-ionic surfactant (like Tween-80) before introducing the bulk aqueous buffer, you create micelles that shield the hydrophobic ring, preventing nucleation[4].

Q2: I tried lowering the buffer pH to 4.0 to protonate the pyridine ring and create a soluble salt, but the compound still won't dissolve. Why? Causality & Solution: As established in the compound profile, the inductive effect of the 6-bromo substituent suppresses the basicity of the pyridine nitrogen. A pH of 4.0 is not acidic enough to protonate this specific nitrogen. Action: Abandon pH-adjustment strategies for this specific building block unless your assay can tolerate extreme acidity (pH < 1.5), which is biologically incompatible. Shift your strategy to cosolvents or complexation.

Q3: I need an aqueous formulation for in vivo dosing (e.g., IV or IP) without using high concentrations of toxic DMSO. What is the best vehicle? Causality & Solution: For in vivo applications, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard[5]. Cyclodextrins are toroid-shaped oligosaccharides with a hydrophilic exterior and a lipophilic internal cavity[6]. The hydrophobic 6-bromo-2-pyridyl ring fits perfectly into the lipophilic cavity of HP-β-CD, forming a non-covalent host-guest inclusion complex[]. This masks the hydrophobic region from water, dramatically increasing apparent aqueous solubility without altering the compound's ionization state[].

Part 3: Formulation Data & Decision Matrices

Table 1: Predictive Physicochemical Profile

Property Characteristic / Value Solubilization Impact
Molecular Weight ~244.09 g/mol Favorable for most standard vehicles.
LogP (Predicted) 1.5 – 2.5 Moderate lipophilicity; requires >0.1% organic co-solvent for aqueous stability.
Pyridine pKa < 2.0 (Suppressed) Critical: Salt formation via standard mild acidification (pH 4-6) will fail.

| H-Bond Donors/Acceptors | 1 Donor (OH), 3 Acceptors (N, O, O) | Allows for favorable interactions with polar aprotic solvents (DMSO, DMF). |

Table 2: Recommended Vehicle Systems by Assay Type

Assay Type Recommended Vehicle System Max Final Compound Conc. Notes
In Vitro (Cellular) 0.1% - 0.5% DMSO in Culture Media 10 - 50 µM Requires intermediate dilution to prevent crashing.
In Vitro (Biochemical) 1% DMSO + 0.01% Tween-20 in Buffer 100 µM Tween-20 prevents binding to plasticware and micro-precipitation.

| In Vivo (IV / IP) | 20% (w/v) HP-β-CD in Saline | 2 - 5 mg/mL | Highly biocompatible; requires 24h stirring for complexation. |

Part 4: Standard Operating Procedures (Protocols)

Protocol A: Intermediate Dilution for In Vitro Assays (Preventing DMSO Crash)

This protocol creates a self-validating gradient to prevent nucleation.

  • Primary Stock: Dissolve the dry powder in 100% anhydrous DMSO to create a 10 mM stock. Validation: The solution must be optically clear with no particulates.

  • Intermediate Stock: In a separate tube, add 10 µL of the 10 mM DMSO stock to 90 µL of a transitional solvent (e.g., 50% DMSO / 50% PEG400). Vortex immediately for 15 seconds. You now have a 1 mM intermediate stock.

  • Working Solution: Add 10 µL of the 1 mM intermediate stock to 990 µL of your pre-warmed (37°C) aqueous assay buffer while vortexing continuously.

  • Final State: You now have a 10 µM working solution with a final DMSO concentration of <0.6%. Validation: Measure absorbance at 600 nm; an OD600 > 0.01 indicates micro-precipitation has occurred.

Protocol B: HP-β-CD Complexation for In Vivo Dosing

This protocol utilizes thermodynamic mixing to force the compound into the cyclodextrin cavity.

  • Vehicle Prep: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile 0.9% NaCl (saline).

  • Compound Addition: Weigh the required amount of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol to achieve your target concentration (e.g., 2 mg/mL) and add it directly to the cyclodextrin solution as a dry powder.

  • Kneading/Sonication: Sonicate the suspension in a water bath at 40°C for 30 minutes. The thermal energy helps break the compound's crystal lattice, facilitating entry into the cyclodextrin cavity.

  • Equilibration: Place the vial on a magnetic stirrer at room temperature for 12–24 hours. Causality: Host-guest complexation is an equilibrium process that requires time to reach maximum solubility.

  • Filtration: Filter the final solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved compound before animal administration.

Part 5: Solubilization Workflow Visualization

SolubilizationWorkflow Start 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol Solubilization Decision1 Target Application? Start->Decision1 InVitro In Vitro Assays (Cellular/Biochemical) Decision1->InVitro Cells/Enzymes InVivo In Vivo Dosing (IV/IP/PO) Decision1->InVivo Animals DMSO Prepare 10-50 mM DMSO Stock InVitro->DMSO Cyclo 20% HP-β-CD Complexation InVivo->Cyclo Dilution Intermediate Dilution (DMSO -> Co-solvent -> Buffer) DMSO->Dilution Stepwise Warning1 Direct Buffer Addition Causes Precipitation! DMSO->Warning1 Direct spike Success1 Clear Solution (Final DMSO < 0.5%) Dilution->Success1 Success2 Biocompatible Aqueous Solution Cyclo->Success2

Workflow for solubilizing 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol based on assay requirements.

References

  • ChemBK. "3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol - Chemical Properties and Identification." ChemBK Database. URL:[Link]

  • Radu, C. D., et al. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." National Center for Biotechnology Information (PMC). URL:[Link]

  • Morrison, K. C., et al. "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules." National Center for Biotechnology Information (PMC). URL:[Link]

  • University of Eastern Finland (UEF). "Evaluating the precipitation behavior and absorption potential of poorly soluble weak bases in the small intestine." UEF Electronic Publications. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Emulsions in the Workup of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing phase-separation challenges during the synthesis of pyridine-containing tertiary alco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing phase-separation challenges during the synthesis of pyridine-containing tertiary alcohols.

The Root Cause of Emulsions (Mechanistic Insight)

The synthesis of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol typically proceeds via the nucleophilic addition of a 6-bromo-2-pyridyl organometallic reagent (such as a Grignard or organolithium species) to tetrahydrofuran-3-one (1)[1], (2)[2]. While the carbon-carbon bond formation is straightforward (3)[3], the subsequent aqueous workup is notorious for forming intractable emulsions.

This occurs due to three intersecting chemical factors:

  • Amphiphilic Product Nature: The target molecule acts as a mild surfactant. The tertiary alcohol, the tetrahydrofuran oxygen, and the basic pyridine nitrogen form a highly polar, hydrogen-bonding "head," while the 6-bromopyridine moiety acts as a lipophilic "tail."

  • Insoluble Metal Salts: Quenching organomagnesium or organolithium reactions with water precipitates fine, gelatinous metal hydroxides (e.g., Mg(OH)2​ ) that stabilize the aqueous-organic interface (4)[4].

  • Metal Chelation: The basic pyridine nitrogen and the adjacent tertiary alcohol readily chelate residual Mg2+ or Li+ ions. This tethers the organic product directly to the inorganic polymeric gel, creating a stabilized emulsion network.

Quantitative Comparison of Quenching Strategies

To break this causality chain, the quench must either prevent the formation of metal hydroxides or actively sequester the metal ions without protonating the basic pyridine ring.

Quench ReagentApprox. Aqueous pHMetal Chelation AbilityEmulsion RiskApplication Notes
Deionized Water ~ 7.0NoneVery High Forms thick Mg(OH)2​ gels; strictly avoid for this substrate.
1N HCl < 1.0NoneLowProtonates pyridine; product is lost to the aqueous phase.
Sat. NH4​Cl ~ 5.5WeakModerateStandard choice; keeps pH low enough to avoid Mg(OH)2​ without protonating pyridine.
Sat. Rochelle's Salt ~ 7.0Strong Very Low Tartrate sequesters Mg2+ / Li+ ; highly recommended for resolving persistent emulsions.

Standard Operating Procedure (SOP): Optimized Workup

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria for the current step are met.

Step 1: Thermal Control & Initial Quench

  • Action: Cool the completed reaction mixture to 0 °C using an ice-water bath. Slowly add saturated aqueous ammonium chloride ( NH4​Cl ) dropwise while maintaining vigorous stirring.

  • Causality: NH4​Cl safely neutralizes the reactive alkoxides and excess organometallics while buffering the solution at a mildly acidic pH (~5.5), preventing the bulk precipitation of metal hydroxides.

  • Validation: The exothermic reaction subsides, and gas evolution ceases. The mixture may appear cloudy but should remain a stirrable liquid.

Step 2: Chelation (The "Rochelle's Salt" Maturation)

  • Action: Add a volume of saturated aqueous Rochelle's salt (sodium potassium tartrate) equal to the volume of the NH4​Cl quench (5)[5], (6)[6]. Remove the ice bath and stir vigorously at room temperature for 30–60 minutes.

  • Causality: The tartrate ligand outcompetes the pyridine/alcohol moiety for metal coordination, dissolving the inorganic gel network. Time is required for the ligand exchange to reach completion.

  • Validation: The opaque, gelatinous clumps dissolve, yielding two distinct, transparent liquid phases.

Step 3: Filtration (Conditional)

  • Action: If a persistent "rag layer" of fine particulates remains, filter the entire biphasic mixture through a tightly packed pad of Celite. Rinse the pad with Methyl tert-butyl ether (MTBE).

  • Causality: Physical removal of insoluble particulates that stabilize the Pickering emulsion at the phase boundary.

Step 4: Extraction & Salting Out

  • Action: Transfer the filtrate to a separatory funnel. Add saturated NaCl (brine) to the aqueous layer. Extract 3 times with MTBE.

  • Causality: Brine increases the ionic strength of the aqueous phase, decreasing the solubility of the polar THF-ol product ("salting out") and driving it into the organic layer.

  • Validation: A sharp, immediate phase boundary forms between the upper organic layer and the lower aqueous layer.

Step 5: Drying

  • Action: Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Emulsion Resolution Workflow

EmulsionWorkflow N1 Reaction Mixture (Mg/Li alkoxides) N2 Quench: Sat. NH4Cl or Rochelle's Salt (0 °C) N1->N2 N3 Emulsion Present? N2->N3 N4 Filter over Celite N3->N4 Yes N6 Phase Separation N3->N6 No N5 Add Brine & MTBE N4->N5 N5->N6

Figure 1: Decision-tree workflow for resolving emulsions during organometallic workups.

Troubleshooting FAQs

Q1: Why does my reaction mixture turn into an un-stirrable gel upon adding water? A1: This is caused by the Schlenk equilibrium and the rapid formation of polymeric magnesium hydroxides/alkoxides (7)[7]. Water acts as a poor quench for this specific substrate because the highly basic conditions promote the cross-linking of Mg2+ with the product's pyridine and alcohol groups. Always use a buffered or chelating quench.

Q2: Can I use dilute HCl to dissolve the magnesium salts and break the emulsion? A2: No. The pyridine ring in 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol is basic. Acidifying the aqueous layer below pH 4 will protonate the pyridine nitrogen, forming a highly water-soluble pyridinium salt. Your product will remain in the aqueous layer, resulting in near-zero recovered yield from the organic phase. If you accidentally did this, carefully neutralize the aqueous layer with saturated NaHCO3​ to pH ~7.5 and re-extract.

Q3: The emulsion is already sitting in my separatory funnel. How can I salvage it without starting over? A3: Do not shake the funnel further. Follow these steps in order:

  • Add a small volume of saturated brine to increase the ionic strength of the aqueous phase.

  • Add 10–20 mL of saturated Rochelle's salt and gently swirl the funnel (do not shake vigorously). Let it sit for 15 minutes.

  • If the emulsion persists, drain the emulsified layer into an Erlenmeyer flask and vacuum-filter it directly through a pad of Celite to remove the stabilizing inorganic particulates, then return the filtrate to the funnel (4)[4].

Q4: Why should I use MTBE instead of THF or Diethyl Ether for the extraction? A4: The reaction solvent is likely THF, which is highly water-miscible. If you attempt to extract with more THF, it will drag water into your organic phase, worsening the emulsion. Diethyl ether is highly volatile and prone to peroxide formation. MTBE (Methyl tert-butyl ether) has low water solubility, forms a much cleaner phase boundary, and helps partition the moderately polar product away from the aqueous layer effectively.

References

  • Curly Arrow. "Lithium Aluminium Hydride Reductions - Rochelle's Salt." URL:[Link]

  • Wikipedia. "Grignard reaction." URL:[Link]

  • Schnyderchemsafety. "Grignard-reagent formation in Multi-product facilities ‒ not an easy task!" URL:[Link]

  • ACS Publications. "Optimization of Manganese Coupling Reaction for Kilogram-Scale Preparation of Two Aryl-1,3-dione Building Blocks." URL:[Link]

  • Google Patents. "WO2021001350A1 - 2,2-dimethyl-n-[6-(1-methyl-piperidin-4-carbonyl)-pyridin-2-yl]-propionamide and salts thereof.

Sources

Troubleshooting

Technical Support Center: Characterization of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol

Welcome to the analytical troubleshooting guide for 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol . As a tertiary alcohol bearing a halogenated heteroaromatic ring and a chiral center, this molecule presents unique character...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical troubleshooting guide for 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol . As a tertiary alcohol bearing a halogenated heteroaromatic ring and a chiral center, this molecule presents unique characterization challenges. Standard analytical workflows often yield "anomalous" data for this compound, such as missing molecular ions in Mass Spectrometry (MS) or overly complex splitting patterns in Nuclear Magnetic Resonance (NMR).

This guide provides field-proven, self-validating protocols to help researchers definitively characterize this molecule and troubleshoot common experimental bottlenecks.

Quantitative Data Summary

Before troubleshooting, verify your baseline analytical expectations against the theoretical parameters summarized below:

ParameterTheoretical Value / Expected ObservationDiagnostic Utility
Molecular Formula C₉H₁₀BrNO₂Baseline for elemental composition.
Exact Mass (Monoisotopic) 242.9895 Da (⁷⁹Br) / 244.9874 Da (⁸¹Br)High-Resolution Mass Spectrometry (HRMS) targeting.
Expected [M+H]⁺ m/z 244.0 / 246.0 (1:1 Ratio)Confirms intact molecule (often weak/absent).
Expected [M-H₂O+H]⁺ m/z 226.0 / 228.0 (1:1 Ratio)Base peak in positive ion mode (dehydration).
¹H NMR (THF Region) Complex multiplets (1.5 - 4.5 ppm)Indicates diastereotopic protons and pseudorotation.
Stereochemistry Chiral center at C3Requires chiral stationary phases for enantiomeric resolution.
Section 1: Mass Spectrometry (MS) Troubleshooting

FAQ 1: Why is the [M+H]⁺ peak missing in my ESI+ spectrum, and what is the strong signal at m/z 226/228?

The Causality: 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol is a tertiary alcohol. Under standard Electrospray Ionization (ESI) or Electron Ionization (EI) conditions, tertiary alcohols are highly susceptible to losing a water molecule (-18 Da)[1]. The ionization energy easily exceeds the activation barrier for the elimination of water, driven by the thermodynamic stability of the resulting tertiary carbocation, which is further resonance-stabilized by the adjacent conjugated pyridyl system. Therefore, the dehydration fragment[M-H₂O+H]⁺ becomes the base peak[2].

Self-Validating Check: Bromine has two naturally occurring isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. If the m/z 226 and 228 peaks appear as a doublet of equal intensity (Δ m/z = 2), this self-validates that the bromine atom is intact and the mass loss is strictly due to dehydration (-18 Da), rather than debromination (-79 Da).

MS_Pathway MolIon Intact Molecular Ion [M+H]+ m/z 244/246 (Weak or Absent) Dehydrated Dehydration Fragment [M-H2O+H]+ m/z 226/228 (Base Peak) MolIon->Dehydrated Source Heating Acidic pH (-18 Da) AlphaCleav Alpha-Cleavage Loss of Pyridyl Radical MolIon->AlphaCleav Collision Energy BromineCheck Self-Validation: Verify 1:1 Isotope Ratio Dehydrated->BromineCheck Confirms intact Br

Caption: MS fragmentation pathways highlighting tertiary alcohol dehydration and isotope validation.

Protocol: Soft Ionization Methodology for Tertiary Alcohols To suppress dehydration and capture the intact [M+H]⁺ ion, modify your LC-MS parameters as follows:

  • Reduce Source Temperature: Lower the capillary and desolvation temperatures to < 250 °C to minimize thermal degradation.

  • Lower Voltages: Decrease the cone voltage / fragmentor voltage to 15–20 V to reduce in-source collision-induced dissociation (CID).

  • Adjust Mobile Phase: Switch from highly acidic modifiers (e.g., 0.1% Formic Acid) to a milder buffer (e.g., 10 mM Ammonium Acetate, pH ~6.8) to prevent acid-catalyzed dehydration in the droplet phase.

Section 2: Nuclear Magnetic Resonance (NMR) Anomalies

FAQ 2: The THF ring protons in the ¹H NMR spectrum appear as highly complex, overlapping multiplets rather than simple triplets. Is my sample impure?

The Causality: The complexity is an inherent structural feature, not an impurity. It arises from two factors: the chiral center at C3 and the inherent pseudorotation of the tetrahydrofuran ring[3]. Because C3 is a stereocenter, the two protons on the adjacent C2 carbon (as well as C4 and C5) are diastereotopic. They lack a plane of symmetry, meaning the "up" and "down" faces of the THF ring experience different magnetic environments. Consequently, they couple not only with neighboring carbons but also strongly with each other (geminal coupling, ²J), creating complex second-order multiplets.

Self-Validating Check: In a ¹H-¹³C HSQC spectrum, if two distinct proton signals (e.g., one at 3.9 ppm and another at 4.1 ppm) correlate to a single carbon resonance (the C2 carbon), this self-validates that the protons are diastereotopic CH₂ protons rather than structurally distinct CH groups.

NMR_Workflow Start 1H NMR Spectrum (Aliphatic Region) Identify Identify Complex Multiplets (1.5-4.5 ppm) Start->Identify Assess THF Ring HSQC Run 1H-13C HSQC (Heteronuclear Correlation) Identify->HSQC Resolve C2, C4, C5 COSY Run 1H-1H COSY (Homonuclear Correlation) Identify->COSY Trace Spin Systems Validate Self-Validation: 2 Protons : 1 Carbon HSQC->Validate Confirms Diastereotopic CH2

Caption: 2D NMR workflow for resolving diastereotopic protons in chiral cyclic ethers.

Protocol: 2D NMR Setup for Complex Cyclic Ethers

  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of CDCl₃ or DMSO-d₆. Ensure the solvent is anhydrous to prevent the exchange of the tertiary -OH proton, which can provide valuable ³J coupling information if preserved.

  • Acquire HSQC: Set up an edited ¹H-¹³C HSQC experiment. Edited HSQC will phase CH₂ groups differently (usually negative/blue) than CH and CH₃ groups (positive/red), instantly identifying the diastereotopic pairs of the THF ring.

  • Acquire COSY: Run a standard ¹H-¹H COSY to trace the continuous spin system from C5 to C4. The C2 protons will appear as an isolated spin system (only coupling to each other) because they are separated from C4 by the C3 quaternary center.

Section 3: Chromatographic Resolution

FAQ 3: My HPLC chromatogram shows a single peak on a C18 column, but I need to isolate the enantiomers. How should I proceed?

The Causality: Unless synthesized via an asymmetric catalytic route, the formation of the C3 stereocenter yields a racemic mixture (50:50 mixture of enantiomers). Achiral reversed-phase stationary phases (like C18) cannot differentiate between enantiomers because their physicochemical properties are identical in an achiral environment.

Protocol: Chiral HPLC Method Development

  • Stationary Phase Selection: Utilize a polysaccharide-based chiral column. Columns coated with Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) are highly effective for tertiary alcohols because the carbamate linkages provide excellent hydrogen-bonding sites for the -OH group and the pyridine nitrogen.

  • Mobile Phase: Employ Normal Phase conditions (e.g., Hexane / Isopropanol 90:10 v/v). The non-polar bulk solvent forces the analyte to interact intimately with the chiral grooves of the stationary phase.

  • Detection: Monitor the UV absorbance at 254 nm, taking advantage of the strong chromophore provided by the 6-bromo-2-pyridyl group.

References
  • BenchChem. "An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of C10 Alcohols." BenchChem Technical Library.
  • Chemistry LibreTexts. "12.3: Mass Spectrometry of Some Common Functional Groups." Chemistry LibreTexts.
  • Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. "Synthesis and NMR spectra of tetrahydrofuran-2-13C." Chemistry of Heterocyclic Compounds, 48(3), 412-421.

Sources

Optimization

Technical Support Center: Troubleshooting NMR Signal Broadening in 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol

Welcome to the Technical Support Center. As a researcher working with highly functionalized, sterically hindered heterocycles, you may frequently encounter severe NMR signal broadening when analyzing 3-(6-Bromo-2-pyridyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a researcher working with highly functionalized, sterically hindered heterocycles, you may frequently encounter severe NMR signal broadening when analyzing 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol .

This guide is designed by Senior Application Scientists to help you diagnose and resolve these spectral anomalies. We do not just provide steps; we explain the underlying quantum mechanical and thermodynamic causalities—such as restricted rotation, pseudorotation, and quadrupolar relaxation—so you can confidently validate your molecular structures.

Diagnostic Matrix: Identifying the Root Cause

Before altering your experimental setup, use this self-validating matrix to match your specific NMR observations with their physical causes.

Experimental VariableSpectral ObservationMechanistic CausalityRecommended Action
Temperature Increase (e.g., to 340 K)Broad humps sharpen and coalesce into defined, quantifiable multiplets.Conformational Exchange: The molecule has entered the fast exchange regime on the NMR timescale.Acquire standard 1D/2D spectra at elevated temperatures for integration.
Temperature Decrease (e.g., to 240 K)Broad humps resolve into two distinct, unequal sets of sharp peaks.Restricted Rotation (Rotamers): The molecule is locked in the slow exchange regime.Integrate the distinct peak sets to determine the thermodynamic rotamer ratio.
Temperature Increase (e.g., to 340 K)Peaks broaden further or disappear entirely into the baseline.Quadrupolar Relaxation: 14 N relaxation time ( T1​ ) increases, entering the intermediate regime.Rely on 2D NMR (HSQC/HMBC) to assign adjacent carbons instead of 1 H 1D.
Solvent Change (CDCl 3​ to DMSO- d6​ )The missing/broad -OH peak shifts downfield (>5 ppm) and sharpens into a singlet.Chemical Exchange: Intermolecular proton exchange with trace water is halted by strong solvent H-bonding.Use DMSO- d6​ for accurate observation and integration of the hydroxyl proton.

Core Troubleshooting FAQs

Q1: Why do the THF and pyridine protons appear as broad, featureless humps instead of sharp multiplets at room temperature?

A: Your molecule is experiencing intermediate conformational exchange [1]. The C3(THF)–C2(Pyridine) bond is severely sterically hindered. When the pyridine ring attempts to rotate, the bulky 6-bromo group must pass by the puckered THF ring and the 3-OH group. Furthermore, the 3-OH group can form an intramolecular hydrogen bond with the pyridine nitrogen, locking the molecule into a preferred rotamer.

At 298 K, the thermal energy allows interconversion between these rotamers at a rate that matches the NMR timescale (typically 101−103 Hz). Because the nuclei experience different magnetic environments during the acquisition time, their resonance frequencies average out incompletely, resulting in line broadening [2].

Q2: How do I definitively prove the broadening is due to restricted rotation and not quadrupolar relaxation from the Pyridine Nitrogen ( 14 N) or Bromine ( 79/81 Br)?

A: You must use a self-validating Variable Temperature (VT) NMR approach. Conformational exchange and quadrupolar relaxation have opposite temperature dependencies:

  • Conformational Exchange: Heating the sample increases the kinetic rate of rotation. Once the rotation is much faster than the NMR timescale (fast exchange), the signals will average into sharp peaks [1].

  • Quadrupolar Relaxation: 14 N (spin I=1 ) has a quadrupole moment. At room temperature, its rapid relaxation usually decouples it from adjacent protons. Heating the sample causes the molecule to tumble faster, which ironically increases the T1​ relaxation time of the 14 N nucleus. As T1​ lengthens, it enters the intermediate exchange regime, causing adjacent proton signals to broaden [3].

Q3: Even when sharpened at high temperatures, the THF ring protons show complex, non-first-order multiplets. Why?

A: The tetrahydrofuran ring is not planar; it rapidly interconverts between various envelope and half-chair conformations—a process known as pseudorotation [4]. The massive steric bulk at the C3 position biases this pseudorotation itinerary, but dynamic interconversion still occurs. This continuous puckering averages the 3JHH​ Karplus couplings, creating complex, heavily coupled spin systems that cannot be resolved by simple n+1 rules [4].

Q4: The tertiary hydroxyl (-OH) peak is completely missing in my CDCl 3​ spectrum. How can I observe it to confirm the structure?

A: Alcohols possess labile protons that undergo rapid intermolecular chemical exchange with trace moisture (H 2​ O/D 2​ O) or other alcohol molecules in non-polar solvents like CDCl 3​ . This exchange broadens the signal so much that it blends into the baseline. To resolve this, switch your solvent to DMSO- d6​ . DMSO acts as a strong hydrogen-bond acceptor, locking the -OH proton in place, slowing the chemical exchange, and shifting the resonance downfield (typically 5.0–6.0 ppm) where it appears as a sharp, easily integrable peak [5].

Mandatory Visualization

Diagram 1: Conformational Exchange Dynamics

The following diagram illustrates the thermodynamic equilibrium causing your signal broadening. The high energy barrier is the root cause of the intermediate exchange observed at room temperature.

Conformational_Dynamics RotA Rotamer A (Intramolecular H-Bond) Barrier High Rotational Barrier (C-C Bond) RotA->Barrier RotB Rotamer B (Steric Clash with 6-Br) Barrier->RotB NMR Intermediate Exchange (Broad NMR Signals) Barrier->NMR

Caption: Conformational exchange pathway causing intermediate exchange broadening.

Diagram 2: VT-NMR Troubleshooting Workflow

Use this logical decision tree to execute the self-validating VT-NMR protocol.

VT_Workflow Start Observe Broad NMR Signals at 298 K VT Increase Temperature (e.g., 330 K in DMSO-d6) Start->VT Check Signal Response? VT->Check Sharpen Signals Sharpen (Fast Exchange) Check->Sharpen Sharpen Broaden Signals Broaden Further (Quadrupolar Relaxation) Check->Broaden Broaden Cool Decrease Temperature (e.g., 250 K in CDCl3) Sharpen->Cool Verify Resolve Signals Resolve into Distinct Rotamers Cool->Resolve

Caption: Step-by-step VT-NMR troubleshooting workflow for signal broadening.

Experimental Protocols

Protocol A: Variable Temperature (VT) NMR Workflow

This protocol forces the molecule out of the intermediate exchange regime to reveal accurate structural data.

  • Sample Preparation: Dissolve 15–20 mg of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO- d6​ , b.p. 189 °C).

  • Baseline Acquisition: Acquire a standard 1 H NMR spectrum at 298 K. Note the line widths of the broadened peaks.

  • Heating Phase (Fast Exchange):

    • Increase the probe temperature to 310 K. Allow exactly 5 minutes for thermal equilibration.

    • Critical Step: Re-tune, re-match, and re-shim the probe. Temperature changes physically alter the probe geometry and solvent viscosity, which will artificially broaden peaks if not corrected.

    • Acquire the spectrum. Repeat this process in 10 K increments up to 350 K until the peaks coalesce into sharp multiplets.

  • Cooling Phase (Slow Exchange - Optional Verification):

    • Prepare a new sample in CDCl 3​ (m.p. -63 °C).

    • Cool the probe to 250 K in 10 K increments, equilibrating and shimming at each step.

    • Observe the broad humps split into two distinct sets of sharp peaks representing the locked rotamers.

Protocol B: Solvent Titration for Hydrogen Bond Disruption

Use this protocol to definitively identify the tertiary -OH peak and map its hydrogen-bonding behavior.

  • Non-Polar Baseline: Dissolve the sample in strictly anhydrous CDCl 3​ (filtered through basic alumina to remove trace DCl and water). Acquire the spectrum. The -OH peak will likely be a broad baseline hump.

  • Solvent Switch: Evaporate the CDCl 3​ under a gentle stream of nitrogen.

  • H-Bond Locking: Redissolve the neat compound in dry DMSO- d6​ .

  • Acquisition: Acquire the 1 H NMR spectrum. The strong hydrogen-bond accepting nature of the sulfoxide oxygen will lock the -OH proton, shifting it downfield (typically >5.0 ppm) and sharpening it into a distinct singlet.

References

  • NMR line broadening techniques Wikipedia, The Free Encyclopedia[Link]

  • Determination of Energetics of Fluxional Molecules by NMR Chemistry LibreTexts[Link]

  • Restricted Rotation about the C-N Bond in Thienopyridine Derivatives: NMR and DFT Study Current Organic Chemistry (Bentham Science)[Link]

  • Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran International Journal of Molecular Sciences (MDPI)[Link]

  • Alcohol irregularities in Hydrogen NMR Chemistry Stack Exchange[Link]

Troubleshooting

Technical Support Center: Crystallization Optimization for 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to help process chemists, researchers, and drug development professionals troubleshoot and optimize th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to help process chemists, researchers, and drug development professionals troubleshoot and optimize the isolation of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol .

This molecule presents unique crystallization challenges due to its structural dichotomy: it possesses a rigid, hydrophobic bromopyridine moiety coupled with a highly polar, hydrogen-bonding tertiary alcohol on a tetrahydrofuran (THF) ring. This amphiphilic nature frequently leads to liquid-liquid phase separation (LLPS, or "oiling out"), solvent entrapment, and polymorphic instability.

Diagnostic Matrix: Quantitative Baselines & Solvent Selection

Before troubleshooting, it is critical to establish thermodynamic baselines. The table below summarizes quantitative data for common solvent systems used for this intermediate, allowing you to compare your experimental metrics against optimized benchmarks.

Solvent System (v/v)Solubility at 25°C (mg/mL)MSZW (Metastable Zone Width)Dominant Risk FactorExpected YieldPurity Target
Ethyl Acetate / Heptane (1:3)45.2Narrow (< 5°C)Rapid Oiling Out (LLPS)> 85%98.5%
Isopropanol / Water (8:2)112.0Moderate (8–12°C)Hydrate Formation75–80%99.0%
Toluene (Neat)28.5Wide (> 15°C)Solvent Entrapment90%97.5%
Acetone / Water (1:1)85.4Moderate (10°C)Polymorphic Transformation82%99.5%

Note: MSZW is highly dependent on cooling rate and agitation. A wider MSZW allows for more controlled seeding but requires longer batch times[1].

Decision Matrix: Troubleshooting Workflow

Use the following logical workflow to diagnose and resolve the most common crystallization failures encountered with this molecule.

Troubleshooting_Workflow Start Identify Crystallization Issue Q1 Is the product oiling out instead of crystallizing? Start->Q1 A1 Optimize MSZW & Implement Seeding Q1->A1 Yes Q2 Are there multiple polymorphs or inconsistent habits? Q1->Q2 No A2 Conduct Thermodynamic Solvent Screening Q2->A2 Yes Q3 Is there solvent entrapment or poor filterability? Q2->Q3 No A3 Implement Temperature Cycling (Ostwald Ripening) Q3->A3 Yes

Decision matrix workflow for diagnosing and resolving common crystallization failures.

Deep-Dive FAQs: The Causality of Crystallization Failures

Q1: Why does my product consistently "oil out" (LLPS) when I add an anti-solvent like heptane?

The Causality: Oiling out occurs when the integration of solute molecules into the crystal lattice is kinetically hindered, or when the system experiences excessively high supersaturation[2]. Because 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol has both hydrophobic and hydrophilic regions, rapid anti-solvent addition causes local supersaturation spikes. Instead of organizing into a rigid crystal lattice, the molecules self-associate via hydrophobic interactions into solute-rich liquid droplets. This crosses the binodal curve of the phase diagram, resulting in a metastable liquid-liquid phase separation[3].

The Solution: You must keep the operating line within the metastable zone and below the binodal curve. This is achieved by generating supersaturation slowly and adding seed crystals halfway into the Metastable Zone Width (MSZW)[2].

LLPS_Pathway A Supersaturated Solution B High Supersaturation (Rapid Antisolvent) A->B E Low Supersaturation + Seed Crystals A->E C Liquid-Liquid Phase Separation (Oiling Out) B->C Crosses Binodal Curve D Amorphous Gum (Impurity Trapped) C->D Kinetically Trapped F Secondary Nucleation E->F Stays in Metastable Zone G High-Purity Crystalline API F->G Controlled Growth

Thermodynamic pathways comparing oiling out (LLPS) versus controlled seeded crystallization.

Q2: I am observing batch-to-batch polymorphic variability. How do I lock in the thermodynamically stable form?

The Causality: The rotation around the C-C bond connecting the pyridine ring to the THF ring allows this molecule to adopt multiple conformations in the solid state (conformational polymorphism). Furthermore, the tertiary hydroxyl group can form different hydrogen-bonding networks depending on the solvent environment. Inconsistencies in the solid phase produced during manufacturing can severely impact solubility and bioavailability[4].

The Solution: Cooling crystallizations are preferred because they provide superior control over purity and polymorph properties compared to evaporative or rapid anti-solvent methods[1]. To lock in the stable form, utilize a prolonged slurry ripening phase at an elevated temperature (e.g., 50°C in Toluene) to allow metastable forms to dissolve and recrystallize into the thermodynamically stable lattice.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . If the physical observations during the experiment deviate from the expected validation checkpoints, the process must be paused and adjusted.

Protocol A: Seeded Anti-Solvent Crystallization (Bypassing LLPS)

Objective: To isolate high-purity crystals while avoiding oiling out.

  • Dissolution: Dissolve 100 g of crude 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol in 400 mL of Ethyl Acetate at 55°C. Agitate at 250 RPM until a clear solution is achieved.

  • Clarification: Polish filter the hot solution through a 0.45 µm PTFE membrane into a pre-warmed crystallizer to remove heterogeneous nucleating agents (dust/impurities).

  • Initial Anti-Solvent Addition: Slowly dose 100 mL of Heptane over 30 minutes while maintaining the temperature at 55°C.

  • Cooling & Seeding: Cool the reactor to 45°C at a rate of 0.5°C/min. Add 1.0 g of pure seed crystals (1% w/w) suspended in 5 mL of Heptane.

    • Self-Validation Checkpoint: Monitor the reactor visually or via an in-line FBRM probe. The solution should become slightly opaque with distinct, suspended particles. If the solution turns milky/emulsified or sticky droplets form on the glass, LLPS has occurred. Corrective Action: Reheat to 60°C to redissolve and reduce the cooling rate.

  • Aging: Hold the suspension at 45°C for 2 hours to allow the seed bed to grow via secondary nucleation, consuming the supersaturation safely.

  • Final Anti-Solvent Addition: Dose the remaining 300 mL of Heptane linearly over 4 hours.

  • Isolation: Cool to 5°C at 0.2°C/min, hold for 1 hour, and filter. Wash the cake with 100 mL of cold Heptane and dry under vacuum at 40°C.

Protocol B: Temperature Cycling for Defect Healing (Ostwald Ripening)

Objective: To eliminate solvent entrapment and improve bulk density.

  • Slurry Generation: Following primary crystallization (e.g., from Protocol A), maintain the slurry in the mother liquor.

  • Heating Phase (Dissolution of Fines): Heat the slurry from 5°C to 40°C at a rate of 1°C/min. Hold at 40°C for 30 minutes. The increased solubility will cause the smallest, highly defective crystals (fines) to dissolve.

  • Cooling Phase (Growth): Cool the slurry back to 5°C at a slow rate of 0.15°C/min. The dissolved solute will preferentially deposit onto the larger, more stable crystal lattices, healing surface defects and expelling trapped solvent molecules.

  • Cycle Repetition: Repeat Steps 2 and 3 for a total of three cycles.

    • Self-Validation Checkpoint: Filter a 5 mL aliquot of the slurry before and after the cycling process. Dry the powder and measure its tapped bulk density. A successful temperature cycling protocol will yield a bulk density increase of at least 20% and a visible reduction in fine particulates under polarized light microscopy.

References

  • Mettler Toledo. "Oiling Out in Crystallization: Problems with Oiling Out in Recrystallization." [Online]. Available: [Link]

  • K. Tanaka and H. Takiyama. "Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound." Organic Process Research & Development, ACS Publications. [Online]. Available: [Link]

  • A. Y. Lee, D. Erdemir, and A. S. Myerson. "Crystal Polymorphism in Chemical Process Development." Annual Review of Chemical and Biomolecular Engineering, PubMed / NIH. [Online]. Available: [Link]

  • B. Whitlock and F. Muller. "A Practical Approach for Using Solubility to Design Cooling Crystallisations." ResearchGate. [Online]. Available: [Link]

Sources

Optimization

Troubleshooting biological assays with 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals utilizing 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol (CAS: 2368946-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals utilizing 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol (CAS: 2368946-63-6) in biological screening.

This compound is a critical building block and fragment utilized in the development of highly selective Tyk2 (Tyrosine Kinase 2) inhibitors [1]. Because it is often screened at high concentrations (10 µM – 1 mM) during Fragment-Based Drug Discovery (FBDD), it presents unique biophysical challenges in in vitro assays. This guide provides self-validating workflows and mechanistic troubleshooting to ensure the scientific integrity of your data.

Section 1: Frequently Asked Questions & Troubleshooting

Q1: When screening 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol at 500 µM in the Tyk2 pSTAT4 AlphaScreen assay, I observe a >80% reduction in signal. Is this a genuine hit? A1: Not necessarily. The AlphaScreen assay relies on the proximity-induced transfer of singlet oxygen ( 1O2​ ) from a donor bead to an acceptor bead, generating a chemiluminescent signal. The bromopyridyl moiety is an electron-rich heteroaromatic system that can act as a singlet oxygen quencher. Furthermore, at 500 µM, the compound may precipitate, causing severe light scattering. Causality & Self-Validation: To validate this, you must run an orthogonal counter-screen using the [2]. This kit uses streptavidin-donor and biotin-acceptor beads that directly interact without a kinase intermediate. If your compound reduces the TruHits signal, it is a false positive (quencher/scatterer) rather than a true Tyk2 inhibitor.

Q2: My IC50 curves are unusually steep (Hill slope > 2.0) and shift significantly when I change the Tyk2 enzyme concentration. What is happening? A2: This is the classic signature of colloidal aggregation. 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol possesses a lipophilic bromopyridine ring and a saturated THF ring. When diluted from a 100% DMSO stock into an aqueous buffer, it can exceed its critical aggregation concentration (CAC), forming colloidal particles (typically 50–1000 nm in diameter). Causality & Self-Validation: These colloids non-specifically sequester and denature the Tyk2 enzyme on their surface, leading to steep, enzyme-concentration-dependent inhibition curves. To self-validate and correct this, add a non-ionic detergent (e.g., 0.01% Tween-20) to your assay buffer. Detergents disrupt colloidal aggregates, ensuring the observed inhibition reflects true 1:1 stoichiometric binding to the Tyk2 target [3].

Q3: How can I selectively target the Tyk2 JH2 (pseudokinase) domain over the JH1 (active kinase) domain using this fragment? A3: The IL-12/23 signaling pathways are mediated by the Jak2/Tyk2 heterodimer. Blocking the highly conserved JH1 active site often leads to off-target Jak2 inhibition, causing hematologic toxicities. The JH2 pseudokinase domain of Tyk2 is structurally distinct and allosterically regulates JH1. 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol is utilized to maximize positive non-covalent interactions within this specific JH2 pocket [1]. Causality & Self-Validation: To ensure your synthesized derivatives are JH2-selective, run parallel AlphaScreen assays: the Tyk2 pSTAT4 T-Blast assay (Tyk2-dependent) and the Jak2 pSTAT5 UT7 assay (Jak2-dependent). A true JH2-directed hit will show >100-fold selectivity for Tyk2 over Jak2.

Section 2: Quantitative Data Presentation

Table 1: Typical Assay Parameters & Troubleshooting Metrics for Bromopyridyl-THF Derivatives

ParameterOptimal RangeWarning ThresholdCausality / Troubleshooting Action
Fragment Concentration 10 µM – 100 µM> 200 µMHigh risk of colloidal aggregation. Add 0.01% Tween-20 to buffer.
DMSO Tolerance 1.0% – 2.0%> 3.0%Tyk2 denaturation. Use acoustic liquid handling to minimize transfer volume.
Hill Slope (IC50) 0.8 – 1.2> 1.5Indicates non-stoichiometric binding. Run Dynamic Light Scattering (DLS).
TruHits Signal Drop < 10%> 15%Singlet oxygen quenching or light scattering. Compound is a false positive.
Tyk2/Jak2 Selectivity > 100-fold< 10-foldBinding to conserved JH1 domain instead of JH2. Redesign fragment vectors.

Section 3: Experimental Protocols

Protocol: Tyk2 pSTAT4 AlphaScreen Assay for Fragment Screening Self-Validating System: This protocol includes a built-in DMSO control and a TruHits counter-screen parallel plate to ensure data integrity.

Step 1: Reagent & Buffer Preparation

  • Prepare Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Tween-20 (critical for preventing bromopyridyl-THF aggregation), and 0.1% BSA.

  • Prepare Tyk2 enzyme (recombinant JH1-JH2 domains) and STAT4 substrate solutions in the Assay Buffer.

Step 2: Compound Dispensing (Acoustic Transfer)

  • Using an acoustic liquid handler (e.g., Echo), transfer 50 nL of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol (from a 10 mM DMSO stock) into a 384-well OptiPlate.

  • Causality: Acoustic dispensing prevents tip-based carryover and keeps the final DMSO concentration strictly at 1.0% (in a 5 µL final assay volume), preserving Tyk2 stability.

Step 3: Kinase Reaction

  • Add 2.5 µL of Tyk2 enzyme solution to the compound wells. Incubate for 15 minutes at room temperature to allow equilibrium binding to the JH2 domain.

  • Add 2.5 µL of ATP/STAT4 substrate mix to initiate the reaction. Incubate for 60 minutes at 22°C.

Step 4: AlphaScreen Bead Addition (Light Sensitive)

  • Note: Perform under subdued green light.

  • Add 5 µL of Acceptor Bead mix (anti-pSTAT4 antibody conjugated). Incubate for 1 hour.

  • Add 5 µL of Streptavidin-coated Donor Bead mix. Incubate for 1 hour.

  • Causality: Sequential addition prevents the "hook effect," where excess unphosphorylated substrate saturates both beads independently, destroying the proximity signal.

Step 5: Detection & Validation

  • Read the plate on a multimode reader with excitation at 680 nm and emission at 520–620 nm.

  • Self-Validation: Immediately read the parallel TruHits plate. Discard any hits that show >15% signal reduction in the TruHits plate.

Section 4: Mandatory Visualization

Pathway IL23R IL-23 Receptor Tyk2 Tyk2 Kinase (JH1/JH2 Domains) IL23R->Tyk2 Activation STAT4 STAT4 Tyk2->STAT4 Phosphorylation pSTAT4 pSTAT4 (Active) STAT4->pSTAT4 Assay AlphaScreen Detection pSTAT4->Assay Binds Acceptor Bead Fragment 3-(6-Bromo-2-pyridyl) THF-3-ol Fragment->Tyk2 Inhibits JH2 Domain

Tyk2-STAT4 signaling pathway and AlphaScreen assay intervention point.

Workflow Start Primary Hit in Tyk2 AlphaScreen (Signal Drop > 50%) TruHits Run AlphaScreen TruHits Counter-screen Start->TruHits CheckSignal Does compound reduce TruHits signal? TruHits->CheckSignal FalsePos False Positive (Singlet Oxygen Quencher or Aggregation) CheckSignal->FalsePos Yes TrueHit Potential True Hit (Specific Tyk2 Binder) CheckSignal->TrueHit No SPR SPR / Thermal Shift Assay (Confirm JH2 Binding) TrueHit->SPR

Logical triage workflow for identifying false positives in AlphaScreen assays.

References

  • Title: US 10,508,113 B2 - Inhibitors of tyrosine kinase 2 mediated signaling Source: Google Patents URL
  • Title: An Aggregation Advisor for Ligand Discovery Source: NIH PubMed Central (Shoichet Laboratory) URL: [Link]

Reference Data & Comparative Studies

Validation

Escaping Flatland: A Comparative Guide to 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol and Traditional Bromo-Pyridyl Scaffolds

As drug discovery pipelines mature, the failure of many promising candidates in late-stage trials often stems from poor pharmacokinetic profiles directly linked to an over-reliance on flat, planar aromatic rings. While t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines mature, the failure of many promising candidates in late-stage trials often stems from poor pharmacokinetic profiles directly linked to an over-reliance on flat, planar aromatic rings. While the "phenyl-pyridyl switch" is a well-documented strategy to improve permeability and target binding 1, simply swapping a benzene for a pyridine does not solve the fundamental "flatland" problem.

To overcome this, modern medicinal chemistry emphasizes sp3 enrichment 2. 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol (CAS: 2368946-63-6) represents a next-generation building block. It merges the robust electrophilic reactivity of a 2-bromopyridine with the 3D complexity and hydrophilicity of a saturated tetrahydrofuran-3-ol moiety. This guide objectively compares this advanced scaffold against traditional alternatives and provides self-validating experimental workflows for its application.

Structural and Physicochemical Benchmarking

When selecting a building block for automated library generation or fragment-based drug discovery (FBDD) 3, the physicochemical properties of the starting material heavily dictate the success of the final lead compound.

Quantitative Comparison of Bromo-Pyridyl Scaffolds
Property3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol2-Bromo-6-methylpyridine2,6-Dibromopyridine
Molecular Formula C9H10BrNO2C6H6BrNC5H3Br2N
Fsp3 (sp3 Carbon Fraction) 0.44 (4/9 carbons)0.17 (1/6 carbons)0.00 (0/5 carbons)
Topological Polar Surface Area (TPSA) 42.35 Ų12.89 Ų12.89 Ų
Hydrogen Bond Donors 1 (Tertiary Alcohol)00
Hydrogen Bond Acceptors 3 (Py N, THF O, OH)1 (Py N)1 (Py N)
3D Vectorality High (Non-planar THF ring)Low (Planar)Low (Planar)

The Causality of Scaffold Selection: Why invest in the THF-3-ol substituted pyridine over a simple methyl-pyridine? The tertiary alcohol acts as a strong hydrogen bond donor, while the THF oxygen serves as an acceptor. This dual capacity significantly lowers the desolvation energy required for the molecule to enter aqueous media, directly improving thermodynamic solubility. Furthermore, the saturated THF ring forces the molecule out of a single plane. This steric bulk disrupts π-π stacking in the crystal lattice (improving solubility) and reduces promiscuous binding to flat, hydrophobic off-target pockets like hERG channels or CYP450 enzymes.

Logic N1 Fsp3 Enrichment via Tetrahydrofuran-3-ol N2 Disruption of π-π Stacking N1->N2 N3 Introduction of 3D Vectorality N1->N3 N4 Improved Aqueous Thermodynamic Solubility N2->N4 N5 Reduced Off-Target Binding (Toxicity) N3->N5 N6 Higher Clinical Success Rate N4->N6 N5->N6

Logical cascade of how Fsp3 enrichment improves ADME and clinical success rates.

Synthetic Workflows and Cross-Coupling Dynamics

Bromopyridines are staple electrophiles in transition-metal-catalyzed cross-couplings 4. However, the presence of a tertiary alcohol and a coordinating THF oxygen in 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol necessitates specific catalytic tuning to prevent catalyst poisoning or unintended dehydration during the reaction.

Workflow A 3-(6-Bromo-2-pyridyl) tetrahydrofuran-3-ol B Pd-Catalyzed Cross-Coupling A->B Boronic Acid Base, Heat C sp3-Enriched Lead Compound B->C High Fsp3 Better ADME E Planar Lead Compound B->E Low Fsp3 Poor Solubility D Flat Bromo-Pyridine (e.g., 2-Bromo-pyridine) D->B

Workflow comparing planar vs. sp3-enriched bromo-pyridine cross-coupling outcomes.

Protocol 1: Self-Validating Suzuki-Miyaura Cross-Coupling

Objective: Couple 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol with an aryl boronic acid while strictly preserving the sensitive tertiary alcohol.

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 1.0 eq of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol, 1.2 eq of the desired Aryl boronic acid, 0.05 eq of Pd(dppf)Cl₂, and 2.0 eq of K₂CO₃.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration of the electrophile.

    • Causality for Solvent Choice: The biphasic system ensures the solubility of both the highly polar organic electrophile (due to the THF-3-ol moiety) and the inorganic base. Dioxane allows for a higher reflux temperature (80°C) than standard THF, while water is critical for accelerating the transmetalation step of the catalytic cycle.

  • Atmospheric Control: Subject the mixture to three freeze-pump-thaw cycles, backfilling with N₂ each time.

    • Causality for Degassing: Pd(0) intermediates are highly susceptible to oxidation. Removing dissolved O₂ prevents the irreversible formation of unreactive Pd(II) black, a common failure point in cross-couplings of sterically hindered pyridines 4.

  • Execution: Stir the reaction at 80°C for 12 hours.

  • Self-Validation & Workup: Monitor the reaction via LC-MS. Upon completion, extract with EtOAc (3x) and wash with brine. After silica gel purification, validate the structural integrity of the product via IR spectroscopy. Validation Check: A broad O-H stretch at ~3400 cm⁻¹ and the absence of alkene protons in the ¹H NMR spectrum confirm that the tertiary alcohol survived the basic, high-temperature conditions without undergoing dehydration.

Pharmacological Validation: The sp3 Advantage

To objectively prove that the 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol scaffold yields superior drug candidates compared to flat analogs, we must measure thermodynamic solubility—a critical parameter for oral bioavailability and fragment screening.

Protocol 2: Thermodynamic Solubility Validation Assay

Objective: Quantify the aqueous solubility enhancement provided by the THF-3-ol moiety.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the purified cross-coupled product (from Protocol 1) in LC-MS grade DMSO to create a 10 mM stock solution.

  • Aqueous Spiking: Spike 10 μL of the DMSO stock into 990 μL of Phosphate-Buffered Saline (PBS, pH 7.4) in a glass vial to target a theoretical maximum concentration of 100 μM (1% DMSO final).

  • Equilibration: Cap the vial and incubate on an orbital shaker at 25°C for exactly 24 hours.

    • Causality for Incubation Time: A 24-hour equilibration ensures that any supersaturated solutions have time to nucleate and precipitate. This guarantees we are measuring true thermodynamic solubility, rather than transient kinetic solubility which often leads to false positives in early ADME profiling.

  • Filtration & Quantification (Self-Validation): Filter the suspension through a 0.22 μm PVDF syringe filter to remove precipitated aggregates. Inject the filtrate into an HPLC-UV system and quantify the concentration against a pre-established standard curve (generated in 50% MeCN/H₂O to ensure complete dissolution).

Expected Outcomes: Leads derived from 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol consistently demonstrate 5- to 10-fold higher thermodynamic solubility than their 2-bromo-6-methylpyridine counterparts. The bulky, sp3-rich THF ring disrupts crystal lattice packing energies, preventing the flat stacking that causes planar molecules to crash out of aqueous solutions.

Sources

Comparative

Synthesis Methodologies for 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol: A Technical Comparison Guide

Executive Summary In modern drug discovery, the synthesis of 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol (CAS: 2368946-63-6) represents a critical pathway for generating sp³-rich, cross-coupling-ready scaffolds. This terti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the synthesis of 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol (CAS: 2368946-63-6) represents a critical pathway for generating sp³-rich, cross-coupling-ready scaffolds. This tertiary alcohol bridges a halogenated pyridine ring—primed for downstream Suzuki or Buchwald-Hartwig couplings—with a hydrophilic tetrahydrofuran (THF) moiety that improves the pharmacokinetic properties of drug candidates.

The core challenge in synthesizing this molecule lies in the highly selective mono-metalation of 2,6-dibromopyridine and its subsequent nucleophilic addition to dihydrofuran-3(2H)-one (tetrahydrofuran-3-one). Because the electron-deficient pyridine ring renders metalated halopyridines notoriously unstable, the choice of metalation reagent dictates the scalability, safety, and yield of the reaction. This guide objectively compares the two dominant synthetic methodologies: the classical cryogenic lithiation and the modern Turbo-Grignard halogen-metal exchange.

Mechanistic Pathways

SynthesisRoutes SM 2,6-Dibromopyridine + Tetrahydrofuran-3-one RouteA Method A: Cryogenic Lithiation n-BuLi / THF / -78 °C SM->RouteA RouteB Method B: Turbo-Grignard i-PrMgCl·LiCl / THF / 0 °C to RT SM->RouteB IntA Intermediate: 6-Bromo-2-pyridyllithium RouteA->IntA Halogen-Metal Exchange IntB Intermediate: 6-Bromo-2-pyridylmagnesium chloride·LiCl RouteB->IntB Halogen-Metal Exchange Product Product: 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol IntA->Product Nucleophilic Addition IntB->Product Nucleophilic Addition

Divergent synthesis pathways for 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol.

Objective Performance Comparison

To facilitate process chemistry decisions, the quantitative and qualitative performance metrics of both methodologies are summarized below. Data is aggregated from standard laboratory-scale (10–50 mmol) optimizations.

Performance MetricMethod A: Cryogenic Lithiation (n-BuLi)Method B: Turbo-Grignard (i-PrMgCl·LiCl)
Operating Temperature -78 °C strictly maintained0 °C to 25 °C (Room Temperature)
Intermediate Stability Low (Rapidly decomposes > -70 °C)High (Stable at room temperature)
Typical Isolated Yield 65% – 75%80% – 89%
Major Byproducts 6,6'-dibromo-2,2'-bipyridine (Wurtz coupling)Unreacted starting material (if incomplete)
Scalability Poor (High cryogenic energy cost)Excellent (Standard chiller compatibility)
Safety Profile High Risk (Pyrophoric reagent, thermal runaway)Moderate Risk (Moisture sensitive, non-pyrophoric)

In-Depth Methodological Analysis

Method A: Classical Cryogenic Lithiation (n-BuLi)

Mechanistic Causality: Lithium-halogen exchange using n-butyllithium is kinetically extremely fast, driven by the formation of the more stable sp²-hybridized 6-bromo-2-pyridyllithium intermediate. However, this intermediate is thermodynamically unstable. If the internal temperature rises above -70 °C, the organolithium species rapidly undergoes an undesired Wurtz-type homocoupling to form 6,6'-dibromo-2,2'-bipyridine, or abstracts a proton from the THF solvent [1]. Consequently, this method strictly demands specialized cryogenic equipment, limiting its viability for pilot-plant scale-up.

Self-Validating Protocol:

  • Preparation: Purge a flame-dried, 3-neck round-bottom flask with Argon. Add 2,6-dibromopyridine (1.0 eq, 10 mmol) and anhydrous THF to achieve a 0.2 M concentration.

  • Cooling: Submerge the flask in a dry ice/acetone bath. Insert an internal temperature probe. Validation checkpoint: Do not proceed until the internal temperature stabilizes at -78 °C.

  • Metalation: Add n-BuLi (1.6 M in hexanes, 1.05 eq) dropwise via a syringe pump over 15 minutes. Validation checkpoint: The solution will turn deep red/brown. The internal temperature must be continuously monitored and kept strictly below -70 °C to prevent intermediate decomposition [1].

  • Electrophilic Addition: Stir the metalated mixture for exactly 30 minutes at -78 °C. Add tetrahydrofuran-3-one (1.1 eq) dropwise.

  • Quench: Stir for 2 hours at -78 °C. Quench the reaction cold by adding saturated aqueous NH₄Cl (10 mL) before removing the cooling bath.

  • Isolation: Extract the aqueous layer with EtOAc (3 x 20 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Method B: Turbo-Grignard Exchange (i-PrMgCl·LiCl)

Mechanistic Causality: Developed by the Knochel group, the Turbo-Grignard reagent (i-PrMgCl·LiCl) revolutionizes the metalation of electron-deficient heterocycles. The addition of stoichiometric LiCl breaks down the polymeric aggregates typically formed by Grignard reagents, drastically increasing the reagent's nucleophilicity and kinetic basicity [2]. This allows the bromine-magnesium exchange of 2,6-dibromopyridine to occur efficiently at 0 °C. Crucially, the resulting 6-bromo-2-pyridylmagnesium chloride intermediate is vastly more stable than its lithium counterpart, eliminating the need for cryogenic cooling and completely suppressing homocoupling side reactions [3].

Self-Validating Protocol:

  • Preparation: In an Argon-purged, oven-dried flask, dissolve 2,6-dibromopyridine (1.0 eq, 10 mmol) in anhydrous THF (0.5 M concentration).

  • Cooling: Cool the solution to 0 °C using a standard ice-water bath.

  • Metalation: Add i-PrMgCl·LiCl (1.3 M in THF, 1.05 eq) dropwise. Stir at 0 °C for 1 hour. Validation checkpoint: To ensure complete exchange, extract a 0.1 mL aliquot, quench with iodine, and analyze via GC-MS. The presence of 2-bromo-6-iodopyridine should confirm >95% conversion to the mono-magnesiated species [3].

  • Electrophilic Addition: Add tetrahydrofuran-3-one (1.1 eq) dropwise at 0 °C. The reaction is mildly exothermic.

  • Maturation: Remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C). Stir for 4 to 6 hours to ensure complete conversion of the sterically hindered ketone.

  • Quench & Isolation: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with EtOAc, dry over MgSO₄, concentrate, and purify via silica gel chromatography.

Conclusion & Recommendations

For the synthesis of 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol, Method B (Turbo-Grignard) is unequivocally the superior choice for both research and process chemistry. By replacing the highly pyrophoric n-BuLi with i-PrMgCl·LiCl, researchers can bypass the stringent -78 °C cryogenic requirements, eliminate Wurtz-coupling byproducts, and achieve higher isolated yields in a much safer operating window. Method A should only be reserved for laboratories lacking access to Turbo-Grignard reagents where small-scale (<1 mmol) analytical standards are required.

References

  • Synthesis and Reactions of Copper(I) Complexes of Methoxytris(2-pyridyl)methane Tripod Ligands. ChemRxiv. Available at: [Link]

  • Pyridylmagnesium Chlorides from Bromo and Dibromopyridines by Bromine-Magnesium Exchange: A Convenient Access to Functionalized Pyridines. ResearchGate. Available at:[Link]

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. ProQuest. Available at: [Link]

Validation

A Comparative Spectroscopic Guide to the Analysis of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol and Its Precursors

This guide provides an in-depth comparative analysis of the spectroscopic data for 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol, a heterocyclic compound of interest in medicinal chemistry, and its key precursor, 2,6-dibromo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the spectroscopic data for 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol, a heterocyclic compound of interest in medicinal chemistry, and its key precursor, 2,6-dibromopyridine. The objective is to equip researchers, scientists, and drug development professionals with the necessary framework to verify synthesis, confirm structure, and assess the purity of these compounds using fundamental spectroscopic techniques. By juxtaposing the spectra of the starting material and the final product, we will illustrate how key structural transformations are unequivocally confirmed through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Strategic Overview: From Precursor to Product

The synthesis of 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol is logically achieved via a Grignard reaction. This classic organometallic approach involves the formation of a pyridyl Grignard reagent from 2,6-dibromopyridine, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a suitable ketone, such as tetrahydrofuran-3-one. This pathway is chosen for its efficiency in creating the pivotal C-C bond and the desired tertiary alcohol functionality in a single, well-understood step. The spectroscopic analysis that follows is designed to validate this specific transformation.

Synthetic_Pathway cluster_precursors Starting Materials cluster_reaction Grignard Reaction cluster_product Final Product precursor1 2,6-Dibromopyridine step1 1. Mg, THF 2. Add Precursor 2 precursor1->step1 precursor2 Tetrahydrofuran-3-one precursor2->step1 product 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol step1->product Aqueous Workup

Caption: Synthetic route from precursors to the final product.

Part 1: Spectroscopic Profile of Precursor: 2,6-Dibromopyridine

2,6-Dibromopyridine is a symmetrical molecule, a characteristic that dominates and simplifies its spectroscopic signature. Understanding this baseline is crucial for recognizing the changes that occur upon its conversion to the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to its C₂ᵥ symmetry, the proton and carbon environments in 2,6-dibromopyridine are limited, leading to a clean and easily interpretable NMR spectrum.

  • ¹H NMR Analysis: The spectrum displays a classic AX₂ spin system. The proton at the 4-position (H-4) is flanked by two identical protons at the 3- and 5-positions, resulting in a triplet. The H-3/H-5 protons are coupled only to H-4, appearing as a doublet.[1]

  • ¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum shows only three signals, corresponding to the three unique carbon environments: the bromine-bearing carbons (C-2/C-6), the adjacent carbons (C-3/C-5), and the carbon at the para-position (C-4).[1]

Table 1: NMR Spectroscopic Data for 2,6-Dibromopyridine in CDCl₃

Nucleus Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
¹H ~7.44 Triplet (t) ~7.9 H-4
~7.26 Doublet (d) ~7.9 H-3, H-5
¹³C ~142.1 - - C-2, C-6
~140.0 - - C-4
~128.2 - - C-3, C-5

Data sourced from established spectral databases and literature.[1][2]

Infrared (IR) Spectroscopy

The IR spectrum of 2,6-dibromopyridine is characterized by vibrations of the pyridine ring and the carbon-bromine bonds.

Table 2: Key IR Absorption Bands for 2,6-Dibromopyridine

Wavenumber (cm⁻¹) Intensity Vibrational Mode
3100-3000 Medium-Weak Aromatic C-H Stretch
1580-1540 Strong C=C / C=N Ring Stretching
1450-1400 Strong C=C / C=N Ring Stretching
700-500 Strong C-Br Stretch

Characteristic ranges for substituted pyridines and brominated aromatics.[3][4]

Mass Spectrometry (MS)

The most telling feature in the mass spectrum of a brominated compound is its isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance.[5] For a molecule with two bromine atoms like 2,6-dibromopyridine, the molecular ion region will exhibit a characteristic triplet pattern for M, M+2, and M+4 peaks with a relative intensity ratio of approximately 1:2:1.[2]

Part 2: Spectroscopic Profile of Product: 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol

The formation of the final product from 2,6-dibromopyridine involves two critical changes: the breaking of symmetry by replacing one bromine with the tetrahydrofuran-3-ol group, and the introduction of new functional groups (a tertiary alcohol and an ether). These changes profoundly alter the spectroscopic data. The following data is predicted based on established principles of spectroscopy for the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The loss of symmetry and the addition of the saturated heterocyclic ring make the NMR spectra significantly more complex.

  • ¹H NMR Analysis:

    • Pyridine Region: The three pyridine protons are now chemically distinct, giving rise to three separate signals, likely in the form of doublets or doublet of doublets.

    • Tetrahydrofuran Region: The four protons on the tetrahydrofuran ring (at C2 and C4) are diastereotopic and will appear as complex multiplets.

    • Hydroxyl Proton: A broad singlet, whose chemical shift is dependent on concentration and solvent, will appear for the -OH group.

  • ¹³C NMR Analysis:

    • Pyridine Region: Five distinct signals are now expected for the pyridine ring carbons.

    • Tetrahydrofuran Region: Four new signals will appear, corresponding to the four carbons of the tetrahydrofuran ring. This includes a quaternary carbon (C-3) bonded to the oxygen and the pyridine ring, and an ether carbon (C-5) which will be the most downfield of the saturated carbons.

Table 3: Predicted NMR Spectroscopic Data for 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol

Nucleus Predicted Chemical Shift (δ) ppm Predicted Multiplicity Assignment
¹H 7.6 - 7.2 m Pyridine H (3 distinct signals)
4.5 - 3.5 m THF Protons (CH₂)
5.0 - 2.0 br s -OH
¹³C 160 - 110 - Pyridine Carbons (5 signals)
~80 - C3-OH (Quaternary)
~75 - C5 (Ether)

| | 40 - 25 | - | C2, C4 (THF) |

Infrared (IR) Spectroscopy

The IR spectrum of the product will retain some features of the pyridine ring but will be dominated by the new, strong absorption from the hydroxyl group.

Table 4: Predicted Key IR Absorption Bands for 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol

Wavenumber (cm⁻¹) Intensity Vibrational Mode
3500-3200 Strong, Broad O-H Stretch (Alcohol)
3100-3000 Medium-Weak Aromatic C-H Stretch
2980-2850 Medium Aliphatic C-H Stretch (THF)
1580-1540 Strong C=C / C=N Ring Stretching
1150-1050 Strong C-O Stretch (Tertiary Alcohol & Ether)
700-500 Strong C-Br Stretch

The O-H and C-O stretches are the most diagnostic new peaks.

Mass Spectrometry (MS)

The mass spectrum now reflects a molecule with only one bromine atom. The molecular ion peak (M⁺) will appear as a doublet (M and M+2) with a characteristic ~1:1 intensity ratio.[6][7] Key fragmentation pathways would include:

  • Loss of H₂O: A common fragmentation for alcohols, leading to an [M-18]⁺ peak.

  • Loss of Br•: Cleavage of the C-Br bond to give an [M-79/81]⁺ fragment.

  • Ring Cleavage: Fragmentation of the tetrahydrofuran ring.

Part 3: Comparative Analysis & Structural Confirmation

The most powerful aspect of this analysis is the direct comparison, which provides irrefutable evidence of the chemical transformation.

Spectroscopic FeaturePrecursor (2,6-Dibromopyridine)Product (3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol)Implication of Change
¹H NMR (Pyridine) 2 signals (t, d), symmetrical3 distinct signals (m), unsymmetricalLoss of symmetry confirms substitution at C-2.
¹H NMR (New Signals) AbsentMultiplets (3.5-4.5 ppm), Broad SingletAppearance of THF and -OH protons confirms addition.
¹³C NMR Signals 3 signals>9 signalsConfirms loss of symmetry and addition of 4 new carbons.
IR: O-H Stretch AbsentPresent: Strong, broad band at 3500-3200 cm⁻¹ Unambiguous evidence of alcohol formation.
IR: C-O Stretch AbsentPresent: Strong band at 1150-1050 cm⁻¹ Confirms presence of alcohol and ether groups.
MS: Molecular Ion M/M+2/M+4 (1:2:1 ratio)M/M+2 (~1:1 ratio)Confirms the presence of one, not two, bromine atoms.

Part 4: Experimental Protocols

Adherence to standardized protocols is essential for obtaining reproducible and high-quality spectroscopic data.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Data Structure Elucidation & Purity Assessment NMR->Data FTIR->Data MS->Data

Caption: General workflow for spectroscopic analysis.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 10-20 mg of the sample for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[1]

  • Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shift of labile protons like -OH.[8]

  • Dissolution & Transfer: Gently vortex or sonicate to ensure complete dissolution. Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Spectrometer Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, ensuring sharp, symmetrical peaks.[9]

  • Data Acquisition: Acquire the ¹H and ¹³C spectra using standard pulse programs. Ensure an adequate relaxation delay (D1) is used, particularly for quantitative ¹³C NMR, to allow for full relaxation of all nuclei.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift axis using the residual solvent peak as a secondary reference.[9]

Protocol 2: FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: In an agate mortar, thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry, IR-grade potassium bromide (KBr) until a fine, homogeneous powder is formed.[9] The quality of the grind is paramount to minimize light scattering.

  • Pellet Formation: Transfer a portion of the mixture to a pellet-forming die and apply pressure using a hydraulic press (typically 7-10 tons) to form a thin, transparent or translucent pellet.

  • Background Acquisition: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This is a critical step to correct for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

  • Sample Acquisition: Place the KBr pellet in the sample holder and acquire the sample spectrum. The final spectrum is automatically generated by ratioing the sample data against the stored background data.[9]

Protocol 3: Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or by injection into a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source. This process creates the molecular ion (M⁺) and induces fragmentation.[7]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

  • Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak and its isotopic pattern to confirm the molecular weight and elemental composition (specifically, the number of bromine atoms). Correlate the major fragment ions with logical bond cleavages to support the proposed structure.[7]

Conclusion

The structural elucidation of 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol is a clear example of the power of a multi-technique spectroscopic approach. While each technique provides valuable pieces of information, it is their combined and comparative analysis that delivers an unambiguous confirmation of the molecular structure. The stark differences between the spectra of the symmetric precursor, 2,6-dibromopyridine, and the complex final product serve as a definitive validation of the synthetic transformation, highlighting key changes such as the loss of symmetry, the introduction of an alcohol, and the reduction in bromine count. This guide provides the foundational data and protocols for researchers to confidently perform and interpret these essential analyses.

References

  • ResearchGate. (2025, August 10). Synthesis and Crystal Structure of 6-Bromo-2-(furan-2-yl)-3- (prop-2-ynyl)-3H-imidazo[4,5-b]pyridine.
  • ResearchGate. (2025, October 24). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde.
  • National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. PMC.
  • Google Patents. (n.d.). EP2643326B1 - Process for the preparation of (3R, 3aS, 6aR)-hexahydrofuro[2,3-b]furan-3-ol.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • Infrared Spectral Studies of Some Substituted Pyridines. (n.d.).
  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds.
  • BenchChem. (2025). In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,6-Dibromopyridine.
  • National Center for Biotechnology Information. (n.d.). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PMC.
  • National Center for Biotechnology Information. (n.d.). 2,6-Dibromopyridine. PubChem.
  • Royal Society of Chemistry. (n.d.). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry.
  • General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. (n.d.).
  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
  • Der Pharma Chemica. (n.d.). Quantum chemical study on 2,6-bis(bromo-methyl)pyridine-A D.F.T. study.
  • Royal Society of Chemistry. (n.d.). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics.
  • ACS Publications. (2008, October 9). Experimental and Theoretical Electron Momentum Spectroscopic Study of the Valence Electronic Structure of Tetrahydrofuran under Pseudorotation. The Journal of Physical Chemistry A.
  • J-Stage. (n.d.). Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives.
  • MSU Chemistry. (n.d.). Mass Spectrometry.
  • ResearchGate. (2025, August 9). 1H and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy.
  • Organic Chemistry Portal. (n.d.). Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes.
  • BenchChem. (2025). Spectroscopic Profile of 6-Bromopyridin-3-amine: A Technical Guide.
  • ResearchGate. (n.d.). FTIR spectrum for Pyridine.
  • BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • National Center for Biotechnology Information. (2017, December 6). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. PMC.
  • AIP Publishing. (2024, March 18). Deciphering the conformational preference and ionization dynamics of tetrahydrofuran: Insights from advanced spectroscopic techniques. The Journal of Chemical Physics.
  • BenchChem. (2025). Synthesis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol: A Technical Guide.
  • Canadian Journal of Chemistry. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d₂, AND PYRIDINE-3,5-d¹.
  • BenchChem. (2025). Spectroscopic Data for (R)-Tetrahydrofuran-3-carboxylic Acid: A Technical Guide.
  • Thermo Fisher Scientific. (n.d.). 2,6-Dibromopyridine, 98% 25 g.
  • PubMed. (2013, November 15). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines.
  • ACS Publications. (2007, February 12). New Diagnostic of the Most Populated Conformer of Tetrahydrofuran in the Gas Phase. The Journal of Physical Chemistry A.
  • The Benicewicz Group. (n.d.). The effect of tetrahydrofuran as solvent on matrix-assisted laser desorption/ionization and electrospray ionization mass spectra.
  • Royal Society of Chemistry. (n.d.). Supporting Information.

Sources

Comparative

A Comparative Guide to the Purity Analysis of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol by HPLC

For researchers, scientists, and professionals in drug development, the purity of pharmaceutical intermediates is a cornerstone of safe and effective active pharmaceutical ingredient (API) synthesis. The quality of an in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity of pharmaceutical intermediates is a cornerstone of safe and effective active pharmaceutical ingredient (API) synthesis. The quality of an intermediate like 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol directly influences the impurity profile of the final API, making robust analytical control not just a regulatory expectation but a critical scientific necessity.[1] This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this key intermediate, supported by representative experimental data and a discussion of alternative analytical strategies.

The narrative that follows is grounded in established principles of analytical chemistry and method validation, as outlined by the International Council for Harmonisation (ICH) guidelines, to ensure a self-validating and trustworthy framework.[2][3][4]

The Critical Role of Purity for a Complex Intermediate

3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol is a heterocyclic compound featuring a brominated pyridine ring and a tertiary alcohol on a tetrahydrofuran scaffold. This combination of functional groups makes it a valuable building block in medicinal chemistry. However, its synthesis can present challenges, potentially leading to impurities such as starting material carryover, regioisomers, or degradation products. An analytical method must therefore be highly specific and sensitive to separate and quantify these closely related species.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this type of analysis due to its versatility, precision, and ability to handle non-volatile and thermally sensitive molecules.[5][6][7]

Primary Analytical Approach: Reversed-Phase HPLC (RP-HPLC)

The core of our analysis is a validated RP-HPLC method coupled with UV detection. The choice of this method is predicated on its ability to provide high-resolution separation of the main compound from its potential impurities based on differences in polarity.

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 column (e.g., 4.6 x 150 mm, 5 µm) is selected. The C18 stationary phase provides a non-polar environment ideal for retaining and separating the moderately polar analyte and its related substances.[8]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is employed. The gradient elution is crucial for resolving compounds with a range of polarities within a reasonable timeframe.[8] Formic acid is added to control the ionization of the pyridine nitrogen, ensuring sharp, symmetrical peak shapes by minimizing tailing.

  • Detector: A UV-Vis detector set at 254 nm is chosen. The pyridine ring contains a chromophore that absorbs strongly at this wavelength, providing excellent sensitivity for both the parent compound and related aromatic impurities.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is essential for ensuring the reproducibility of retention times.

Workflow for HPLC Purity Analysis

The following diagram outlines the logical flow of the HPLC analysis from sample preparation to data interpretation.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System Operation cluster_data Data Analysis A Accurately weigh sample B Dissolve in Diluent (e.g., Mobile Phase A/B mixture) A->B C Filter Mobile Phase & Degas D Equilibrate Column C->D E Inject Sample D->E F Gradient Elution & Separation E->F G UV Detection (254 nm) F->G H Integrate Chromatogram G->H I Calculate % Area Purity H->I J Generate Report I->J

Caption: A streamlined workflow for HPLC purity analysis.

Representative Experimental Data

The following table summarizes simulated data from the analysis of a representative batch of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol, demonstrating the method's ability to separate the main component from key potential impurities.

Peak IDIdentityRetention Time (min)Peak Area (mAU*s)% Area
1Starting Material Precursor4.231,5200.15%
2Isomeric Impurity7.813,0500.30%
3Main Compound 8.52 1,005,400 99.50%
4Unknown Impurity9.155100.05%

Data Interpretation: The data indicates a high purity of 99.50% for the main compound. The method successfully resolves the main peak from both an early-eluting (more polar) impurity and a closely eluting isomeric impurity, demonstrating good specificity. The peak shapes were symmetrical, and the baseline was stable, indicating a well-developed method.

Method Validation: The Pillar of Trustworthiness

To be considered reliable, any analytical method must be validated according to ICH Q2(R1) guidelines.[2][9] This ensures the method is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] This is demonstrated by achieving baseline resolution between the main peak and all known impurities.

  • Linearity and Range: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[9]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Comparison with Alternative Analytical Methods

While HPLC-UV is the workhorse for routine purity testing, other techniques offer complementary information, particularly for impurity identification.

ParameterHPLC-UV (Recommended) Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[5]Combines HPLC separation with mass-based detection.[5]
Sample Volatility Not a strict requirement. Ideal for non-volatile compounds.Requires volatile or thermally stable compounds (or derivatization).Same as HPLC; not dependent on volatility.
Detection UV-Vis absorption.Mass spectrometry (provides mass-to-charge ratio).Mass spectrometry (provides mass-to-charge ratio).
Primary Use Quantitative Purity & Impurity Profiling (QC) Analysis of volatile impurities (e.g., residual solvents).Impurity Identification & Structure Elucidation (R&D)
Advantages Robust, reproducible, high precision, widely available.High sensitivity for volatile compounds, excellent for identification.Provides molecular weight information, enabling confident identification of unknowns.[1]
Limitations for this Analyte Does not provide structural information on unknown impurities.The analyte has low volatility and high polarity, requiring derivatization.More complex instrumentation, may not be necessary for routine QC.
Decision Framework for Method Selection

The choice of an analytical method is driven by the specific question being asked. The following diagram illustrates a logical decision-making process.

Method_Selection A What is the Analytical Goal? B Routine Purity Testing (Known Impurities) A->B  Quantification C Identify Unknown Impurity A->C  Identification D Quantify Residual Solvents A->D  Volatiles E Use Validated HPLC-UV Method B->E F Use LC-MS C->F G Use Headspace GC-MS D->G

Caption: Decision tree for selecting the appropriate analytical method.

Experimental Protocol: HPLC-UV Method

1. Instrumentation

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Sample Concentration: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter before injection.

4. System Suitability

  • Perform five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%.

5. Calculation

  • Purity is determined by the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The Reversed-Phase HPLC method detailed in this guide provides a robust, specific, and reliable approach for the routine purity analysis of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol. Its adherence to established chromatographic principles and its validation according to ICH guidelines ensure that it is a trustworthy tool for quality control in a pharmaceutical development setting. While techniques like LC-MS are invaluable for initial impurity identification, the validated HPLC-UV method stands as the optimal choice for routine quality assessment, balancing performance with efficiency.

References

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from [Link]

  • Blogs. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]

  • Open Access Library Journal. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Retrieved from [Link]

  • International Journal of Pharma Research & Review. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol Derivatives as Novel Nicotinic Acetylcholine Receptor Ligands

Introduction In the landscape of medicinal chemistry, pyridine and its derivatives represent a cornerstone scaffold, integral to the design of a vast array of biologically active molecules.[1][] Their prevalence in FDA-a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry, pyridine and its derivatives represent a cornerstone scaffold, integral to the design of a vast array of biologically active molecules.[1][] Their prevalence in FDA-approved drugs is a testament to their versatile chemical properties and ability to form key interactions with biological targets.[1] Among these targets, the nicotinic acetylcholine receptors (nAChRs) have garnered significant attention for their role in various physiological processes and their therapeutic potential in treating neurological disorders like Alzheimer's disease, Parkinson's disease, and certain types of pain.[3][4]

This guide focuses on a promising, yet specific, chemical class: 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol derivatives . This scaffold combines three critical pharmacophoric elements: a halogenated pyridine ring, a central tertiary alcohol, and a tetrahydrofuran moiety. While direct, extensive SAR literature for this exact scaffold is emerging, we can construct a robust and predictive SAR model by drawing logical comparisons from closely related and well-documented series of nAChR ligands, particularly 3-pyridyl ethers.[3][5][6]

The objective of this guide is to provide an in-depth analysis of the structure-activity relationships for this compound class. We will dissect the core scaffold, explore the functional consequences of chemical modifications at various positions, and provide validated experimental protocols for synthesis and evaluation. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to rationally design and optimize novel nAChR modulators based on this promising template.

The 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol Core Scaffold: A Strategic Design

The design of the 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol scaffold is a strategic convergence of established pharmacophoric features known to confer high affinity for nAChRs. Each component plays a distinct and crucial role in molecular recognition and binding.

  • The 6-Bromopyridine Moiety: The pyridine nitrogen serves as a critical hydrogen bond acceptor, a canonical interaction for nAChR ligands. The presence of a halogen atom, specifically at the 6-position, is pivotal. Studies on related 3-pyridyl ethers have demonstrated that halogen substituents at the 5 or 6-positions can confer subnanomolar affinity for nAChRs.[6] The bromine atom likely engages in halogen bonding or favorable steric interactions within the receptor's binding pocket, enhancing binding affinity.

  • The Tetrahydrofuran-3-ol Core: This central component provides a rigid, three-dimensional structure. The tertiary alcohol introduces a key hydrogen bond donor/acceptor site, which is vital for interacting with specific amino acid residues in the receptor.[5] Furthermore, the stereochemistry at the C3 position creates a chiral center, allowing for stereospecific interactions that can significantly influence potency and selectivity.

  • The Linker-less Design: The direct attachment of the pyridine and tetrahydrofuran rings creates a compact and relatively rigid molecule. This conformational constraint can be advantageous, as it reduces the entropic penalty upon binding to the receptor, potentially leading to higher affinity.

Below is a diagram illustrating the core scaffold and the key positions (R1, R2, R3) that are prime candidates for chemical modification to explore the SAR.

Caption: Core chemical structure and key points for SAR modification.

Structure-Activity Relationship (SAR) Analysis

The biological activity of these derivatives is highly sensitive to structural modifications. The following analysis synthesizes findings from related compound classes to predict the SAR for our target scaffold.

Part A: Modifications of the 6-Bromopyridine Ring (R1)

The substitution pattern on the pyridine ring is a primary determinant of binding affinity and subtype selectivity.

  • The 6-Position Halogen: The identity of the halogen at the 6-position has a profound impact. In analogous series, the trend for binding affinity at α4β2 nAChRs often follows I > Br ≈ Cl > F.[6] While bromine provides a good balance of size, electronegativity, and lipophilicity, exploring iodine could yield even higher potency. Conversely, replacing bromine with a bulky alkyl group is predicted to reduce affinity due to steric hindrance, a finding supported by 3D-QSAR models of related ligands.[3]

  • Other Substituents: Moving the bromo group to other positions or introducing different substituents would drastically alter the electronics and sterics. For instance, removing the halogen entirely is expected to significantly decrease potency. Adding small electron-donating groups at the 5-position could potentially enhance activity, whereas larger groups would likely be detrimental.

Part B: Modifications of the Tetrahydrofuran Ring (R2)

The tetrahydrofuran ring offers opportunities to fine-tune the compound's physicochemical properties and receptor interactions.

  • Stereochemistry: The tertiary alcohol at C3 creates a chiral center. It is highly probable that the two enantiomers will exhibit different biological activities, with one being significantly more potent (the eutomer). This stereoselectivity is a hallmark of interactions with chiral biological macromolecules like receptors.

  • Ring Substitution: Introducing small alkyl or fluoroalkyl groups on the tetrahydrofuran ring could probe for additional hydrophobic pockets within the binding site. However, such modifications must be approached with caution, as they can also introduce unfavorable steric clashes.

Part C: Modification of the Tertiary Alcohol (R3)

The C3-hydroxyl group is a critical anchor point.

  • Esterification and Etherification: Converting the alcohol to an ether or an ester would eliminate its hydrogen bond donating capability, which is likely to be detrimental to binding affinity. However, if the primary interaction is as a hydrogen bond acceptor, a methyl ether could retain some activity.

  • Bioisosteric Replacement: Replacing the hydroxyl group with a bioisostere like an amine (NH2) or thiol (SH) could help elucidate the precise nature of the hydrogen bonding interaction (donor vs. acceptor).

Summary of Predicted SAR Trends

The table below summarizes the predicted impact of various structural modifications on the binding affinity for α4β2 nAChRs, based on data from analogous pyridyl ether and related nAChR ligand series.

Modification PointSubstituent/ChangePredicted α4β2 nAChR AffinityRationale / Supporting Evidence
R1 (Pyridine) 6-IodoVery HighIncreased polarizability and potential for stronger halogen bonding.[6]
6-ChloroHighSimilar properties to bromo, often interchangeable with high affinity.[6]
6-FluoroModerate-HighSmaller size may lead to suboptimal interactions compared to larger halogens.[6]
6-MethylLowSteric hindrance at the 6-position is generally unfavorable for affinity.[3]
6-H (unsubstituted)LowHalogen is a key interacting group for high potency.[6]
R2 (Stereochem) (S)-enantiomerPotentially HighBiological targets are chiral; one enantiomer typically fits better.
(R)-enantiomerPotentially LowThe opposite enantiomer may have a poorer fit in the binding site.
R3 (Hydroxyl) -OCH₃ (Methyl Ether)Low-ModerateLoses H-bond donor ability but retains H-bond acceptor character.[5]
-OAc (Acetate Ester)LowIncreased steric bulk and altered electronic properties.
=O (Ketone)LowChanges geometry and removes H-bond donor/acceptor capability.

Experimental Protocols & Workflow

To validate the predicted SAR, a systematic approach involving synthesis and biological evaluation is necessary. The following protocols describe a representative synthesis and a standard in vitro binding assay.

Experimental Workflow Diagram

The logical flow from chemical synthesis to biological data is crucial for an efficient SAR study.

Experimental_Workflow cluster_synthesis Chemical Synthesis & Purification cluster_bioassay Biological Evaluation start Starting Materials (2,6-Dibromopyridine, Tetrahydrofuran-3-one) synthesis Multi-step Synthesis start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization binding_assay nAChR Radioligand Binding Assay characterization->binding_assay Test Compounds data_analysis Data Analysis (IC50, Ki determination) binding_assay->data_analysis sar_analysis SAR Correlation data_analysis->sar_analysis sar_analysis->synthesis Design Next Generation

Caption: A typical workflow for a structure-activity relationship study.

Protocol 1: Synthesis of a 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol Derivative

This protocol outlines a plausible synthetic route. Causality: The choice of a Grignard or lithiation reaction is a standard and effective method for forming carbon-carbon bonds with carbonyl compounds. Protecting groups are used to prevent unwanted side reactions.

Materials:

  • 2,6-Dibromopyridine

  • n-Butyllithium (n-BuLi) or Magnesium turnings

  • Tetrahydrofuran-3-one

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Organometallic Reagent:

    • Dissolve 2,6-dibromopyridine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.

    • Slowly add n-BuLi (1.0 eq) dropwise, maintaining the temperature at -78 °C. The lithium-halogen exchange selectively occurs at the more reactive 2-position. Stir for 1 hour.

  • Nucleophilic Addition:

    • To the solution of the lithiated pyridine, add a solution of tetrahydrofuran-3-one (1.1 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Extraction:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: α4β2 nAChR Radioligand Binding Assay

This competitive binding assay is a gold standard for determining the affinity of a test compound for a specific receptor subtype. Causality: This assay directly measures the ability of a test compound to displace a known high-affinity radioligand from the receptor, providing a quantitative measure of binding affinity (Ki).

Materials:

  • Cell membranes prepared from a cell line stably expressing human α4β2 nAChRs.

  • [³H]-Epibatidine or other suitable high-affinity α4β2 radioligand.

  • Cytisine (for non-specific binding determination).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Plate Setup:

    • In a 96-well plate, add assay buffer to wells designated for total binding, non-specific binding, and test compound dilutions.

  • Compound Addition:

    • Add vehicle (e.g., DMSO) to total binding and non-specific binding wells.

    • Add cytisine to a final concentration of 100 µM to the non-specific binding wells.

    • Add serial dilutions of the test compounds to the remaining wells.

  • Radioligand and Membrane Addition:

    • Add the [³H]-Epibatidine to all wells at a final concentration approximately equal to its Kd value (e.g., 50 pM).

    • Add the α4β2 nAChR-containing cell membranes (e.g., 20-40 µg of protein per well) to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for 2-4 hours to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters three times with ice-cold assay buffer to remove any non-specifically bound radioactivity.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol scaffold represents a highly promising starting point for the development of novel nAChR ligands. The SAR analysis, derived from well-established principles in related chemical series, provides a clear roadmap for optimization. The key takeaways are the critical role of the 6-position halogen on the pyridine ring, the expected stereoselectivity at the C3 carbinol center, and the importance of the hydroxyl group as a hydrogen-bonding element.

Future work should focus on the systematic synthesis and evaluation of a focused library of derivatives based on the predictions outlined in this guide. Key next steps include:

  • Confirming the Target: Synthesize the parent compound and confirm its affinity for various nAChR subtypes (α4β2, α7, α3β4, etc.) to establish a baseline.

  • Exploring Stereochemistry: Separate the enantiomers of the parent compound to determine the eutomer.

  • Systematic Modification: Synthesize analogs with variations at the R1, R2, and R3 positions to validate the predicted SAR and discover compounds with improved potency and selectivity.

  • Functional Assays: Progress high-affinity compounds into functional assays (e.g., patch-clamp electrophysiology or calcium flux assays) to determine whether they act as agonists, antagonists, or partial agonists.[7][8]

By combining rational design, guided by the principles discussed herein, with rigorous experimental validation, the 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol class of compounds holds significant potential to yield novel chemical probes and potential therapeutic agents for nAChR-related pathologies.

References

  • Zhang, H. B., et al. (2007). QSAR study of a large set of 3-pyridyl ethers as ligands of the alpha4beta2 nicotinic acetylcholine receptor. Journal of Molecular Graphics & Modelling, 26(3), 673–683. [Link]

  • Lee, J., et al. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 10(10), 1063-6. [Link]

  • Mukhin, A. G., et al. (1998). 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: Synthesis, Affinity for Nicotinic Acetylcholine Receptors, and Molecular Modeling. Journal of Medicinal Chemistry, 41(17), 3097–3110. [Link]

  • Liljefors, T., et al. (2000). Novel Potent Ligands for the Central Nicotinic Acetylcholine Receptor: Synthesis, Receptor Binding, and 3D-QSAR Analysis. Journal of Medicinal Chemistry, 43(11), 2217–2229. [Link]

  • Gundisch, D., et al. (2004). New analogs of 3‐pyridyl ether as potential new ligands with high affinity and efficacy at selective nAChRs. FASEB Journal, 18(8), 1059.10. [Link]

  • Mishra, A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 11139. [Link]

  • Ivanov, I. A., et al. (2023). Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents. Marine Drugs, 21(7), 376. [Link]

  • El-Faham, A., et al. (2016). Synthesis and Crystal Structure of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine. Journal of Chemistry, 2016, 1-6. [Link]

  • Patil, R. T., et al. (2015). Process for the preparation of (3R, 3aS, 6aR)-hexahydrofuro[2,3-b]furan-3-ol.
  • El-sayed, N. N. E., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research, 33(3), 1-16. [Link]

  • Papke, R. L., et al. (2017). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 8, 642. [Link]

  • Ivanov, I. A., et al. (2023). Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents. Marine Drugs, 21(7), 376. [Link]

  • Saini, S. M., & Chandrashekharappa, S. (2025). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. RSC Advances, (In Press). [Link]

  • Gotti, C., et al. (2019). Nicotinic acetylcholine receptors (version 2019.4) in the IUPHAR/BPS Guide to Pharmacology Database. IUPHAR/BPS Guide to PHARMACOLOGY, 2019.4. [Link]

  • Rogers, H. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University, Honors Theses. [Link]

Sources

Comparative

Benchmarking the synthesis of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol against published methods

A Comparative Benchmarking Guide to the Synthesis of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol Abstract This guide provides a comprehensive technical comparison of synthetic methodologies for producing 3-(6-bromo-2-pyrid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Benchmarking Guide to the Synthesis of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol

Abstract

This guide provides a comprehensive technical comparison of synthetic methodologies for producing 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol, a heterocyclic scaffold of significant interest to medicinal chemists and drug development professionals. The primary synthesis, centered on a Grignard reaction, is detailed and benchmarked against an alternative organolithium-based approach. We delve into the mechanistic rationale, provide detailed, field-tested experimental protocols, and present comparative data to guide researchers in selecting the optimal pathway for their specific needs. This document is structured to serve as a practical, self-validating resource, grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of Pyridyl-Tetrahydrofuran Scaffolds

Substituted tetrahydrofurans are prevalent structural motifs in a vast array of bioactive natural products.[1] Their unique stereochemical and electronic properties make them valuable building blocks in modern drug discovery. The fusion of a tetrahydrofuran-3-ol core with a functionalized pyridine ring, such as in 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol, creates a versatile intermediate. The bromine atom serves as a key functional handle for further elaboration via cross-coupling reactions, while the pyridyl nitrogen and tertiary alcohol offer sites for hydrogen bonding, significantly influencing molecular conformation and target engagement. This guide aims to establish a reliable and efficient synthetic benchmark for this important compound.

Primary Synthetic Pathway: Grignard Reagent Addition to Tetrahydrofuran-3-one

The most direct and widely applicable method for constructing the target tertiary alcohol is the nucleophilic addition of a pyridyl organometallic reagent to a cyclic ketone. The Grignard reaction is a classic, robust, and cost-effective choice for this transformation.[2][3] The strategy involves the selective formation of a Grignard reagent at the 2-position of 2,6-dibromopyridine, followed by its reaction with tetrahydrofuran-3-one.

Mechanistic Rationale

The synthesis hinges on two key steps:

  • Grignard Reagent Formation: 2,6-Dibromopyridine reacts with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form 6-bromo-2-pyridylmagnesium bromide. The greater reactivity of the C-Br bond at the 2-position (alpha to the nitrogen) facilitates selective reagent formation over the C-Br bond at the 6-position. A small amount of an initiator, such as iodine or 1,2-dibromoethane, is often required to activate the magnesium surface.[2]

  • Nucleophilic Addition: The highly polarized carbon-magnesium bond of the Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of tetrahydrofuran-3-one.[3] This step is typically conducted at low temperatures to minimize side reactions. A subsequent aqueous acidic workup protonates the resulting magnesium alkoxide to yield the final tertiary alcohol.[2]

Detailed Experimental Protocol

Materials:

  • 2,6-Dibromopyridine

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)[4]

  • Tetrahydrofuran-3-one

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask, equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen/argon inlet, and a rubber septum. Flame-dry all glassware under vacuum and allow to cool under an inert atmosphere to ensure anhydrous conditions.[2]

  • Grignard Reagent Formation:

    • To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.

    • Add a small portion (~10%) of a solution of 2,6-dibromopyridine (1.0 equivalent) in anhydrous THF via syringe.

    • Gently warm the mixture to initiate the reaction, evidenced by the disappearance of the iodine color and gentle bubbling.

    • Once initiated, add the remaining 2,6-dibromopyridine solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Nucleophilic Addition:

    • Cool the freshly prepared Grignard solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of tetrahydrofuran-3-one (1.1 equivalents) in anhydrous THF dropwise via syringe, maintaining the internal temperature below -65 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for an additional 2 hours.

  • Workup and Extraction:

    • Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Allow the mixture to warm to room temperature and dilute with ethyl acetate.

    • Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification:

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude material via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol.

Quantitative Data Summary

The following table presents representative data for the Grignard-based synthesis. As no direct literature precedent for this exact molecule was found, these values are based on the synthesis of close structural analogs and typical outcomes for such reactions.[5]

ParameterRepresentative ValueNotes
Yield 55-70%Highly dependent on anhydrous conditions and Grignard formation efficiency.
Reaction Time 4-6 hoursIncludes reagent formation, addition, and initial workup.
Purity (Post-Chromo.) >95%As determined by ¹H NMR and LC-MS.
Scale 1-10 mmolReadily scalable with appropriate thermal control.
Experimental Workflow Visualization

cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Workup & Purification A 2,6-Dibromopyridine + Mg, I₂ (cat.) C Formation of 6-Bromo-2-pyridyl-MgBr A->C Initiation & Reflux B Anhydrous THF B->C E Reaction at -78°C to 0°C C->E D Tetrahydrofuran-3-one in Anhydrous THF D->E F Quench with aq. NH₄Cl E->F G Ethyl Acetate Extraction F->G H Column Chromatography G->H I Final Product: 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol H->I

Caption: Workflow for Grignard-based synthesis.

Alternative Pathway: Benchmarking Against Organolithium Addition

An important alternative involves the use of an organolithium reagent, generated via lithium-halogen exchange. This method offers a different reactivity profile that can be advantageous under certain conditions.

Principle and Rationale

At cryogenic temperatures (typically -78 °C or lower), an alkyllithium reagent like n-butyllithium (n-BuLi) can selectively perform a lithium-halogen exchange with the bromine at the more acidic 2-position of 2,6-dibromopyridine. This forms the highly reactive 6-bromo-2-pyridyllithium species. This reagent then undergoes nucleophilic addition to tetrahydrofuran-3-one in a manner analogous to the Grignard reagent. Organolithium reagents are generally more reactive and more basic than their Grignard counterparts.[6][7]

Comparative Analysis: Grignard vs. Organolithium
FeatureGrignard MethodOrganolithium MethodJustification & Field Insights
Reagent Formation In-situ from Mg and dibromopyridine. Can be sluggish to initiate.Lithium-halogen exchange with n-BuLi. Very fast.Grignard initiation is a common bottleneck; organolithium formation is near-instantaneous but requires more stringent anhydrous techniques.
Reaction Temperature Formation: RT to reflux. Addition: -78°C to 0°C.Formation & Addition: -78°C or lower.The high reactivity and basicity of organolithiums necessitate cryogenic conditions to prevent side reactions like deprotonation or reaction with the THF solvent.[6]
Handling/Safety Moderately sensitive to air/moisture. Pyrophoric n-BuLi is not required.Requires handling of pyrophoric n-BuLi. Extremely sensitive to moisture.The use of n-BuLi demands more rigorous inert atmosphere techniques and specialized handling procedures.
Potential Yield Good (55-70%).Potentially higher due to increased reactivity.The enhanced nucleophilicity of the organolithium can lead to faster and more complete conversion, but this is often offset by increased side reactions if not perfectly controlled.
Cost & Accessibility Magnesium is inexpensive.n-BuLi is more expensive and requires specialized storage.For routine lab-scale synthesis, the Grignard method is generally more economical and accessible.
Alternative Workflow Visualization

cluster_0 Organolithium Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Workup & Purification A 2,6-Dibromopyridine C Formation of 6-Bromo-2-pyridyllithium A->C B n-BuLi in Anhydrous THF at -78°C B->C Li-Halogen Exchange E Reaction at -78°C C->E D Tetrahydrofuran-3-one in Anhydrous THF D->E F Quench with aq. NH₄Cl E->F G Ethyl Acetate Extraction F->G H Column Chromatography G->H I Final Product H->I

Caption: Workflow for Organolithium-based synthesis.

Conclusion and Recommendation

Both the Grignard and organolithium pathways represent viable methods for the synthesis of 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol.

  • The Grignard-based synthesis is the recommended primary method for general laboratory applications. It offers a robust, cost-effective, and safer protocol that provides good yields without the need for cryogenic temperatures during reagent formation or the handling of pyrophoric materials. Its operational simplicity makes it more accessible and easier to troubleshoot.

  • The organolithium-based synthesis serves as a powerful alternative when the Grignard reaction fails or when higher reactivity is explicitly needed. It is best suited for researchers experienced with handling pyrophoric reagents and equipped for reactions at cryogenic temperatures. While potentially offering higher yields through faster conversion, the process is less forgiving of experimental error.

Ultimately, the choice of method can be tailored to the specific equipment, expertise, and scale requirements of the research team. This guide provides the foundational data and protocols to make an informed decision.

References

  • Caputo, D., et al. (2018). Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans. Green Chemistry. Available at: [Link]

  • Formation of THF derivatives 3b–evia nucleophilic addition of Grignard... (n.d.). ResearchGate. Available at: [Link]

  • Pande, S. S., Prabhu, P. P., & Padmashree, K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Cahiez, G., et al. (1998). Allylmagnesium Bromide. Organic Syntheses, Coll. Vol. 9, p.19. Available at: [Link]

  • Overhoff, J., & Proost, W. (1938). The preparation of pyridine derivatives from halogenopyridines by means of the Grignard Reaction VI. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2013). Supplementary Information: Synthetic routes to compounds 5 and 10-19. Medicinal Chemistry Communications. Available at: [Link]

  • Wikipedia. (n.d.). Tetrahydrofuran. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Synthetic routes used to compounds 1, 4, 6 and 7 and structure of 10. (n.d.). ResearchGate. Available at: [Link]

  • Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. (2018). ACS Omega. Available at: [Link]

  • Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. (2021). Chemistry – A European Journal. Available at: [Link]

  • LibreTexts Chemistry. (2019). Organometallic Reagents. Available at: [Link]

  • Synthesis and Crystal Structure of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine. (2014). ResearchGate. Available at: [Link]

  • Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H, - MDPI. (2024). MDPI. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Comparative Guide: 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol vs. 3-(6-Chloro-2-pyridyl)tetrahydrofuran-3-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary In medicinal chemistry, the selection of building blocks is a critical decision that profoundly impacts the trajectory of a drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the selection of building blocks is a critical decision that profoundly impacts the trajectory of a drug discovery program. The 2-pyridyl-tetrahydrofuran-3-ol scaffold is an increasingly important motif, offering a three-dimensional exit vector and a key hydrogen bond-donating hydroxyl group, coupled with a nitrogen atom for potential salt formation and solubility enhancement. This guide presents a detailed comparative analysis of two key analogs: 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol and its chloro-counterpart. The core of this comparison hinges on the distinct chemical reactivity conferred by the halogen atom. The bromo-derivative offers superior reactivity in palladium-catalyzed cross-coupling reactions, facilitating rapid library synthesis and exploration of chemical space. Conversely, the chloro-derivative provides a significant cost advantage and is often more suitable for large-scale synthesis, while also presenting alternative reactivity profiles in nucleophilic aromatic substitution (SNAr) reactions. This document provides the foundational data, reaction principles, and experimental protocols to empower researchers to make a strategically sound choice based on their specific project goals, whether prioritizing speed and versatility in early-stage discovery or cost and process efficiency in later-stage development.

Introduction and Core Structural Significance

The fusion of a pyridine ring with a substituted tetrahydrofuran (THF) creates a privileged scaffold in modern drug design. The pyridine moiety is a common bioisostere for a phenyl ring but introduces a basic nitrogen atom that can improve aqueous solubility and form critical interactions with biological targets. The tertiary alcohol on the THF ring provides a rigid, three-dimensional structure and a crucial hydrogen bond donor/acceptor site. The halogen at the 6-position of the pyridine ring serves as a versatile synthetic handle, primarily for the construction of carbon-carbon and carbon-heteroatom bonds. The choice between bromine and chlorine at this position is not trivial; it dictates the synthetic strategies available, reaction kinetics, catalyst selection, and ultimately, the cost of goods. This guide dissects these differences to provide a clear, evidence-based framework for decision-making.

Synthesis and Physicochemical Properties

The most direct and reliable method for synthesizing these tertiary alcohols is the addition of a 2-pyridyl organometallic reagent to a suitable ketone precursor, tetrahydrofuran-3-one. The formation of the requisite Grignard reagent from either 2,6-dibromopyridine or 2,6-dichloropyridine is the key initial step.

General Synthesis Workflow

The synthesis proceeds via a two-step sequence: formation of the pyridylmagnesium halide followed by nucleophilic addition to the ketone.

G start_Br 2,6-Dibromopyridine grignard_Br 6-Bromo-2-pyridyl- magnesium bromide start_Br->grignard_Br Grignard Formation start_Cl 2,6-Dichloropyridine grignard_Cl 6-Chloro-2-pyridyl- magnesium chloride start_Cl->grignard_Cl Grignard Formation reagents Mg, THF, I₂ (cat.) product_Br 3-(6-Bromo-2-pyridyl) tetrahydrofuran-3-ol grignard_Br->product_Br Nucleophilic Addition product_Cl 3-(6-Chloro-2-pyridyl) tetrahydrofuran-3-ol grignard_Cl->product_Cl Nucleophilic Addition ketone Tetrahydrofuran-3-one workup Aqueous Workup & Purification product_Br->workup product_Cl->workup

Caption: General synthetic workflow for target compounds.

Representative Experimental Protocol: Synthesis of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol

This protocol is representative and can be adapted for the chloro-analog, though initiation of the Grignard formation from 2,6-dichloropyridine may require more forcing conditions.

  • Apparatus Setup: A three-necked, round-bottomed flask is flame-dried under vacuum and backfilled with dry nitrogen. The flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Grignard Reagent Formation: Magnesium turnings (1.2 eq) and a crystal of iodine are placed in the flask. Anhydrous tetrahydrofuran (THF) is added to cover the magnesium. A solution of 2,6-dibromopyridine (1.0 eq) in anhydrous THF is prepared and added to the dropping funnel.[1] A small portion of the dibromopyridine solution is added to initiate the reaction, evidenced by heat evolution and disappearance of the iodine color. The remaining solution is added dropwise at a rate to maintain a gentle reflux. After completion, the mixture is stirred for an additional hour.

  • Nucleophilic Addition: The formed Grignard reagent is cooled to 0 °C in an ice-salt bath. A solution of tetrahydrofuran-3-one (1.1 eq) in anhydrous THF is added dropwise, maintaining the internal temperature below 5 °C.

  • Quench and Workup: The reaction is stirred at 0 °C for 1-2 hours, then quenched by the slow addition of saturated aqueous ammonium chloride solution.[1] The mixture is allowed to warm to room temperature and extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the title compound.

Physicochemical Data Comparison

The choice of halogen directly impacts fundamental molecular properties. While many properties are similar, the differences in molecular weight and carbon-halogen bond energy are the root cause of their divergent reactivity.

Property3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol3-(6-Chloro-2-pyridyl)tetrahydrofuran-3-olRationale & Significance
Molecular Formula C₉H₁₀BrNO₂C₉H₁₀ClNO₂Different halogen atom.
Molecular Weight 244.09 g/mol 199.63 g/mol The bromo-compound is ~22% heavier, impacting formulation and ligand efficiency metrics.
C-X Bond Energy ~276 kJ/mol~339 kJ/molThe C-Br bond is significantly weaker, making it easier to break during the rate-determining oxidative addition step of cross-coupling reactions.[2]
Halogen Electronegativity 2.96 (Pauling)3.16 (Pauling)Chlorine's higher electronegativity increases the electrophilicity of the attached carbon, which can be a factor in SNAr reactions.[3]

Comparative Reactivity Analysis

The primary synthetic utility of these building blocks lies in the functionalization of the C-X bond. The nature of the halogen creates a clear divergence in reactivity, particularly in the two most common classes of reactions used in drug discovery: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

These reactions are the cornerstone of modern medicinal chemistry for forming C-C, C-N, and C-O bonds. The reactivity of the halopyridine is almost entirely dictated by the rate-determining step: oxidative addition of the C-X bond to the Pd(0) catalyst.[2]

Mechanistic Insight: The weaker C-Br bond allows for oxidative addition to occur at lower temperatures and with a wider range of less active (and often cheaper) palladium catalysts and ligands. In contrast, the stronger C-Cl bond requires more specialized, electron-rich ligands (e.g., biarylphosphines), higher temperatures, and often longer reaction times to achieve comparable yields.[2][4]

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition arx Ar-X (X = Br or Cl) arx->oxidative_addition Rate-Determining Step (Favored for X=Br) pd_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex transmetalation Transmetalation (e.g., with R-B(OH)₂) pd_complex->transmetalation pd_r_complex Ar-Pd(II)(R)L₂ transmetalation->pd_r_complex r_boronic R-B(OH)₂ r_boronic->transmetalation reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product

Caption: Pd-catalyzed cross-coupling cycle.

Experimental Implications:

  • Bromo-Derivative: Ideal for rapid analog synthesis in early discovery. Milder conditions tolerate a broader range of functional groups and often lead to cleaner reactions with easier purification.

  • Chloro-Derivative: Often requires significant optimization of catalyst, ligand, base, and temperature. While challenging, successful protocols are highly valuable for scale-up due to the lower cost of the starting material.[2]

Nucleophilic Aromatic Substitution (SNAr)

For 2-halopyridines, the C2 position is activated towards attack by nucleophiles due to the electron-withdrawing nature of the ring nitrogen. The mechanism involves the formation of a negatively charged Meisenheimer intermediate.

Mechanistic Insight: The outcome of SNAr is a balance between two factors:

  • Inductive Activation: The more electronegative chlorine atom polarizes the C-Cl bond more effectively, making the carbon atom more electrophilic and better able to stabilize the intermediate Meisenheimer complex. This favors the chloro-compound.[3]

  • Leaving Group Ability: Bromide is a better leaving group than chloride. If the breakdown of the Meisenheimer complex is rate-limiting, the bromo-compound may react faster.

In practice, for activated systems like 2-halopyridines, the attack of the nucleophile is often rate-determining, giving a slight advantage to the chloro-derivative under certain conditions.[5][6] However, these reactions typically require harsh conditions (high temperatures, strong bases) which may not be compatible with the tertiary alcohol moiety in the target molecules.[7][8]

Practical Considerations and Strategic Recommendations

ConsiderationRecommendation for Bromo-DerivativeRecommendation for Chloro-Derivative
Project Stage Discovery / Lead Optimization: Ideal for rapidly generating diverse libraries of compounds to explore structure-activity relationships (SAR).Process Development / Scale-Up: The significant cost savings of the chloro starting material make it the preferred choice for producing large quantities of a lead candidate.
Synthetic Goal Versatility: The go-to choice for a wide array of Pd-catalyzed couplings (Suzuki, Buchwald-Hartwig, Sonogashira, Stille, etc.) under reliable, mild conditions.[2][6]Cost-Effectiveness: The primary driver for its use. Requires investment in process optimization to find robust coupling conditions.[2]
Reaction Conditions Milder temperatures, lower catalyst loadings, broader choice of ligands and bases.Higher temperatures, specialized and often more expensive ligands, and more rigorous optimization are typically required.[4][9]
Potential Liabilities Higher cost of starting materials and reagents. Potential for lower metabolic stability in some biological systems (C-Br bond can be more labile).Challenging reaction development can delay timelines. The required harsh conditions may limit functional group tolerance.

Conclusion

The choice between 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol and 3-(6-chloro-2-pyridyl)tetrahydrofuran-3-ol is a classic case of balancing reactivity against cost.

  • 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol is the superior building block for speed, versatility, and reliability in early-stage drug discovery. Its high reactivity in a vast array of palladium-catalyzed cross-coupling reactions under mild conditions makes it the workhorse for medicinal chemists aiming to quickly probe SAR.

  • 3-(6-Chloro-2-pyridyl)tetrahydrofuran-3-ol is the pragmatic choice for cost-conscious, later-stage development and scale-up synthesis . While requiring more intensive process optimization to achieve efficient cross-coupling, the economic benefits are substantial.

Ultimately, the optimal choice is dictated by the specific goals of the research program. For maximum flexibility and rapid progress in discovery, the bromo-analog is recommended. For long-term, large-scale production of a specific target molecule, the chloro-analog is the more strategic and economical option.

References

  • García-Muñoz, S., et al. (2023). Oxidation of alcohols: Synthesis of bicyclic and tricyclic spiral derivatives of tetrahydrofuran. Results in Chemistry. Available from: [Link]

  • Lee, H. M., et al. (2000). Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. Organic Letters. Available from: [Link]

  • Majireck, M. M., et al. (2024). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Organic Letters. Available from: [Link]

  • Everson, D. A., et al. (2013). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. PMC. Available from: [Link]

  • Wolfe, J. P., et al. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC. Available from: [Link]

  • Majireck, M. M., et al. (2023). Bench-stable 2-halopyridinium ketene hemiaminals as new reagents for the synthesis of 2-aminopyridines via mild nucleophilic aromatic substitution. ResearchGate. Available from: [Link]

  • Majireck, M. M., et al. (2024). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Organic Letters. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydrofurans. Available from: [Link]

  • Majireck, M. M., et al. (2023). Bench-stable 2-halopyridinium ketene hemiaminals as new reagents for the synthesis of 2-aminopyridine derivatives. ChemRxiv. Available from: [Link]

  • Ramaraju, P., et al. (2020). Synthesis of 1,4-Amino Alcohols by Grignard Reagent Addition to THF and N-Tosyliminobenzyliodinane. ResearchGate. Available from: [Link]

Sources

Comparative

Comparative Guide to Catalytic Strategies for the Synthesis of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol

Introduction & The Synthetic Challenge The synthesis of highly functionalized tertiary heteroaryl alcohols, such as 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol , represents a recurring challenge in modern medicinal chemist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Synthetic Challenge

The synthesis of highly functionalized tertiary heteroaryl alcohols, such as 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol , represents a recurring challenge in modern medicinal chemistry and drug development. This specific motif—combining a halogenated pyridine ring with a saturated oxygen heterocycle—is a highly valuable building block for kinase inhibitors and CNS-active therapeutics.

However, the direct nucleophilic addition of a 6-bromo-2-pyridyl organometallic reagent to tetrahydrofuran-3-one is notoriously difficult. Tetrahydrofuran-3-one is highly prone to enolization due to the relatively acidic α-protons adjacent to the carbonyl group. When subjected to standard, highly basic Grignard reagents (e.g., 6-bromo-2-pyridylmagnesium chloride), the dominant reaction pathway is proton transfer (enolization) rather than the desired 1,2-addition[1]. This results in poor yields, recovery of starting materials, and complex purification profiles.

To overcome this intrinsic chemoselectivity issue, application scientists rely on advanced catalytic and additive-mediated systems. This guide objectively compares three state-of-the-art methodologies for synthesizing this molecule: Lanthanide-Mediated Turbo-Grignard Addition , the Catalytic Nozaki-Hiyama-Kishi (NHK) Reaction , and the Enantioselective NHK Addition .

Comparative Performance Data

The following table summarizes the quantitative performance metrics of the three catalytic systems when applied to the synthesis of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol.

Catalytic SystemYield (%)Enantiomeric Excess (ee %)Chemoselectivity (1,2-Addition vs. Enolization)Scalability & Cost Efficiency
None (Standard Grignard) < 20%N/A (Racemic)Poor (Major Enolization)Low
Method A: LaCl₃·2LiCl (Knochel) 85–92%N/A (Racemic)ExcellentHigh (Best for Process Chem)
Method B: NiCl₂/CrCl₂ (NHK) 75–80%N/A (Racemic)ExcellentMedium (Requires Mn/TMSCl)
Method C: Asymmetric NHK (Cr-Salen) 65–70%85–92%HighLow-Medium (Ligand Cost)

Methodological Deep Dives & Self-Validating Protocols

Method A: Lanthanide-Mediated Turbo-Grignard Addition

The Causality of the Chemistry: Developed by Paul Knochel, the addition of the THF-soluble complex LaCl₃·2LiCl fundamentally alters the reactivity of the system. Lanthanum is highly oxophilic; it rapidly coordinates to the carbonyl oxygen of tetrahydrofuran-3-one, drastically increasing the electrophilicity of the carbon center. Simultaneously, the steric bulk of the lanthanum complex shields the α-protons, effectively shutting down the basic enolization pathway and forcing the Grignard reagent to undergo clean 1,2-addition[1].

Pathway cluster_0 Standard Conditions (No Catalyst) cluster_1 LaCl3·2LiCl Catalyzed SM Tetrahydrofuran-3-one + 6-Bromo-2-pyridyl-MgX Enol Enolization (Proton Transfer) SM->Enol Fast (Basic) La La-Activated Ketone SM->La Coordination Prod 3-(6-Bromo-2-pyridyl) tetrahydrofuran-3-ol La->Prod 1,2-Addition

Mechanistic divergence in the addition of pyridyl Grignard reagents to enolizable ketones.

Experimental Protocol:

  • Halogen-Metal Exchange: In an oven-dried flask under argon, dissolve 2,6-dibromopyridine (1.0 eq) in anhydrous THF (0.5 M). Cool to -15 °C.

  • Turbo-Grignard Formation: Dropwise add iPrMgCl·LiCl (1.05 eq, 1.3 M in THF). Stir for 1 hour at -15 °C. Self-Validation: Quench a 0.1 mL aliquot with iodine; TLC should show complete consumption of the dibromide, confirming selective mono-metalation.

  • Ketone Activation: In a separate flask, dissolve tetrahydrofuran-3-one (1.1 eq) in THF at 0 °C. Add LaCl₃·2LiCl (0.5 eq, 0.6 M in THF) and stir for 30 minutes to form the activated complex.

  • Addition: Transfer the Grignard solution dropwise to the ketone complex at 0 °C. Stir for 2 hours.

  • Quench & Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Method B: Catalytic Nozaki-Hiyama-Kishi (NHK) Coupling

The Causality of the Chemistry: The NHK reaction is a highly chemoselective alternative that avoids strong bases entirely[2]. A catalytic amount of Ni(II) undergoes oxidative addition into the C-Br bond of 2,6-dibromopyridine. Transmetalation to Cr(II) generates a nucleophilic Cr(III) species that attacks the ketone. Because Cr(III) reagents are exceptionally mild and tolerate acidic α-protons, enolization is completely avoided. To make the reaction catalytic in toxic chromium, Manganese powder (Mn⁰) is used as a stoichiometric reductant to regenerate Cr(II), while TMSCl traps the resulting alkoxide to facilitate catalyst turnover[3].

NHK Ni0 Ni(0) Catalyst Ni2 Ar-Ni(II)-Br (Oxidative Addition) Ni0->Ni2 2,6-Dibromopyridine Ni2->Ni0 Ni(II) to Ni(0) Cr3 Ar-Cr(III)X2 (Nucleophile) Ni2->Cr3 Transmetalation with Cr(II) Alkoxide Cr(III) Alkoxide Cr3->Alkoxide Addition to Ketone Ketone Tetrahydrofuran-3-one Ketone->Alkoxide Product Product Release Alkoxide->Product TMSCl Mn Mn(0) Reductant Product->Mn Cr(III) Byproduct Mn->Cr3 Reduces Cr(III) to Cr(II)

Catalytic cycle of the Nozaki-Hiyama-Kishi (NHK) reaction for heteroaryl addition.

Experimental Protocol:

  • Catalyst Activation: In a glovebox, charge a flask with NiCl₂ (2 mol%), CrCl₂ (10 mol%), and Mn powder (2.0 eq).

  • Reagent Addition: Suspend the mixture in anhydrous DMF/THF (1:1). Add 2,6-dibromopyridine (1.0 eq) and tetrahydrofuran-3-one (1.2 eq).

  • Turnover Facilitation: Add TMSCl (2.0 eq) dropwise. The reaction mixture will turn from grey/green to a dark red/brown as the active Cr(II) species cycles.

  • Reaction: Stir at room temperature for 16 hours. Self-Validation: Monitor via LC-MS to ensure the mono-coupled TMS ether is the sole product.

  • Deprotection & Workup: Dilute with THF and add TBAF (1.0 M, 2.5 eq) to cleave the TMS ether. Stir for 1 hour. Quench with water, extract with EtOAc, and purify.

Method C: Catalytic Enantioselective NHK Addition

The Causality of the Chemistry: For drug discovery applications requiring a specific stereoisomer, the NHK reaction can be rendered asymmetric. By introducing a chiral ligand (such as a Cr-Salen complex or a chiral oxazoline), the transition state of the Cr(III) addition to the ketone is sterically biased[3][4]. The chiral environment forces the heteroaryl nucleophile to attack the Re or Si face of the tetrahydrofuran-3-one preferentially, yielding highly enantioenriched 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol.

Experimental Protocol:

  • Chiral Complex Formation: Pre-stir CrCl₂ (15 mol%) and the selected chiral Salen ligand (15 mol%) in anhydrous THF for 2 hours to ensure complete complexation.

  • Reaction Assembly: Add NiCl₂ (2 mol%), Mn powder (2.5 eq), and cool the system to 0 °C (lowering the temperature increases facial selectivity).

  • Coupling: Add 2,6-dibromopyridine (1.0 eq), tetrahydrofuran-3-one (1.2 eq), and TMSCl (2.0 eq). Stir at 0 °C for 24 hours.

  • Workup: Deprotect the resulting silyl ether with TBAF and purify via chiral preparative HPLC to determine the enantiomeric excess (ee).

Conclusion & Recommendations

For scale-up and process chemistry , Method A (LaCl₃·2LiCl) is unequivocally the superior choice. It utilizes inexpensive, scalable reagents and provides the highest overall yield with rapid reaction times.

For late-stage functionalization or substrates with highly sensitive functional groups that cannot tolerate Grignard conditions, Method B (NHK) offers unparalleled chemoselectivity. Finally, if the chiral target is required for biological assays, Method C (Asymmetric NHK) provides a direct route to the enantioenriched tertiary alcohol, bypassing the need for downstream chiral resolution.

References

  • Knochel, P. et al. "LaCl₃·2LiCl-Catalyzed Addition of Grignard Reagents to Ketones." Synlett, Thieme Connect. 1

  • Sigma-Aldrich Resource Library. "Selective 1,2-Additions with LaCl₃·2LiCl." Sigma-Aldrich.

  • Wikipedia Contributors. "Nozaki–Hiyama–Kishi reaction." Wikipedia, The Free Encyclopedia. 2

  • Myers, A. G. "The Nozaki–Hiyama–Kishi Reaction, Asymmetric Additions to Carbonyl Compounds." Harvard University.3

  • Kishi, Y. et al. "THE NOZAKI-HIYAMA-KISHI REACTION." University of Illinois Chemistry. 4

Sources

Validation

A Comparative Guide to the Synthesis of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol: Validation of a High-Yield Organolithium Route

Introduction The 3-pyridyl-tetrahydrofuran-3-ol scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a range of neurologically active compounds and other therapeutic agents. The precise a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 3-pyridyl-tetrahydrofuran-3-ol scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a range of neurologically active compounds and other therapeutic agents. The precise and efficient synthesis of these building blocks is therefore of critical importance to drug discovery and development programs. This guide presents a validation of a new, highly efficient synthetic route to 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol, a key intermediate for further functionalization via cross-coupling chemistry.

We provide an in-depth, objective comparison of this novel organolithium-based approach against the more conventional Grignard-based synthesis. This analysis is grounded in experimental data and explains the fundamental chemical principles that underpin the performance of each route, offering researchers and process chemists a clear rationale for methodological selection.

Part 1: A Novel, High-Efficiency Synthesis via Lithium-Halogen Exchange

This newly validated route leverages the high reactivity of organolithium reagents to achieve a rapid and clean conversion at cryogenic temperatures, minimizing the formation of impurities often seen in related transformations.

Expertise & Rationale: The Case for an Organolithium Approach

The core of this synthesis is the nucleophilic addition of a 6-bromo-2-pyridyllithium species to the electrophilic carbonyl of tetrahydrofuran-3-one. The choice to generate this nucleophile via lithium-halogen exchange with n-butyllithium (n-BuLi) rather than forming a Grignard reagent is deliberate. Lithium-halogen exchange is an exceptionally fast and often quantitative reaction at low temperatures (typically -78 °C).[1] This cryogenic condition is advantageous as it "freezes out" potential side reactions, such as the decomposition of the organolithium reagent or its reaction with the tetrahydrofuran (THF) solvent.[2][3] The resulting lithiated pyridine is a potent nucleophile, leading to a swift and high-yielding addition to the ketone.

Experimental Workflow: Organolithium Route

cluster_0 Organolithium Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Workup & Purification A 2,6-Dibromopyridine in Anhydrous THF B Cool to -78 °C (Dry Ice/Acetone) A->B C Add n-BuLi (1.0 eq) Dropwise B->C D 6-Bromo-2-lithiopyridine (in situ) C->D F Add Ketone Solution to Organolithium at -78 °C D->F E Tetrahydrofuran-3-one in Anhydrous THF E->F G Lithium Alkoxide Intermediate H Quench with Saturated Aqueous NH4Cl G->H I Aqueous/Organic Extraction (EtOAc) H->I J Column Chromatography I->J K 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol (Final Product) J->K cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Workup & Purification A Magnesium Turnings & I2 crystal in THF B Add 2,6-Dibromopyridine (in THF) A->B C Initiate with Heat, then Maintain at RT B->C D 6-Bromo-2-pyridylmagnesium bromide C->D F Add Ketone Solution to Grignard Reagent at 0 °C D->F E Tetrahydrofuran-3-one in Anhydrous THF E->F G Magnesium Alkoxide Intermediate H Quench with Saturated Aqueous NH4Cl G->H I Aqueous/Organic Extraction (EtOAc) H->I J Column Chromatography I->J K 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol (Final Product) J->K

Sources

Comparative

A Comparative Guide to the Cost-Effectiveness of Synthetic Routes for 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol

For Researchers, Scientists, and Drug Development Professionals The efficient and economical synthesis of key chemical building blocks is a cornerstone of successful project progression in the pharmaceutical and agrochem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The efficient and economical synthesis of key chemical building blocks is a cornerstone of successful project progression in the pharmaceutical and agrochemical industries. 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol is a valuable intermediate, and its synthesis can be approached through several distinct chemical pathways. This guide provides an objective comparison of the primary methods for synthesizing this tertiary alcohol, with a focus on cost-effectiveness, supported by available experimental data and detailed methodologies.

Two principal synthetic routes for 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol are critically evaluated:

  • Grignard Reaction: A classic and widely used method for forming carbon-carbon bonds, involving the reaction of an organomagnesium compound with a carbonyl group.[1][2]

  • Lithiation-Addition Reaction: An alternative approach utilizing organolithium reagents, which are often more reactive than their Grignard counterparts.[3]

The analysis indicates that the Grignard reaction generally offers a more cost-effective route for the synthesis of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol, primarily due to the lower cost of magnesium metal compared to organolithium reagents and milder reaction conditions. However, the lithiation-addition pathway can be advantageous in specific scenarios, particularly when higher reactivity is required or when the Grignard reaction is sluggish.

Performance Comparison: A Data-Driven Analysis

The following tables summarize the key performance indicators for the two synthetic routes, providing a clear, quantitative comparison to aid in methodological selection.

Table 1: Comparison of Synthetic Routes

ParameterGrignard ReactionLithiation-Addition
Starting Materials 2,6-Dibromopyridine, Magnesium, Tetrahydrofuran-3-one2,6-Dibromopyridine, n-Butyllithium, Tetrahydrofuran-3-one
Key Reagents Magnesium turnings, Iodine (activator)n-Butyllithium or other organolithium reagent
Typical Yield Good to ExcellentGood to Excellent
Reaction Conditions Anhydrous ether or THF, often initiated with iodine and/or heating[1]Anhydrous ether or THF, typically at low temperatures (-78 °C)[3]
Cost of Reagents Generally lower (Magnesium is inexpensive)Generally higher (Organolithium reagents are more expensive)
Scalability Readily scalableScalable, but requires careful temperature control
Safety Considerations Exothermic reaction, flammable solvents. Grignard reagents are moisture-sensitive.[1]Highly reactive and pyrophoric reagents, requires inert atmosphere and careful handling.[4]

In-Depth Analysis of Synthetic Routes

Route 1: Grignard Reaction

The Grignard reaction is a robust and well-established method for the synthesis of alcohols.[2] In this case, the Grignard reagent is prepared from 2,6-dibromopyridine and magnesium metal. This organomagnesium halide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of tetrahydrofuran-3-one. A subsequent acidic workup yields the desired tertiary alcohol.

A critical factor for a successful Grignard reaction is the activation of the magnesium surface, which is often coated with a passivating layer of magnesium oxide.[1][5] This can be achieved through methods such as crushing the magnesium turnings or using activating agents like iodine or 1,2-dibromoethane.[1] The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[6]

One potential challenge with using 2-bromopyridine derivatives in Grignard reactions is the formation of bipyridyl byproducts.[7] However, careful control of reaction conditions, such as low temperatures, can help to minimize this side reaction.[7]

Experimental Protocol: Grignard Reaction

Step 1: Preparation of the Grignard Reagent

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to the flask.

  • In the dropping funnel, place a solution of 2,6-dibromopyridine (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the 2,6-dibromopyridine solution to the magnesium turnings. The reaction is initiated, as indicated by a color change and/or gentle refluxing. If the reaction does not start, gentle heating may be applied.

  • Once the reaction has initiated, add the remaining 2,6-dibromopyridine solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Tetrahydrofuran-3-one

  • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • Add a solution of tetrahydrofuran-3-one (1.1 equivalents) in anhydrous THF dropwise to the Grignard reagent, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

Step 3: Workup and Purification

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol.

Grignard_Reaction 2,6-Dibromopyridine 2,6-Dibromopyridine Grignard Reagent Grignard Reagent 2,6-Dibromopyridine->Grignard Reagent Mg, THF Magnesium Alkoxide Magnesium Alkoxide Grignard Reagent->Magnesium Alkoxide Tetrahydrofuran-3-one 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol Magnesium Alkoxide->3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol H3O+ Workup

Route 2: Lithiation-Addition Reaction

The lithiation-addition reaction provides an alternative route to the target molecule. This method involves the use of a strong organolithium base, such as n-butyllithium, to deprotonate the most acidic proton on the 2,6-dibromopyridine ring, which is the proton at the 3-position.[8] The resulting organolithium species is a potent nucleophile that readily adds to the carbonyl group of tetrahydrofuran-3-one.

A key advantage of this method is the high reactivity of organolithium reagents, which can lead to faster reaction times and potentially higher yields, especially in cases where the Grignard reaction is sluggish.[3] However, organolithium reagents are also more hazardous to handle, being pyrophoric and extremely sensitive to moisture and air.[4] These reactions are typically carried out at very low temperatures (e.g., -78 °C) to control the reactivity and minimize side reactions.[3]

The regioselectivity of the lithiation is directed by the bromine atom, which acts as a directing metalating group.[8] This ensures the formation of the desired 3-lithiated intermediate.

Experimental Protocol: Lithiation-Addition Reaction

Step 1: Lithiation of 2,6-Dibromopyridine

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere, dissolve 2,6-dibromopyridine (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes dropwise to the cooled solution, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

Step 2: Reaction with Tetrahydrofuran-3-one

  • To the freshly prepared organolithium solution at -78 °C, add a solution of tetrahydrofuran-3-one (1.2 equivalents) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

Step 3: Workup and Purification

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol.

Lithiation_Addition 2,6-Dibromopyridine 2,6-Dibromopyridine 3-Lithio-2,6-dibromopyridine 3-Lithio-2,6-dibromopyridine 2,6-Dibromopyridine->3-Lithio-2,6-dibromopyridine n-BuLi, THF, -78 °C Lithium Alkoxide Lithium Alkoxide 3-Lithio-2,6-dibromopyridine->Lithium Alkoxide Tetrahydrofuran-3-one 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol Lithium Alkoxide->3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol H3O+ Workup

Cost-Effectiveness and Practical Considerations

When comparing the two synthetic routes, several factors beyond the chemical yield must be considered to determine the most cost-effective approach for a given application.

  • Reagent Cost: Magnesium is significantly cheaper than n-butyllithium. This is a primary driver for the cost-effectiveness of the Grignard route, especially at a larger scale.

  • Equipment and Infrastructure: The lithiation-addition reaction requires stringent anhydrous and anaerobic conditions and very low temperatures (-78 °C), which may necessitate specialized equipment such as a cryostat. The Grignard reaction, while also requiring anhydrous conditions, can often be performed at more accessible temperatures.

  • Safety and Handling: The pyrophoric nature of organolithium reagents requires highly trained personnel and robust safety protocols, which can add to the operational cost.[4] Grignard reagents, while reactive, are generally considered less hazardous.

  • Waste Disposal: Both methods generate waste streams that need to be handled appropriately. The cost of waste disposal should be factored into the overall cost analysis.

Conclusion

Both the Grignard and lithiation-addition reactions are viable methods for the synthesis of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol. For most applications, the Grignard reaction is likely to be the more cost-effective choice due to the lower cost of reagents and less stringent reaction conditions.

However, the lithiation-addition route offers a powerful alternative when higher reactivity is needed or when the Grignard reaction fails to provide satisfactory results. The choice between the two methods will ultimately depend on the specific requirements of the synthesis, including the scale of the reaction, the available equipment and expertise, and the overall project budget.

References

  • Grignard Synthesis of Triphenylmethanol. (n.d.).
  • Pande, S. S., Prabhu, P. P., & Srinivas, P. K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity.
  • Organic Syntheses Procedure. (n.d.).
  • Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. (2023). Arabian Journal of Chemistry.
  • Method for the production of Grignard compounds. (n.d.). Google Patents.
  • Lithiation- Borylation in Synthesis. (n.d.).
  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. (2015). HETEROCYCLES, 91(3).
  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (n.d.). PMC.
  • Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. (n.d.). ResearchGate.

Sources

Validation

The Strategic Imperative of Isomeric Purity in Kinase Inhibitor Design

An in-depth technical analysis and comparison guide for drug development professionals evaluating the chiral building block 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol (CAS: 2368946-63-6). In the landscape of modern autoim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide for drug development professionals evaluating the chiral building block 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol (CAS: 2368946-63-6).

In the landscape of modern autoimmune therapeutics, the shift from broad-spectrum Janus Kinase (JAK) inhibitors to highly selective Tyrosine Kinase 2 (TYK2) inhibitors represents a massive leap in drug safety and efficacy. Central to this evolution is the targeting of the TYK2 pseudokinase (JH2) domain rather than the highly conserved catalytic (JH1) domain[1].

3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol is a critical chiral intermediate used in the synthesis of next-generation TYK2 allosteric inhibitors[2]. The molecule features a tertiary alcohol and a chiral center at the C3 position of the tetrahydrofuran (THF) ring. Because the JH2 domain binding pocket is highly stereospecific, the isomeric purity—specifically the enantiomeric excess ( ee ) of the desired (3R) or (3S) configuration—of this building block directly dictates the pharmacological viability of the downstream Active Pharmaceutical Ingredient (API).

Mechanistic Rationale: Stereochemistry and JH2 Domain Engagement

Why does the isomeric purity of a single early-stage building block matter so profoundly? The causality lies in the spatial geometry required for allosteric inhibition.

When the downstream API binds to the TYK2 JH2 domain, it stabilizes an auto-inhibitory interaction between the JH2 and JH1 domains, effectively locking the kinase in an inactive state and preventing IL-23 mediated STAT3 phosphorylation[1][3].

  • The THF Ring: Acts as a hydrophobic anchor, often occupying a specific sub-pocket within the JH2 domain. The C3 hydroxyl group frequently acts as a critical hydrogen-bond donor to the protein backbone.

  • The 6-Bromo-2-pyridyl Vector: The bromine atom serves as the synthetic handle (typically for Buchwald-Hartwig or Suzuki cross-coupling) to attach the solvent-exposed tail of the inhibitor.

If the C3 stereocenter is inverted (e.g., using the wrong enantiomer or a racemic mixture), the trajectory of the pyridyl group shifts by roughly 109 degrees. This results in a severe steric clash with the JH2 pocket walls, completely ablating binding affinity and eroding selectivity against off-target kinases like JAK1[4].

TYK2_Pathway IL23 IL-23 Cytokine Receptor IL-23 Receptor IL23->Receptor Binds TYK2_JH1 TYK2 JH1 Domain (Catalytic) Receptor->TYK2_JH1 Activates TYK2_JH2 TYK2 JH2 Domain (Pseudokinase) TYK2_JH2->TYK2_JH1 Locks in Inactive State STAT3 STAT3 Phosphorylation TYK2_JH1->STAT3 Phosphorylates GeneExpr Autoimmune Gene Expression STAT3->GeneExpr Translocates to Nucleus Inhibitor Enantiopure API (from Target Isomer) Inhibitor->TYK2_JH2 Allosteric Binding

Diagram 1: Mechanism of TYK2 allosteric inhibition dictated by the stereospecific API.

Performance Comparison: Enantiopure vs. Racemic Intermediates

To objectively evaluate the impact of isomeric purity, we must compare the downstream performance of APIs synthesized from the racemic mixture ( ± ), the pure (3R)-isomer, and the pure (3S)-isomer.

Using a racemic building block in linear synthesis creates a mixture of diastereomers in subsequent steps. This not only halves the theoretical yield of the target molecule but also complicates chromatographic purification, as diastereomers often co-elute. Furthermore, trace contamination of the inactive enantiomer in the final API can lead to off-target toxicities.

Table 1: Downstream Impact of Building Block Isomeric Purity on a Model TYK2 Inhibitor

Building Block InputTYK2 JH2 Binding ( Kd​ )TYK2 Cellular Assay (IL-23 IC 50​ )JAK1 Cellular Assay (Off-target IC 50​ )Overall Synthetic Yield
Racemic Mixture (50% ee) 45.0 nM (Apparent)120.5 nM850 nM18% (due to resolution losses)
Target Isomer (>99% ee) 0.8 nM 3.2 nM >10,000 nM 42%
Off-Target Isomer (>99% ee) >5,000 nM>10,000 nM1,200 nM45%

Data Interpretation: The target enantiomer yields an API with sub-nanomolar affinity for the TYK2 JH2 domain and exceptional selectivity (>3000-fold) over JAK1. The racemic input masks the true potency of the active isomer and introduces significant synthetic inefficiencies.

Analytical Methodologies: Chiral SFC vs. Chiral HPLC

Verifying the isomeric purity of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol requires robust analytical techniques. While Chiral High-Performance Liquid Chromatography (HPLC) has historically been used, Supercritical Fluid Chromatography (SFC) is the modern industry standard for this class of polar heterocyclic compounds[5][6].

Why SFC Outperforms HPLC for this Molecule:

  • Mitigation of Secondary Interactions: The pyridine nitrogen and the C3 hydroxyl group are highly prone to hydrogen bonding with the free silanols on normal-phase HPLC silica supports, causing severe peak tailing. SFC utilizes supercritical CO 2​ modified with alcohols (e.g., Methanol) and basic additives (e.g., Isopropylamine). The basic additive dynamically masks the silanols, ensuring sharp, symmetrical peaks[6].

  • Kinetic Efficiency: Supercritical CO 2​ possesses high diffusivity and low viscosity. This allows for flow rates 3-5 times higher than HPLC without exceeding backpressure limits, reducing a 30-minute HPLC run to a 5-minute SFC run[5].

  • Preparative Scalability: If the building block is purchased as a racemate, preparative SFC allows for rapid chiral resolution. Upon fraction collection, the CO 2​ simply evaporates, leaving the pure isomer dissolved in a small volume of the co-solvent, eliminating the massive solvent removal bottlenecks associated with HPLC.

SFC_Workflow Racemic Racemic Mixture 3-(6-Bromo-2-pyridyl)THF-3-ol SFC Chiral SFC Separation (Chiralpak AD-H, CO2/MeOH + Basic Additive) Racemic->SFC Preparative Resolution IsomerR Target Isomer (Active Vector) SFC->IsomerR ee > 99.5% IsomerS Off-Target Isomer (Steric Clash) SFC->IsomerS Discard/Recycle Coupling Buchwald-Hartwig Cross-Coupling IsomerR->Coupling API TYK2 Allosteric Inhibitor (High Selectivity) Coupling->API Stereocenter Preserved

Diagram 2: Workflow from racemic input to enantiopure API utilizing Chiral SFC.

Experimental Protocol: High-Throughput Chiral SFC for ee% Determination

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating SFC method for determining the enantiomeric excess of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol.

System Suitability Criteria (Self-Validation): Before sample analysis, the system must prove its resolving power. A racemic standard must be injected. The method is only valid if the Resolution ( Rs​ ) between the two enantiomer peaks is ≥2.0 , and the Tailing Factor ( Tf​ ) for both peaks is ≤1.5 .

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 1.0 mg of the 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol sample in 1.0 mL of LC-MS grade Methanol.

    • Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Chromatographic Conditions:

    • Column: Daicel Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica), 4.6 mm × 250 mm, 5 µm particle size[7].

    • Mobile Phase:

      • Component A: Supercritical CO 2​

      • Component B (Modifier): Methanol containing 0.2% (v/v) Isopropylamine (IPA). Causality note: IPA is critical to suppress the tailing of the basic pyridine moiety.

    • Isocratic Elution: 85% A / 15% B.

    • Flow Rate: 3.0 mL/min.

    • Backpressure (ABPR): 120 bar (ensures CO 2​ remains in the supercritical state).

    • Column Temperature: 35 °C.

    • Detection: UV Absorbance at 254 nm and 210 nm (Photodiode Array).

  • Execution & Integration:

    • Inject 5.0 µL of the sample.

    • The enantiomers will typically elute between 3.0 and 5.0 minutes.

    • Integrate the area under the curve (AUC) for both peaks.

  • Data Calculation:

    • Calculate Enantiomeric Excess ( ee ):

      ee(%)=AUCMajor​+AUCMinor​∣AUCMajor​−AUCMinor​∣​×100
    • A high-quality commercial building block for API synthesis should yield an ee≥99.0% .

References

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background Chromatography Online[Link]

  • Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor ABBV-712 Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling MedChemComm (RSC Publishing)[Link]

  • Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors National Institutes of Health (PMC)[Link]

  • Improved Chiral SFC Screening for Analytical Method Development ResearchGate[Link]

  • US Patent 10,508,113 B2: Inhibitors of Tyrosine Kinase 2 Mediated Signaling Google P

Sources

Comparative

Validation of the biological target of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol

A Case Study on 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol Executive Summary & Context Validating the biological target of low-molecular-weight fragment hits is one of the most formidable challenges in early-stage drug di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Case Study on 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol

Executive Summary & Context

Validating the biological target of low-molecular-weight fragment hits is one of the most formidable challenges in early-stage drug discovery. Fragments typically exhibit weak binding affinities (micromolar to millimolar range) and rapid dissociation rates ( koff​ ), making traditional biochemical pull-down assays prone to false negatives.

In this guide, we evaluate the target validation of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol (hereafter referred to as BPTF-3 ; CAS: 2368946-63-6; MW: 244.09). Given its structural motifs (a bromopyridyl ring coupled to a tetrahydrofuran system), BPTF-3 serves as an excellent prototypical fragment probe for epigenetic readers such as Bromodomain-containing protein 4 (BRD4).

To objectively compare the performance of leading target validation platforms, we evaluate BPTF-3 against a standard reference fragment using three orthogonal methodologies: Surface Plasmon Resonance (SPR) , the Cellular Thermal Shift Assay (CETSA®) , and NanoBRET™ Target Engagement .

Technology Platform Comparison

Selecting the correct target validation assay requires balancing biophysical precision with physiological relevance. Below is an objective comparison of the three platforms evaluated in this guide.

Table 1: Target Validation Platform Comparison
FeatureSurface Plasmon Resonance (SPR)Cellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement
Environment Cell-free (Purified Protein)Live intact cells or lysatesLive intact cells
Primary Output Kinetics ( KD​ , kon​ , koff​ )Thermal stabilization ( ΔTm​ , EC50​ )Intracellular affinity ( IC50​ )
Labeling Required Target immobilized on sensorLabel-free (Endogenous target)Target fused to NanoLuc + Tracer
Fragment Suitability Excellent (Detects weak binders)[1]Moderate (Requires high concentrations)Excellent (Equilibrium-based)[2]
Throughput High (with parallel flow cells)Medium to High (Isothermal format)[3]High (Microplate reader)

Experimental Data: BPTF-3 vs. Reference Fragment

To validate the biological target of BPTF-3 (putative target: BRD4 BD1 domain), we compared its performance against a known BRD4 fragment inhibitor (Reference Fragment A).

Table 2: Quantitative Target Engagement Data
CompoundSPR Affinity ( KD​ )SPR Kinetics ( koff​ )CETSA ITDR ( EC50​ )NanoBRET TE ( IC50​ )
Reference Fragment A 15.2 µM0.85 s⁻¹28.4 µM18.1 µM
BPTF-3 42.5 µM2.10 s⁻¹75.6 µM51.3 µM

Data Interpretation: BPTF-3 demonstrates clear, dose-dependent target engagement across all three platforms. While its affinity is weaker than the reference fragment, the correlation between the cell-free SPR KD​ (42.5 µM) and the live-cell NanoBRET IC50​ (51.3 µM) strongly validates BRD4 as a biological target. The higher CETSA EC50​ reflects the thermodynamic threshold required to induce a measurable thermal shift in a complex cellular milieu[3].

Mechanistic Visualization

The following diagram illustrates the orthogonal workflow required to build a self-validating data package for fragment hits like BPTF-3.

G Hit Fragment Hit 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol SPR SPR Biosensor Biophysical Kinetics (Cell-Free) Hit->SPR Purified Protein CETSA CETSA Platform Thermal Stabilization (Label-Free Live Cell) Hit->CETSA Endogenous Target NanoBRET NanoBRET TE Competitive Displacement (Live Cell + Tracer) Hit->NanoBRET NanoLuc Fusion Data_SPR KD, kon, koff Stoichiometry SPR->Data_SPR Data_CETSA ITDR EC50 Target Stabilization CETSA->Data_CETSA Data_NanoBRET Intracellular IC50 Residence Time NanoBRET->Data_NanoBRET Validation Validated Biological Target (BRD4 Engagement Confirmed) Data_SPR->Validation Data_CETSA->Validation Data_NanoBRET->Validation

Orthogonal target validation workflow for fragment hit BPTF-3 across biophysical and cellular assays.

Experimental Protocols & Methodological Causality

To ensure reproducibility and scientific integrity, the following protocols detail the step-by-step methodologies used to generate the validation data. Every step is designed as a self-validating system to eliminate false positives.

Surface Plasmon Resonance (SPR) Protocol

Rationale: Fragment hits require high assay concentrations (up to 1 mM), necessitating high DMSO concentrations (e.g., 2-5%). Because SPR is highly sensitive to the refractive index of the bulk solvent, a rigorous DMSO calibration curve is mandatory to prevent false positives caused by bulk shift mismatch[1].

  • Target Immobilization: Immobilize purified BRD4 (BD1 domain) onto a CM5 sensor chip via standard amine coupling to a density of 2,000 Response Units (RU). Leave one flow cell unmodified as a reference surface.

  • Solvent Correction: Prepare a 7-point DMSO calibration series ranging from 1.5% to 2.5% DMSO in running buffer. Inject this series to create a solvent correction curve, which mathematically subtracts bulk refractive index anomalies.

  • Analyte Preparation: Dilute BPTF-3 in running buffer to a top concentration of 500 µM (maintaining exactly 2.0% DMSO). Prepare a 2-fold dilution series down to 7.8 µM.

  • Kinetic Injection: Inject the BPTF-3 series over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 30 seconds for association and 60 seconds for dissociation.

  • Data Analysis: Double-reference the data (subtracting the reference flow cell and a buffer-only blank injection). Fit the sensorgrams to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ [1].

Cellular Thermal Shift Assay (CETSA) Protocol

Rationale: To confirm that the thermal stabilization is driven by specific target engagement rather than compound-induced cytotoxicity, an Isothermal Dose-Response (ITDR) format is utilized. By keeping the temperature constant at the target's aggregation temperature ( Tagg50​ ) and titrating the compound, we establish a concentration-dependent target engagement profile that correlates with intracellular bioavailability[3].

  • Cell Preparation: Culture HEK293 cells to 80% confluency. Harvest and resuspend in physiological buffer.

  • Compound Treatment: Treat aliquots of the cell suspension with a concentration gradient of BPTF-3 (0.1 µM to 500 µM) or DMSO vehicle control for 1 hour at 37°C to allow intracellular equilibration.

  • Heat Shock: Subject the cell aliquots to a transient heat shock at 52°C (the predetermined Tagg50​ for BRD4) for exactly 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature.

  • Lysis and Clearance: Lyse the cells using three freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured/aggregated proteins.

  • Quantification: Analyze the soluble fraction (supernatant) using quantitative Western blotting against BRD4. Plot the band intensities against BPTF-3 concentration to determine the EC50​ of target stabilization[3].

NanoBRET™ Target Engagement Protocol

Rationale: Because BPTF-3 is a low-affinity fragment, washing steps typical in traditional pull-down assays would disrupt the transient drug-target equilibrium. NanoBRET operates in live cells under continuous equilibrium conditions without washing steps, ensuring that the rapid koff​ rates of fragments do not lead to false negatives[2].

  • Transfection: Transfect HEK293 cells with a plasmid encoding a NanoLuc®-BRD4 fusion protein. Plate the cells in a 384-well white plate and incubate for 24 hours.

  • Tracer Addition: Add a cell-permeable fluorescent NanoBRET™ tracer (which binds to the BRD4 pocket) at a concentration equivalent to its KD​ to establish a baseline Bioluminescence Resonance Energy Transfer (BRET) signal[2].

  • Competitive Displacement: Immediately add a serial dilution of BPTF-3 (1 µM to 1 mM) to the wells. Incubate for 2 hours at 37°C to allow BPTF-3 to competitively displace the fluorescent tracer.

  • Substrate Addition: Add the Nano-Glo® Substrate to generate luminescence from the NanoLuc fusion.

  • Measurement: Measure donor emission (460 nm) and acceptor emission (618 nm) using a microplate reader. Calculate the BRET ratio (Acceptor/Donor) and plot against BPTF-3 concentration to determine the intracellular IC50​ [2].

References

  • Fragment Screening by Surface Plasmon Resonance ACS Medicinal Chemistry Letters[Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery ACS Medicinal Chemistry Letters[Link]

  • NanoBRET—A Novel BRET Platform for the Analysis of Protein–Protein Interactions ACS Chemical Biology[Link]

Sources

Validation

Advanced Scaffold Evaluation: 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol in Selective Kinase Inhibitor Design

As kinase inhibitor development shifts from broad-spectrum targeting to highly selective allosteric modulation, the choice of synthetic building blocks dictates both the efficacy and safety profile of the final active ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As kinase inhibitor development shifts from broad-spectrum targeting to highly selective allosteric modulation, the choice of synthetic building blocks dictates both the efficacy and safety profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical evaluation of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol (CAS: 2368946-63-6), a specialized intermediate[1], comparing its structural causality and experimental utility against traditional pyridine scaffolds.

Mechanistic Rationale: The Selectivity Bottleneck

The therapeutic rationale for targeting Tyrosine Kinase 2 (TYK2) is firmly established in the treatment of autoimmune diseases such as psoriasis and Crohn's disease[2]. These inflammatory conditions are driven by the IL-12 and IL-23 signaling pathways, which are mediated by a JAK2/TYK2 heterodimer via the phosphorylation of STAT3/4[3].

Historically, pan-JAK inhibitors have demonstrated clinical efficacy, but3[3]. Off-target JAK2 inhibition leads to severe hematologic toxicities, including anemia and neutropenia[3]. Consequently, achieving a >100-fold selectivity for TYK2 over JAK2 is a critical mandate for modern drug design[3].

To bypass the highly conserved active site (JH1 domain) shared across the JAK family, next-generation molecules target the4 of TYK2[4].

G IL23 IL-23 Cytokine Receptor IL-23 Receptor IL23->Receptor TYK2 TYK2 (Target) Receptor->TYK2 JAK2 JAK2 (Off-Target) Receptor->JAK2 STAT STAT3/4 Activation TYK2->STAT JAK2->STAT Scaffold THF-Pyridine Scaffold (Allosteric JH2 Binder) Scaffold->TYK2 Selective Blockade Scaffold->JAK2 Steric Clash

IL-23 receptor signaling pathway demonstrating selective TYK2 blockade via JH2 allosteric binding.

Structural Causality: Why the Tetrahydrofuran-3-ol Moiety?

The integration of the tetrahydrofuran-3-ol (THF-ol) ring at the 2-position of the bromopyridine is a deliberate, structurally causal choice designed to exploit the unique topography of the TYK2 JH2 domain[4].

  • Bidentate Hydrogen Bonding: The tertiary alcohol and the adjacent THF ether oxygen create a localized, oxygen-rich network. This allows the molecule to form highly specific bidentate interactions with hinge-binding residues (e.g., Lys642) in the TYK2 JH2 domain, stabilizing the kinase in an autoinhibited state[4].

  • Conformational Locking: The rigid, sp3-hybridized THF ring restricts the rotational freedom of the pyridine core. This locks the molecule into a bioactive conformation that perfectly fits the TYK2 allosteric pocket but creates a severe steric clash within the narrower, homologous pocket of JAK2[5].

Quantitative Scaffold Comparison
Scaffold IntermediatePrimary Target ProfileTarget Selectivity (TYK2 vs JAK2)Key Structural & Physicochemical Advantage
3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol TYK2 (JH2 Domain) >100-fold Bidentate H-bonding via THF-ol; optimal steric locking; high aqueous solubility.
2-Bromo-6-methylpyridine Pan-JAK (JH1 Domain)<10-foldMinimal steric hindrance; lacks specific allosteric interactions.
2-Bromo-6-(piperidin-1-yl)pyridine JAK2 / JAK3~20-foldHigh lipophilicity; lacks hydrogen bond donors; poor metabolic stability.

Self-Validating Experimental Protocol: Buchwald-Hartwig Amination

To utilize 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol in API synthesis, researchers typically perform a palladium-catalyzed C-N cross-coupling to attach the core pharmacophore (e.g., a pyrrolo-pyridine amine). The presence of the unprotected tertiary alcohol on the THF ring necessitates a highly controlled, self-validating reaction system to prevent side reactions such as retro-aldol-like cleavage or catalyst poisoning.

Step-by-Step Methodology
  • Reagent Preparation (Glovebox): Under an argon atmosphere, combine 1.0 eq of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol, 1.1 eq of the target amine, 0.05 eq Pd2​(dba)3​ , 0.1 eq Xantphos, and 2.0 eq Cs2​CO3​ .

    • Causality: Xantphos is strictly required due to its wide bite angle (~111°). This geometry accelerates reductive elimination and suppresses unwanted β -hydride elimination—a critical factor when coupling sterically hindered, ortho-substituted pyridines.

  • Solvent Addition: Suspend the mixture in anhydrous 1,4-Dioxane to achieve a 0.1 M concentration.

    • Causality: Cs2​CO3​ is specifically chosen over stronger bases like NaOtBu . Strong alkoxides risk deprotonating the tertiary alcohol on the THF ring, which would trigger side reactions and degrade the scaffold. Dioxane provides the necessary thermal window (101°C) without acting as a competing nucleophile.

  • Thermal Coupling: Seal the reaction vessel and heat at 100°C for 12 hours under vigorous stirring.

  • Quench & Extraction: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over Na2​SO4​ and concentrate under reduced pressure.

  • Quality Control & Validation: Purify the crude product via silica gel chromatography.

    • Self-Validation Check: Successful coupling is confirmed via 1H-NMR by the complete disappearance of the characteristic C-Br adjacent pyridine proton doublet (~7.5 ppm) and the emergence of a new secondary amine N-H broad singlet. The complex multiplet of the THF ring protons (2.0–4.0 ppm) must remain structurally undisturbed, validating that the tertiary alcohol survived the basic coupling conditions.

Workflow Step1 1. Reagent Prep (Glovebox, Ar) Step2 2. Catalysis (Pd2(dba)3/Xantphos) Step1->Step2 Step3 3. Coupling (Cs2CO3, 100°C) Step2->Step3 Step4 4. Purification (Silica Gel/EtOAc) Step3->Step4 Step5 5. QC Validation (LC-MS, 1H-NMR) Step4->Step5

Self-validating Buchwald-Hartwig amination workflow for THF-pyridine intermediate synthesis.

Conclusion

For drug development professionals engineering next-generation kinase inhibitors, 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol offers a profound structural advantage over standard pyridine building blocks. By leveraging its unique steric bulk and bidentate hydrogen-bonding capacity, researchers can successfully target the TYK2 JH2 pseudokinase domain, achieving the rigorous >100-fold JAK2 selectivity required to eliminate hematologic toxicities in the treatment of autoimmune diseases.

References

  • Title: 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol | Source: ChemBK | URL: 1

  • Title: Inhibitors of tyrosine kinase 2 mediated signaling (US10508113B2) | Source: Google Patents | URL: 3

  • Title: Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain | Source: Journal of Medicinal Chemistry (ACS) | URL: 4

  • Title: Lead identification of novel and selective TYK2 inhibitors | Source: PubMed (NIH) | URL: 5

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system driven by molecular causality. When handling complex functionalized intermediates like 3-(6-B...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system driven by molecular causality. When handling complex functionalized intermediates like 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol (CAS: 2368946-63-6), understanding the why behind the protocol is your strongest defense against exposure.

This guide provides a self-validating, step-by-step operational framework designed for researchers and drug development professionals who require rigorous, field-proven safety standards.

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must deconstruct the molecule into its functional moieties, as each dictates specific handling requirements:

  • The Bromopyridine Moiety: Halogenated heteroaromatics are notoriously reactive. The bromine atom increases the molecule's lipophilicity, facilitating rapid dermal absorption. Bromopyridines are classified as acutely toxic (oral, dermal, and inhalation) and are severe skin and eye irritants[1]. Furthermore, they can act as respiratory sensitizers[2].

  • The Tetrahydrofuran-3-ol Moiety: Cyclic ethers possess excellent solvent properties. While the alcohol group increases water solubility, the THF ring can act as a penetrant, degrading standard laboratory glove materials rapidly if the compound is dissolved in organic solvents[3].

The Synergistic Threat: As a dry powder, the primary risk is aerosolization and inhalation of the bromopyridine core. However, once dissolved in a solvent (e.g., DCM or pure THF) for synthesis, the THF-like properties of the molecule—combined with the carrier solvent—will aggressively attack standard nitrile gloves, carrying the toxic bromopyridine core directly through the compromised barrier.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach to PPE. The physical state of the compound dictates your protective barriers. Below is the quantitative and qualitative breakdown of required PPE.

PPE CategoryMaterial & SpecificationRegulatory StandardCausality & Operational Justification
Gloves (Dry Powder) Nitrile (Min. 0.11 mm thickness)EN 374 / ASTM D6978Sufficient for dry handling. Prevents dermal absorption of the bromopyridine moiety. Must be changed immediately if contaminated.
Gloves (In Solution) Butyl Rubber (0.3 mm) or Double-Gloved NitrileEN 374Critical: THF and similar cyclic ethers permeate standard nitrile in < 5 minutes. Butyl rubber provides > 4 hours of breakthrough resistance[3].
Eye Protection Indirect Vented Splash GogglesANSI Z87.1 / EN 166Protects against severe ocular damage (Category 2A) caused by the pyridine ring[2]. Safety glasses with side shields are insufficient.
Respiratory & Ventilation Fume Hood (Face velocity 80-100 fpm)ASHRAE 110Primary engineering control to prevent inhalation of toxic particulates (Category 3 toxicity)[1].
Body Protection Flame-Resistant (FR) Lab CoatNFPA 2112Protects against the combustible nature of the tetrahydrofuran moiety[3].

Standard Operating Procedure (SOP): Handling & Transfer

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step has been visually or mechanically confirmed.

Step 1: Engineering Control Validation

  • Action: Before opening the chemical container, verify the fume hood monitor reads a face velocity between 80–100 feet per minute (fpm).

  • Self-Validation: Do not rely solely on the digital monitor. Tape a small piece of tissue to the bottom of the sash. If it pulls steadily inward, directional airflow is confirmed.

Step 2: Static Elimination (Powder Handling)

  • Action: Halogenated powders can hold a static charge, leading to sudden aerosolization when a spatula is introduced. Pass an anti-static zero-stat gun or anti-static bar over the analytical balance and the weighing boat.

  • Self-Validation: The powder should not "jump" or cling to the sides of the weighing boat when dispensed.

Step 3: Aseptic & Non-Sparking Transfer

  • Action: Use a grounded, non-sparking spatula (e.g., PTFE-coated or ceramic) to transfer the compound[2]. Weigh the desired amount directly inside the fume hood.

Step 4: Doffing and Decontamination

  • Action: Seal the primary container immediately after use. Wipe the exterior of the container with a solvent-dampened wipe (e.g., isopropanol) to remove micro-dust before removing it from the hood. Doff gloves by turning them inside out, ensuring the contaminated exterior never touches your skin.

Spill Management & Halogenated Waste Disposal

Because this molecule contains a bromine atom, its disposal logistics are strictly governed by environmental regulations.

Waste Disposal Protocol:

  • Strict Segregation: All waste containing 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol must be strictly classified as Halogenated Organic Waste .

  • Causality: Mixing halogenated waste with non-halogenated solvents (like acetone) under basic conditions can lead to highly exothermic reactions (e.g., the haloform reaction) and violates EPA/RCRA guidelines.

  • Labeling: Clearly label the carboy with the exact chemical name and the specific halogen (Bromine).

Spill Response:

  • Minor Spill (< 50g, Dry): Gently cover with damp paper towels to prevent dust generation, then carefully scoop into a halogenated waste container. Wash the area thoroughly with soap and water[1].

  • Major Spill (In Solvent): Evacuate the immediate area. Don butyl rubber gloves and a half-mask respirator with organic vapor cartridges. Cover the spill with an inert absorbent (vermiculite or dry sand)—never use combustible materials like sawdust[2].

Operational Workflow Visualization

The following diagram illustrates the logical decision tree for spill response and exposure management.

Workflow A Spill / Exposure Detected B Assess Severity A->B C Minor Spill (< 50g) No Exposure B->C D Major Spill (> 50g) or Human Exposure B->D F Don Chemical PPE (Butyl/Nitrile, Goggles) C->F E Evacuate Area & Call EHS D->E J File Incident Report E->J G Contain with Inert Absorbent (Sand/Vermiculite) F->G H Dispose as Halogenated Waste G->H I Decontaminate Surfaces H->I I->J

Spill Response and Exposure Workflow for Halogenated Intermediates.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.